Gold-199
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
14391-11-8 |
|---|---|
Molecular Formula |
Au |
Molecular Weight |
198.968767 g/mol |
IUPAC Name |
gold-199 |
InChI |
InChI=1S/Au/i1+2 |
InChI Key |
PCHJSUWPFVWCPO-NJFSPNSNSA-N |
SMILES |
[Au] |
Isomeric SMILES |
[199Au] |
Canonical SMILES |
[Au] |
Synonyms |
199Au radioisotope Au-199 radioisotope Gold-199 |
Origin of Product |
United States |
Foundational & Exploratory
Gold-199 (¹⁹⁹Au): A Technical Guide for Medical Physics Researchers
An In-depth Whitepaper on the Core Properties, Production, and Preclinical Applications of a Promising Theranostic Radioisotope
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the radioisotope Gold-199 (¹⁹⁹Au), with a focus on its properties and applications relevant to the field of medical physics. This compound, with its unique decay characteristics, presents a compelling case for its use in both diagnostic imaging and targeted radiotherapy, positioning it as a significant theranostic agent. This document details the isotope's fundamental properties, explores its production methodologies, outlines experimental protocols for its use in preclinical settings, and discusses the underlying radiobiological principles of its therapeutic action.
Core Properties of this compound
This compound is a synthetic radioisotope of gold. Its nuclear and chemical properties make it a suitable candidate for various applications in nuclear medicine.
Physical and Nuclear Properties
The key physical and nuclear characteristics of this compound are summarized in the table below, providing a clear basis for its consideration in radiopharmaceutical development.
| Property | Value | Reference |
| Half-life | 3.139 days | [1][2] |
| Decay Mode | Beta minus (β⁻) emission (100%) | [1][3] |
| Daughter Nuclide | Mercury-199 (¹⁹⁹Hg) (Stable) | [1] |
| Maximum Beta Energy (Eβmax) | 0.452 MeV | [1] |
| Average Beta Energy (Eβavg) | 0.082 MeV | [4] |
| Gamma Emissions | 158.4 keV (40%), 208.2 keV (8.72%) | [4] |
| Mean Electron Energy per Decay | 112 keV | [4] |
| Mean Photon Energy per Decay | 95 keV | [4] |
Chemical Properties
This compound is typically utilized in its trivalent state (Au³⁺) for radiolabeling purposes.[4] Its chemistry is identical to that of stable gold, allowing for its incorporation into a wide array of molecules and nanoparticles. This chemical versatility is a significant advantage in the design of targeted radiopharmaceuticals.
Production of this compound
The production of this compound for medical applications can be achieved through several nuclear reactions. The choice of production route often depends on the desired specific activity, radionuclidic purity, and the available irradiation facilities. The two primary methods are neutron activation of Platinum-198 and double neutron capture on Gold-197.
Production via Neutron Activation of Platinum-198 (¹⁹⁸Pt(n,γ)¹⁹⁹Pt → ¹⁹⁹Au)
This indirect method is a common route for producing no-carrier-added (NCA) this compound, which is highly desirable for radiolabeling applications requiring high specific activity.[1][2]
Nuclear Reaction:
¹⁹⁸Pt + ¹n → ¹⁹⁹Pt → ¹⁹⁹Au + β⁻
Experimental Protocol:
-
Target Material: High-purity, enriched Platinum-198 (¹⁹⁸Pt) metal powder or foil is used as the target material.
-
Irradiation: The platinum target is irradiated in a nuclear reactor with a high thermal neutron flux. For example, a thermal neutron flux of approximately 3.5 x 10¹³ n/cm²/s has been utilized.[1]
-
Irradiation Time: The duration of irradiation is optimized to maximize the production of ¹⁹⁹Pt while minimizing the production of long-lived impurities. Irradiation times can range from several hours to days depending on the reactor flux and desired activity. A study reported irradiating 11 mg and 15.5 mg samples of enriched ¹⁹⁸Pt for 21 hours and 10 minutes, respectively.[1]
-
Cooling Period: Following irradiation, the target is allowed to "cool" for a period to allow for the decay of short-lived radioimpurities.
-
Chemical Separation: The this compound is then chemically separated from the platinum target material. This is a critical step to ensure high radionuclidic purity.
-
Dissolution: The irradiated platinum target is dissolved in a suitable acid mixture, such as aqua regia (a mixture of nitric acid and hydrochloric acid).
-
Separation Technique: Liquid-liquid extraction is a commonly employed method for separating gold from platinum. For instance, ethyl acetate (B1210297) or Di-(2-Ethylhexyl) phosphoric acid (HDEHP) can be used as the organic solvent to selectively extract the gold.[1] Chemical yields of over 99% have been reported using ethyl acetate.[1]
-
Production via Double Neutron Capture on Gold-197 (¹⁹⁷Au(n,γ)¹⁹⁸Au(n,γ)¹⁹⁹Au)
This method involves the irradiation of stable Gold-197 with thermal neutrons. It is a more direct route but results in a "carrier-added" product, meaning the final product contains a mixture of radioactive and stable gold isotopes. This may be suitable for applications where high specific activity is not a primary concern.[2][3]
Nuclear Reaction:
¹⁹⁷Au + ¹n → ¹⁹⁸Au + γ ¹⁹⁸Au + ¹n → ¹⁹⁹Au + γ
Experimental Protocol:
-
Target Material: High-purity natural gold (¹⁹⁷Au) foil or wire.
-
Irradiation: The gold target is irradiated in a nuclear reactor with a high thermal neutron flux. A thermal neutron flux of approximately 4.5 x 10¹³ n/cm²/s has been used for producing ¹⁹⁸Au, which is the precursor to ¹⁹⁹Au in this reaction.[1]
-
Irradiation Time: The irradiation time is a critical parameter that influences the relative amounts of ¹⁹⁸Au and ¹⁹⁹Au produced. Longer irradiation times favor the production of ¹⁹⁹Au.
-
Processing: After irradiation, the gold target is dissolved to prepare a stock solution of radioactive gold.
Production Workflow Diagram
Caption: Workflow for the production of this compound via indirect and direct neutron activation routes.
Experimental Protocols for Medical Physics Applications
The theranostic potential of this compound is being actively explored, particularly in the context of gold nanoparticles (AuNPs). These nanoparticles can be designed to passively or actively target tumor tissues, delivering a localized dose of radiation for therapy while also enabling imaging.
Synthesis of ¹⁹⁹Au-Doped Gold Nanoparticles
A key application of this compound is its incorporation into the crystal lattice of gold nanoparticles. This "doping" method ensures high stability of the radiolabel in vivo.
Experimental Protocol (Seed-Mediated Growth):
This protocol describes the synthesis of ¹⁹⁹Au-doped gold nanoparticles of a specific size.
-
Seed Solution Preparation: A seed solution containing small gold clusters is prepared by reducing a gold salt (e.g., HAuCl₄) with a strong reducing agent (e.g., NaBH₄) in the presence of a stabilizer (e.g., cetyltrimethylammonium bromide - CTAB).
-
Growth Solution Preparation:
-
An aqueous solution of a gold salt (HAuCl₄) is prepared.
-
A known activity of H¹⁹⁹AuCl₄ is added to the gold salt solution. The molar ratio of ¹⁹⁹Au to stable ¹⁹⁷Au can be adjusted to control the specific activity of the final nanoparticles.[5]
-
A stabilizer, such as cetyltrimethylammonium chloride (CTAC), is added.
-
-
Nanoparticle Growth:
-
A mild reducing agent, such as ascorbic acid (AA), is added to the growth solution.
-
The seed solution is then introduced to initiate the growth of the nanoparticles.
-
The reaction is allowed to proceed with stirring.
-
-
Purification: The resulting ¹⁹⁹Au-doped gold nanoparticles are purified from the reaction mixture using methods like centrifugation or ultrafiltration to remove unreacted reagents and byproducts.
Quality Control of ¹⁹⁹Au-Radiopharmaceuticals
Ensuring the quality of radiopharmaceuticals is paramount for their safe and effective use. The following quality control tests are essential for ¹⁹⁹Au-labeled compounds.
-
Radionuclidic Purity: This is determined using gamma-ray spectroscopy to identify and quantify all radioactive species present in the sample. The characteristic gamma peaks of ¹⁹⁹Au (158.4 keV and 208.2 keV) should be prominent, and the presence of other radioisotopes should be below acceptable limits.
-
Radiochemical Purity: This test determines the percentage of the total radioactivity that is in the desired chemical form. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector are used to separate the labeled product from any radiochemical impurities.
-
Chemical Purity: This assesses the presence of non-radioactive chemical contaminants that may have been introduced during the production or labeling process.
-
Physical Characteristics: Visual inspection for clarity, color, and the absence of particulate matter is a basic but important quality control step.[6]
-
pH: The pH of the final radiopharmaceutical preparation should be within a physiologically acceptable range.[6]
-
Sterility and Apyrogenicity: For in vivo applications, the final product must be sterile and free of pyrogens (fever-inducing substances). Sterility testing is typically performed retrospectively due to the short half-life of many radiopharmaceuticals, while a bacterial endotoxin (B1171834) test (e.g., Limulus Amebocyte Lysate test) is performed before administration.[6]
Quality Control Workflow
Caption: A generalized workflow for the quality control of this compound radiopharmaceuticals.
Preclinical Imaging and Biodistribution Studies
Preclinical studies are essential to evaluate the in vivo behavior of ¹⁹⁹Au-labeled compounds.
Experimental Protocol (SPECT Imaging and Biodistribution in a Mouse Model):
-
Animal Model: An appropriate animal model, such as a mouse model with a xenografted human tumor, is used.
-
Radiopharmaceutical Administration: A known activity of the ¹⁹⁹Au-labeled agent (e.g., ¹⁹⁹Au-AuNPs) is administered to the animals, typically via intravenous injection.
-
SPECT/CT Imaging: At various time points post-injection, the animals are anesthetized and imaged using a single-photon emission computed tomography (SPECT) scanner, often in conjunction with a computed tomography (CT) scanner for anatomical reference. The gamma emissions from ¹⁹⁹Au (primarily the 158.4 keV photon) are used for imaging.
-
Biodistribution Analysis: At the end of the imaging study, or at predetermined time points, animals are euthanized. Organs of interest (e.g., tumor, liver, spleen, kidneys, blood) are harvested, weighed, and their radioactivity is measured using a gamma counter. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Dosimetry Calculations
Accurate dosimetry is crucial for planning radiopharmaceutical therapy and for assessing the radiation dose to both tumor and healthy tissues. The Medical Internal Radiation Dose (MIRD) formalism is the standard approach for these calculations. Software packages like OLINDA/EXM (Organ Level Internal Dose Assessment/Exponential Modeling) are widely used to implement the MIRD schema.[7][8][9]
Dosimetry Protocol (MIRD Formalism using OLINDA/EXM):
-
Data Acquisition: Quantitative imaging data (e.g., from SPECT/CT) is used to determine the biodistribution of the ¹⁹⁹Au-radiopharmaceutical over time. This involves delineating regions of interest (ROIs) over the source organs and tumor, and calculating the total activity in each region at multiple time points.
-
Time-Activity Curve Generation: The activity in each source organ is plotted against time to generate time-activity curves (TACs).
-
Residence Time Calculation: The TACs are fitted to a mathematical function (e.g., a sum of exponentials), and the integral of this function from time zero to infinity is calculated. This integral represents the total number of disintegrations that occur in the source organ, also known as the residence time.
-
Absorbed Dose Calculation: The OLINDA/EXM software uses the calculated residence times along with pre-calculated "S-values" to determine the absorbed dose to various target organs. The S-value represents the mean absorbed dose to a target organ per unit of cumulated activity in a source organ. The software contains a library of S-values for various radionuclides and standard human phantom models.
Radiobiology and Cellular Effects
The therapeutic efficacy of this compound stems from the localized deposition of energy from its beta particles and, importantly, from the emission of Auger electrons that accompany its decay.
DNA Damage from Beta and Auger Electrons
The beta particles emitted by this compound have a relatively short range in tissue, leading to localized energy deposition. However, a significant component of the radiobiological effect is attributed to the cascade of low-energy Auger electrons that are also emitted during the decay process.
-
Beta Particles: These electrons cause both direct and indirect DNA damage. Direct damage occurs when the beta particle directly ionizes a DNA molecule. Indirect damage is more common and results from the radiolysis of water molecules near the DNA, creating highly reactive free radicals (e.g., hydroxyl radicals) that then damage the DNA.
-
Auger Electrons: These have a very short range (on the nanometer scale) and deposit their energy in a very small volume.[10][11] When a ¹⁹⁹Au atom is in close proximity to a cell's nucleus, the Auger electrons can cause complex and difficult-to-repair DNA double-strand breaks.[12] This high linear energy transfer (LET)-like effect makes Auger emitters particularly potent for targeted radionuclide therapy.
Cellular Response to ¹⁹⁹Au-Induced DNA Damage
The DNA damage induced by the radiation from this compound triggers a complex cellular response.
-
DNA Repair Pathways: The cell activates various DNA repair mechanisms to try and repair the damage. The specific pathways involved depend on the type of damage. For the complex double-strand breaks caused by Auger electrons, non-homologous end joining (NHEJ) and homologous recombination (HR) are the primary repair pathways.
-
Cell Cycle Arrest: The cell cycle may be arrested at specific checkpoints (e.g., G2/M) to allow time for DNA repair before the cell attempts to divide.
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell may undergo programmed cell death, or apoptosis. This is a key mechanism by which radiotherapy eliminates cancer cells. The activation of caspases, such as caspase-3, is a hallmark of apoptosis.[13]
Signaling Pathway for ¹⁹⁹Au-Induced Cell Death
Caption: Simplified signaling pathway illustrating the cellular response to DNA damage induced by this compound decay.
Conclusion
This compound possesses a favorable combination of physical, chemical, and radiobiological properties that make it a highly promising isotope for the development of next-generation radiopharmaceuticals. Its theranostic capabilities, allowing for both SPECT imaging and targeted beta and Auger electron therapy, are particularly advantageous. The ability to stably incorporate ¹⁹⁹Au into gold nanoparticles opens up numerous possibilities for creating targeted agents for cancer diagnosis and treatment. Further research and development in the areas of production optimization, advanced radiolabeling strategies, and comprehensive preclinical and clinical evaluation will be crucial in realizing the full potential of this compound in medical physics and nuclear medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Hermia | OLINDA/EXM | Hermes Medical Solutions [hermesmedical.com]
- 8. OLINDA/EXM 2-The Next-generation Personal Computer Software for Internal Dose Assessment in Nuclear Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Induction of Apoptosis in Human Tumor Cells after Exposure to Auger Electrons: Comparison with Gamma-Ray Exposure - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Gold-199 Decay Scheme and Emissions for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear decay properties and emissions of Gold-199 (199Au), an isotope of significant interest in medical research and drug development, particularly for Single Photon Emission Computed Tomography (SPECT) imaging. This document details the decay scheme, summarizes key quantitative data in tabular format, outlines experimental protocols for the characterization of its emissions, and presents visualizations of the decay process and experimental workflows.
Core Decay Characteristics of this compound
This compound is a synthetic radioisotope of gold that decays via beta-minus (β-) emission to the stable isotope Mercury-199 (199Hg).[1] With a half-life of 3.139 days, 199Au offers a practical timeframe for production, radiolabeling, and application in preclinical and potentially clinical settings.[1][2]
The decay of 199Au involves the transformation of a neutron into a proton within the nucleus, resulting in the emission of a beta particle (an electron) and an antineutrino. This process leads to the formation of 199Hg in various excited states, which subsequently de-excite to the ground state through the emission of gamma rays and conversion electrons.
Table 1: Key Decay Properties of this compound
| Property | Value |
| Half-life | 3.139 (7) days |
| Decay Mode | β- (100%) |
| Daughter Nuclide | 199Hg (stable) |
| Q-value (β- decay) | 452.3 (6) keV |
| Spin and Parity | 3/2+ |
Data sourced from multiple references.[1]
Emissions of this compound
The radioactive decay of this compound results in a spectrum of emissions, primarily consisting of beta particles and gamma rays. Internal conversion is also a notable process, leading to the emission of conversion electrons and subsequent characteristic X-rays and Auger electrons.
Beta Emissions
The beta decay of 199Au produces a continuous spectrum of beta particles with a maximum energy of 452 keV and an average energy of approximately 82 keV.[1]
Gamma and Electron Emissions
Following beta decay, the daughter nucleus, 199Hg, is often left in an excited state. It de-excites to its stable ground state by emitting gamma photons or by transferring energy to an orbital electron, which is then ejected as a conversion electron. The most prominent gamma emissions for 199Au decay are at 158.4 keV and 208.2 keV, making it suitable for SPECT imaging.[1] In addition to beta particles and gamma rays, the decay process also emits low-energy conversion and Auger electrons.[1]
Table 2: Principal Emissions of this compound
| Radiation Type | Energy (keV) | Intensity (%) |
| Beta (β-) average | ~82 | 100 |
| Beta (β-) maximum | 452 | 100 |
| Gamma (γ) | 158.4 | 40 |
| Gamma (γ) | 208.2 | 8.72 |
| Conversion Electrons | Various | ~50 (total) |
Data sourced from multiple references.[1]
This compound Decay Scheme
The decay of 199Au to 199Hg can be visualized through a decay scheme diagram, which illustrates the energy levels of the parent and daughter nuclei and the transitions between them.
Caption: A simplified decay scheme for this compound.
Experimental Protocols
The characterization of this compound's emissions and its application in radiolabeling require specific experimental procedures. The following sections outline generalized protocols for these key experiments.
Gamma Spectroscopy for 199Au
This protocol describes the general procedure for measuring the gamma-ray spectrum of a 199Au sample using a High-Purity Germanium (HPGe) detector.[3][4][5][6]
Objective: To identify and quantify the gamma-emitting radionuclides in a sample and to determine their activities.
Materials:
-
HPGe detector system
-
NIM bin with power supply, preamplifier, and spectroscopy amplifier
-
Multichannel Analyzer (MCA) with data acquisition software
-
Calibrated gamma-ray sources (e.g., 137Cs, 60Co, 152Eu) for energy and efficiency calibration
-
199Au source
-
Lead shielding
Procedure:
-
System Setup and Calibration:
-
Assemble the HPGe detector system within a lead shield to reduce background radiation.
-
Perform an energy calibration using standard sources with well-known gamma-ray energies covering the range of interest for 199Au (up to ~210 keV).
-
Perform an efficiency calibration using the same standard sources to determine the detector's efficiency as a function of energy.
-
-
Background Measurement:
-
Acquire a background spectrum for a time period comparable to the planned sample measurement time with no source present.
-
-
Sample Measurement:
-
Place the 199Au source at a reproducible geometry in front of the detector.
-
Acquire the gamma-ray spectrum for a sufficient time to obtain good statistics in the peaks of interest (158.4 keV and 208.2 keV).
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the gamma-ray peaks corresponding to the decay of 199Au.
-
Determine the net peak areas for the 158.4 keV and 208.2 keV gamma rays.
-
Calculate the activity of the 199Au source using the net peak areas, the detector efficiency at each energy, the gamma-ray emission probabilities, and the acquisition time.
-
Beta Spectroscopy of 199Au
This protocol provides a general method for measuring the beta spectrum of 199Au using a silicon detector.[7][8][9]
Objective: To measure the energy distribution of beta particles emitted from a 199Au source.
Materials:
-
Silicon charged-particle detector (e.g., Si(Li) or PIPS)
-
Vacuum chamber
-
NIM bin with power supply, preamplifier, and spectroscopy amplifier
-
Multichannel Analyzer (MCA) with data acquisition software
-
Calibrated electron sources (e.g., 137Cs, 207Bi) for energy calibration
-
199Au source
Procedure:
-
System Setup and Calibration:
-
Mount the silicon detector and the 199Au source inside the vacuum chamber.
-
Evacuate the chamber to minimize energy loss of the beta particles in air.
-
Perform an energy calibration using sources with known conversion electron energies.
-
-
Sample Measurement:
-
Acquire the beta spectrum of the 199Au source.
-
-
Data Analysis:
-
Analyze the continuous beta spectrum. A Kurie plot analysis can be used to determine the endpoint energy of the beta spectrum.
-
Radiolabeling of Nanoparticles with 199Au for SPECT Imaging
This protocol outlines a general procedure for the synthesis of 199Au-doped gold nanoparticles (AuNPs), which can be used as probes for SPECT imaging.[10][11]
Objective: To stably incorporate 199Au atoms into the crystal lattice of gold nanoparticles.
Materials:
-
HAuCl4 (non-radioactive gold precursor)
-
H199AuCl4 (radioactive gold precursor)
-
Reducing agent (e.g., sodium borohydride)
-
Stabilizing agent (e.g., cetyltrimethylammonium bromide - CTAB)
-
Deionized water
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., centrifugation, size exclusion chromatography)
Procedure:
-
Seed-Mediated Growth of AuNPs:
-
Prepare a seed solution by reducing a small amount of HAuCl4 with a strong reducing agent in the presence of a stabilizing agent.
-
In a separate growth solution, combine a larger amount of HAuCl4 with the desired amount of H199AuCl4 and a mild reducing agent.
-
Add the seed solution to the growth solution to initiate the growth of 199Au-doped AuNPs. The size of the final nanoparticles can be controlled by adjusting the ratio of seed to gold precursor.
-
-
Purification:
-
Purify the synthesized 199Au-AuNPs from unreacted precursors and byproducts using methods such as centrifugation and resuspension or size exclusion chromatography.
-
-
Quality Control:
-
Characterize the size and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Determine the radiochemical purity and labeling efficiency using techniques like radio-thin-layer chromatography (radio-TLC) or a gamma counter.[12]
-
Measure the specific activity of the 199Au-AuNPs.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Gamma Spectroscopy of this compound.
Caption: Workflow for Radiolabeling Nanoparticles with this compound.
Conclusion
This compound is a valuable radionuclide for research and development in nuclear medicine, primarily due to its favorable decay characteristics for SPECT imaging. Its 3.139-day half-life and prominent gamma emissions at 158.4 keV and 208.2 keV allow for high-quality imaging. This guide has provided a detailed overview of the 199Au decay scheme, a summary of its emissions, and generalized protocols for its measurement and application in radiolabeling. The provided information is intended to serve as a foundational resource for scientists and professionals working with this promising isotope. Further refinement of experimental protocols may be necessary based on specific laboratory equipment and research objectives.
References
- 1. 199Au [prismap.eu]
- 2. isotopes.gov [isotopes.gov]
- 3. mirion.com [mirion.com]
- 4. indico.global [indico.global]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. hep.physik.uni-siegen.de [hep.physik.uni-siegen.de]
- 8. researchgate.net [researchgate.net]
- 9. ortec-online.com [ortec-online.com]
- 10. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Nuclear Properties and Applications of Gold-199
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear characteristics of Gold-199 (Au-199), including its half-life and decay products. It details experimental methodologies for its characterization and production, and explores its applications in biomedical research, particularly in the realm of oncology.
Nuclear Properties of this compound
This compound is a radioisotope of gold with significant potential in theranostics, the integrated approach of diagnostics and therapy. Its nuclear properties make it suitable for both imaging and therapeutic applications.
Half-Life and Decay
The half-life of Au-199 is consistently reported as 3.139 days .[1][2][3] It undergoes beta decay (β⁻ emission), transforming into the stable isotope Mercury-199 (Hg-199).[1][2][4][5] This decay process involves the emission of a beta particle (an electron) and is accompanied by the release of gamma rays, which are crucial for imaging applications.
Decay Products and Emissions
The primary daughter product of Au-199 is the stable nuclide Mercury-199 (Hg-199) .[1][2] The decay of Au-199 is characterized by the emission of beta particles with a maximum energy of 0.4523 MeV and an average energy of approximately 82 keV.[1][2]
In addition to beta particles, the decay process also releases gamma rays at specific energies, most notably at 158.4 keV (40% intensity) and 208.2 keV (8.72% intensity) .[1] These gamma emissions are what make Au-199 suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[1][6][7]
The following table summarizes the key nuclear data for this compound.
| Property | Value |
| Half-Life | 3.139 ± 0.007 days[1][2] |
| Decay Mode | Beta (β⁻) Emission[1][2][4][5] |
| Daughter Product | Mercury-199 (Hg-199) (Stable)[1][2] |
| Beta Energy (Max) | 0.4523 MeV[2] |
| Beta Energy (Avg) | 82 keV[1] |
| Gamma Ray Energies | 158.4 keV (40%), 208.2 keV (8.72%)[1] |
Experimental Protocols
Determination of Half-Life
The half-life of a radioisotope like Au-199 is determined by measuring its activity over a period of time. A common method involves gamma-ray spectrometry.
Methodology:
-
Sample Preparation: A sample of Au-199 is prepared and its initial activity is measured using a high-purity germanium (HPGe) detector.[3][8]
-
Data Acquisition: The gamma-ray spectrum of the Au-199 sample is acquired at regular time intervals. The counts in the characteristic photopeaks of Au-199 (158.4 keV and 208.2 keV) are recorded.
-
Background Subtraction: For each measurement, a background spectrum is also acquired and subtracted from the sample spectrum to account for environmental radiation.
-
Decay Curve Analysis: The net counts in the photopeaks are plotted against time on a semi-logarithmic graph. The data points should fall on a straight line.
-
Half-Life Calculation: The half-life (T½) is calculated from the slope (λ) of the decay curve using the formula: T½ = ln(2)/λ.
Identification of Daughter Products
The identification of Hg-199 as the daughter product of Au-199 decay can be confirmed through various nuclear spectroscopy techniques.
Methodology:
-
Sample Aging: A sample of Au-199 is allowed to decay for a period of several half-lives.
-
Spectroscopic Analysis: The aged sample is analyzed using techniques such as gamma-ray spectroscopy. As Au-199 decays, the intensity of its characteristic gamma peaks will decrease, while no new prominent gamma peaks from the stable Hg-199 will appear. The absence of further decay signals confirms the stability of the daughter nuclide.
-
Mass Spectrometry (Optional): For a more direct confirmation, mass spectrometry could be employed to detect the presence and increasing concentration of Hg-199 in the sample over time.
Production of this compound
Au-199 can be produced through several nuclear reactions. The choice of production method often depends on the desired specific activity and purity.
-
Double Neutron Capture on Gold-197: This method involves irradiating a stable Gold-197 (¹⁹⁷Au) target with neutrons in a high-flux nuclear reactor. This process can, however, lead to the co-production of Au-198.[1]
-
Deuteron Bombardment of Platinum-198: Irradiating an enriched Platinum-198 (¹⁹⁸Pt) target with deuterons in a cyclotron can produce Au-199.[3][8] This method can yield Au-199 with no carrier added, meaning it is not contaminated with stable gold isotopes.
-
Neutron Activation of Platinum-198: Another method involves the neutron irradiation of enriched ¹⁹⁸Pt targets.[7][9]
The Missouri University Research Reactor (MURR) is a key producer of Au-199 for research purposes.[10][11]
Visualization of Key Processes
This compound Decay Pathway
Caption: The decay scheme of this compound to stable Mercury-199.
Experimental Workflow for Half-Life Determination
Caption: Workflow for determining the half-life of Au-199.
Applications in Research and Drug Development
The favorable nuclear properties of Au-199 have led to its investigation in various biomedical applications, particularly in oncology. Its use in the form of gold nanoparticles has shown significant promise.
-
SPECT Imaging: The gamma emissions of Au-199 allow for its use as a tracer in SPECT imaging to visualize tumors and monitor the biodistribution of radiolabeled nanoparticles.[1][6][7]
-
Targeted Cancer Therapy: By incorporating Au-199 into nanoparticles that are functionalized with targeting ligands, it is possible to deliver a localized radiation dose to cancer cells, minimizing damage to surrounding healthy tissue.[6][12]
-
Theranostics: The ability of Au-199 to be used for both imaging and therapy makes it a valuable tool for developing theranostic agents that can simultaneously diagnose, treat, and monitor the response to cancer therapy.[12]
The direct incorporation of Au-199 atoms into the crystal lattice of gold nanoparticles ensures high stability of the radiolabel.[6][7] This is a critical factor for accurate in vivo imaging and therapeutic efficacy. Research has demonstrated the use of Au-199 doped nanoparticles for targeted imaging of triple-negative breast cancer.[6][7]
References
- 1. 199Au [prismap.eu]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Gold - Wikipedia [en.wikipedia.org]
- 5. Isotopes of gold - Wikipedia [en.wikipedia.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. New domestic supply chain: this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 11. New domestic supply chain: this compound - MU Research Reactor [murr.missouri.edu]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Nuclear Properties and Applications of Gold-199
Gold-199 (199Au) is a radionuclide of significant interest to researchers, scientists, and drug development professionals due to its favorable nuclear properties for applications in nuclear medicine, particularly in the burgeoning field of theranostics.[1] Its emissions are suitable for both diagnostic imaging and therapeutic applications, making it a valuable tool in the development of novel radiopharmaceuticals.[2] This guide provides an in-depth overview of the core nuclear properties of 199Au, detailed experimental protocols for its production and use, and visualizations of key processes.
Core Nuclear Properties of this compound
The utility of 199Au in biomedical research is fundamentally derived from its decay characteristics. It has a half-life of 3.139 days, which is long enough to allow for production, chemical processing, radiolabeling, and distribution for preclinical studies.[3][4] It decays via beta-minus (β-) emission to stable Mercury-199 (199Hg).[5][6]
Decay Characteristics
The decay of 199Au involves the emission of beta particles and characteristic gamma rays, which are crucial for its dual diagnostic and therapeutic potential.
| Property | Value |
| Half-Life | 3.139 ± 0.007 days[5] |
| Decay Mode | 100% Beta-minus (β-)[5][6] |
| Daughter Nuclide | 199Hg (stable)[5][6] |
| Spin and Parity | 3/2+[5] |
| Mass Excess | -29.095035 MeV[7] |
| Total Decay Energy | 0.4523 MeV[5] |
A summary of the primary nuclear properties of this compound.
Emitted Radiations
The beta particles emitted by 199Au are suitable for therapy, while its gamma emissions are useful for imaging techniques like Single Photon Emission Computed Tomography (SPECT).[8][9]
Beta Emissions
| Maximum Energy (Eβmax) | Average Energy (Eβavg) | Probability |
| 452.018 keV[6][10] | ~142 keV | 100% |
Beta emission data for the decay of this compound.
Principal Gamma Emissions
| Energy | Intensity per 100 Decays |
| 158.379 keV | 40.7%[11] |
| 208.206 keV | 8.72%[11] |
| 49.827 keV | 0.011%[11] |
The most prominent gamma-ray energies and intensities associated with this compound decay.
Experimental Protocols
The production of 199Au for research and medical applications is typically achieved through nuclear reactions in either a nuclear reactor or a cyclotron. Subsequently, it can be used to radiolabel various molecules or nanoparticles.
Production of No-Carrier-Added (NCA) this compound
No-carrier-added 199Au is highly desirable as it offers high specific activity, which is critical for targeted radiopharmaceutical applications. The most common production route involves the neutron irradiation of enriched Platinum-198 (198Pt).[3][9]
Methodology: Reactor Production via 198Pt(n,γ)199Pt → 199Au
-
Target Preparation: A target is prepared using highly enriched 198Pt.
-
Neutron Irradiation: The platinum target is irradiated in a nuclear reactor with a high thermal neutron flux. This induces the 198Pt(n,γ)199Pt reaction.
-
Decay of 199Pt: The resulting 199Pt is radioactive with a short half-life (30.8 minutes) and decays via beta emission to 199Au.
-
Chemical Separation: After a sufficient decay period for the 199Pt, the irradiated target is dissolved, typically in an acid solution like HCl.[3]
-
Purification: this compound is then chemically separated from the remaining platinum target material and any other impurities.[3] This process yields a no-carrier-added 199Au solution.
Another method involves using a cyclotron.[4][12]
Methodology: Cyclotron Production via natPt(d,x)199Au
-
Target Preparation: A target of natural platinum (natPt) or enriched 198Pt is prepared.
-
Deuteron (B1233211) Irradiation: The target is irradiated with a deuteron beam in a cyclotron.[12] A low deuteron energy (<15 MeV) is suggested for optimal production using an enriched 198Pt target.[4][12]
-
Chemical Separation: Following irradiation, the 199Au is chemically separated from the platinum target material to produce a no-carrier-added product.[4]
Radiolabeling of Gold Nanoparticles (AuNPs)
A significant application of 199Au is in the synthesis of intrinsically radiolabeled gold nanoparticles, where the radioisotope is incorporated directly into the nanoparticle's crystal lattice.[9][13] This method ensures high stability of the radiolabel in vivo.[9]
Methodology: Seed-Mediated Synthesis of 199Au-Doped AuNPs
This protocol is adapted from a method for synthesizing 199Au-doped AuNPs for SPECT imaging.[9]
-
Preparation of H199AuCl4: The no-carrier-added 199Au is converted to the chloroauric acid precursor, H199AuCl4.
-
Seed Solution Preparation: A seed solution containing small gold clusters is prepared by reducing non-radioactive HAuCl4 with a strong reducing agent like sodium borohydride (B1222165) (NaBH4) in the presence of a surfactant such as cetyltrimethylammonium bromide (CTAB).[9]
-
Growth Solution Preparation: A growth solution is made by mixing a surfactant (e.g., CTAC), non-radioactive HAuCl4, and a specific activity of the radioactive H199AuCl4 precursor.[9]
-
Particle Growth: A mild reducing agent, such as ascorbic acid (AA), is added to the growth solution, followed by the addition of the seed solution.[9] The seeds act as nucleation sites, and gold atoms (both stable 197Au and radioactive 199Au) deposit onto their surface, causing the nanoparticles to grow to the desired size.[9]
-
Purification: The resulting 199Au-doped AuNPs are purified from excess reagents by methods such as centrifugation or ultrafiltration.[9]
References
- 1. New domestic supply chain: this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 2. researchgate.net [researchgate.net]
- 3. isotopes.gov [isotopes.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. Isotope data for this compound in the Periodic Table [periodictable.com]
- 7. Isotope data for this compound in the Periodic Table [periodictable.com]
- 8. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope data for this compound in the Periodic Table [periodictable.com]
- 11. gammaray.inl.gov [gammaray.inl.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Gold nanoparticles enlighten the future of cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Gold-199: A Technical Guide to its Discovery, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-199 (¹⁹⁹Au) is a synthetic radioisotope of gold that has garnered significant interest in the scientific community, particularly for its applications in nuclear medicine. Its unique decay characteristics make it a promising candidate for both diagnostic imaging and therapeutic purposes. This technical guide provides a comprehensive overview of the discovery, history, physical properties, production methods, and applications of this compound, with a focus on experimental protocols and quantitative data.
Discovery and History
The discovery of this compound is rooted in the burgeoning field of nuclear physics in the 1930s. While the year 1937 is cited as the year of its discovery, the comprehensive characterization and reporting of several radioactive gold isotopes, including this compound, were detailed in a 1938 publication in the journal Physical Review by J. J. Livingood and Glenn T. Seaborg from the University of California, Berkeley.
Their pioneering work involved the bombardment of stable isotopes with particles from a cyclotron, a particle accelerator developed by Ernest O. Lawrence at Berkeley. This era marked a flurry of discoveries of new radioisotopes, and the work of Livingood and Seaborg on gold was a significant contribution to this expanding knowledge.
Inferred Historical Experimental Protocol: The Discovery of this compound
Based on the common methodologies employed by Livingood and Seaborg during that period, the likely experimental protocol for the discovery of this compound can be inferred as follows:
-
Target Preparation: A thin foil of a stable platinum isotope, likely ¹⁹⁸Pt, was prepared as the target material.
-
Irradiation: The platinum target was bombarded with a beam of deuterons or neutrons produced by one of the cyclotrons at the Berkeley Radiation Laboratory. The nuclear reaction of interest would have been the (d,p) or (n,γ) reaction on a platinum isotope, leading to the formation of a radioactive platinum isotope that would then decay to a gold isotope. A probable reaction is the neutron capture by ¹⁹⁸Pt to form ¹⁹⁹Pt, which then undergoes beta decay to ¹⁹⁹Au.
-
Chemical Separation: Following irradiation, the target was dissolved in a suitable acid, such as aqua regia. Standard analytical chemistry techniques of the time, likely involving precipitation and extraction, were then employed to chemically separate the minute quantities of newly formed radioactive gold from the bulk platinum target material.
-
Radiation Detection and Characterization: The separated gold fraction was then analyzed for its radioactivity. This was typically done using an electroscope or a Geiger-Müller counter to measure the intensity of the emitted radiation. By measuring the decay of this radioactivity over time, they could determine the half-life of the new isotope. The energy of the emitted beta particles would have been characterized using absorption measurements with materials of varying thickness.
This systematic approach of bombardment, chemical separation, and radiation measurement was the hallmark of the discovery of numerous radioisotopes during this period.
Physical and Nuclear Properties
This compound is characterized by a specific set of physical and nuclear properties that are crucial for its applications. These properties are summarized in the table below.
| Property | Value |
| Atomic Number (Z) | 79 |
| Mass Number (A) | 199 |
| Half-life | 3.139 days |
| Decay Mode | Beta minus (β⁻) |
| Daughter Isotope | ¹⁹⁹Hg (Mercury-199) |
| Beta (β⁻) Max Energy | 0.452 MeV |
| Beta (β⁻) Average Energy | ~0.14 MeV |
| Gamma (γ) Energies | 158.4 keV, 208.2 keV |
Production of this compound
While the initial discovery utilized early cyclotron technology, modern production methods for this compound are more refined and optimized for producing high-purity material for medical and research applications.
Reactor Production via Platinum-198 Irradiation
The most common method for producing this compound is through the neutron irradiation of enriched Platinum-198 (¹⁹⁸Pt) in a nuclear reactor. The process involves two key nuclear reactions:
-
Neutron Capture: A ¹⁹⁸Pt target is bombarded with thermal neutrons, leading to the formation of Platinum-199 (¹⁹⁹Pt).
-
¹⁹⁸Pt (n,γ) ¹⁹⁹Pt
-
-
Beta Decay: The newly formed ¹⁹⁹Pt is unstable and undergoes beta decay with a half-life of 30.8 minutes to form this compound.
-
¹⁹⁹Pt → ¹⁹⁹Au + β⁻
-
Following irradiation, the this compound is chemically separated from the remaining platinum target material to produce a high-purity product.
Diagram of this compound Production from Platinum-198
Caption: Workflow for the production of this compound via neutron irradiation of Platinum-198.
Double Neutron Capture on Gold-197
Another production route involves the double neutron capture of stable Gold-197 (¹⁹⁷Au). This method, however, also produces Gold-198 (¹⁹⁸Au) as a co-product.
-
First Neutron Capture: ¹⁹⁷Au (n,γ) ¹⁹⁸Au
-
Second Neutron Capture: ¹⁹⁸Au (n,γ) ¹⁹⁹Au
The presence of ¹⁹⁸Au can be a consideration for certain applications due to its different decay properties.
Decay Scheme of this compound
This compound decays exclusively via beta minus (β⁻) emission to the stable isotope Mercury-199 (¹⁹⁹Hg). The decay process involves the emission of a beta particle (an electron) and an antineutrino from the nucleus, transforming a neutron into a proton. This decay is often accompanied by the emission of gamma rays as the daughter nucleus transitions from an excited state to its ground state.
Decay Scheme of this compound
Caption: Simplified decay scheme of this compound to stable Mercury-199.
Applications in Research and Medicine
The properties of this compound make it a valuable tool in several areas of research and medicine, particularly in the development of radiopharmaceuticals.
Theranostics: A Combined Therapeutic and Diagnostic Agent
This compound is considered a "theranostic" agent, meaning it has both therapeutic and diagnostic capabilities.
-
Therapy: The emission of beta particles with a relatively short range in tissue allows for targeted cell killing in the vicinity of the isotope. This is particularly advantageous for treating small tumors or micrometastases while minimizing damage to surrounding healthy tissue.
-
Diagnostics: The co-emission of gamma rays allows for the visualization of the isotope's distribution in the body using Single Photon Emission Computed Tomography (SPECT) imaging. This enables researchers and clinicians to track the delivery of the therapeutic agent to the target site.
Gold Nanoparticles for Cancer Treatment and Imaging
A significant area of research involves the incorporation of this compound into gold nanoparticles (AuNPs). These nanoparticles can be functionalized to specifically target cancer cells.
The following is a generalized protocol for the synthesis of this compound doped gold nanoparticles, based on published methods:
-
Seed Solution Preparation:
-
A solution of a gold salt (e.g., HAuCl₄) is prepared in the presence of a capping agent (e.g., cetyltrimethylammonium bromide - CTAB).
-
A reducing agent (e.g., sodium borohydride (B1222165) - NaBH₄) is added to reduce the gold ions and form small gold seed nanoparticles.
-
-
Growth Solution Preparation:
-
A growth solution is prepared containing more gold salt, a capping agent, and a milder reducing agent (e.g., ascorbic acid).
-
A solution containing radioactive ¹⁹⁹Au ions (in a form such as H¹⁹⁹AuCl₄) is added to this growth solution.
-
-
Nanoparticle Growth:
-
The seed solution is added to the growth solution. The seed nanoparticles act as nucleation sites for the further reduction of gold and ¹⁹⁹Au ions, resulting in the growth of larger, radioactive nanoparticles.
-
-
Purification:
-
The resulting ¹⁹⁹Au-doped gold nanoparticles are purified from the reaction mixture, typically through centrifugation and washing steps.
-
-
Surface Functionalization (Optional):
-
The surface of the nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) to enhance their uptake by specific cancer cells.
-
Workflow for ¹⁹⁹Au-Nanoparticle Synthesis and Application
Caption: A logical workflow from the synthesis of ¹⁹⁹Au-doped nanoparticles to their application in cancer imaging and therapy.
Conclusion
This compound stands as a testament to the early discoveries in nuclear science and continues to be an isotope of significant interest. Its journey from a laboratory curiosity in the 1930s to a key component in advanced cancer research highlights the enduring impact of fundamental scientific exploration. With its favorable decay properties and the versatility of gold nanoparticle chemistry, this compound is poised to play an increasingly important role in the development of next-generation theranostic agents for personalized medicine. The detailed understanding of its history, properties, and the experimental protocols for its production and application are essential for researchers and professionals working to harness its potential.
A Technical Guide to the Fundamental Differences Between Gold-199 and Gold-198 for Therapeutic and Diagnostic Applications
For Immediate Release
This document provides a detailed comparison of the nuclear properties, production methodologies, and biomedical applications of two significant gold radioisotopes: Gold-199 (¹⁹⁹Au) and Gold-198 (¹⁹⁸Au). Intended for researchers, nuclear medicine professionals, and drug development scientists, this guide elucidates the core differences that define their respective roles in oncology and diagnostics, with a focus on the emerging theranostic potential of this compound.
Executive Summary
Gold-198 has a long-standing history in medicine, primarily utilized in brachytherapy for various cancers due to its high-energy beta emissions. In contrast, this compound is gaining significant interest as a "theranostic" agent. Its unique decay characteristics, featuring lower-energy beta particles for therapy and gamma emissions suitable for Single Photon Emission Computed Tomography (SPECT), allow for simultaneous diagnosis and treatment. This guide will explore these fundamental distinctions through quantitative data, production workflows, and decay pathways.
Core Nuclear Properties: A Comparative Analysis
The therapeutic and diagnostic utility of a radioisotope is fundamentally dictated by its nuclear decay properties. The half-life, decay mode, and the energy of emitted particles determine the dose deposition, tissue penetration depth, and imaging compatibility. A direct comparison of this compound and Gold-198 reveals critical differences.
| Property | This compound (¹⁹⁹Au) | Gold-198 (¹⁹⁸Au) | Significance in Biomedical Applications |
| Half-Life | 3.139 days | 2.695 days | Both half-lives are suitable for logistical handling and therapeutic delivery, allowing sufficient time for production, quality control, and administration without posing long-term radiation risks. |
| Decay Mode | Beta-minus (β⁻) | Beta-minus (β⁻) | Both isotopes decay by converting a neutron into a proton, emitting an electron (beta particle) that delivers the therapeutic dose. |
| Daughter Isotope | Mercury-199 (¹⁹⁹Hg) (Stable) | Mercury-198 (¹⁹⁸Hg) (Stable) | Decay to a stable isotope is highly desirable, as it prevents the generation of further radioactive species in the patient. |
| Max. Beta Energy (Eβmax) | 0.452 MeV (452 keV) | 0.961 MeV (961 keV)[1] | This is a key differentiator. ¹⁹⁹Au's lower energy beta particles have a shorter range in tissue, making it suitable for treating smaller tumors or micrometastases with less damage to surrounding healthy tissue. ¹⁹⁸Au's higher energy provides a greater tissue penetration (approx. 4 mm), effective for larger, solid tumors[1][2]. |
| Principal Gamma Energies | 158.4 keV (37%), 208.2 keV | 411.8 keV (95.6%)[2] | ¹⁹⁹Au's gamma emissions are within the optimal energy window for SPECT imaging, enabling visualization of the radiopharmaceutical's biodistribution and dosimetry. ¹⁹⁸Au's high-energy gamma ray is less ideal for standard imaging but can be detected, though it contributes more to the patient's overall radiation dose[3]. |
| Production Route | Indirect: ¹⁹⁸Pt(n,γ)¹⁹⁹Pt → ¹⁹⁹Au | Direct: ¹⁹⁷Au(n,γ)¹⁹⁸Au | ¹⁹⁹Au is produced "no-carrier-added" from a platinum target, leading to higher specific activity. ¹⁹⁸Au is produced from stable gold, a simpler and more common process. |
Isotope Production and Decay Pathways
The production method significantly impacts the specific activity and purity of the final radiopharmaceutical. Gold-198 is produced through neutron capture by stable Gold-197, a straightforward process in a nuclear reactor. Conversely, this compound is produced indirectly from a Platinum-198 target, which, after neutron capture and subsequent beta decay, transforms into this compound. This process yields a "no-carrier-added" product, which is crucial for targeted therapies requiring high specific activity.
Production Workflow Diagrams
References
Golden Promise: A Technical Guide to the Theranostic Applications of Gold-199
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gold-199 (¹⁹⁹Au) is emerging as a radionuclide of significant interest for the development of next-generation theranostic agents. Its unique decay properties, combining therapeutic beta emissions with gamma emissions suitable for Single Photon Emission Computed Tomography (SPECT), position it as a powerful tool in the personalized management of cancer. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and potential applications of ¹⁹⁹Au in oncology. We delve into the synthesis and functionalization of this compound nanoparticles (¹⁹⁹AuNPs), their preclinical evaluation in targeted cancer imaging and therapy, and the underlying biological pathways that can be exploited for enhanced efficacy. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to harness the potential of this promising isotope.
Introduction to this compound: A Theranostic Isotope
The concept of theranostics, a portmanteau of therapeutics and diagnostics, aims to simultaneously diagnose and treat diseases, leading to more personalized and effective medicine. Radionuclides that possess both particulate emissions for therapy and photon emissions for imaging are at the forefront of this field. This compound is a prime candidate, offering a compelling combination of physical and chemical properties for cancer theranostics.[1]
This compound decays via beta emission to stable Mercury-199 (¹⁹⁹Hg) with a half-life of 3.139 days.[2] This half-life is sufficiently long for manufacturing, quality control, and delivery to clinical sites. The emitted beta particles have a mean energy of 82 keV and a maximum energy of 452 keV, with a short tissue penetration range, making them suitable for localized radiotherapy of tumors while minimizing damage to surrounding healthy tissues.[2] Concurrently, ¹⁹⁹Au emits gamma rays at 158.4 keV (40% abundance) and 208.2 keV (8.72% abundance), which are ideal for high-quality SPECT imaging.[2]
Compared to its more historically studied counterpart, Gold-198 (¹⁹⁸Au), ¹⁹⁹Au offers a more favorable profile for imaging due to its lower energy gamma emissions, while still retaining therapeutic beta emissions.[3] This dual capability allows for non-invasive in vivo visualization of radiopharmaceutical distribution, enabling accurate dosimetry calculations and monitoring of therapeutic response.
Physicochemical Properties and Production of this compound
A thorough understanding of the nuclear and chemical properties of this compound is fundamental to its application in theranostics.
| Property | Value | Reference |
| Half-life | 3.139 ± 0.007 days | [2] |
| Decay Mode | β⁻ emission | [2] |
| Daughter Isotope | ¹⁹⁹Hg (stable) | [2] |
| Mean Beta Energy | 82 keV | [2] |
| Maximum Beta Energy | 452 keV | [2] |
| Gamma Emissions | 158.4 keV (40%), 208.2 keV (8.72%) | [2] |
| Chemical Form | Typically trivalent (Au³⁺) | [2] |
Table 1: Key Physical and Chemical Properties of this compound
This compound can be produced with high specific activity and without a carrier by the neutron irradiation of enriched Platinum-198 (¹⁹⁸Pt) in a nuclear reactor.[3] The production route follows the nuclear reaction: ¹⁹⁸Pt(n,γ)¹⁹⁹Pt, which then beta decays to ¹⁹⁹Au. This method ensures a high-purity product, crucial for clinical applications.
This compound Nanoparticles: Synthesis and Functionalization for Targeted Delivery
Gold nanoparticles (AuNPs) serve as a versatile platform for the delivery of ¹⁹⁹Au to tumor sites due to their biocompatibility, tunable size and shape, and ease of surface functionalization.[3][4] The direct incorporation of ¹⁹⁹Au atoms into the crystal lattice of AuNPs ensures high stability of the radiolabel in vivo.[3]
Synthesis of ¹⁹⁹Au-doped Gold Nanoparticles (¹⁹⁹AuNPs)
A common method for synthesizing ¹⁹⁹AuNPs is the seed-mediated growth technique. This approach allows for precise control over the size of the nanoparticles.
Experimental Protocol: Seed-Mediated Synthesis of ¹⁹⁹AuNPs
-
Seed Solution Preparation: An aqueous solution of tetrachloroauric acid (HAuCl₄) is mixed with cetyltrimethylammonium bromide (CTAB). A freshly prepared, ice-cold solution of sodium borohydride (B1222165) (NaBH₄) is then added under vigorous stirring to form gold seed crystals. The solution is left undisturbed to ensure complete decomposition of the NaBH₄.[5]
-
Growth of ¹⁹⁹AuNPs: In a separate reaction vessel, an aqueous solution of cetyltrimethylammonium chloride (CTAC) is mixed with HAuCl₄ containing a known activity of H¹⁹⁹AuCl₄. Ascorbic acid (AA) is added as a mild reducing agent.[5]
-
Seeding and Growth: The prepared seed solution is added to the growth solution. The mixture is stirred for a specified time to allow for the growth of ¹⁹⁹Au-doped gold nanospheres.[5]
-
Purification: The resulting ¹⁹⁹AuNPs are purified by methods such as ultracentrifugation to remove excess reagents.[5]
Surface Functionalization for Tumor Targeting
To enhance the accumulation of ¹⁹⁹AuNPs in tumors, their surface can be functionalized with targeting ligands that bind to specific receptors overexpressed on cancer cells. A promising target is the C-C chemokine receptor 5 (CCR5), which is implicated in the metastasis of several cancers, including triple-negative breast cancer (TNBC).[3] D-Ala1-peptide T-amide (DAPTA) is a CCR5 antagonist that can be conjugated to the surface of AuNPs to facilitate targeted delivery.[6]
Experimental Protocol: Conjugation of DAPTA to ¹⁹⁹AuNPs
-
PEGylation: The surface of the ¹⁹⁹AuNPs is first modified with polyethylene (B3416737) glycol (PEG) to improve their stability and circulation time in vivo. This is typically achieved by incubating the nanoparticles with a thiol-terminated PEG derivative.
-
DAPTA Conjugation: The PEGylated ¹⁹⁹AuNPs are then reacted with a derivative of DAPTA that has been modified to include a reactive group for conjugation, such as an N-hydroxysuccinimide (NHS) ester. The reaction results in the covalent attachment of DAPTA to the PEGylated surface of the nanoparticles.[7]
-
Purification: The final DAPTA-conjugated ¹⁹⁹AuNPs are purified to remove any unconjugated DAPTA and other reagents.
Preclinical Theranostic Applications of ¹⁹⁹AuNPs
Preclinical studies in animal models are essential to evaluate the diagnostic and therapeutic potential of ¹⁹⁹AuNPs.
Diagnostic Imaging with SPECT
The gamma emissions from ¹⁹⁹Au allow for high-quality SPECT imaging to visualize the biodistribution and tumor uptake of the nanoparticles.
Experimental Protocol: In Vivo SPECT/CT Imaging
-
Animal Model: Tumor-bearing mice (e.g., with orthotopic 4T1 TNBC xenografts) are used.[3]
-
Administration: A defined activity of DAPTA-conjugated ¹⁹⁹AuNPs is administered intravenously (tail vein injection).[3]
-
Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), the mice are anesthetized and imaged using a SPECT/CT scanner. The gamma emissions from ¹⁹⁹Au are collected to generate SPECT images, while the CT provides anatomical context.[8]
-
Image Analysis: The SPECT/CT images are reconstructed and analyzed to quantify the accumulation of the radiotracer in the tumor and other organs. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3]
Biodistribution and Pharmacokinetics
Understanding the in vivo biodistribution and pharmacokinetics of ¹⁹⁹AuNPs is crucial for assessing their safety and efficacy. Studies have shown that the size of the AuNPs influences their biodistribution, with smaller nanoparticles exhibiting longer circulation times.[3] PEGylation can further prolong circulation and reduce uptake by the reticuloendothelial system (liver and spleen).[9]
| Nanoparticle Size | Organ (24h post-injection) | Uptake (%ID/g) | Reference |
| 5 nm ¹⁹⁹AuNP-PEG | Tumor (4T1) | 3.45 ± 1.44 | [3] |
| 5 nm ¹⁹⁹AuNP-DAPTA | Tumor (4T1) | >7 | [3] |
| 5 nm ¹⁹⁹AuNPs | Blood (1h) | 45.2 ± 5.8 | [3] |
| 18 nm ¹⁹⁹AuNPs | Blood (1h) | 48.0 ± 5.5 | [3] |
| 5 nm ¹⁹⁹AuNPs | Spleen (4h) | Higher than 18nm | [3] |
| 18 nm ¹⁹⁹AuNPs | Spleen (4h) | Lower than 5nm | [3] |
Table 2: In Vivo Biodistribution of ¹⁹⁹AuNPs in a 4T1 TNBC Mouse Model
Targeted nanoparticles, such as ¹⁹⁹AuNP-DAPTA, have shown significantly higher tumor uptake compared to their non-targeted counterparts, demonstrating the effectiveness of the targeting strategy.[3]
Therapeutic Potential and Dosimetry
The beta emissions of ¹⁹⁹Au provide the therapeutic component of its theranostic capability. While direct therapeutic studies with ¹⁹⁹Au are still emerging, its potential can be inferred from its decay characteristics and studies with the similar isotope, ¹⁹⁸Au. The short range of ¹⁹⁹Au's beta particles is expected to deliver a highly localized radiation dose to the tumor, thereby minimizing damage to surrounding healthy tissue.
Dosimetry models are being developed to accurately predict the absorbed dose in tumors and other organs from ¹⁹⁹AuNPs. These models take into account the biodistribution data obtained from SPECT imaging to provide patient-specific dose calculations. Monte Carlo simulations are a key tool in these dosimetric studies.[10]
Biological Pathways and Mechanisms of Action
The efficacy of targeted ¹⁹⁹AuNPs relies on the specific biological pathways they exploit.
The CCR5 Signaling Pathway in Cancer Metastasis
The C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor that, upon binding its ligand (e.g., CCL5), activates several downstream signaling pathways. In cancer, the aberrant expression of CCR5 on tumor cells can promote migration, invasion, and metastasis.[2][4][11]
DAPTA acts as a competitive antagonist, binding to CCR5 and preventing its interaction with ligands like CCL5.[5] This blockade inhibits the downstream signaling that drives cancer cell motility and invasion, thereby reducing the metastatic potential of the tumor.
Future Directions and Conclusion
This compound holds immense promise as a theranostic radionuclide. The ability to combine diagnostic imaging with targeted radiotherapy in a single agent offers a powerful paradigm for advancing cancer treatment. Future research will likely focus on:
-
Clinical Translation: Moving ¹⁹⁹Au-based theranostics from preclinical models to human clinical trials.
-
Novel Targeting Strategies: Exploring other tumor-specific receptors and ligands to broaden the applicability of ¹⁹⁹AuNPs to different cancer types.
-
Combination Therapies: Investigating the synergistic effects of ¹⁹⁹Au-based radiotherapy with other treatment modalities, such as chemotherapy and immunotherapy.
-
Advanced Dosimetry: Refining dosimetry models to further personalize treatment planning and optimize therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Gold Nanoparticle: Peptide-Drug Conjugates for Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. Multiscale Monte Carlo simulations of gold nanoparticle dose-enhanced radiotherapy I: Cellular dose enhancement in microscopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Production of Gold-199 from Platinum-198: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for producing the medically significant radionuclide Gold-199 (¹⁹⁹Au) from Platinum-198 (¹⁹⁸Pt). The primary and most efficient production route involves the neutron activation of enriched ¹⁹⁸Pt targets in a nuclear reactor, followed by chemical separation to isolate the ¹⁹⁹Au. This document details the underlying nuclear physics, experimental protocols for irradiation and separation, and presents key quantitative data in a structured format for ease of comparison and implementation.
Core Principles: The Nuclear Pathway
The production of ¹⁹⁹Au from ¹⁹⁸Pt is a two-step process initiated by neutron capture. A stable ¹⁹⁸Pt nucleus absorbs a thermal neutron, transmuting it into the radioactive isotope ¹⁹⁹Pt. This is followed by the beta decay of ¹⁹⁹Pt to ¹⁹⁹Au.
The nuclear reactions can be summarized as follows:
¹⁹⁸Pt (n,γ) → ¹⁹⁹Pt
¹⁹⁹Pt → ¹⁹⁹Au + β⁻ + ν̅e
The intermediate isotope, ¹⁹⁹Pt, has a relatively short half-life of 30.8 minutes, which allows for the subsequent in-growth of the desired ¹⁹⁹Au product.[1][2] The resulting ¹⁹⁹Au has a half-life of 3.139 days, making it suitable for various applications in nuclear medicine, including theranostics.[3][4]
Experimental Protocols
Target Preparation and Irradiation
The production of ¹⁹⁹Au commences with the irradiation of a ¹⁹⁸Pt target with thermal neutrons, typically within a nuclear reactor. To maximize the yield of ¹⁹⁹Au and minimize radionuclidic impurities, enriched ¹⁹⁸Pt is the preferred target material.[3]
Materials:
-
Enriched ¹⁹⁸Pt metal powder or sponge. The natural abundance of ¹⁹⁸Pt is approximately 7.2-7.36%.[1][5]
-
High-purity quartz or aluminum vials for encapsulation.
Protocol:
-
Accurately weigh the enriched ¹⁹⁸Pt target material. Published studies have utilized quantities ranging from 10 mg to 15.5 mg.[1][6]
-
Encapsulate the ¹⁹⁸Pt target in a suitable vial (e.g., quartz or aluminum) to ensure containment during irradiation.
-
Place the encapsulated target in a nuclear reactor with a known thermal neutron flux. Typical fluxes used in studies range from 3.5 x 10¹³ to 5 x 10¹³ n·cm⁻²·s⁻¹.[1][6]
-
Irradiate the target for a predetermined duration. Irradiation times can vary from 12 hours to 21 hours, depending on the desired activity of ¹⁹⁹Au.[1][6]
-
Following irradiation, allow for a cooling period to let short-lived isotopes decay and for the ¹⁹⁹Pt to decay into ¹⁹⁹Au. A cooling period of at least 10 hours is recommended to maximize the ¹⁹⁹Au yield from the decay of ¹⁹⁹Pt.[1]
Chemical Separation of this compound
After irradiation and cooling, the ¹⁹⁹Au must be chemically separated from the bulk platinum target and any other radionuclidic impurities. Various methods have been developed, primarily focusing on liquid-liquid extraction and chromatography.
2.2.1. Dissolution of the Irradiated Target
Protocol:
-
Transfer the irradiated platinum target to a hot cell or a shielded fume hood.
-
Dissolve the platinum target in aqua regia (a mixture of nitric acid and hydrochloric acid).
-
Evaporate the aqua regia solution to dryness.
-
Redissolve the residue in distilled water and evaporate to dryness again. This step should be repeated at least twice to ensure the complete removal of nitric acid.[1]
-
Finally, dissolve the residue in a suitable concentration of hydrochloric acid (e.g., 0.01 M HCl) for further processing.[1]
2.2.2. Separation by Liquid-Liquid Extraction (LLX)
This technique utilizes the differential solubility of gold and platinum species in immiscible liquid phases.
Materials:
-
Organic extractants such as ethyl acetate (B1210297), Di-(2-Ethylhexyl) phosphoric acid (HDEHP), or Trioctylamine (TOA).[6][7]
-
Separatory funnel.
General Protocol:
-
Prepare the dissolved target solution in the appropriate aqueous phase.
-
Add the chosen organic extractant to the aqueous solution in a separatory funnel.
-
Agitate the mixture vigorously to facilitate the transfer of the desired species into the organic phase.
-
Allow the two phases to separate.
-
Collect the organic phase containing the extracted ¹⁹⁹Au.
-
The ¹⁹⁹Au can then be back-extracted into a fresh aqueous phase if required.
Studies have shown high chemical yields for ¹⁹⁹Au using LLX, with reports of over 99% with ethyl acetate and over 80% with HDEHP.[6]
2.2.3. Separation by Chromatography
This method relies on the differential adsorption of gold and platinum species onto a solid stationary phase.
Materials:
-
Chromatography column.
-
Stationary phase such as alumina (B75360) (Al₂O₃) or modified chabazite.[1][7]
-
Eluent (e.g., 0.01 M HCl).[1]
Protocol:
-
Pack a chromatography column with the chosen stationary phase.
-
Condition the column with the appropriate eluent.
-
Load the dissolved target solution onto the column.
-
Elute the column with the eluent. The separation is based on the different affinities of gold and platinum for the stationary phase. In the case of an alumina column with 0.01 M HCl, ¹⁹⁹Au is eluted while platinum is retained.[1]
-
Collect the fractions containing the purified ¹⁹⁹Au.
A reported total yield of 85% for ¹⁹⁹Au has been achieved using an alumina column, with platinum contamination of less than 0.01%.[1]
Quantitative Data
The following tables summarize key quantitative data from various studies on the production of ¹⁹⁹Au from ¹⁹⁸Pt.
Table 1: Nuclear Data for the Production Pathway
| Isotope | Half-Life | Decay Mode | Key Gamma Ray Energies (keV) |
| ¹⁹⁹Pt | 30.8 minutes[2] | β⁻ | - |
| ¹⁹⁹Au | 3.139 days[3][4] | β⁻ | 158.37, 208.20[8] |
Table 2: Irradiation Parameters and Reported Yields
| Target Mass (mg) | Target Enrichment | Neutron Flux (n·cm⁻²·s⁻¹) | Irradiation Time (hours) | Reported Yield/Efficiency | Reference |
| 10 | Natural Pt (7.2% ¹⁹⁸Pt) | 5 x 10¹³ | 12 | 85% ¹⁹⁹Au yield after separation | [1] |
| 11 | Enriched ¹⁹⁸Pt | 3.5 x 10¹³ | 21.17 | >80% chemical yield (HDEHP extraction) | [6] |
| 15.5 | Enriched ¹⁹⁸Pt | 3.5 x 10¹³ | 21.17 | >99% chemical yield (ethyl acetate extraction) | [6] |
Table 3: Chemical Separation Methods and Efficiencies
| Separation Method | Stationary/Organic Phase | Eluent/Aqueous Phase | Separation Efficiency/Yield | Reference |
| Chromatography | Alumina (Al₂O₃) | 0.01 M HCl | 85% ¹⁹⁹Au yield, <0.01% Pt contamination | [1] |
| Chromatography | Modified Chabazite | - | 90 ± 0.54% elution efficiency | [7] |
| Liquid-Liquid Extraction | Ethyl Acetate | - | >99% chemical yield | [6] |
| Liquid-Liquid Extraction | HDEHP | Aqueous Ammonia | >80% chemical yield | [6] |
| Liquid-Liquid Extraction | Trioctylamine (TOA) | Aqueous HNO₃ | - | [7] |
Quality Control
To ensure the suitability of the produced ¹⁹⁹Au for medical applications, rigorous quality control is essential. This includes:
-
Radionuclidic Purity: Determined by gamma-ray spectrometry to identify and quantify any radioactive impurities. The primary gamma energies for ¹⁹⁹Au are 158.37 keV and 208.20 keV.[8] Common radionuclidic impurities from the irradiation of natural platinum include ¹⁹⁵ᵐPt (T₁/₂ = 4.02 days) and ¹⁹⁷Pt (T₁/₂ = 20 hours).[1]
-
Radiochemical Purity: Assessed using techniques like paper chromatography to ensure that the ¹⁹⁹Au is in the desired chemical form.[7]
-
Chemical Purity: To ensure that there are no harmful chemical contaminants present in the final product.
Visualizations
The following diagrams illustrate the key processes in the production of this compound from Platinum-198.
Caption: Nuclear reaction pathway for ¹⁹⁹Au production.
Caption: Workflow for ¹⁹⁹Au production and separation.
References
- 1. Separation of 199Au (NCA) from neutron irradiated platinum on alumina [inis.iaea.org]
- 2. Isotope data for platinum-199 in the Periodic Table [periodictable.com]
- 3. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope data for this compound in the Periodic Table [periodictable.com]
- 5. Isotopes of platinum - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gammaray.inl.gov [gammaray.inl.gov]
A Technical Guide to the Production of Gold-199 via Double Neutron Capture
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the production of Gold-199 (¹⁹⁹Au) through the double neutron capture method. ¹⁹⁹Au is a radionuclide of significant interest for theranostic applications, combining diagnostic imaging capabilities with therapeutic potential.[1] This document provides a comprehensive overview of the production process, including the underlying nuclear reactions, experimental protocols, and relevant quantitative data.
Introduction to this compound Production
This compound is a promising radionuclide for applications in nuclear medicine, including targeted radioimmunotherapy and scintigraphy.[2] It can be produced through several methods, with the direct double neutron capture on a stable Gold-197 (¹⁹⁷Au) target in a nuclear reactor being a key approach.[2][3] This process involves the sequential capture of two neutrons by the ¹⁹⁷Au nucleus.
The Double Neutron Capture Pathway
The production of ¹⁹⁹Au via double neutron capture follows a two-step process within a nuclear reactor. A stable ¹⁹⁷Au target is first irradiated with neutrons to produce the intermediate isotope Gold-198 (¹⁹⁸Au). This is followed by a second neutron capture by the ¹⁹⁸Au nucleus to yield the desired ¹⁹⁹Au.
The nuclear reactions are as follows:
-
First Neutron Capture: ¹⁹⁷Au + n → ¹⁹⁸Au + γ
-
Second Neutron Capture: ¹⁹⁸Au + n → ¹⁹⁹Au + γ
It is important to note that the intermediate isotope, ¹⁹⁸Au, is itself radioactive with a half-life of approximately 2.7 days, decaying to stable Mercury-198 (¹⁹⁸Hg) via beta decay.[4] The desired product, ¹⁹⁹Au, has a half-life of 3.139 days and decays to stable Mercury-199 (¹⁹⁹Hg).[5]
Quantitative Data
The efficiency of ¹⁹⁹Au production is highly dependent on the neutron capture cross-sections of the target and intermediate isotopes, as well as the neutron flux of the reactor.
Table 1: Neutron Capture Cross-Sections
| Reaction | Thermal Neutron Cross-Section (barns) |
| ¹⁹⁷Au(n,γ)¹⁹⁸Au | 98.67 ± 0.10[6] |
| ¹⁹⁸Au(n,γ)¹⁹⁹Au | 25300[7] |
Table 2: Reactor and Irradiation Parameters
| Parameter | Typical Value | Reference |
| Thermal Neutron Flux | 2.5 x 10¹³ - 3.5 x 10¹³ n cm⁻² s⁻¹ | [2][8] |
| Irradiation Time | 0.5 - 60 minutes | [9] |
Experimental Protocols
The production of ¹⁹⁹Au involves several key stages, from target preparation to post-irradiation processing.
Target Preparation
High-purity gold is essential to minimize the production of unwanted radioactive isotopes. Gold foils or wires are commonly used as target materials.
-
Material: High-purity (99.99% or greater) gold foils.[10][11]
-
Form: Thin foils of known weight and dimensions.[10]
-
Encapsulation: The gold target is typically encapsulated in a high-purity container material, such as aluminum or quartz, to ensure safe handling and irradiation.
Neutron Irradiation
The encapsulated gold target is placed in a nuclear research reactor with a high thermal neutron flux.
-
Reactor Type: A research reactor capable of providing a high thermal neutron flux is required.[8]
-
Irradiation Position: The target is placed in an irradiation channel within the reactor core where the thermal neutron flux is well-characterized.[12]
-
Irradiation Duration: The duration of irradiation is a critical parameter that influences the final activity of ¹⁹⁹Au and the ratio of ¹⁹⁹Au to ¹⁹⁸Au.[9]
-
Cooling Period: Following irradiation, a cooling period is necessary to allow for the decay of short-lived radioisotopes before chemical processing.
Chemical Separation and Purification
After irradiation and cooling, the target is processed to separate the desired ¹⁹⁹Au from the bulk ¹⁹⁷Au target material and any other radioimpurities. This is a crucial step to achieve a high specific activity product.
-
Dissolution: The irradiated gold target is dissolved in a suitable solvent, typically aqua regia (a mixture of nitric acid and hydrochloric acid).[13]
-
Separation Technique: Various methods can be employed for the separation of gold isotopes, including:
-
Solvent Extraction: This technique utilizes the differential solubility of gold species in immiscible liquid phases. For instance, gold can be extracted from an aqueous solution into an organic solvent like methyl isobutyl ketone (MIBK).[11]
-
Ion Exchange Chromatography: This method separates ions based on their affinity for an ion exchange resin.[11]
-
Precipitation: Selective precipitation can be used to isolate gold from other elements.[14]
-
-
Quality Control: The final product must undergo rigorous quality control to determine its radionuclidic purity, radiochemical purity, and specific activity. Gamma-ray spectrometry is a key analytical technique for this purpose.[2]
Alternative Production Routes
While double neutron capture is a direct method, ¹⁹⁹Au can also be produced indirectly. One notable alternative is the neutron irradiation of a Platinum-198 (¹⁹⁸Pt) target.[2][3]
-
Reaction: ¹⁹⁸Pt(n,γ)¹⁹⁹Pt → ¹⁹⁹Au + β⁻
-
Advantage: This method can produce no-carrier-added (NCA) ¹⁹⁹Au, which is highly desirable for radiopharmaceutical applications as it offers higher specific activity.[2]
Conclusion
The production of this compound via double neutron capture on a stable Gold-197 target is a viable method for obtaining this medically important radionuclide. Success in this process hinges on access to a high-flux nuclear reactor, well-defined irradiation conditions, and robust chemical separation techniques to ensure the purity and specific activity of the final product. For applications requiring no-carrier-added ¹⁹⁹Au, the irradiation of enriched ¹⁹⁸Pt targets presents a valuable alternative. This guide provides the foundational knowledge for researchers and professionals to understand and potentially implement the production of this compound for advancements in diagnostic and therapeutic medicine.
References
- 1. New domestic supply chain: this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Gold - Wikipedia [en.wikipedia.org]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Gold nanoparticles production using reactor and cyclotron based methods in assessment of (196,198)Au production yields by (197)Au neutron absorption for therapeutic purposes | WHO FCTC [extranet.who.int]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. hzdr.qucosa.de [hzdr.qucosa.de]
- 12. nucleus.iaea.org [nucleus.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cyclotron-Based Production of Gold-199: Theoretical Yield and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical aspects of producing the medically significant radionuclide Gold-199 (Au-199) using a medical cyclotron. Au-199's favorable decay characteristics, including the emission of β⁻ particles and imageable gamma rays, make it a promising candidate for theranostic applications in nuclear medicine. This document outlines the fundamental principles of theoretical yield calculation, details the necessary experimental protocols for production and separation, and presents key data in a clear, accessible format.
Theoretical Yield of this compound
The production of this compound in a cyclotron is achieved through the proton bombardment of an enriched Platinum-198 (¹⁹⁸Pt) target. The primary nuclear reaction of interest is ¹⁹⁸Pt(p,x)¹⁹⁹Au. The theoretical yield of Au-199 is a critical parameter for planning and optimizing production runs. It is fundamentally dependent on the reaction cross-section, which is the probability of the nuclear reaction occurring at a specific proton energy.
Nuclear Reaction Cross-Section
The most reliable source for theoretical nuclear reaction cross-section data is the TENDL-2021 nuclear data library . This library is generated using the TALYS nuclear model code, which provides a comprehensive simulation of nuclear reactions. The cross-section for the ¹⁹⁸Pt(p,x)¹⁹⁹Au reaction, as a function of proton energy, is the foundational data required for yield calculations. While direct access to the raw numerical data from the TENDL-2021 database is required for precise calculations, the general trend shows a characteristic excitation function where the cross-section is zero below a certain threshold energy, rises to a peak, and then decreases at higher energies.
Calculation of Theoretical Yield
The theoretical thick target yield (Y) can be calculated using the following general formula, which integrates the reaction cross-section over the energy range of the proton beam within the target:
Y = (NA * I / M) * ∫EoutEin [σ(E) / (dE/dx)] dE
Where:
-
Y: Thick target yield (atoms per second)
-
NA: Avogadro's number (6.022 x 10²³ mol⁻¹)
-
I: Proton beam current (particles per second)
-
M: Molar mass of the target material ( g/mol )
-
Ein: Incident proton beam energy (MeV)
-
Eout: Proton beam energy exiting the target (MeV)
-
σ(E): Reaction cross-section as a function of energy (cm²)
-
dE/dx: Stopping power of the target material (MeV·cm²/g)
The stopping power (dE/dx) values for protons in platinum can be obtained from publicly available databases such as the PSTAR database from the National Institute of Standards and Technology (NIST).
Table 1: Key Parameters for Theoretical Yield Calculation
| Parameter | Symbol | Description | Source |
| Reaction Cross-Section | σ(E) | Probability of the ¹⁹⁸Pt(p,x)¹⁹⁹Au reaction as a function of proton energy. | TENDL-2021 Nuclear Data Library |
| Stopping Power | dE/dx | Energy loss of protons per unit path length in the platinum target. | NIST PSTAR Database |
| Proton Beam Current | I | The number of protons delivered to the target per unit time. | Cyclotron Operational Parameter |
| Target Enrichment | - | The isotopic abundance of ¹⁹⁸Pt in the target material. | Target Specification |
Experimental Protocols for this compound Production and Separation
The following sections provide a detailed methodology for the production of Au-199, from target preparation to the final purification of the radionuclide.
Target Preparation
The preparation of a robust and efficient cyclotron target is crucial for successful radionuclide production. A common method involves the electroplating of enriched ¹⁹⁸Pt onto a suitable backing material that can withstand the high temperatures and vacuum conditions of the cyclotron.
Protocol for ¹⁹⁸Pt Target Preparation by Electroplating:
-
Backing Material Preparation:
-
Select a high-purity copper or silver disc as the backing material.
-
Mechanically polish the surface of the backing disc to a mirror finish.
-
Degrease the backing disc by sonicating in acetone (B3395972), followed by ethanol, and finally deionized water.
-
Etch the surface of the backing disc with a dilute acid solution (e.g., 1 M HNO₃) to improve adhesion, followed by a thorough rinse with deionized water.
-
-
Electroplating Bath Preparation:
-
Dissolve the enriched ¹⁹⁸Pt metal in aqua regia (a freshly prepared 3:1 mixture of concentrated HCl and concentrated HNO₃) with gentle heating.[1][2]
-
Carefully evaporate the solution to dryness to remove excess acids.
-
Re-dissolve the resulting chloroplatinic acid (H₂PtCl₆) in a suitable electrolyte solution for plating.
-
-
Electroplating Process:
-
Set up an electrochemical cell with the prepared backing disc as the cathode and a platinum wire as the anode.
-
Immerse the electrodes in the plating bath containing the dissolved ¹⁹⁸Pt.
-
Apply a constant current or potential to initiate the deposition of a uniform and adherent layer of ¹⁹⁸Pt onto the backing disc.
-
Monitor the plating process to achieve the desired target thickness.
-
After plating, rinse the target thoroughly with deionized water and dry it under a stream of nitrogen.
-
Cyclotron Irradiation
The prepared ¹⁹⁸Pt target is then mounted onto a target holder and irradiated with a proton beam from the cyclotron.
Irradiation Parameters:
-
Proton Beam Energy: The energy should be selected to maximize the production of Au-199 while minimizing the formation of impurities. This is determined by the excitation function of the ¹⁹⁸Pt(p,x)¹⁹⁹Au reaction.
-
Beam Current: The beam current is typically in the range of microamperes (µA) and is adjusted based on the heat dissipation capabilities of the target.
-
Irradiation Time: The duration of the irradiation is determined by the desired activity of Au-199 and its half-life (T₁/₂ = 3.14 days).
Radiochemical Separation and Purification
Following irradiation, the Au-199 must be chemically separated from the bulk platinum target material and any co-produced radioimpurities. This is a critical step to ensure the high specific activity and radionuclidic purity of the final product.
Protocol for Separation and Purification of Au-199:
-
Target Dissolution:
-
After a suitable cooling period to allow for the decay of short-lived radionuclides, the irradiated ¹⁹⁸Pt target is dissolved.
-
Carefully transfer the target to a hot cell or shielded glovebox.
-
Dissolve the platinum layer in hot aqua regia.[1][2] The dissolution process can be slow and may require gentle heating and the addition of fresh acid.[1]
-
Once the platinum is completely dissolved, evaporate the solution to near dryness to remove the nitric acid.
-
Re-dissolve the residue in hydrochloric acid.
-
-
Solvent Extraction of this compound:
-
This method utilizes the selective extraction of the gold chloride complex into an organic solvent.
-
Adjust the hydrochloric acid concentration of the dissolved target solution.
-
Add an equal volume of methyl isobutyl ketone (MIBK) to the aqueous solution.
-
Shake the mixture vigorously for several minutes to facilitate the transfer of the [AuCl₄]⁻ complex into the organic phase.
-
Allow the two phases to separate. The MIBK layer, containing the Au-199, will be the upper layer.
-
Carefully separate the MIBK layer from the aqueous layer containing the platinum.
-
To further purify the Au-199, back-extract it from the MIBK phase into an aqueous solution by stripping with a suitable reagent, such as a dilute solution of oxalic acid or sodium hydroxide.[3][4]
-
-
Anion Exchange Chromatography:
-
This technique provides an alternative or additional purification step.
-
Prepare an anion exchange column (e.g., Dowex 1x8) and equilibrate it with hydrochloric acid.
-
Load the dissolved target solution (in HCl) onto the column. The [AuCl₄]⁻ complex will be strongly retained by the resin, while the platinum species will have a lower affinity and can be washed from the column.
-
Wash the column with hydrochloric acid of appropriate molarity to remove any remaining platinum and other impurities.
-
Elute the purified Au-199 from the column using a suitable eluent, such as a mixture of acetone and nitric acid.
-
Table 2: Comparison of Au-199 Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solvent Extraction | Selective partitioning of the gold chloride complex into an immiscible organic solvent (e.g., MIBK). | Fast, efficient, and can handle large volumes. | Requires the use of flammable and volatile organic solvents. |
| Anion Exchange Chromatography | Differential binding of charged species to a solid-phase ion exchange resin. | High selectivity and purity can be achieved. | Can be slower than solvent extraction and may require more specialized equipment. |
Visualization of Production and Separation Workflow
The following diagrams illustrate the key processes involved in the cyclotron production and purification of this compound.
Caption: Workflow for the cyclotron production of this compound.
References
A Technical Guide to the Chemical Forms of Gold-199 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical forms of Gold-199 (199Au) utilized in scientific research, with a particular focus on applications in radiopharmaceutical development and molecular imaging. This document details the nuclear properties of 199Au, describes its primary chemical forms, provides experimental protocols for their synthesis and use, and outlines relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a promising radionuclide for both diagnostic and therapeutic applications in nuclear medicine, a concept known as "theranostics".[1] Its unique decay characteristics, including the emission of both beta particles suitable for therapy and gamma rays for imaging, make it a valuable tool in preclinical research. 199Au is typically produced in a nuclear reactor via the neutron irradiation of enriched Platinum-198 (198Pt), followed by chemical separation.[2] This production method can yield 199Au with high specific activity and without a carrier.[2]
Physicochemical Properties of this compound
A comprehensive understanding of the nuclear decay properties of this compound is essential for its effective application in research. The key characteristics are summarized in the table below.
| Property | Value |
| Half-life | 3.139 days |
| Decay Mode | Beta minus (β⁻) |
| Daughter Isotope | Mercury-199 (199Hg) (Stable) |
| Beta (β⁻) Energy (Max) | 0.452 MeV |
| Beta (β⁻) Energy (Average) | 0.082 MeV |
| Principal Gamma (γ) Emissions | 158.4 keV (40% intensity) |
| 208.2 keV (8.72% intensity) | |
| Specific Activity | High (carrier-free production possible) |
Table 1: Nuclear Decay Data for this compound.[3]
Chemical Forms of this compound in Research
This compound is utilized in research in several chemical forms, primarily as a simple salt solution or incorporated into nanostructures.
This compound Chloride Solution
The most basic chemical form of this compound available for research is as a chloride salt dissolved in a dilute hydrochloric acid (HCl) solution, typically 0.5 M HCl. In this form, 199Au is present as the Au(III) ion. This solution serves as the starting material for various radiolabeling procedures.
199Au-Doped Gold Nanoparticles (AuNPs)
A significant area of research involves the incorporation of 199Au atoms directly into the crystal lattice of gold nanoparticles.[2] This "doping" method creates a highly stable radiolabel, as the radioactive gold is an integral part of the nanoparticle structure.[2] This intrinsic labeling avoids the potential for detachment that can occur with surface-conjugated radiolabels.[2] These 199Au-doped AuNPs can be synthesized in various sizes and their surfaces can be functionalized with targeting moieties such as peptides or antibodies to direct them to specific biological targets, for example, cancer cells.[2]
This compound Labeled Biomolecules
This compound can be used to radiolabel biomolecules such as antibodies for applications in radioimmunotherapy and radioimmunodetection. Direct labeling of antibodies with gold isotopes has been demonstrated, where 199Au complex anions in a citrate-buffered solution are bound to the antibody. While less common than nanoparticle-based approaches, direct labeling offers an alternative for creating targeted radiopharmaceuticals.
Experimental Protocols
Synthesis of 199Au-Doped Gold Nanoparticles (5 nm)
This protocol describes a seed-mediated growth method for the synthesis of 5 nm gold nanoparticles doped with 199Au.
Materials:
-
Cetyltrimethylammonium chloride (CTAC) solution (200 mM)
-
Hydrogen tetrachloroaurate (B171879) (HAuCl4) solution (0.5 mM)
-
H199AuCl4 solution (containing the desired activity, e.g., 69.9 MBq)
-
Ascorbic acid (AA) solution (100 mM)
-
Gold cluster seed solution
-
Ultrapure water
-
Ultrafiltration units (MWCO ≈ 100 kDa)
Procedure:
-
In a clean reaction vessel, combine 2 mL of 200 mM aqueous CTAC with 2 mL of 0.5 mM aqueous HAuCl4 containing the desired amount of H199AuCl4.
-
Mix the solution gently.
-
Add 1.5 mL of 100 mM aqueous ascorbic acid.
-
Add 1000 µL of the gold cluster seed solution.
-
Stir the solution magnetically for 1 hour.
-
Purify the resulting 199Au-doped AuNPs by ultrafiltration.
-
Wash the nanoparticles three times with ultrapure water by repeated centrifugation and resuspension.
General Protocol for Direct Antibody Labeling with 199Au
This protocol outlines the general steps for the direct labeling of an antibody with this compound, based on established methods for gold isotope labeling.
Materials:
-
199Au in a citrate-buffered solution (pH 3.8-7.2)
-
Antibody of interest (e.g., polyclonal anti-CEA)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a solution of the antibody in a citrate (B86180) buffer at the optimal pH for binding (typically between 3.8 and 7.2).
-
Add the 199Au citrate complex solution to the antibody solution.
-
Incubate the mixture at room temperature for a sufficient time to allow for complexation.
-
Separate the radiolabeled antibody from unbound 199Au using a gel filtration column equilibrated with PBS.
-
Collect the fractions containing the purified 199Au-labeled antibody.
-
Assess the radiochemical purity and immunoreactivity of the final product.
Quality Control of 199Au Radiopharmaceuticals
Ensuring the quality of radiopharmaceuticals is critical for reliable and reproducible research. The following are key quality control tests:
| Parameter | Method(s) | Purpose |
| Radionuclidic Purity | Gamma-ray spectroscopy | To identify and quantify any contaminating radionuclides. |
| Radiochemical Purity | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gel Electrophoresis | To determine the percentage of radioactivity associated with the desired chemical form. |
| Particle Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | For nanoparticle-based agents, to confirm the size distribution and shape. |
| Colloidal Stability | DLS, UV-Vis Spectroscopy | To assess the stability of nanoparticle suspensions in biological media. |
| In Vitro Stability | Incubation in serum followed by radiochemical purity analysis | To evaluate the stability of the radiolabel in a biological environment. |
Table 2: Quality Control Parameters for 199Au Radiopharmaceuticals.
Visualizations of Workflows and Pathways
Experimental Workflow for 199Au-Doped Nanoparticle Synthesis and Application
Workflow for 199Au-doped nanoparticle synthesis and use.
CCR5 Signaling Pathway
199Au-doped gold nanoparticles have been targeted to the C-C chemokine receptor 5 (CCR5), a protein expressed on the surface of certain cancer cells. The binding of a ligand, such as the DAPTA peptide conjugated to the nanoparticle, to CCR5 can initiate a signaling cascade within the cell.
Simplified CCR5 signaling pathway upon ligand binding.
General Workflow for Protein Radiolabeling and Quality Control
General workflow for protein radiolabeling and quality control.
Conclusion
This compound is a versatile radionuclide with significant potential in preclinical research, particularly in the development of theranostic agents. Its chemical versatility allows for its use in simple ionic forms for direct labeling or for its incorporation into complex nanostructures for targeted delivery. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge required to effectively utilize this compound in their studies. As with all work involving radioactive materials, appropriate safety precautions and adherence to institutional guidelines are paramount.
References
- 1. Systematic process evaluation of the conjugation of proteins to gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibodies labeled with 199Au: potential of 199Au for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Gold-199
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety and handling information for Gold-199 (Au-199), a radionuclide with promising applications in medicine. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of experimental outcomes.
Radiological Properties of this compound
This compound is a synthetic radioisotope of gold. It decays via beta-minus (β-) emission to stable Mercury-199 (Hg-199).[1][2] Its radioactive properties make it suitable for various research and therapeutic applications.[2][3]
Table 1: Key Radiological Data for this compound
| Property | Value |
| Half-Life | 3.139 days |
| Decay Mode | 100% Beta-minus (β-) |
| Decay Product | Mercury-199 (Stable) |
| Specific Activity | 7.77 x 1015 Bq/g |
Source:[1]
Table 2: Emissions of this compound
| Radiation Type | Energy | Intensity |
| Beta-minus (β-) (Maximum) | 452.3 keV | 100% |
| Beta-minus (β-) (Average) | 82 keV | - |
| Gamma (γ) | 158.4 keV | 40% |
| Gamma (γ) | 208.2 keV | 8.72% |
Shielding and Personal Protective Equipment (PPE)
Effective shielding and appropriate PPE are fundamental to minimizing radiation exposure under the ALARA (As Low As Reasonably Achievable) principle.
2.1 Shielding Recommendations
This compound is primarily a beta emitter, but its gamma emissions must also be considered for shielding.
-
Primary Shielding: Use low atomic number (Z) materials like acrylic (Perspex) or aluminum to shield the beta particles. This minimizes the production of secondary X-rays known as Bremsstrahlung.[4][5][6] A thickness of 10 mm of acrylic or 5 mm of aluminum is generally recommended for high-energy beta emitters.[4][5][6]
-
Secondary Shielding: If significant Bremsstrahlung is produced, a thin outer layer of a high-Z material like lead can be used to attenuate these secondary X-rays.[4][5][6]
2.2 Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted to determine the appropriate PPE.[7] Standard PPE for handling unsealed radioactive materials like this compound includes:
-
Protective Clothing: A lab coat or coveralls should be worn at all times in areas where radioactive materials are handled.[8][9][10]
-
Gloves: Disposable, chemically resistant gloves are mandatory.[8][9][11] Double-gloving may be appropriate in some situations.[12]
-
Eye Protection: Safety glasses or a face shield should be worn to protect against splashes.[8][11]
-
Dosimetry: Personnel handling radioactive materials should wear appropriate dosimeters to monitor their radiation exposure.[8][9] This may include whole-body and extremity dosimeters.[8][9]
Experimental Protocols and Safe Handling Procedures
While specific experimental protocols are application-dependent, the following general procedures are essential for the safe handling of this compound.
3.1 General Laboratory Practices
-
Designate a specific area for working with radioactive materials.[8]
-
Work over a spill tray to contain any potential spills.[8]
-
Use tongs or other remote handling tools to increase the distance from the radioactive source.[5][9]
-
Do not eat, drink, smoke, or apply cosmetics in the designated radioactive work area.[8]
-
Clearly label all containers with the radionuclide, activity, and date.[8]
-
Perform a "dry run" of any new procedure without the radioactive material to identify potential issues.[8]
3.2 Contamination Control
-
Regularly monitor the work area for contamination using appropriate survey instruments.[8][12]
-
After handling radioactive materials, monitor hands, clothing, and shoes for contamination before leaving the work area.[9]
-
Any contaminated surfaces or equipment should be decontaminated immediately.[13]
Emergency Procedures
In the event of a spill or other emergency, the following procedures should be followed.
4.1 Minor Spills
A minor spill is a small, contained spill that does not involve personnel contamination.
-
Notify: Inform others in the immediate area of the spill.[14]
-
Clean: Wearing appropriate PPE, clean the spill from the outside in, placing all contaminated materials in a designated radioactive waste container.[15]
-
Survey: Monitor the area to ensure it is free of contamination.[14]
-
Report: Report the incident to the Radiation Safety Officer (RSO).[14]
4.2 Major Spills
A major spill involves a larger amount of radioactive material, the potential for airborne contamination, or personnel contamination.
-
Evacuate: Immediately evacuate the area.[16]
-
Alert: Notify all personnel to vacate the room and alert the RSO immediately.[14][16]
-
Isolate: Secure the area to prevent entry.[16]
-
Personnel Decontamination: If personnel are contaminated, remove contaminated clothing and wash the affected skin with mild soap and lukewarm water.[15]
-
Await Assistance: Do not attempt to clean up a major spill. Wait for the assistance of the RSO.[16]
Waste Disposal
Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.
Table 3: this compound Waste Segregation
| Waste Type | Container | Disposal Pathway |
| Dry Solid Waste | Labeled, double-bagged container with radiation symbol | Collection by Radiation Safety for decay-in-storage or disposal. |
| Liquid Waste | Labeled, sealed container | May be eligible for sewer disposal if soluble or dispersible in water and within regulatory limits. Consult with RSO. |
| Sharps | Labeled, puncture-proof sharps container | Collection by Radiation Safety. |
Waste containing this compound should be stored for decay, given its relatively short half-life. After approximately 10 half-lives (around 31 days), the activity will have decayed to less than 0.1% of its original level.
Visualized Workflows
6.1 Workflow for Handling Unsealed this compound
Caption: A logical workflow for the safe handling of this compound.
6.2 Decision Tree for a Radioactive Spill
Caption: A decision tree for responding to a radioactive spill.
References
- 1. This compound - isotopic data and properties [chemlin.org]
- 2. 199Au [prismap.eu]
- 3. grokipedia.com [grokipedia.com]
- 4. Beta emitters and radiation protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Radiological Incidents - Recommendations on the selection of PPE - Defense Centers for Public Health - Aberdeen [ph.health.mil]
- 8. gla.ac.uk [gla.ac.uk]
- 9. radiology.wisc.edu [radiology.wisc.edu]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. articl.net [articl.net]
- 13. Guidance on current good radiopharmacy practice (cGRPP) for the small-scale preparation of radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nrc.gov [nrc.gov]
- 15. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 16. unlv.edu [unlv.edu]
- 17. ehso.uic.edu [ehso.uic.edu]
- 18. uwm.edu [uwm.edu]
- 19. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
An In-depth Technical Guide on Early Studies of Gold-199 in Radiotherapy
Introduction
The mid-20th century marked a period of significant exploration into the therapeutic applications of radioisotopes. Among these, radioactive gold, particularly Gold-198 (¹⁹⁸Au), saw considerable use in the treatment of various cancers.[1][2][3] Early investigations into radiogold therapy primarily focused on its colloidal form for intracavitary administration to manage malignant effusions and as seeds for interstitial brachytherapy.[1][3][4] While Gold-198 became the more prominently used isotope, its sibling, Gold-199 (¹⁹⁹Au), was also considered and studied, though to a much lesser extent for therapeutic applications. This technical guide delves into the core of early studies and theoretical considerations surrounding this compound in radiotherapy, offering a comparative analysis with the more historically prevalent Gold-198. Due to the limited volume of early research focused specifically on this compound for radiotherapy, this guide synthesizes data on its physical properties and presents experimental protocols generalized from the well-documented early studies on radiogold therapy.
Data Presentation: Physical Properties of this compound and Gold-198
The choice of a radionuclide for therapeutic applications is heavily dependent on its physical characteristics, including its half-life, decay mode, and the energy of its emitted radiation. Below is a comparative table summarizing the key physical data for this compound and Gold-198.
| Property | This compound (¹⁹⁹Au) | Gold-198 (¹⁹⁸Au) |
| Half-life | 3.139 days[5] | 2.6946 days[6] |
| Decay Mode | 100% Beta (β⁻) decay[7] | Exclusively Beta (β⁻) decay[6] |
| Daughter Isotope | Mercury-199 (¹⁹⁹Hg)[5] | Mercury-198 (¹⁹⁸Hg)[6] |
| Beta (β⁻) Max Energy | 0.4523 MeV[5] | 1.373 MeV[6] |
| Gamma (γ) Energies | 0.158 MeV (40%), 0.208 MeV (8.72%)[8] | 0.412 MeV (95.62%)[9] |
| Production Method | Neutron irradiation of enriched Platinum-198 (¹⁹⁸Pt)[10][11] | Neutron capture by stable Gold-197 (¹⁹⁷Au)[6] |
Experimental Protocols: Generalized Early Radiogold Therapy
The experimental protocols for early studies involving radiogold were centered on preparing a stable colloidal suspension for injection or fabricating sealed sources for implantation. The following methodologies are generalized from the procedures used for Gold-198, which would have been the basis for any early therapeutic trials of this compound.
1. Preparation of Colloidal Radiogold
-
Target Irradiation: For this compound, enriched Platinum-198 would be irradiated with neutrons in a nuclear reactor.[10][11] For Gold-198, natural Gold-197 is irradiated.[6]
-
Chemical Processing: The irradiated target is dissolved, and the gold radioisotope is chemically separated and purified.
-
Colloid Formation: The purified radioactive gold is converted into a colloidal state. This typically involved reducing a gold salt solution to form metallic gold nanoparticles suspended in a liquid, often with a stabilizing agent to prevent aggregation. The particle size was a critical parameter to control, as it influenced the in-vivo distribution.
-
Sterilization and Calibration: The final colloidal suspension is sterilized, and its radioactivity is accurately measured and calibrated before administration.
2. Animal Models and Administration
-
Animal Selection: Early studies frequently utilized mice and rats with induced tumors to study the distribution and therapeutic effect of the radiocolloid.[12][13]
-
Administration Routes:
-
Intracavitary Injection: For models of malignant effusions (e.g., ascites), the colloidal radiogold was injected directly into the peritoneal or pleural cavity.[1][4]
-
Interstitial Injection: The colloid was injected directly into the tumor mass.
-
Intravenous Injection: To study systemic distribution and potential targeting of specific organs or tumors.[12]
-
3. Dosimetry and Efficacy Assessment
-
Dosimetry Calculations: The radiation dose delivered to the tumor and surrounding tissues was estimated using calculations that considered the half-life of the isotope, the energy of the emitted beta and gamma radiation, and the biological distribution and retention of the radiocolloid.
-
Efficacy Evaluation: The effectiveness of the treatment was assessed by monitoring tumor growth or regression, survival rates of the animals, and histological examination of the tumor and other tissues post-mortem.[12][13]
Mandatory Visualization
The following diagrams illustrate the decay pathway of this compound and a generalized experimental workflow for early radiogold therapy studies.
Caption: Decay pathway of this compound to stable Mercury-199.
Caption: Generalized workflow for early preclinical studies of radiogold therapy.
Comparative Discussion: this compound vs. Gold-198 for Radiotherapy
While this compound possesses a slightly longer half-life than Gold-198, which could be seen as a modest advantage for logistical purposes, its decay characteristics made it less favorable for radiotherapy in the view of early researchers. The maximum energy of the beta particles from this compound is significantly lower than that of Gold-198 (0.4523 MeV vs. 1.373 MeV).[5][6] In early radiotherapy, a higher energy beta emission was often preferred for delivering a more potent therapeutic dose to the target tissue.
Furthermore, the gamma emissions from this compound are of lower energy compared to the prominent 0.412 MeV gamma ray from Gold-198.[8][9] While lower energy gamma rays would result in a lower radiation dose to personnel, the higher energy gamma from Gold-198 was sometimes utilized for imaging to assess the distribution of the administered colloid. More recent studies have highlighted the suitability of this compound's emissions for Single Photon Emission Computed Tomography (SPECT) imaging, an application where it is considered superior to Gold-198.[10]
The production method also played a role. Gold-198 could be produced by irradiating natural, stable Gold-197, a relatively straightforward and cost-effective process.[6] In contrast, producing this compound required an enriched Platinum-198 target, which was more expensive and less readily available.[10][11]
In the landscape of early radiopharmaceutical development, this compound was overshadowed by Gold-198 for therapeutic applications primarily due to the latter's more energetic beta emissions, which were deemed more suitable for tumor destruction, and its more convenient production method. The physical properties of this compound, particularly its lower energy gamma emissions, have, however, led to its re-evaluation in the modern era as a promising radionuclide for diagnostic imaging. The foundational experimental work conducted with Gold-198 laid the groundwork for all subsequent research into the medical applications of radioactive gold isotopes, providing the protocols and understanding that would be necessary to evaluate any new candidate, including this compound.
References
- 1. pubs.rsna.org [pubs.rsna.org]
- 2. utppublishing.com [utppublishing.com]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. This compound - isotopic data and properties [chemlin.org]
- 6. Gold-198 - Wikipedia [en.wikipedia.org]
- 7. Special Features - Element Project [goldylox.weebly.com]
- 8. gammaray.inl.gov [gammaray.inl.gov]
- 9. Gold-198 - isotopic data and properties [chemlin.org]
- 10. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of gold nanoparticles to enhance radiotherapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review on gold nanoparticles radiosensitization effect in radiation therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Research Frontier: A Technical Guide to the Commercial Availability and Application of Gold-199
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the commercial availability, handling, and multifaceted applications of the radioisotope Gold-199 (¹⁹⁹Au). With its favorable decay characteristics, ¹⁹⁹Au is emerging as a powerful tool in theranostics, particularly in the development of next-generation cancer therapies and as a sensitive tracer in environmental studies.
Commercial Availability and Procurement
This compound is accessible to the research community through a dedicated supply chain established by the U.S. Department of Energy Isotope Program (DOE IP). The National Isotope Development Center (NIDC) serves as the primary point of contact for obtaining ¹⁹⁹Au, which is produced at the Missouri University Research Reactor (MURR).[1][2] Researchers can request a quote for ¹⁹⁹Au through the NIDC's online portal.[1]
Key specifications of the commercially available this compound are summarized in the table below.
| Specification | Details |
| Radioisotope | Au-199[3] |
| Half-Life | 3.139 days[3] |
| Decay Mode | Beta (β⁻) emission to Mercury-199 (¹⁹⁹Hg)[3] |
| Chemical Form | Chloride solution (0.5 M HCl)[3] |
| Production Route | (n,p) reaction on enriched Platinum-198 (¹⁹⁸Pt) target, followed by chemical separation[3] |
| Unit of Sale | Millicuries (mCi)[3] |
| Availability | On demand with a 4-week lead time[3] |
Radiation Safety and Handling
This compound is a radioactive material and must be handled in accordance with strict radiation safety protocols in a licensed radiochemistry facility.[4][5] All work should be conducted behind lead shielding in a well-ventilated fume hood with charcoal filtering to minimize radiation exposure.[4] Personnel should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[6] It is imperative to follow all institutional and national guidelines for the use and disposal of radioactive materials. Regular monitoring of the work area and personnel is essential to ensure compliance with safety regulations.[5]
Applications in Cancer Theranostics
A significant application of ¹⁹⁹Au is in the development of radiolabeled gold nanoparticles (AuNPs) for cancer imaging and therapy. The ability to incorporate ¹⁹⁹Au atoms directly into the crystal lattice of AuNPs ensures high stability of the radiolabel in vivo.[4] These ¹⁹⁹Au-doped AuNPs can be functionalized with targeting ligands to specifically bind to receptors overexpressed on cancer cells, enabling targeted delivery of radiation for both diagnosis (imaging) and therapy.
Experimental Protocol: Synthesis and Application of ¹⁹⁹Au-Doped Gold Nanoparticles for SPECT Imaging
This protocol is based on the work of Xia et al. in developing ¹⁹⁹Au-AuNPs for targeted SPECT imaging of triple-negative breast cancer.[4]
3.1.1. Synthesis of ¹⁹⁹Au-Doped Gold Nanoparticles
A seed-mediated growth method is employed to produce ¹⁹⁹Au-doped AuNPs of controlled size.[4]
-
Seed Particle Synthesis: Small gold seed nanoparticles are first synthesized.
-
Growth of ¹⁹⁹Au-AuNPs: The seed particles are then used to nucleate the growth of larger nanoparticles in a solution containing a gold salt (HAuCl₄) and the radioactive precursor, H¹⁹⁹AuCl₄. The size of the final nanoparticles can be controlled by adjusting the reaction conditions.[4]
-
Surface Modification: The surface of the ¹⁹⁹Au-AuNPs is then functionalized with molecules to improve their stability and targeting capabilities. This often involves coating with polyethylene (B3416737) glycol (PEG) and conjugating a targeting peptide, such as D-Ala1-peptide T-amide (DAPTA), which targets the CCR5 receptor.[7]
3.1.2. In Vivo SPECT/CT Imaging and Biodistribution Studies
-
Animal Model: Tumor-bearing mouse models are typically used, for example, by inducing tumors through the subcutaneous injection of cancer cells.[4]
-
Administration: The ¹⁹⁹Au-AuNP conjugate is administered intravenously.[4]
-
Imaging: SPECT/CT imaging is performed at various time points post-injection to visualize the accumulation of the nanoparticles in the tumor and other organs.[4]
-
Biodistribution Analysis: After the final imaging session, tissues are harvested, weighed, and their radioactivity is measured using a gamma counter to quantify the biodistribution of the ¹⁹⁹Au-AuNPs.[4]
Cellular Uptake and Signaling Pathway
Gold nanoparticles, particularly when functionalized with targeting ligands, are primarily taken up by cells through receptor-mediated endocytosis. The binding of a ¹⁹⁹Au-AuNP-DAPTA conjugate to the C-C chemokine receptor 5 (CCR5) on a cancer cell initiates a signaling cascade that can influence cell behavior.
Upon binding of the ¹⁹⁹Au-AuNP-DAPTA conjugate to the CCR5 receptor, a G-protein coupled receptor, a series of intracellular events are triggered. This signaling cascade can lead to various cellular responses, including changes in gene expression and cell migration.
Applications in Environmental Science
This compound also shows promise as a tracer for environmental studies, such as monitoring sediment transport in aquatic systems.[1] The radioactive properties of ¹⁹⁹Au allow for highly sensitive detection, enabling the tracking of sediment movement over time.
Experimental Protocol: Tracing Sediment Transport with ¹⁹⁹Au
This protocol outlines a general methodology for using ¹⁹⁹Au as a sediment tracer.
4.1.1. Labeling of Sediment
-
Sediment Collection: Collect sediment samples representative of the study area.
-
Radiolabeling: A common method involves the reduction of a this compound chloride solution in the presence of the sediment. Stannous chloride can be used as a reducing agent to precipitate metallic ¹⁹⁹Au onto the surface of the sediment particles.[8] The efficiency of labeling should be verified to ensure a strong and stable association between the ¹⁹⁹Au and the sediment.
4.1.2. Deployment and Tracking
-
Introduction of Tracer: The labeled sediment is introduced at a specific point in the aquatic system (e.g., a riverbed or coastal area).
-
Sample Collection: Over time, sediment samples are collected at various locations downstream or along the coastline.
-
Radioactivity Measurement: The collected samples are analyzed for the presence of ¹⁹⁹Au using a gamma spectrometer or other suitable radiation detection equipment.
-
Data Analysis: The distribution of ¹⁹⁹Au in the collected samples provides information on the direction, rate, and dispersion of sediment transport.
Future Outlook
The continued availability of this compound from reliable sources like the DOE Isotope Program is poised to accelerate research and development in both medicine and environmental science. In the realm of oncology, the theranostic capabilities of ¹⁹⁹Au-based nanoparticles offer the potential for more personalized and effective cancer treatments. In environmental studies, the high sensitivity of ¹⁹⁹Au as a tracer can provide invaluable data for understanding and managing our natural resources. As research progresses, we can anticipate the emergence of new and innovative applications for this versatile radioisotope.
References
- 1. New domestic supply chain: this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 2. New domestic supply chain: this compound - MU Research Reactor [murr.missouri.edu]
- 3. isotopes.gov [isotopes.gov]
- 4. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procedures for interstitial radioactive gold grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.be [fishersci.be]
- 7. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www-pub.iaea.org [www-pub.iaea.org]
Core Principles of Gold-199 in SPECT Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of Gold-199 (¹⁹⁹Au) for use in Single Photon Emission Computed Tomography (SPECT) imaging. The document details the radioisotope's physical and chemical properties, production methods, and its application in preclinical research, with a focus on gold nanoparticles as a delivery vehicle. Detailed experimental protocols and quality control measures are also outlined to provide a thorough understanding for professionals in drug development and radiopharmaceutical research.
Introduction to this compound in Nuclear Medicine
This compound is a promising radionuclide for applications in nuclear medicine, exhibiting properties that make it suitable for both diagnostic imaging and therapeutic purposes, positioning it as a theranostic agent.[1][2] Its gamma emissions are suitable for SPECT imaging, allowing for the non-invasive visualization of biological processes, while its beta emissions offer therapeutic potential.[3] The use of ¹⁹⁹Au, often incorporated into gold nanoparticles (AuNPs), provides a versatile platform for targeted drug delivery and imaging in oncology and other research areas.[4][5]
Physical and Chemical Properties of this compound
The utility of ¹⁹⁹Au in SPECT imaging is dictated by its unique nuclear and chemical characteristics.
Nuclear Properties
This compound decays via beta emission to stable Mercury-199 (¹⁹⁹Hg).[4] Its decay characteristics are summarized in the table below. The emission of gamma rays at 158.4 keV and 208.2 keV is particularly suitable for detection with SPECT cameras.[4]
| Property | Value |
| Half-life | 3.139 days |
| Decay Mode | β⁻ (Beta emission) |
| Gamma Ray Energies (Abundance) | 158.4 keV (40%), 208.2 keV (8.72%) |
| Beta (β⁻) Maximum Energy | 452 keV |
| Beta (β⁻) Average Energy | 82 keV |
Table 1: Key Nuclear Properties of this compound.[4]
Chemical Properties
Gold is a noble metal, and its chemistry is dominated by the +1 (aurous) and +3 (auric) oxidation states. In the context of radiopharmaceutical preparation, ¹⁹⁹Au is typically handled in its trivalent state (Au³⁺), often as a chloride solution (H¹⁹⁹AuCl₄).[4] This chemical form allows for its incorporation into various molecular constructs, most notably gold nanoparticles. The inherent stability of gold ensures that once incorporated into a nanoparticle lattice, the radiolabel is secure, minimizing leaching in vivo.[5]
Production of this compound
This compound can be produced through several nuclear reactions, primarily in nuclear reactors or cyclotrons. The choice of production method can influence the specific activity and the presence of isotopic impurities.
Reactor Production
The most common method for producing ¹⁹⁹Au is through neutron irradiation of a Platinum-198 (¹⁹⁸Pt) target in a nuclear reactor.[6] This (n,γ) reaction followed by beta decay of the resulting ¹⁹⁹Pt produces carrier-free ¹⁹⁹Au, which is highly desirable for radiolabeling applications where high specific activity is crucial.
Another reactor-based method involves the double neutron capture of stable Gold-197 (¹⁹⁷Au). However, this method results in the co-production of Gold-198 (¹⁹⁸Au), which can interfere with imaging due to its higher energy gamma emissions.[4]
Cyclotron Production
Accelerator-based production of ¹⁹⁹Au is also possible. This typically involves bombarding a platinum target with deuterons.[3] While less common than reactor production, this method offers an alternative route to obtaining the radionuclide.
This compound in SPECT Imaging: The Nanoparticle Platform
The primary application of ¹⁹⁹Au in SPECT imaging involves its use as a radiolabel for gold nanoparticles (AuNPs).[4][5] The direct incorporation of ¹⁹⁹Au atoms into the crystal lattice of the nanoparticle ensures high stability of the radiolabel.[5] This platform can be further functionalized with targeting ligands and polymers like polyethylene (B3416737) glycol (PEG) to improve biocompatibility and target specificity.
Rationale for Using Gold Nanoparticles
-
Biocompatibility: Gold is relatively inert in biological systems.
-
Tunable Size and Shape: The physical properties of AuNPs can be precisely controlled during synthesis.
-
Surface Functionalization: The surface of AuNPs can be readily modified with various biomolecules, including antibodies, peptides, and aptamers, for targeted delivery.
-
High Payload Capacity: A single nanoparticle can be loaded with a significant amount of ¹⁹⁹Au, enhancing the signal for imaging.
-
Theranostic Potential: AuNPs can also serve as radiosensitizers or carry therapeutic agents, complementing the therapeutic effect of ¹⁹⁹Au's beta emissions.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies for working with ¹⁹⁹Au-labeled nanoparticles.
Synthesis of ¹⁹⁹Au-Doped Gold Nanoparticles
A common method for synthesizing ¹⁹⁹Au-doped AuNPs is the seed-mediated growth approach. This allows for precise control over the final particle size.
Materials:
-
HAuCl₄ (non-radioactive)
-
H¹⁹⁹AuCl₄ solution
-
Cetyltrimethylammonium bromide (CTAB) or Cetyltrimethylammonium chloride (CTAC)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ascorbic acid (AA)
-
Ultrapure water
Protocol Outline:
-
Seed Preparation: Gold seed nanoparticles are prepared by reducing HAuCl₄ with NaBH₄ in the presence of a surfactant (e.g., CTAB).
-
Growth Solution: A growth solution is prepared containing HAuCl₄, the desired amount of H¹⁹⁹AuCl₄, a surfactant, and a mild reducing agent (e.g., ascorbic acid).
-
Seeded Growth: The seed solution is added to the growth solution. The gold atoms (both stable and radioactive) in the growth solution deposit onto the seed particles, resulting in larger, ¹⁹⁹Au-doped nanoparticles.
-
Purification: The resulting ¹⁹⁹Au-AuNPs are purified from excess reagents by methods such as centrifugation and washing.
Quality Control of ¹⁹⁹Au-Labeled Nanoparticles
Ensuring the quality of the radiolabeled nanoparticles is critical for reliable in vivo studies.
| Parameter | Method(s) | Purpose |
| Radiochemical Purity | Instant Thin Layer Chromatography (ITLC), Radio-High Performance Liquid Chromatography (Radio-HPLC) | To determine the percentage of ¹⁹⁹Au successfully incorporated into the nanoparticles versus free ¹⁹⁹Au in the solution. |
| Particle Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) | To confirm the size, size distribution, and shape of the nanoparticles. |
| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the nanoparticles, which influences their stability and biological interactions. |
| Radionuclidic Purity | Gamma Spectroscopy | To identify and quantify any contaminating radioisotopes (e.g., ¹⁹⁸Au). |
| In Vitro Stability | Incubation in serum or saline followed by radiochemical purity analysis | To assess the stability of the radiolabel on the nanoparticle under physiological conditions. |
Table 2: Quality Control Parameters and Methods for ¹⁹⁹Au-AuNPs.
Preclinical SPECT/CT Imaging Workflow
The following workflow outlines the typical steps for in vivo imaging of ¹⁹⁹Au-AuNPs in a preclinical model (e.g., a tumor-bearing mouse).
SPECT/CT Acquisition Parameters (Example):
-
Administered Dose: Typically in the range of 1-30 MBq, depending on the specific activity and study design.
-
Uptake Time: Can range from a few hours to several days, often 24 hours for nanoparticle-based agents.
-
SPECT Acquisition:
-
Energy Windows: Centered around the 158 keV and/or 208 keV photopeaks of ¹⁹⁹Au.
-
Collimator: Low-energy high-resolution (LEHR) or medium-energy general-purpose (MEGP), depending on the system and the potential for high-energy contaminants.
-
Projections: 60-120 projections over 360 degrees.
-
Time per Projection: 30-60 seconds.
-
-
CT Acquisition: A low-dose CT scan is typically performed for anatomical co-registration and attenuation correction.
Image Reconstruction and Analysis:
-
Images are reconstructed using algorithms such as Ordered Subset Expectation Maximization (OSEM), incorporating corrections for attenuation (using the CT data) and scatter.
-
Quantitative analysis is performed by drawing regions of interest (ROIs) over tumors and organs to determine the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Conclusion and Future Directions
This compound is a valuable radionuclide for SPECT imaging, particularly when incorporated into a nanoparticle platform. Its favorable decay characteristics, combined with the versatility of gold nanoparticle chemistry, offer significant opportunities for the development of novel diagnostic and theranostic agents. Future research will likely focus on the development of more sophisticated targeted ¹⁹⁹Au-nanoparticles for a wider range of diseases, as well as the clinical translation of these promising preclinical findings. The detailed understanding of the principles and protocols outlined in this guide is essential for advancing the application of this compound in molecular imaging and therapy.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Radiolabeled nanomaterial for cancer diagnostics and therapeutics: principles and concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gold nanoparticles enlighten the future of cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Gold-199 Doped Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) have emerged as a versatile platform in nanomedicine, with significant potential in drug delivery, targeted therapy, and advanced imaging applications.[1][2][3][4] The incorporation of radionuclides, such as Gold-199 (¹⁹⁹Au), into these nanoparticles creates theranostic agents capable of simultaneous diagnosis and therapy. ¹⁹⁹Au is a promising radionuclide due to its emission of both beta particles for therapeutic effect and gamma rays suitable for Single Photon Emission Computed Tomography (SPECT) imaging.[5][6][7]
This document provides a detailed protocol for the synthesis of this compound doped nanoparticles (¹⁹⁹Au-AuNPs). The direct incorporation of ¹⁹⁹Au atoms into the nanoparticle's crystal lattice ensures high stability of the radiolabel, which is crucial for accurate in vivo tracking and dosimetry.[5][6][7] Two widely recognized synthesis methods, the Turkevich method for aqueous synthesis and the Brust-Schiffrin method for organic-soluble nanoparticles, are adapted for the inclusion of ¹⁹⁹Au.
Production and Properties of this compound
This compound is a radioisotope of gold with a half-life of 3.139 days, decaying to stable Mercury-199 via beta emission.[8][9] This half-life is advantageous for medical applications, providing sufficient time for nanoparticle synthesis, quality control, and administration.[9]
Table 1: Physical Properties of this compound
| Property | Value |
| Half-life | 3.139 days[8][9] |
| Decay Mode | β- |
| Beta Energy (Eβ max) | 0.452 MeV |
| Gamma Energy (γ) | 158.4 keV (37.8%), 208.2 keV (7.9%) |
| Production Route | ¹⁹⁸Pt(n,γ)¹⁹⁹Pt → ¹⁹⁹Au (reactor) or ¹⁹⁸Pt(d,n)¹⁹⁹Au (cyclotron)[9] |
¹⁹⁹Au can be produced in a nuclear reactor or cyclotron and is commercially available, typically as a chloride solution in HCl.[9]
Synthesis Protocols for ¹⁹⁹Au-Doped Gold Nanoparticles
The direct doping of AuNPs with ¹⁹⁹Au is achieved by introducing a ¹⁹⁹Au precursor during the synthesis process.[2][10] This method offers high radiolabeling efficiency, with incorporation yields reported to be as high as 96.2 ± 0.2%.[5]
Protocol 1: Modified Turkevich Method (Aqueous Synthesis)
The Turkevich method is a simple and widely used technique for synthesizing spherical gold nanoparticles in an aqueous solution.[5][8][11][12] In this modified protocol, a ¹⁹⁹Au solution is added to the gold precursor.
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl₄)
-
Trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇)
-
This compound chloride solution (¹⁹⁹AuCl₃ in 0.5 M HCl)
-
High-purity water (18.2 MΩ·cm)
Experimental Workflow:
Caption: Workflow for the synthesis of ¹⁹⁹Au-doped gold nanoparticles via the modified Turkevich method.
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in high-purity water.
-
Prepare a 1% solution of trisodium citrate in high-purity water.
-
Dilute the ¹⁹⁹AuCl₃ solution to the desired activity concentration with 0.5 M HCl.
-
-
Synthesis:
-
In a clean round-bottom flask, combine the HAuCl₄ solution with the desired amount of ¹⁹⁹AuCl₃ solution. The ratio will determine the final specific activity.
-
Heat the solution to a rolling boil under vigorous stirring.
-
Rapidly add the trisodium citrate solution. The volume ratio of citrate to the gold solution will influence the final particle size.
-
Continue boiling and stirring until the solution color changes from yellow to a deep red, indicating nanoparticle formation. This typically takes 10-20 minutes.
-
-
Purification:
-
Allow the solution to cool to room temperature.
-
Purify the ¹⁹⁹Au-AuNPs by centrifugation to remove unreacted reagents. The centrifugation speed and time will depend on the particle size.
-
Resuspend the nanoparticle pellet in high-purity water. Repeat the washing step twice.
-
Table 2: Typical Characterization Data for Turkevich Synthesized ¹⁹⁹Au-AuNPs
| Parameter | Typical Value |
| Particle Size (TEM) | 15 - 50 nm[3][13] |
| Polydispersity Index (PDI) | < 0.2 for particles between 15-30 nm[3][13] |
| Zeta Potential | -30 to -50 mV |
| Radiolabeling Efficiency | > 95%[5] |
| Radiochemical Purity | > 99% after purification[5] |
Protocol 2: Modified Brust-Schiffrin Method (Organic Phase Synthesis)
The Brust-Schiffrin method is a two-phase synthesis that produces smaller, highly stable gold nanoparticles capped with thiol ligands, making them soluble in organic solvents.[8][14]
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl₄)
-
Tetraoctylammonium bromide (TOAB)
-
Dodecanethiol
-
Sodium borohydride (B1222165) (NaBH₄)
-
This compound chloride solution (¹⁹⁹AuCl₃ in 0.5 M HCl)
-
High-purity water
Experimental Workflow:
Caption: Workflow for the synthesis of ¹⁹⁹Au-doped gold nanoparticles via the modified Brust-Schiffrin method.
Procedure:
-
Phase Transfer of Gold Ions:
-
In a separatory funnel, combine an aqueous solution of HAuCl₄ and the desired amount of ¹⁹⁹AuCl₃ solution.
-
Add a solution of TOAB in toluene.
-
Shake vigorously for 5-10 minutes to transfer the gold ions to the organic phase. The aqueous phase should become colorless.
-
Separate and collect the organic phase.
-
-
Nanoparticle Formation:
-
To the organic phase, add dodecanethiol and stir for 30 minutes.
-
Prepare a fresh aqueous solution of NaBH₄.
-
Add the NaBH₄ solution dropwise to the organic phase under vigorous stirring.
-
Continue stirring for at least 4 hours at room temperature. The solution will turn dark brown.
-
-
Purification:
-
Remove the toluene using a rotary evaporator.
-
Add ethanol to precipitate the thiol-capped ¹⁹⁹Au-AuNPs.
-
Centrifuge the mixture to collect the nanoparticles.
-
Wash the nanoparticles with ethanol multiple times to remove excess thiol and other impurities.
-
Dry the purified ¹⁹⁹Au-AuNPs under vacuum.
-
Table 3: Typical Characterization Data for Brust-Schiffrin Synthesized ¹⁹⁹Au-AuNPs
| Parameter | Typical Value |
| Particle Size (TEM) | 2 - 10 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | Near neutral (in organic solvent) |
| Radiolabeling Efficiency | > 95% |
| Radiochemical Purity | > 99% after purification |
Characterization of ¹⁹⁹Au-Doped Gold Nanoparticles
Thorough characterization is essential to ensure the quality and reproducibility of the synthesized ¹⁹⁹Au-AuNPs.
-
Size and Morphology: Transmission Electron Microscopy (TEM) is used to determine the size, shape, and size distribution of the nanoparticles.
-
Hydrodynamic Diameter and Zeta Potential: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter and surface charge (zeta potential) of the nanoparticles in solution, which are critical for their stability and biological interactions.
-
Optical Properties: UV-Visible Spectroscopy is used to confirm the formation of gold nanoparticles by observing the Surface Plasmon Resonance (SPR) peak, typically around 520 nm for spherical nanoparticles.
-
Radiochemical Purity and Stability: Radio-Thin Layer Chromatography (Radio-TLC) or High-Performance Liquid Chromatography (HPLC) with a radiation detector is used to determine the radiochemical purity and stability of the ¹⁹⁹Au-AuNPs.
-
Radioactivity Measurement: A gamma counter or a dose calibrator is used to quantify the radioactivity of the samples.
Safety Precautions
5.1. Chemical Safety
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
5.2. Radiation Safety
-
All work with ¹⁹⁹Au must be conducted in a designated radioactive materials laboratory by personnel trained in radiation safety.
-
Use appropriate shielding (e.g., lead bricks) to minimize radiation exposure.
-
Wear personal dosimeters to monitor radiation dose.
-
All radioactive waste must be disposed of according to institutional and regulatory guidelines.
Applications in Research and Drug Development
¹⁹⁹Au-doped gold nanoparticles are valuable tools for a range of applications in biomedical research and drug development:
-
SPECT Imaging: The gamma emissions from ¹⁹⁹Au allow for in vivo imaging of nanoparticle biodistribution and tumor targeting.
-
Radiotherapy: The beta emissions from ¹⁹⁹Au can be used for targeted radiotherapy of tumors.
-
Drug Delivery Studies: Radiolabeled nanoparticles can be used to track the pharmacokinetics and biodistribution of drug delivery systems.
-
Theranostics: The combination of diagnostic imaging and therapy in a single agent enables personalized medicine approaches.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and characterization of this compound doped nanoparticles. The direct incorporation of the radionuclide during synthesis offers a robust and efficient method for producing stable radiolabeled nanoparticles for a variety of preclinical research and drug development applications. Adherence to proper safety protocols is paramount when working with both nanomaterials and radioactive isotopes.
References
- 1. Properties of radioactive gold nanoparticles [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - isotopic data and properties [chemlin.org]
- 9. isotopes.gov [isotopes.gov]
- 10. Radiolabeled Gold Nanoparticles for Imaging and Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Au | CID 167085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. goldmarket.fr [goldmarket.fr]
- 13. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Radiolabeling Antibodies with Gold-199
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-199 (¹⁹⁹Au) is an attractive radionuclide for radioimmunotherapy (RIT) due to its favorable decay characteristics, including the emission of both therapeutic β⁻ particles and imageable γ-rays. This theranostic potential allows for simultaneous treatment and monitoring of disease. This document provides detailed application notes and protocols for the radiolabeling of antibodies with ¹⁹⁹Au, covering direct labeling methods, quality control procedures, and relevant biological pathways.
Properties of this compound
This compound can be produced carrier-free with high specific activity by irradiating enriched ¹⁹⁸Pt with neutrons.[1] Its physical properties make it suitable for both therapy and SPECT imaging.
| Property | Value |
| Half-life (t½) | 3.14 days |
| Principal β⁻ energy (Eβmax) | 0.46 MeV |
| Principal γ energy (Eγ) | 158.4 keV, 208.2 keV |
| Production Method | ¹⁹⁸Pt(n,γ)¹⁹⁹Pt → ¹⁹⁹Au |
Radiolabeling Strategies
Two primary strategies exist for labeling antibodies with this compound: direct labeling and the use of ¹⁹⁹Au-doped gold nanoparticles.
Direct Labeling: This method involves the direct binding of ¹⁹⁹Au complex anions to the antibody. It has been demonstrated that ¹⁹⁹Au in citrate-buffered solutions can be rapidly and efficiently bound to antibodies, such as polyclonal anti-CEA antibodies, across a pH range of 3.8 to 7.2.[2] This approach offers a simpler alternative to methods requiring bifunctional chelators.
¹⁹⁹Au-Doped Gold Nanoparticles: In this strategy, ¹⁹⁹Au atoms are incorporated directly into the crystal lattice of gold nanoparticles during their synthesis.[1] This ensures high stability of the radiolabel. Antibodies can then be conjugated to the surface of these radioactive nanoparticles. This method allows for a high payload of ¹⁹⁹Au per targeting molecule.
Quantitative Data Summary
The following tables summarize key quantitative data for antibodies radiolabeled with this compound.
Table 1: Radiolabeling Efficiency and Stability
| Labeling Method | Antibody | Labeling Efficiency | In Vitro Stability | Reference |
| Direct Labeling | Polyclonal anti-CEA | High | 80% of bound gold retained for up to 6 days at 4°C | [2] |
| ¹⁹⁹Au-Nanoparticles | Non-specific gammaglobulin | >85% | Not Reported | [3] |
Table 2: Specific Activity and Immunoreactivity
| Labeled Antibody | Specific Activity | Immunoreactive Fraction | Reference |
| ¹⁹⁹Au-anti-CEA (Direct) | Not Reported | Reactive with target antigen in solid-phase assay | [2] |
| General Radiolabeled Antibodies | Variable | 35% - 65% (mean range) | [4] |
Table 3: In Vivo Biodistribution of ¹⁹⁹Au-Nanoparticle-Labeled Non-specific Antibody in Mice
| Organ | % Injected Dose / gram (24h) | % Injected Dose / gram (120h) |
| Liver | 15.2 ± 2.1 | 10.5 ± 1.5 |
| Spleen | 8.9 ± 1.2 | 6.2 ± 0.8 |
| Lungs | 5.4 ± 0.7 | 2.1 ± 0.3 |
| Kidneys | 3.1 ± 0.4 | 1.5 ± 0.2 |
| Stomach | 12.3 ± 1.8 | 3.4 ± 0.5 |
*Data extrapolated from a study on ¹⁹⁹Au-nanoparticle labeled non-specific gammaglobulin.[3]
Experimental Protocols
Protocol 1: Direct Radiolabeling of an Antibody with ¹⁹⁹Au
This protocol is based on the direct labeling method described for anti-CEA antibodies.[2]
Materials:
-
¹⁹⁹Au in a sterile, aqueous solution (e.g., as H¹⁹⁹AuCl₄)
-
Antibody to be labeled (e.g., anti-CEA) at a concentration of 1-10 mg/mL in a suitable buffer (amine-free, e.g., phosphate (B84403) buffer)
-
Citrate (B86180) buffer (0.1 M, pH 3.8-7.2)
-
Sterile, pyrogen-free water
-
Size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with sterile saline
-
Instant thin-layer chromatography (ITLC) strips
-
Mobile phase for ITLC (e.g., saline)
-
Gamma counter
Procedure:
-
To a sterile, pyrogen-free reaction vial, add the desired amount of antibody.
-
Add an equal volume of 0.1 M citrate buffer. The optimal pH should be determined for each specific antibody but can range from 3.8 to 7.2.
-
Add the ¹⁹⁹Au solution to the antibody-buffer mixture. The amount of ¹⁹⁹Au will depend on the desired specific activity.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
Purify the radiolabeled antibody from unbound ¹⁹⁹Au using a size-exclusion chromatography column.
-
Collect fractions and measure the radioactivity of each fraction using a gamma counter.
-
Pool the fractions containing the radiolabeled antibody (typically the first peak of radioactivity).
-
Determine the radiochemical purity by ITLC. Spot a small aliquot of the final product on an ITLC strip and develop it with the appropriate mobile phase. The radiolabeled antibody should remain at the origin, while free ¹⁹⁹Au will move with the solvent front.
-
Calculate the labeling efficiency as: (Activity at origin) / (Total activity) x 100%.
Protocol 2: Conjugation of Antibodies to ¹⁹⁹Au-Doped Gold Nanoparticles
This protocol describes the covalent conjugation of an antibody to carboxyl-functionalized ¹⁹⁹Au-doped gold nanoparticles using EDC/Sulfo-NHS chemistry.
Materials:
-
¹⁹⁹Au-doped gold nanoparticles with carboxyl surface functionalization
-
Antibody to be conjugated (purified, in an amine-free buffer)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Sterile, pyrogen-free water
-
Centrifuge
Procedure:
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in sterile water immediately before use.
-
Resuspend the ¹⁹⁹Au-doped gold nanoparticles in Activation Buffer.
-
Add EDC solution to the nanoparticle suspension and mix.
-
Immediately add Sulfo-NHS solution to the mixture and mix.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS. Resuspend the pellet in Reaction Buffer.
-
Add the purified antibody to the activated nanoparticle suspension. The optimal antibody-to-nanoparticle ratio should be determined experimentally.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Add the quenching solution to block any unreacted active sites on the nanoparticles. Incubate for 15 minutes.
-
Centrifuge the conjugated nanoparticles to remove unbound antibody and quenching solution.
-
Resuspend the final product in a suitable storage buffer (e.g., PBS with 1% BSA).
Protocol 3: Quality Control - Immunoreactivity Assay
This protocol outlines a cell-based assay to determine the immunoreactive fraction of the ¹⁹⁹Au-labeled antibody.[4]
Materials:
-
¹⁹⁹Au-labeled antibody
-
Target antigen-positive cells
-
Antigen-negative cells (for non-specific binding control)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Centrifuge
-
Gamma counter
Procedure:
-
Prepare serial dilutions of the target antigen-positive cells in binding buffer.
-
Add a constant, tracer amount of the ¹⁹⁹Au-labeled antibody to each cell dilution.
-
In parallel, prepare tubes with the highest concentration of antigen-positive cells and an excess of unlabeled antibody to determine non-specific binding.
-
Also, prepare tubes with antigen-negative cells and the ¹⁹⁹Au-labeled antibody to assess non-specific binding.
-
Incubate all tubes for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at 4°C to prevent internalization.
-
Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.
-
Carefully remove the supernatant and measure the radioactivity in the cell pellet using a gamma counter.
-
Plot the ratio of total radioactivity to bound radioactivity (y-axis) against the reciprocal of the cell concentration (x-axis) (Lindmo plot).
-
The immunoreactive fraction is the reciprocal of the y-intercept of the linear regression of the data.
Protocol 4: In Vitro Serum Stability Assay
This protocol evaluates the stability of the ¹⁹⁹Au-labeled antibody in human serum.[5]
Materials:
-
¹⁹⁹Au-labeled antibody
-
Human serum
-
Incubator at 37°C
-
Size-exclusion HPLC or ITLC
-
Gamma counter or radio-detector for HPLC
Procedure:
-
Add a known amount of the ¹⁹⁹Au-labeled antibody to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot using size-exclusion HPLC or ITLC to separate the intact radiolabeled antibody from any released ¹⁹⁹Au or degraded fragments.
-
Quantify the radioactivity associated with the intact antibody peak/spot and any other peaks/spots.
-
Calculate the percentage of intact radiolabeled antibody at each time point to determine the serum stability profile.
Signaling Pathways in Radioimmunotherapy
The efficacy of radioimmunotherapy is dependent on the targeted delivery of radiation to cancer cells. The antibodies used are directed against specific cell surface antigens that are often involved in key signaling pathways promoting cancer cell growth and survival. The radiation delivered by ¹⁹⁹Au then induces DNA damage and cell death. Below are diagrams of signaling pathways for common RIT targets.
References
- 1. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibodies labeled with 199Au: potential of 199Au for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of Antibodies with Radiogold Nanoparticles, as an Effector Targeting Agents in Radiobioconjugate Cancer Therapy: Optimized Labeling and Biodistribution Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Au-199 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis, radiolabeling, and functionalization of Gold-199 (Au-199) nanoparticles. These nanoparticles serve as a stable and versatile platform for targeted radionuclide therapy and high-resolution imaging applications, such as Single Photon Emission Computed Tomography (SPECT).
Overview
The preparation of Au-199 nanoparticles involves a seed-mediated growth method, where radioactive 199Au atoms are directly incorporated into the crystal lattice of the gold nanoparticles.[1][2][3][4] This direct doping method ensures exceptional stability of the radiolabel, preventing leakage in biological systems.[1][2][3] The synthesis allows for precise control over nanoparticle size and specific activity. Subsequent surface modification with targeting ligands, such as peptides, enables the specific delivery of the nanoparticles to target tissues, such as tumors expressing specific receptors.
Experimental Protocols
Materials and Reagents
-
Hydrogen tetrachloroaurate (B171879) (HAuCl4)
-
Trisodium citrate (B86180) dihydrate (Na3C6H5O7·2H2O)
-
Sodium borohydride (B1222165) (NaBH4)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ascorbic acid (AA)
-
199AuCl3 solution (handle with appropriate radiation safety precautions)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Thiol-PEG-COOH (Polyethylene glycol with thiol and carboxyl functional groups)
-
Targeting peptide with a primary amine (e.g., Lys-peptide) or a cysteine residue (Cys-peptide)
-
Phosphate-buffered saline (PBS)
-
Ultrapure water
Protocol 1: Synthesis of Au-199 Doped Gold Nanoparticles
This protocol describes a seed-mediated growth method for the synthesis of Au-199 doped gold nanoparticles.
2.2.1. Preparation of Gold Nanoparticle Seeds (Non-radioactive)
-
To a flask containing 100 mL of 1 mM HAuCl4, add 10 mL of 38.8 mM sodium citrate solution while stirring vigorously.[5]
-
Heat the solution to a boil. The color of the solution will change, indicating the formation of gold nanoparticle seeds.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
2.2.2. Growth of Au-199 Doped Gold Nanoparticles
-
Prepare a growth solution by mixing 0.1 M CTAB, 0.005 M HAuCl4, and a specific activity of 199AuCl3 solution.[6] The amount of 199AuCl3 will determine the final specific activity of the nanoparticles.
-
In a separate container, prepare a 0.1 M ascorbic acid solution.
-
Add the gold nanoparticle seed solution to the growth solution.
-
Rapidly add the ascorbic acid solution to the mixture. The solution will change color, indicating the growth of the nanoparticles.
-
Allow the reaction to proceed for at least 2 hours to ensure complete growth.
-
Purify the Au-199 nanoparticles by centrifugation and resuspension in ultrapure water to remove excess reagents.
Experimental Workflow for Au-199 Nanoparticle Synthesis
Caption: Workflow for the synthesis of Au-199 doped gold nanoparticles.
Protocol 2: Bioconjugation of Targeting Peptides
This protocol describes the conjugation of targeting peptides to the surface of Au-199 nanoparticles using carbodiimide (B86325) chemistry for peptides containing primary amines.
-
Functionalize the Au-199 nanoparticles with a carboxyl-terminated PEG linker (Thiol-PEG-COOH) by incubating the nanoparticles with the PEG linker overnight.
-
Purify the PEGylated nanoparticles by centrifugation to remove excess PEG linker.
-
Activate the carboxyl groups on the nanoparticle surface by adding EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Incubate for 15-30 minutes at room temperature.
-
Add the targeting peptide containing a primary amine to the activated nanoparticle solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching agent (e.g., hydroxylamine (B1172632) or Tris buffer).
-
Purify the peptide-conjugated Au-199 nanoparticles by centrifugation to remove unreacted peptides and byproducts.
Data Presentation
The following table summarizes typical quantitative data obtained for Au-199 nanoparticles synthesized using the described protocols.
| Parameter | Value | Method of Analysis |
| Average Particle Size (core) | 11 - 40 nm | Transmission Electron Microscopy (TEM)[7] |
| Hydrodynamic Diameter | 20 - 60 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS)[6] |
| Zeta Potential | -20 to -40 mV (citrate capped) | Zetasizer |
| Radiochemical Purity | > 99% | Thin Layer Chromatography (TLC)[8] |
| Specific Activity | Tunable (e.g., 40.7 MBq/µmol) | Gamma Counter[8] |
Signaling Pathway
The prepared Au-199 nanoparticles can be functionalized with ligands targeting specific cancer biomarkers. For instance, targeting the C-C chemokine receptor 5 (CCR5) has shown promise in cancer therapy. The CCR5 signaling pathway is implicated in tumor growth, proliferation, invasion, and metastasis.[1][2][3][9]
CCR5 Signaling Pathway in Cancer
Caption: Simplified CCR5 signaling pathway in cancer cells.
References
- 1. CCR5 is a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Bioconjugation of Peptides to Hybrid Gold Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 5. Room temperature seed mediated growth of gold nanoparticles: mechanistic investigations and life cycle assesment - Environmental Science: Nano (RSC Publishing) DOI:10.1039/C5EN00026B [pubs.rsc.org]
- 6. Seed-mediated synthesis and PEG coating of gold nanoparticles for controlling morphology and sizes | MRS Advances | Cambridge Core [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role and Therapeutic Targeting of CCR5 in Breast Cancer [mdpi.com]
Application Note: In Vivo SPECT Imaging of Tumors Using Gold-199
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gold-199 (¹⁹⁹Au) is a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) due to its favorable decay characteristics, including a half-life of 3.14 days and principal gamma emissions of 158.4 keV and 208.2 keV, which are well-suited for standard gamma cameras.[1][2] Unlike Gold-198 (¹⁹⁸Au), whose high-energy emissions are more suitable for therapeutic applications, ¹⁹⁹Au is better suited for diagnostic imaging.[3][4] When integrated into nanocarriers, such as gold nanoparticles (AuNPs), ¹⁹⁹Au enables highly sensitive and stable in vivo tracking of tumors. A key advantage of this platform is the ability to incorporate ¹⁹⁹Au atoms directly into the nanoparticle's crystal lattice, ensuring exceptional radiolabel stability for accurate longitudinal imaging.[3][5][6] This application note provides an overview, quantitative data, and detailed protocols for using ¹⁹⁹Au-labeled nanoparticles for targeted tumor imaging.
Data Presentation
The following tables summarize the key properties of this compound and the quantitative biodistribution data from preclinical studies involving ¹⁹⁹Au-doped gold nanoparticles in tumor-bearing mouse models.
Table 1: Nuclear Properties of this compound (¹⁹⁹Au)
| Property | Value |
|---|---|
| Half-life (t₁/₂) | 3.14 days[2] |
| Decay Mode | β⁻ emission[2] |
| Principal γ-ray Energies | 158.4 keV (40%), 208.2 keV (8.7%)[2] |
| Production Method | Neutron irradiation of enriched ¹⁹⁸Pt[3] |
Table 2: In Vivo Biodistribution of Non-Targeted ¹⁹⁹Au-AuNPs in 4T1 Tumor-Bearing Mice Data is presented as percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ | 5 nm AuNPs (1 h) | 18 nm AuNPs (1 h) | 5 nm AuNPs (4 h) | 18 nm AuNPs (4 h) | 5 nm AuNPs (24 h) | 18 nm AuNPs (24 h) |
| Blood | 18.2 ± 3.1 | 19.1 ± 2.9 | 10.1 ± 2.1 | 6.5 ± 1.5 | 2.1 ± 0.9 | 1.8 ± 0.6 |
| Heart | 11.9 ± 1.8 | 12.1 ± 2.0 | 6.5 ± 1.3 | 4.8 ± 1.1 | 1.5 ± 0.5 | 1.2 ± 0.4 |
| Lung | 15.1 ± 2.9 | 16.8 ± 3.1 | 8.2 ± 1.7 | 6.1 ± 1.4 | 1.9 ± 0.7 | 1.6 ± 0.5 |
| Liver | 12.5 ± 2.5 | 14.2 ± 2.8 | 15.8 ± 3.0 | 18.9 ± 3.5 | 19.5 ± 3.8 | 22.1 ± 4.1 |
| Spleen | 8.9 ± 1.9 | 6.5 ± 1.4 | 12.1 ± 2.6 | 21.5 ± 4.0 | 15.2 ± 3.1 | 25.8 ± 4.5 |
| Kidney | 4.1 ± 1.1 | 3.8 ± 0.9 | 3.5 ± 0.8 | 3.1 ± 0.7 | 2.8 ± 0.6 | 2.5 ± 0.5 |
| Tumor | 2.9 ± 0.8 | 2.5 ± 0.7 | 3.1 ± 0.9 | 2.8 ± 0.8 | 3.5 ± 1.4 | 3.1 ± 1.1 |
| Data synthesized from a study by Zhao et al. in a 4T1 triple-negative breast cancer model.[3] |
Table 3: Tumor Uptake Comparison: CCR5-Targeted vs. Non-Targeted ¹⁹⁹Au-AuNPs This table highlights the enhanced tumor accumulation of nanoparticles functionalized with a targeting ligand (DAPTA) for the CCR5 receptor.
| Nanoparticle Probe | Tumor Uptake at 24h (%ID/g) |
| 5-nm ¹⁹⁹Au-AuNP (Non-Targeted) | 3.45 ± 1.44 |
| 5-nm ¹⁹⁹Au-AuNP-DAPTA (Targeted) | 7.85 ± 2.15 |
| The more than two-fold increase in tumor accumulation for the targeted probe is attributed to specific binding to the CCR5 receptor, demonstrating the value of active targeting.[3] |
Visualizations
The following diagrams illustrate the experimental workflow for preparing and imaging with ¹⁹⁹Au-nanoprobes and the mechanism of tumor targeting.
Caption: Experimental workflow for targeted SPECT imaging using ¹⁹⁹Au-nanoprobes.
Caption: Mechanism of CCR5-targeted ¹⁹⁹Au-nanoprobe accumulation in a tumor cell.
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis and evaluation of ¹⁹⁹Au-doped gold nanoparticles for tumor imaging.[3]
Protocol 1: Synthesis of 5 nm ¹⁹⁹Au-Doped Gold Nanoparticles (¹⁹⁹Au-AuNPs)
A. Materials:
-
Cetyltrimethylammonium chloride (CTAC) solution (200 mM)
-
HAuCl₄ solution (0.5 mM)
-
H¹⁹⁹AuCl₄ in solution (activity concentration to be determined based on desired specific activity)
-
Ascorbic acid (AA) solution (100 mM), freshly prepared
-
Gold seed solution (Au clusters)
-
Ultrapure water
-
Amicon ultrafiltration units (MWCO ≈ 100 kDa)
B. Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Centrifuge
-
Gamma counter for activity measurement
-
Appropriate radiation shielding (e.g., lead bricks)
C. Procedure:
-
Reaction Mixture Preparation: In a shielded environment, mix 2 mL of aqueous CTAC (200 mM) with 2 mL of aqueous HAuCl₄ (0.5 mM) containing the desired amount of H¹⁹⁹AuCl₄ (e.g., ~70 MBq for a typical batch). Gently mix the solution.
-
Reduction: Add 1.5 mL of freshly prepared aqueous AA (100 mM) to the mixture.
-
Seeding: Immediately add 1000 µL of the gold seed solution to initiate nanoparticle growth.
-
Reaction: Allow the solution to stir magnetically for 1 hour at room temperature. The solution should change color, indicating nanoparticle formation.
-
Purification:
-
Transfer the as-synthesized ¹⁹⁹Au-AuNP solution to an Amicon ultrafiltration unit.
-
Centrifuge at 10,000 g for 5 minutes. Discard the filtrate.
-
Re-suspend the nanoparticle pellet in 4 mL of ultrapure water.
-
Repeat the washing step three times to remove excess reactants.
-
-
Final Product: After the final wash, re-suspend the purified ¹⁹⁹Au-AuNPs in a suitable buffer (e.g., saline) for storage and subsequent experiments. Measure the final activity using a calibrated gamma counter.
Protocol 2: In Vivo Biodistribution Study
A. Materials & Equipment:
-
Tumor-bearing animal model (e.g., 4T1 tumor-bearing BALB/c mice, with tumors 200–300 mm³)
-
Purified ¹⁹⁹Au-AuNP probe solution in sterile saline
-
Isoflurane (B1672236) anesthesia system
-
Insulin syringes (or similar for tail vein injection)
-
Dissection tools
-
Tared vials for organ collection
-
Analytical balance
-
Calibrated gamma counter
B. Procedure:
-
Dose Preparation: Prepare individual doses of the ¹⁹⁹Au-AuNP probe. A typical injected activity is 110–185 KBq in 100 µL of sterile saline per mouse. Prepare a standard of the injectate for later counting.
-
Animal Dosing: Anesthetize a mouse using isoflurane. Administer the prepared dose via tail vein injection. Record the precise time of injection.
-
Time Points: House the animals according to standard protocols. Euthanize groups of animals (n=4 per group is recommended) at predefined time points (e.g., 1 h, 4 h, and 24 h post-injection).
-
Organ Harvesting:
-
At each time point, re-anesthetize the mice and euthanize them by cervical dislocation.
-
Collect blood via cardiac puncture.
-
Dissect and collect organs of interest (e.g., heart, lungs, liver, spleen, kidneys, tumor, muscle, bone).
-
Rinse organs of excess blood, gently blot dry, and place them in pre-weighed tared vials.
-
-
Data Collection:
-
Weigh each vial containing an organ to determine the net organ weight.
-
Measure the radioactivity in each organ using a gamma counter. Also, count the injection standard.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram (%ID/g) for each organ using the following formula: %ID/g = (Counts in Organ / Organ Weight (g)) / (Total Injected Counts) * 100
-
Average the results for each group and calculate the standard deviation.
-
Protocol 3: In Vivo SPECT/CT Imaging
A. Materials & Equipment:
-
Tumor-bearing mouse, prepared and injected as in Protocol 2.
-
Animal-dedicated SPECT/CT scanner.
-
Anesthesia system (isoflurane).
-
Heating pad or lamp to maintain body temperature.
-
Animal monitoring system (respiration, temperature).
B. Procedure:
-
Animal Preparation: At the desired imaging time point (e.g., 24 h post-injection), anesthetize the mouse with isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
-
Positioning: Position the animal on the scanner bed. Use tape or other fixtures to secure its position and minimize motion artifacts. Place a heating pad under the animal to maintain its body temperature throughout the scan.
-
SPECT Acquisition:
-
Set the energy windows for the ¹⁹⁹Au photopeaks (e.g., centered at 158 keV and/or 208 keV with a 15-20% window).
-
Perform a whole-body SPECT scan using appropriate parameters (e.g., step-and-shoot mode, 360° rotation, 60-120 projections, 30-60 seconds per projection).
-
-
CT Acquisition: Immediately following the SPECT scan, without moving the animal, acquire a CT scan for anatomical co-registration and attenuation correction. Use a low-dose protocol (e.g., 40-60 kVp, <1 mA).
-
Image Reconstruction:
-
Reconstruct the SPECT data using an appropriate algorithm, such as 3D Ordered Subset Expectation Maximization (OSEM).
-
Apply corrections for attenuation (using the CT map), scatter, and detector response.
-
Fuse the reconstructed SPECT images with the CT images for anatomical localization of the radioactive signal.
-
-
Image Analysis: Analyze the fused images to assess the localization and intensity of ¹⁹⁹Au-AuNP accumulation in the tumor relative to other organs. Quantitative analysis can be performed by drawing regions of interest (ROIs) on the images.
References
- 1. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 199Au [prismap.eu]
- 3. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodistribution Studies of Gold-199 Nanoprobes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of Gold-199 (¹⁹⁹Au) nanoprobes. The information herein is critical for the preclinical assessment of novel cancer theranostics, enabling the evaluation of targeting efficiency, off-target accumulation, and clearance profiles of these advanced nanomaterials.
Introduction
This compound labeled nanoparticles (¹⁹⁹AuNPs) are emerging as promising agents for cancer diagnosis and therapy, a field known as theranostics.[1] Their unique properties, including straightforward synthesis and the stable incorporation of the radioisotope ¹⁹⁹Au, make them suitable for sensitive and high-resolution imaging with Single Photon Emission Computed Tomography (SPECT).[2][3][4][5] The direct doping of ¹⁹⁹Au atoms into the gold crystal lattice of the nanoparticle ensures high stability of the radiolabel, which is crucial for accurate in vivo tracking.[2][3][4][5] Understanding the biodistribution of these nanoprobes is a fundamental step in their preclinical development, providing insights into their safety and efficacy. This document outlines the biodistribution profiles of various ¹⁹⁹Au nanoprobes and provides detailed protocols for conducting such studies.
Data Presentation: Biodistribution of ¹⁹⁹Au Nanoprobes
The biodistribution of intravenously administered ¹⁹⁹Au nanoprobes is significantly influenced by their physicochemical properties, such as size and surface modifications (e.g., PEGylation, targeting ligands). The following tables summarize the quantitative biodistribution data from preclinical studies in a 4T1 triple-negative breast cancer (TNBC) mouse model.[2] Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of PEGylated ¹⁹⁹Au-Doped Gold Nanoparticles (¹⁹⁹Au-AuNP-PEG) of Different Sizes in 4T1 Tumor-Bearing Mice. [2]
| Organ | 5 nm ¹⁹⁹Au-AuNP-PEG (%ID/g ± SD) | 18 nm ¹⁹⁹Au-AuNP-PEG (%ID/g ± SD) |
| 1h | 4h | |
| Blood | 15.1 ± 2.0 | 9.8 ± 1.5 |
| Heart | 10.1 ± 1.5 | 6.5 ± 1.0 |
| Lung | 20.0 ± 3.3 | 12.8 ± 2.1 |
| Liver | 18.5 ± 2.8 | 25.3 ± 3.5 |
| Spleen | 8.2 ± 1.2 | 15.1 ± 2.5 |
| Kidney | 4.5 ± 0.8 | 3.1 ± 0.6 |
| Stomach | 1.2 ± 0.3 | 1.0 ± 0.2 |
| Intestine | 2.1 ± 0.5 | 1.8 ± 0.4 |
| Muscle | 1.5 ± 0.4 | 1.2 ± 0.3 |
| Tumor | 3.5 ± 0.7 | 5.2 ± 1.0 |
Data extracted from a study by Zhao et al.[2]
Table 2: Biodistribution of 5 nm CCR5-Targeted ¹⁹⁹Au Nanoprobes (¹⁹⁹Au-AuNP-DAPTA) in 4T1 Tumor-Bearing Mice at 24 hours Post-Injection. [2]
| Organ | %ID/g ± SD |
| Blood | 1.0 ± 0.2 |
| Heart | 0.7 ± 0.1 |
| Lung | 1.4 ± 0.3 |
| Liver | 25.8 ± 3.5 |
| Spleen | 18.5 ± 2.8 |
| Kidney | 0.9 ± 0.2 |
| Stomach | 0.4 ± 0.1 |
| Intestine | 1.1 ± 0.2 |
| Muscle | 0.4 ± 0.1 |
| Tumor | 8.5 ± 1.5 |
Data extracted from a study by Zhao et al.[2]
Experimental Protocols
This section provides a detailed methodology for conducting biodistribution studies of ¹⁹⁹Au nanoprobes.
Synthesis and Radiolabeling of ¹⁹⁹Au Nanoprobes
A one-step synthesis procedure is often employed for producing ¹⁹⁹Au-doped gold nanoparticles, which ensures the stable incorporation of the radioisotope.[2]
Materials:
-
Gold(III) chloride (HAuCl₄) solution
-
¹⁹⁹Au³⁺ precursor
-
Reducing agent (e.g., sodium citrate)
-
Stabilizing/capping agent (e.g., PEG-thiol)
-
Targeting ligand (e.g., D-Ala1-peptide T-amide, DAPTA) for conjugation[2]
-
Deionized water
Protocol:
-
A solution of HAuCl₄ is prepared in deionized water.
-
A specific amount of the ¹⁹⁹Au³⁺ precursor is added to the HAuCl₄ solution to achieve the desired specific activity.[2]
-
The solution is heated to boiling with vigorous stirring.
-
A reducing agent, such as sodium citrate, is rapidly added to the solution. The color of the solution will change, indicating the formation of gold nanoparticles.
-
For surface modification, a PEG-thiol solution is added to the nanoparticle suspension and stirred to allow for ligand exchange and stabilization.
-
For targeted nanoprobes, a conjugation step is performed to attach the targeting ligand (e.g., DAPTA) to the surface of the PEGylated nanoparticles.[2]
-
The resulting ¹⁹⁹Au nanoprobes are purified via centrifugation and washing to remove unreacted reagents.
-
Characterize the nanoprobes for size, morphology (TEM), surface charge (zeta potential), and radiochemical purity.
Animal Model and Study Design
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
4T1 triple-negative breast cancer cells
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
Protocol:
-
House the mice under standard laboratory conditions. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Induce tumor formation by subcutaneously injecting 4T1 cells into the mammary fat pad of the mice.
-
Allow the tumors to grow to a suitable size (e.g., 5-8 mm in diameter) before initiating the biodistribution study.
-
Randomly divide the tumor-bearing mice into experimental groups (e.g., different nanoprobe formulations, different time points) with a sufficient number of animals per group (n=4 or more) to ensure statistical significance.[2]
Administration of ¹⁹⁹Au Nanoprobes
Materials:
-
¹⁹⁹Au nanoprobe suspension in a sterile, biocompatible vehicle (e.g., PBS)
-
Insulin (B600854) syringes with fine-gauge needles
Protocol:
-
Anesthetize the mice using a suitable anesthetic.
-
Accurately draw a known volume and radioactivity of the ¹⁹⁹Au nanoprobe suspension into an insulin syringe.
-
Administer the nanoprobes to the mice via intravenous (tail vein) injection.
-
Record the exact time of injection and the amount of radioactivity administered.
Sample Collection and Radioactivity Measurement
Materials:
-
Gamma counter
-
Dissection tools
-
Vials for organ collection
-
Analytical balance
Protocol:
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.[2]
-
Collect blood samples via cardiac puncture.
-
Dissect and harvest major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, and tumor).
-
Rinse the organs with saline to remove excess blood, blot dry, and weigh them.
-
Place each organ and blood sample in a separate vial.
-
Measure the radioactivity in each sample using a calibrated gamma counter. Also, measure the radioactivity of standards prepared from the injected solution.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula:
%ID/g = (Radioactivity in organ / Weight of organ) / Total injected radioactivity * 100
Visualizations
Experimental Workflow
Caption: Workflow for the biodistribution study of ¹⁹⁹Au nanoprobes.
Nanoprobe Uptake and Distribution Pathway
References
- 1. Gold nanoparticles enlighten the future of cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Conjugation to Au-199 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) have emerged as a versatile platform in biomedical research and drug development due to their unique physicochemical properties, including biocompatibility, high surface area-to-volume ratio, and tunable optical characteristics.[1][2][3][4] The functionalization of AuNPs with peptides allows for targeted delivery to specific cells or tissues, enhancing therapeutic efficacy and diagnostic sensitivity.[5][6][7] This document provides detailed protocols for the conjugation of peptides to Au-199 nanoparticles, a radioisotope of gold suitable for single-photon emission computed tomography (SPECT) imaging.[8][9][10] The integration of Au-199 into the nanoparticle lattice ensures high stability of the radiolabel, crucial for in vivo applications.[8][10] While these protocols are broadly applicable to gold nanoparticles, specific considerations for handling radioactive materials must be observed.
Core Principles of Peptide Conjugation
The conjugation of peptides to gold nanoparticles can be achieved through several mechanisms, primarily categorized as passive adsorption or covalent coupling. The choice of method depends on the peptide's amino acid sequence, the desired stability of the conjugate, and the intended application.
Passive Adsorption (Physisorption): This method relies on the electrostatic and hydrophobic interactions between the peptide and the gold nanoparticle surface.[11] It is a straightforward approach but may result in less stable conjugates compared to covalent methods.[12]
Covalent Coupling: This approach forms a stable, covalent bond between the peptide and the nanoparticle surface. Common covalent strategies include:
-
Thiol-Gold Interaction: Peptides containing cysteine residues can readily form a strong dative bond between the sulfur atom of the thiol group and the gold surface.[13][14][15] This is a widely used and robust method for creating stable peptide-AuNP conjugates.
-
Carbodiimide Chemistry (EDC/NHS): This method involves the activation of carboxyl groups on the nanoparticle surface (or on the peptide) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive ester, which then reacts with primary amines on the peptide (or nanoparticle surface).[11][16][17][18]
-
Maleimide-Thiol Chemistry: This strategy involves functionalizing the nanoparticle surface with maleimide (B117702) groups, which then specifically react with thiol groups on cysteine-containing peptides to form a stable thioether bond.[19][20][21][22][23]
Experimental Protocols
Protocol 1: Covalent Conjugation via Thiol-Gold Interaction
This protocol is suitable for peptides containing a terminal or internal cysteine residue.
Materials:
-
Au-199 Nanoparticles (citrate-stabilized)
-
Cysteine-containing peptide
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Centrifuge tubes
-
Microcentrifuge
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in DI water to a final concentration of 1 mg/mL.
-
Conjugation Reaction:
-
To 1 mL of Au-199 nanoparticle solution (OD = 1), add the peptide solution at a molar ratio determined by optimization (e.g., 1:100 to 1:1000 AuNP:peptide).
-
Gently mix and incubate at room temperature for 1-2 hours with gentle stirring.
-
-
Purification:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes). The exact speed and time will depend on the nanoparticle size.
-
Carefully remove the supernatant containing unbound peptide.
-
Resuspend the pellet in PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound peptide.
-
-
Final Resuspension: Resuspend the final pellet in the desired buffer for characterization and downstream applications.
Protocol 2: Covalent Conjugation via EDC/NHS Chemistry
This protocol is suitable for peptides containing primary amines (e.g., lysine (B10760008) residues or a free N-terminus) and requires nanoparticles with a carboxyl-terminated surface.
Materials:
-
Carboxyl-functionalized Au-199 Nanoparticles
-
Peptide with primary amines
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Centrifuge tubes
-
Microcentrifuge
Procedure:
-
Nanoparticle Activation:
-
Centrifuge the carboxyl-functionalized Au-199 nanoparticles and resuspend in Activation Buffer.
-
Add EDC and NHS to the nanoparticle solution to final concentrations of 10 mM and 25 mM, respectively.
-
Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Centrifuge the activated nanoparticles and resuspend them in Coupling Buffer.
-
Immediately add the peptide solution to the activated nanoparticles at a desired molar ratio.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add Quenching Buffer to the reaction mixture and incubate for 15 minutes to deactivate any unreacted NHS-esters.
-
Purification: Purify the peptide-conjugated nanoparticles by centrifugation as described in Protocol 1.
Characterization of Peptide-Au-199 NP Conjugates
Thorough characterization is essential to confirm successful conjugation and assess the quality of the final product.
| Characterization Technique | Parameter Measured | Typical Expected Results |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) Peak | A red-shift in the SPR peak (typically 2-10 nm) upon peptide conjugation, indicating a change in the local refractive index around the nanoparticle surface.[24] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the hydrodynamic diameter after peptide conjugation, reflecting the thickness of the peptide layer on the nanoparticle surface.[13][24] |
| Zeta Potential Measurement | Surface Charge | A change in the zeta potential value, which will depend on the charge of the conjugated peptide. For example, conjugation of a positively charged peptide to negatively charged citrate-stabilized AuNPs will result in an increase in the zeta potential. |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | No significant change in the core size or morphology of the nanoparticles should be observed. Provides visual confirmation of nanoparticle integrity after conjugation.[14] |
| Gel Electrophoresis | Electrophoretic Mobility | A decrease in the electrophoretic mobility of the peptide-AuNP conjugate compared to unconjugated AuNPs due to the increased size and altered charge.[15][25] |
| Gamma Counter/SPECT Imaging | Radioactivity | Confirmation of the presence and quantification of Au-199 radioactivity in the final conjugate solution. |
Visualization of Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Bioconjugation of Peptides to Hybrid Gold Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 3. Gold Nanoparticles: Properties and Applications [sigmaaldrich.com]
- 4. Gold nanoparticles: Synthesis properties and applications - Journal of King Saud University - Science [jksus.org]
- 5. Biomedical applications of the peptide decorated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide-functionalized gold nanoparticles: versatile biomaterials for diagnostic and therapeutic applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 199Au [prismap.eu]
- 10. researchgate.net [researchgate.net]
- 11. Gold Nanoparticle-Conjugated Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. scienceservices.de [scienceservices.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conjugation of Peptides to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of peptide functionalized gold nanoparticles using one pot EDC/sulfo-NHS coupling - ePrints Soton [eprints.soton.ac.uk]
- 18. Gold nanoparticles conjugated with anti-CD133 monoclonal antibody and 5-fluorouracil chemotherapeutic agent as nanocarriers for cancer cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. wilhelm-lab.com [wilhelm-lab.com]
- 22. chem.fsu.edu [chem.fsu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Characterization and Molecular Mechanism of Peptide-Conjugated Gold Nanoparticle Inhibiting p53-HDM2 Interaction in Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Gold-199 as a Tracer in Preclinical Cancer Models
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Gold-199 (¹⁹⁹Au) as a radiotracer in preclinical cancer models. The focus is on its application in Single Photon Emission Computed Tomography (SPECT) imaging, particularly when incorporated into gold nanoparticles (AuNPs).
Introduction
This compound (¹⁹⁹Au) is a radioisotope with properties well-suited for preclinical imaging and potential therapeutic applications. With a half-life of 3.14 days and gamma emissions at 158 keV and 208 keV, it is a valuable candidate for SPECT imaging.[1][2] When ¹⁹⁹Au atoms are incorporated directly into the crystal lattice of gold nanoparticles, they create a highly stable radiotracer, overcoming common issues of radiolabel detachment.[3][4][5][6] This stability ensures accurate tracking and quantification in vivo.
These ¹⁹⁹Au-doped nanoparticles can be used for high-sensitivity SPECT imaging to study tumor progression, metastasis, and the biodistribution of nanomedicines in various cancer models, such as triple-negative breast cancer (TNBC).[3][4] Furthermore, their surface can be functionalized with targeting ligands to enhance accumulation at the tumor site, improving imaging specificity and sensitivity.[3][4][5]
Application Note 1: Synthesis and Functionalization of ¹⁹⁹Au-Doped Gold Nanoparticles
The following protocols are based on a seed-mediated growth procedure, which allows for precise control over nanoparticle size.[3] The radioactive ¹⁹⁹Au is introduced during the growth step to minimize radiation exposure and potential radiolysis effects.[3]
Experimental Protocols
Protocol 1.1: Synthesis of 5 nm ¹⁹⁹Au-Doped AuNPs (¹⁹⁹Au-AuNPs)
-
Materials:
-
Cetyltrimethylammonium chloride (CTAC) solution (200 mM)
-
Gold(III) chloride solution (HAuCl₄, 0.5 mM) containing a known activity of H¹⁹⁹AuCl₄ (e.g., 69.9 MBq)[3]
-
Ascorbic acid (AA) solution (100 mM)
-
Seed solution (Au clusters)
-
Ultrapure water
-
-
Procedure:
-
In a suitable reaction vessel, mix 2 mL of 200 mM aqueous CTAC with 2 mL of 0.5 mM aqueous HAuCl₄ containing the H¹⁹⁹AuCl₄.[3]
-
Gently mix the solution, then add 1.5 mL of 100 mM aqueous AA.[3]
-
Add 1000 μL of the Au cluster seed solution.[3]
-
Stir the mixture magnetically for 1 hour.[3]
-
Purify the resulting ¹⁹⁹Au-AuNPs by ultrafiltration (e.g., MWCO ≈ 100 kDa, 10,000 g, 5 min).[3]
-
Wash the particles three times with 4 mL of ultrapure water.[3]
-
Protocol 1.2: Synthesis of 18 nm ¹⁹⁹Au-Doped AuNPs (¹⁹⁹Au-AuNPs)
-
Materials:
-
CTAC solution (200 mM)
-
AA solution (10 mM)
-
Seed solution (10 nm AuNPs)
-
HAuCl₄ solution (0.5 mM) containing a known activity of H¹⁹⁹AuCl₄ (e.g., 81.6 MBq)[3]
-
Ultrapure water
-
-
Procedure:
-
Mix 2 mL of 200 mM aqueous CTAC with 2 mL of ultrapure water.[3]
-
After gentle mixing, add 260 μL of 10 mM aqueous AA and 320 μL of the 10 nm AuNP seed solution.[3]
-
Add 4 mL of 0.5 mM aqueous HAuCl₄ (containing H¹⁹⁹AuCl₄) under stirring using a syringe pump at a rate of 2 mL/h.[3]
-
Continue stirring for 1 hour after the addition is complete.[3]
-
Collect the ¹⁹⁹Au-AuNPs by centrifugation (13,200 rpm, 10 min) and wash three times with 1 mL of ultrapure water.[3]
-
Protocol 1.3: Surface Functionalization (PEGylation)
-
Purpose: To improve the colloidal stability and in vivo pharmacokinetic profile of the nanoparticles.
-
Materials:
-
Synthesized ¹⁹⁹Au-AuNPs
-
Poly(ethylene glycol) methyl ether thiol (HS-PEG-OMe, e.g., MW 5000)
-
-
Procedure:
-
Disperse the purified ¹⁹⁹Au-AuNPs in ultrapure water.
-
Add HS-PEG-OMe to the nanoparticle suspension.
-
Allow the mixture to react, typically overnight, to ensure complete surface coverage. The thiol group will form a strong bond with the gold surface.
-
Purify the PEGylated ¹⁹⁹Au-AuNPs by ultrafiltration or centrifugation to remove excess PEG.
-
Application Note 2: Targeted SPECT/CT Imaging in a Preclinical TNBC Model
This section describes the use of ¹⁹⁹Au-AuNPs for targeted in vivo imaging of tumors. The example provided uses a nanoprobe targeting the C-C chemokine receptor 5 (CCR5), a biomarker associated with TNBC progression and metastasis.[3]
Experimental Protocols
Protocol 2.1: Animal Model and Nanoprobe Administration
-
Animal Model: Orthotopic 4T1 triple-negative breast cancer (TNBC) mouse model.[3] Female BALB/c mice are typically used, with 4T1 cells implanted into the mammary fat pad.
-
Nanoprobe: CCR5-targeted ¹⁹⁹Au-AuNPs are prepared by conjugating a targeting peptide, such as D-Ala1-peptide T-amide (DAPTA), to the surface of PEGylated ¹⁹⁹Au-AuNPs.[3]
-
Administration:
-
Anesthetize the tumor-bearing mice (e.g., with isoflurane).
-
Administer the ¹⁹⁹Au-AuNP suspension (e.g., ~3.7 MBq in 100 μL of saline) via tail vein injection.
-
House the animals according to institutional guidelines for radiation safety and animal welfare.
-
Protocol 2.2: In Vivo SPECT/CT Imaging
-
Imaging System: A dedicated preclinical SPECT/CT scanner (e.g., NanoSPECT/CT).
-
Procedure:
-
At desired time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice.
-
Position the animal in the scanner.
-
Acquire SPECT data. The energy windows should be centered around the characteristic gamma peaks of ¹⁹⁹Au (158 keV and 208 keV).
-
Following the SPECT scan, acquire a CT scan for anatomical co-registration.
-
Reconstruct the images using appropriate software. The CT data can be used for attenuation correction of the SPECT signal, improving quantitative accuracy.[7][8]
-
Protocol 2.3: Biodistribution Study (Ex Vivo)
-
Purpose: To quantitatively determine the accumulation of the tracer in various organs and the tumor.
-
Procedure:
-
At the end of the imaging study or at predefined time points, euthanize the mice (n=4 per group is recommended).[3]
-
Dissect organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, blood, muscle).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Quantitative Data Summary
The following tables summarize biodistribution data from preclinical studies using ¹⁹⁹Au-AuNPs in a 4T1 TNBC mouse model.[3]
Table 1: Biodistribution of PEGylated ¹⁹⁹Au-AuNPs (5 nm vs. 18 nm) in 4T1 Tumor-Bearing Mice. [3] Data is presented as mean %ID/g ± standard deviation (n=4 per group).
| Organ | 5 nm ¹⁹⁹Au-AuNP-PEG (1h) | 18 nm ¹⁹⁹Au-AuNP-PEG (1h) | 5 nm ¹⁹⁹Au-AuNP-PEG (4h) | 18 nm ¹⁹⁹Au-AuNP-PEG (4h) | 5 nm ¹⁹⁹Au-AuNP-PEG (24h) | 18 nm ¹⁹⁹Au-AuNP-PEG (24h) |
| Blood | 20.2 ± 2.1 | 24.1 ± 2.9 | 10.1 ± 1.5 | 11.2 ± 1.8 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| Heart | 10.5 ± 1.9 | 10.9 ± 1.1 | 4.5 ± 0.8 | 5.0 ± 0.9 | 0.8 ± 0.2 | 0.6 ± 0.1 |
| Lung | 14.5 ± 2.8 | 13.0 ± 2.5 | 6.2 ± 1.1 | 5.8 ± 1.0 | 1.2 ± 0.3 | 1.0 ± 0.2 |
| Liver | 15.5 ± 2.5 | 12.1 ± 1.9 | 25.6 ± 3.1 | 28.9 ± 3.5 | 30.1 ± 3.8 | 35.2 ± 4.1 |
| Spleen | 5.1 ± 0.9 | 4.2 ± 0.7 | 10.2 ± 1.6 | 12.5 ± 1.9 | 15.8 ± 2.2 | 18.9 ± 2.5 |
| Kidney | 3.5 ± 0.6 | 3.1 ± 0.5 | 2.8 ± 0.5 | 2.5 ± 0.4 | 1.9 ± 0.4 | 1.5 ± 0.3 |
| Tumor | 2.8 ± 0.5 | 2.5 ± 0.4 | 5.6 ± 0.9 | 4.9 ± 0.8 | 8.9 ± 1.4 | 7.5 ± 1.2 |
| Muscle | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
Table 2: Biodistribution of CCR5-Targeted ¹⁹⁹Au-AuNP-DAPTA (5 nm) in 4T1 Tumor-Bearing Mice at 24h Post-Injection. [3] Data is presented as mean %ID/g ± standard deviation (n=4 per group).
| Organ | ¹⁹⁹Au-AuNP-DAPTA (24h) |
| Blood | 1.1 ± 0.2 |
| Heart | 0.6 ± 0.1 |
| Lung | 0.9 ± 0.2 |
| Liver | 25.6 ± 3.2 |
| Spleen | 12.5 ± 1.8 |
| Kidney | 1.6 ± 0.3 |
| Tumor | 12.8 ± 1.9 |
| Muscle | 0.3 ± 0.1 |
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. DSpace [mospace.umsystem.edu]
- 3. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Initial Investigation of preclinical integrated SPECT and MR imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Initial Investigation of Preclinical Integrated SPECT and MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations of Gold-199 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-199 (Au-199) is a radionuclide with emerging interest in the development of radiopharmaceuticals, particularly for therapeutic applications.[1] Its decay characteristics, which include the emission of beta particles and gamma photons, make it a candidate for targeted radiotherapy.[2] Accurate dosimetry calculations are paramount for the clinical translation of Au-199 based radiopharmaceuticals to ensure both safety and efficacy. These calculations provide estimations of the absorbed radiation dose to tumor and healthy tissues.
This document provides a detailed overview of the necessary data and protocols for performing dosimetry calculations for this compound radiopharmaceuticals, based on the widely accepted Medical Internal Radiation Dose (MIRD) formalism.
This compound Decay Characteristics
A thorough understanding of the decay properties of this compound is the foundation of accurate dosimetry. Au-199 decays via beta emission to stable Mercury-199 (Hg-199) with a half-life of 3.139 days.[2] The emitted beta particles are responsible for the therapeutic effect, while the gamma emissions can be utilized for imaging studies.[2]
| Property | Value | Reference |
| Half-life (T½) | 3.139 days | [2] |
| Decay Mode | β- | [2] |
| Daughter Isotope | Mercury-199 (Stable) | [2] |
| Mean Beta Energy | 0.14506 MeV | [3] |
| Mean Photon Energy | 0.09614 MeV | [3] |
| Principal Gamma Emissions | 158.4 keV (40%), 208.2 keV (8.72%) | [2] |
Dosimetry Calculations using the MIRD Formalism
The MIRD (Medical Internal Radiation Dose) schema is a standardized method for calculating the mean absorbed dose to a target organ from a source organ containing a radiopharmaceutical.[4]
The fundamental equation for the mean absorbed dose (D) to a target organ (r_t) from a source organ (r_s) is:
D(r_t ← r_s) = Ã_s × S(r_t ← r_s)
Where:
-
Ã_s is the time-integrated activity (or cumulated activity) in the source organ, representing the total number of disintegrations occurring in that organ over time.[4]
-
S(r_t ← r_s) is the "S-value," which represents the mean absorbed dose to the target organ per unit of time-integrated activity in the source organ.[4]
The total absorbed dose to a target organ is the sum of the doses from all source organs in the body, including the self-dose from the target organ itself.
Time-Integrated Activity (Ã)
The time-integrated activity is determined from the biokinetic data of the radiopharmaceutical, which describes its uptake and clearance in various organs over time. This is typically obtained through preclinical studies in animal models. The time-activity curve for each organ is generated and the area under this curve is calculated to yield the time-integrated activity.
S-Values
S-values are specific to the radionuclide and the source-target organ pair. They are pre-calculated using Monte Carlo simulations and depend on the energies and intensities of the emitted radiations and the anatomical relationship between the source and target organs.
Note: As of the writing of this document, readily accessible, comprehensive tabulated S-values for this compound for various source and target organs are not available in the public domain. Therefore, researchers will need to calculate S-values using specialized software such as OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling)[5][6][7] or other Monte Carlo-based radiation transport codes. These programs utilize the decay data of the radionuclide and standardized anatomical models to compute the S-values. The necessary decay data for this compound for such calculations are provided in the "this compound Decay Characteristics" section of this document.
Experimental Protocol: In Vivo Biodistribution of this compound Nanoparticles in a Mouse Model
This protocol is adapted from a study on this compound doped gold nanoparticles and provides a framework for obtaining the necessary biokinetic data for dosimetry calculations.
1. Radiopharmaceutical Preparation:
-
Synthesize this compound doped gold nanoparticles (¹⁹⁹Au-AuNPs) using a suitable method, for example, a seed-mediated growth method.
-
The synthesis involves the reduction of a gold salt in the presence of a stabilizing agent and the ¹⁹⁹Au precursor.
-
Purify the ¹⁹⁹Au-AuNPs to remove any unreacted reagents.
-
Characterize the size, shape, and stability of the nanoparticles using techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS).
-
Determine the radiolabeling efficiency and radiochemical purity using appropriate methods like radio-TLC or HPLC.
2. Animal Model:
-
Use an appropriate animal model, such as BALB/c mice, bearing a relevant tumor model if applicable.
-
All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
3. Administration of the Radiopharmaceutical:
-
Administer a known activity of the ¹⁹⁹Au-AuNP suspension to each animal via an appropriate route, typically intravenous (tail vein) injection. The injected volume and activity should be carefully measured for each animal.
4. Time Points for Biodistribution:
-
Select a series of time points post-injection to characterize the uptake and clearance of the radiopharmaceutical. For a radionuclide with a half-life of ~3 days like Au-199, suitable time points could be 1 hour, 4 hours, 24 hours, 48 hours, and 72 hours.
5. Tissue Harvesting and Counting:
-
At each designated time point, euthanize a cohort of animals (typically n=3-5 per group).
-
Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Include standards of the injected radiopharmaceutical to allow for the calculation of the percentage of injected dose per gram of tissue (%ID/g).
6. Data Analysis:
-
Calculate the %ID/g for each organ at each time point.
-
Plot the %ID/g versus time for each organ to generate time-activity curves.
-
Calculate the time-integrated activity (Ã) for each organ by determining the area under the time-activity curve. This can be done using numerical integration methods (e.g., the trapezoidal rule) or by fitting the data to a mathematical function (e.g., a sum of exponentials) and integrating the function.
Quantitative Data Presentation
The following table presents example biodistribution data for 5 nm and 18 nm ¹⁹⁹Au-AuNPs in a 4T1 tumor-bearing mouse model, expressed as the percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ | 1 hour | 4 hours | 24 hours |
| 5 nm ¹⁹⁹Au-AuNPs | |||
| Blood | 15.2 ± 2.1 | 10.5 ± 1.5 | 3.1 ± 0.4 |
| Heart | 5.1 ± 0.7 | 3.5 ± 0.5 | 1.0 ± 0.1 |
| Lungs | 6.8 ± 0.9 | 4.7 ± 0.6 | 1.4 ± 0.2 |
| Liver | 10.1 ± 1.4 | 12.3 ± 1.7 | 15.2 ± 2.1 |
| Spleen | 8.9 ± 1.2 | 14.8 ± 2.0 | 25.6 ± 3.5 |
| Kidneys | 4.2 ± 0.6 | 3.1 ± 0.4 | 1.5 ± 0.2 |
| Tumor | 2.5 ± 0.3 | 3.8 ± 0.5 | 5.1 ± 0.7 |
| 18 nm ¹⁹⁹Au-AuNPs | |||
| Blood | 16.0 ± 2.2 | 7.1 ± 1.0 | 1.5 ± 0.2 |
| Heart | 5.3 ± 0.7 | 2.4 ± 0.3 | 0.5 ± 0.1 |
| Lungs | 7.1 ± 1.0 | 3.2 ± 0.4 | 0.8 ± 0.1 |
| Liver | 11.5 ± 1.6 | 15.8 ± 2.2 | 18.3 ± 2.5 |
| Spleen | 5.0 ± 0.7 | 8.3 ± 1.1 | 14.4 ± 2.0 |
| Kidneys | 3.8 ± 0.5 | 2.2 ± 0.3 | 0.9 ± 0.1 |
| Tumor | 2.1 ± 0.3 | 3.2 ± 0.4 | 4.5 ± 0.6 |
Data adapted from a study by Zhou et al.
Visualizations
Caption: Decay scheme of this compound.
Caption: Workflow for MIRD dosimetry calculations.
References
- 1. 199Au [prismap.eu]
- 2. RAIS - Risk Assessment Information System [rais.ornl.gov]
- 3. MIRD Cellular S Values | SNMMI [snmmi.org]
- 4. radiatools.com [radiatools.com]
- 5. nmmitools.org [nmmitools.org]
- 6. OLINDA/EXM: the second-generation personal computer software for internal dose assessment in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iem-inc.com [iem-inc.com]
Application Notes and Protocols for Gold-199 Theranostics Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Gold-199 (¹⁹⁹Au) nanoparticles in animal models for theranostic research. The integration of diagnostic imaging and targeted radiotherapy in a single agent offers a promising avenue for advancing cancer treatment.
Introduction to this compound Theranostics
This compound is a radionuclide that possesses both diagnostic and therapeutic properties. It decays by beta emission, which is suitable for radiotherapy, and also emits gamma radiation, enabling imaging via Single Photon Emission Computed Tomography (SPECT). When incorporated into gold nanoparticles (AuNPs), ¹⁹⁹Au can be targeted to tumor tissues, allowing for simultaneous visualization and treatment of cancer. This theranostic approach facilitates personalized medicine by enabling real-time monitoring of therapeutic response and dosimetry.
The stability of the radiolabel is crucial for accurate diagnosis and effective therapy. A significant advancement in this area is the direct incorporation of ¹⁹⁹Au atoms into the crystal lattice of the gold nanoparticle.[1][2] This method ensures high stability of the radiolabel, preventing premature release and off-target effects.[1]
Experimental Protocols
Synthesis and Radiolabeling of ¹⁹⁹Au-Doped Gold Nanoparticles
A one-step procedure allows for the synthesis of gold nanoparticles doped with ¹⁹⁹Au atoms.[1][2] This method provides precise control over the particle size and the specific activity of the resulting nanoparticles.
Protocol:
-
Preparation of H¹⁹⁹AuCl₄: this compound can be produced by neutron irradiation of ¹⁹⁸Pt. The resulting ¹⁹⁹Au is then chemically processed to form H¹⁹⁹AuCl₄.[3]
-
One-Step Synthesis:
-
A solution of hydrogen tetrachloroaurate(III) (HAuCl₄) is prepared in ultrapure water.
-
The prepared H¹⁹⁹AuCl₄ is added to the HAuCl₄ solution.
-
A reducing agent, such as sodium citrate (B86180), is added to the solution while stirring vigorously. The concentration of the citrate can be modified to control the final particle size.[4]
-
The solution will change color, indicating the formation of gold nanoparticles.
-
-
Surface Modification (Optional but Recommended):
-
For improved biocompatibility and circulation time, the surface of the ¹⁹⁹Au-AuNPs can be modified with polyethylene (B3416737) glycol (PEG).
-
For targeted delivery, a targeting ligand can be conjugated to the PEGylated nanoparticles. For example, D-Ala1-peptide T-amide (DAPTA) can be used to target the C-C chemokine receptor 5 (CCR5), which is overexpressed in some cancers like triple-negative breast cancer (TNBC).[1][2]
-
Animal Model Generation
The choice of animal model is critical for the relevance of the preclinical study. Here, we describe the generation of an orthotopic triple-negative breast cancer (TNBC) mouse model.
Protocol: Orthotopic 4T1 TNBC Mouse Model [1]
-
Cell Culture: 4T1 TNBC cells are cultured in appropriate media until they reach the desired confluence.
-
Cell Preparation: The cells are harvested, washed, and resuspended in sterile saline at a concentration of 5 × 10⁶ cells per 100 μL.[1]
-
Implantation:
-
7-week old female BALB/c mice are anesthetized.
-
100 μL of the cell suspension is injected subcutaneously into the right front leg of each mouse.[1]
-
-
Tumor Growth: Tumors are allowed to grow for 8–10 days until they reach a size of 200–300 mm³.[1]
In Vivo SPECT/CT Imaging and Biodistribution Studies
Protocol:
-
Nanoparticle Administration:
-
Anesthetize the tumor-bearing mice with isoflurane.
-
Inject approximately 111–185 KBq of the ¹⁹⁹Au-AuNPs suspended in 100 μL of saline via the tail vein.[1]
-
-
SPECT/CT Imaging:
-
At 24 hours post-injection, perform SPECT/CT scans using a NanoSPECT/CT scanner.[1]
-
First, acquire a CT scan (e.g., 45 KVP energy tube, 177 mA, 180 projections, 400 ms (B15284909) exposure).[1]
-
Then, perform a helical SPECT scan (e.g., 60 projections with 60 s each).[1]
-
Reconstruct the CT and SPECT images using appropriate software.[1]
-
-
Biodistribution Analysis:
-
Following the final imaging session, euthanize the mice.
-
Harvest key organs and tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart, blood, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Quantitative Data Summary
The following table summarizes the biodistribution data of 5-nm ¹⁹⁹Au-AuNP-DAPTA in 4T1 tumor-bearing mice at 24 hours post-injection.
| Organ/Tissue | Mean %ID/g ± SD |
| Blood | 1.5 ± 0.3 |
| Heart | 1.2 ± 0.2 |
| Lungs | 2.5 ± 0.6 |
| Liver | 25.1 ± 4.5 |
| Spleen | 30.2 ± 5.1 |
| Kidneys | 3.8 ± 0.7 |
| Stomach | 0.9 ± 0.2 |
| Intestine | 1.1 ± 0.3 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.8 ± 0.2 |
| Tumor | 4.2 ± 0.9 |
Data adapted from a representative study. Actual values may vary based on experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for ¹⁹⁹Au theranostics research in an animal model.
CCR5-Targeted Nanoparticle Action
Caption: Mechanism of CCR5-targeted ¹⁹⁹Au nanoparticle for theranostics.
References
- 1. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold nanoparticles enlighten the future of cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Biodistribution of colloidal gold nanoparticles after intravenous administration: effect of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quality Control of Gold-199 Chloride Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the quality control of Gold-199 (¹⁹⁹Au) Chloride solution, a radioactive compound with applications in biomedical research and radiopharmaceutical development. Adherence to these protocols is crucial to ensure the safety, efficacy, and quality of the final product.
Physicochemical Properties of this compound
A summary of the key physical and decay properties of this compound is presented in the table below. This information is essential for accurate measurement and handling of the radionuclide.
| Property | Value |
| Half-life (T½) | 3.139 days[1][2] |
| Decay Mode | Beta minus (β⁻)[2] |
| Daughter Nuclide | Mercury-199 (¹⁹⁹Hg) (Stable)[1][2] |
| Principal Gamma Photon Energies | 158.4 keV (40%), 208.2 keV (8.72%) |
| Maximum Beta Energy | 0.4523 MeV[2] |
| Chemical Form | Gold (III) Chloride (AuCl₃) in 0.5 M HCl solution[1] |
Quality Control Specifications
The this compound chloride solution must meet the following specifications before being deemed suitable for use.
| Test | Method | Acceptance Criteria |
| 1. Radionuclide Identification | Gamma-ray Spectrometry | The gamma-ray spectrum must show principal peaks at 158.4 keV and 208.2 keV, consistent with ¹⁹⁹Au. |
| 2. Radionuclidic Purity | Gamma-ray Spectrometry | ≥ 99.9% of total radioactivity must be from ¹⁹⁹Au.[3] |
| 3. Radiochemical Purity | Thin Layer Chromatography (TLC) | ≥ 95% of the radioactivity must be in the form of this compound Chloride.[4] |
| 4. pH | pH meter or pH-indicator strips | 1.0 - 3.0 |
| 5. Appearance | Visual Inspection | Clear, colorless to pale yellow solution, free from particulate matter. |
| 6. Radioactive Concentration | Calibrated Ionization Chamber | Within ±10% of the value stated on the label at the time of measurement. |
| 7. Chemical Purity | ICP-MS or ICP-OES | Specific limits for metallic impurities (e.g., Pt, other metals from target) should be established and met. Typically, in the ppm or ppb range.[2][5] |
| 8. Sterility | Membrane Filtration or Direct Inoculation | No evidence of microbial growth after 14 days of incubation.[6] |
| 9. Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | ≤ 175/V EU/mL, where V is the maximum recommended patient dose in mL. |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
Radionuclide Identification and Purity
Principle: Gamma-ray spectrometry is used to identify and quantify gamma-emitting radionuclides. The energy of the gamma rays is characteristic of the specific radionuclide, and the number of photons detected is proportional to its activity.[7][8]
Apparatus:
-
High-purity Germanium (HPGe) detector coupled to a multichannel analyzer.[9]
-
Lead shielding for the detector.
-
Calibrated radioactive sources for energy and efficiency calibration (e.g., ¹³⁷Cs, ⁶⁰Co).
Procedure:
-
System Calibration: Calibrate the gamma spectrometer for energy and efficiency using standard sources traceable to national standards.
-
Sample Preparation: Place a small, accurately measured aliquot of the this compound chloride solution in a vial with a geometry identical to that used for calibration.
-
Data Acquisition: Acquire the gamma-ray spectrum for a sufficient time to obtain statistically valid data for the main photopeaks of ¹⁹⁹Au and any potential impurities.
-
Data Analysis:
-
Identification: Identify the gamma-ray photopeaks in the spectrum. The presence of peaks at 158.4 keV and 208.2 keV confirms the identity of ¹⁹⁹Au.
-
Purity Calculation: Calculate the activity of ¹⁹⁹Au and any other identified radionuclides. The radionuclidic purity is calculated as: (Activity of ¹⁹⁹Au / Total Activity of all radionuclides) x 100%.[3]
-
Radiochemical Purity
Principle: Thin Layer Chromatography (TLC) separates different chemical forms of the radiolabeled compound based on their differential partitioning between a stationary phase (the TLC plate) and a mobile phase (the solvent).[4][10]
Apparatus:
-
TLC plates (e.g., silica (B1680970) gel 60 F254).
-
Developing tank.
-
Radio-TLC scanner or a gamma counter.
-
Micropipettes.
Mobile Phase: A suitable solvent system that can separate this compound chloride from potential radiochemical impurities (e.g., free ¹⁹⁹Au, colloidal ¹⁹⁹Au). A common system for similar compounds is a mixture of an organic solvent and an aqueous solution. For Gold Chloride, a system such as n-butanol:acetic acid:water (4:1:1) can be evaluated.
Procedure:
-
Plate Preparation: Draw a faint starting line with a pencil approximately 1-2 cm from the bottom of the TLC plate.[4]
-
Spotting: Carefully spot a small volume (1-2 µL) of the this compound chloride solution onto the starting line.
-
Development: Place the TLC plate in the developing tank containing the mobile phase, ensuring the starting line is above the solvent level. Allow the solvent to ascend the plate until it reaches a pre-marked solvent front (approximately 1-2 cm from the top).[4]
-
Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood.
-
Analysis: Scan the TLC plate using a radio-TLC scanner to determine the distribution of radioactivity. Alternatively, the plate can be cut into sections and the activity of each section measured in a gamma counter.
-
Calculation: The radiochemical purity is calculated as: (Activity at the Rf of ¹⁹⁹AuCl₃ / Total Activity on the plate) x 100%.
Sterility Testing
Principle: The sterility test is designed to detect the presence of viable microorganisms. The product is incubated in growth media under conditions that support the growth of bacteria and fungi.[11]
Two methods are commonly used:
This is the preferred method for filterable aqueous solutions.
Apparatus:
-
Sterile membrane filtration unit with a 0.22 µm or 0.45 µm pore size filter.[12]
-
Fluid Thioglycollate Medium (FTM) for detecting anaerobic and aerobic bacteria.
-
Soybean-Casein Digest Medium (SCDM) for detecting aerobic bacteria and fungi.
-
Sterile rinsing fluid (e.g., sterile saline).
Procedure:
-
Aseptically filter a representative sample of the this compound chloride solution through the membrane filter.
-
Rinse the filter with sterile rinsing fluid to remove any inhibitory substances.
-
Aseptically transfer the membrane to a container of FTM and another membrane to a container of SCDM.
-
Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days.[13]
-
Observe the media for any signs of microbial growth (turbidity).
This method is used for products that cannot be filtered.
Apparatus:
-
Fluid Thioglycollate Medium (FTM).
-
Soybean-Casein Digest Medium (SCDM).
Procedure:
-
Aseptically transfer a specified volume of the this compound chloride solution directly into tubes or bottles containing FTM and SCDM. The volume of the sample should not exceed 10% of the volume of the medium.
-
Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days.[13]
-
Observe the media for any signs of microbial growth.
Bacterial Endotoxin (Pyrogen) Testing
Principle: The Limulus Amebocyte Lysate (LAL) test is a highly sensitive in vitro assay for the detection and quantification of bacterial endotoxins, which are pyrogenic substances from the cell walls of Gram-negative bacteria.[14][15]
Apparatus:
-
LAL reagent (gel-clot, turbidimetric, or chromogenic).
-
Endotoxin-free tubes and pipette tips.
-
Heating block or water bath at 37 ± 1°C.[15]
-
Vortex mixer.
-
Control Standard Endotoxin (CSE).
Procedure (Gel-Clot Method):
-
Reagent Preparation: Reconstitute the LAL reagent and CSE according to the manufacturer's instructions using LAL Reagent Water.
-
Sample Preparation: Dilute the this compound chloride solution with LAL Reagent Water to a dilution that does not interfere with the test (Maximum Valid Dilution, MVD).
-
Test Setup: In duplicate, add 0.1 mL of the prepared sample to LAL reagent tubes. Prepare positive product controls by spiking the sample with a known amount of endotoxin. Prepare positive and negative water controls.[13]
-
Incubation: Gently mix the tubes and incubate them undisturbed at 37 ± 1°C for 60 ± 2 minutes.[15]
-
Reading: Carefully invert each tube 180°. A firm gel that remains at the bottom of the tube indicates a positive result. Any other state (e.g., liquid, viscous gel that flows) is a negative result.
-
Interpretation: The test is valid if the negative controls are negative and the positive controls are positive. The sample passes the test if the result is negative at the tested dilution.
Visualizations
Caption: Quality control workflow for this compound chloride solution.
Caption: Decay pathway of this compound to stable Mercury-199.
References
- 1. isotopes.gov [isotopes.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. N.C.A. This compound: a radionuclide suitable for both SPECT and radionuclide therapy: production yield, radiochemical separation, radionuclidic purity and specific activity [air.unimi.it]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. certified-laboratories.com [certified-laboratories.com]
- 7. bmuv.de [bmuv.de]
- 8. Determination of radionuclide purity by gamma-spectrometry (Journal Article) | ETDEWEB [osti.gov]
- 9. nist.gov [nist.gov]
- 10. longdom.org [longdom.org]
- 11. cup-contract-labs.com [cup-contract-labs.com]
- 12. pdf – 대한핵의학기술학회 [kjnmt.org]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. matresearch.com [matresearch.com]
- 15. acciusa.com [acciusa.com]
Application Notes and Protocols for Intratumoral Administration of Gold-199 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-199 (¹⁹⁹Au) is a radionuclide with a half-life of 3.14 days, decaying via beta (β⁻) and gamma (γ) emissions. These properties make it a candidate for localized radionuclide therapy, a form of brachytherapy, where the radioactive source is placed directly within a tumor. By incorporating ¹⁹⁹Au into gold nanoparticles (AuNPs), it is possible to create a "nanoseed" brachytherapy agent. Intratumoral (IT) administration of these ¹⁹⁹Au-nanoparticles aims to deliver a high radiation dose directly to the tumor volume while minimizing exposure to surrounding healthy tissues. This approach leverages the properties of both the radionuclide and the nanoparticle carrier to enhance therapeutic efficacy.
While much of the research on ¹⁹⁹Au-doped gold nanoparticles has focused on their application in SPECT imaging, studies on analogous beta-emitting radiolabeled gold nanoparticles, such as those containing Gold-198 (¹⁹⁸Au) or Lutetium-177 (¹⁷⁷Lu), provide strong evidence for the therapeutic potential of this platform.[1][2][3] These studies demonstrate significant tumor regression and prolonged survival in preclinical models, offering a roadmap for the development of ¹⁹⁹Au-nanoparticle-based therapies.
Principle of Action
The therapeutic effect of intratumorally administered ¹⁹⁹Au-nanoparticles is primarily due to the localized delivery of beta radiation. The beta particles emitted by ¹⁹⁹Au have a limited range in tissue, depositing their energy within and in the immediate vicinity of the tumor. This localized energy deposition leads to the generation of reactive oxygen species (ROS) and causes direct damage to cellular components, most critically DNA. The resulting DNA double-strand breaks, if not repaired, can trigger cell cycle arrest and ultimately lead to cancer cell death through apoptosis or other mechanisms.[4][5] The nanoparticle platform serves to retain the radionuclide within the tumor, thereby prolonging the radiation exposure to the cancerous tissue.
Data Summary
The following tables summarize quantitative data from preclinical studies on beta-emitting gold nanoparticles administered intratumorally. While specific data for ¹⁹⁹Au is limited, analogous data from ¹⁹⁸Au and ¹⁷⁷Lu-labeled gold nanoparticles are presented to demonstrate the potential therapeutic efficacy.
Table 1: Therapeutic Efficacy of Intratumoral Beta-Emitting Gold Nanoparticles
| Nanoparticle Type | Animal Model | Tumor Type | Therapeutic Dose | Key Findings | Reference |
| GA-¹⁹⁸AuNPs | SCID Mice | Human Prostate Xenografts | 70 Gy | 82% smaller tumor volume compared to control after 3 weeks.[1] | [1] |
| ¹⁷⁷Lu-T-AuNP | Athymic Mice | Human Breast Cancer (MDA-MB-468) | 4.5 MBq | Arrested tumor growth over 90 days; prolonged survival up to 120 days.[2][6] | [2][6] |
| ¹⁷⁷Lu-NT-AuNP | Athymic Mice | Human Breast Cancer (MDA-MB-468) | 4.5 MBq | Arrested tumor growth over 90 days; prolonged survival up to 120 days.[2][6] | [2][6] |
Table 2: Biodistribution of Intratumorally Administered Radiolabeled Gold Nanoparticles
| Nanoparticle Type | Animal Model | Time Post-Injection | Tumor Retention (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) | Reference |
| ¹⁷⁷Lu-T-AuNP | Athymic Mice | 1 hour | >400 | <0.5 | <3 | [2] |
| ¹⁷⁷Lu-NT-AuNP | Athymic Mice | 1 hour | >300 | <0.5 | <3 | [2] |
| ⁶⁴Cu-nanoshells | Nude Rats | 46 hours | 6.28 | - | - | [7] |
Table 3: Radiation Absorbed Dose Estimates
| Nanoparticle Type | Animal Model | Tumor Type | Tumor Absorbed Dose (Gy) | Normal Organ Doses (Gy) | Reference |
| ¹⁷⁷Lu-T-AuNP | Athymic Mice | Breast Cancer | 30 | 0.04 - 0.6 | [2] |
| ¹⁷⁷Lu-NT-AuNP | Athymic Mice | Breast Cancer | 22 | 0.04 - 0.6 | [2] |
Experimental Protocols
Protocol 1: Synthesis of ¹⁹⁹Au-Doped Gold Nanoparticles
This protocol is adapted from a method for synthesizing ¹⁹⁹Au-doped AuNPs for imaging, which can be modified for therapeutic applications by adjusting the specific activity.[8]
Materials:
-
Cetyltrimethylammonium chloride (CTAC) solution (200 mM)
-
Gold(III) chloride solution (HAuCl₄, 0.5 mM)
-
Carrier-free H¹⁹⁹AuCl₄ solution (activity to be determined based on desired therapeutic dose)
-
Ascorbic acid (AA) solution (100 mM)
-
Poly(ethylene glycol) methyl ether thiol (HS-PEG-OMe, MW 5000)
-
Ultrapure water
Procedure:
-
In a shielded fume hood, mix 2 mL of aqueous CTAC (200 mM) with 2 mL of aqueous HAuCl₄ (0.5 mM) containing the desired activity of H¹⁹⁹AuCl₄.
-
Under gentle stirring, add 1.5 mL of aqueous AA (100 mM) to the mixture. The solution should change color, indicating the formation of nanoparticles.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Purify the ¹⁹⁹Au-doped AuNPs from excess reagents by ultrafiltration.
-
For improved in vivo stability, PEGylate the nanoparticles by incubating them with HS-PEG-OMe.
-
Characterize the nanoparticles for size (TEM, DLS), surface charge (zeta potential), and specific activity (gamma counter).
Protocol 2: In Vivo Therapeutic Efficacy Study
This protocol is a generalized procedure based on preclinical studies of radiolabeled nanoparticles.[1][9]
Animal Model:
-
Athymic nude mice or SCID mice, 6-8 weeks old.
-
Tumor cells (e.g., human prostate PC-3, breast MDA-MB-468) are implanted subcutaneously. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
Procedure:
-
Randomly assign tumor-bearing mice to treatment and control groups (e.g., ¹⁹⁹Au-AuNPs, non-radioactive AuNPs, saline).
-
Under anesthesia, administer a single intratumoral injection of the prepared ¹⁹⁹Au-AuNPs. The volume and activity will depend on the desired therapeutic dose.
-
Monitor the animals regularly (e.g., daily or every other day) for tumor growth and body weight.
-
Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Follow the animals for a predetermined period (e.g., 30-120 days) or until a humane endpoint is reached.[1][2]
-
At the end of the study, euthanize the animals and excise the tumors and major organs for biodistribution analysis and histopathology.
Protocol 3: Biodistribution Analysis
Procedure:
-
At selected time points post-injection (e.g., 1h, 24h, 48h, 7 days), euthanize a subset of animals from each group.
-
Collect blood, tumors, and major organs (liver, spleen, kidneys, lungs, heart, muscle).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Experimental workflow for preclinical evaluation.
Caption: Signaling pathway for radiation-induced apoptosis.
References
- 1. Radioactive gold nanoparticles in cancer therapy: therapeutic efficacy studies of GA-198AuNP nanoconstruct in prostate tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intratumorally Injected 177Lu-Labeled Gold Nanoparticles: Gold Nanoseed Brachytherapy with Application for Neoadjuvant Treatment of Locally Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intratumoral Biosynthesis of Gold Nanoclusters by Pancreatic Cancer to Overcome Delivery Barriers to Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosensitization Effect of Gold Nanoparticles on Plasmid DNA Damage Induced by Therapeutic MV X-rays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Effect of intratumoral administration on biodistribution of 64Cu-labeled nanoshells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intratumoral administration of astatine-211-labeled gold nanoparticle for alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Functionalization of Gold-199 Nanoparticles with PEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold-199 (¹⁹⁹Au) doped gold nanoparticles (AuNPs) are emerging as promising candidates for theranostic applications, combining the diagnostic capabilities of single-photon emission computed tomography (SPECT) imaging with the therapeutic potential of gold nanoparticles. The functionalization of these nanoparticles with polyethylene (B3416737) glycol (PEG) is a critical step to enhance their biocompatibility, stability, and in vivo circulation time. PEGylation creates a hydrophilic shield around the nanoparticle, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby increasing their accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[1][2][3]
These application notes provide detailed protocols for the synthesis of ¹⁹⁹Au-doped gold nanoparticles, their subsequent surface functionalization with thiol-terminated PEG, and comprehensive characterization methods. Furthermore, protocols for in vitro cytotoxicity and cellular uptake assays, as well as in vivo biodistribution and SPECT imaging studies, are presented to guide researchers in the preclinical evaluation of these advanced nanomaterials.
Data Presentation: Physicochemical Properties
Successful synthesis and functionalization of nanoparticles require rigorous characterization. The following tables summarize typical quantitative data obtained before and after PEGylation of this compound doped gold nanoparticles.
Table 1: Characterization of ¹⁹⁹Au-Doped Gold Nanoparticles Pre- and Post-PEGylation
| Parameter | Citrate-Stabilized ¹⁹⁹Au-AuNPs | PEGylated ¹⁹⁹Au-AuNPs | Reference |
| Core Diameter (TEM) | ~15 - 20 nm | ~15 - 20 nm | [4][5] |
| Hydrodynamic Diameter (DLS) | ~25 - 35 nm | ~30 - 50 nm | [6][7] |
| Zeta Potential | -30 to -50 mV | -5 to -15 mV | [6][8] |
| Surface Plasmon Resonance (λmax) | ~520 nm | Slight redshift to ~523-525 nm | [5][9] |
| Radiolabeling Efficiency | >95% | >95% | [10] |
Table 2: Influence of PEG Molecular Weight on Hydrodynamic Diameter and Zeta Potential of 20 nm AuNPs
| PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| 2,000 | ~35 | -8.5 | [8] |
| 5,000 | ~45 | -8.1 | [8] |
| 10,000 | ~55 | -7.8 | [4] |
Experimental Protocols
Protocol 1: Synthesis of ¹⁹⁹Au-Doped Gold Nanoparticles (Seed-Mediated Growth)
This protocol describes the synthesis of ~18 nm ¹⁹⁹Au-doped gold nanoparticles using a seed-mediated growth method, which allows for good control over particle size and monodispersity.[10][11][12]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (0.5 mM)
-
H¹⁹⁹AuCl₄ solution (activity to be determined based on desired specific activity)
-
Cetyltrimethylammonium chloride (CTAC) solution (200 mM)
-
Ascorbic acid (AA) solution (10 mM)
-
10 nm AuNP seed solution (prepared separately or commercially available)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe pump
Procedure:
-
In a clean glass vial, mix 2 mL of aqueous CTAC (200 mM) with 2 mL of ultrapure H₂O.
-
Gently mix the solution and then add 260 µL of aqueous AA (10 mM) and 320 µL of the 10 nm AuNP seed solution.
-
Prepare a 4 mL solution of aqueous HAuCl₄ (0.5 mM) containing the desired activity of H¹⁹⁹AuCl₄ (e.g., 81.6 MBq).[10]
-
Using a syringe pump, add the HAuCl₄/H¹⁹⁹AuCl₄ solution to the reaction mixture at a constant rate of 2 mL/h under vigorous stirring.
-
Continue stirring for 1 hour after the addition is complete.
-
Collect the as-prepared ¹⁹⁹Au-AuNPs by centrifugation (e.g., 13,200 rpm for 10 minutes).
-
Discard the supernatant and wash the nanoparticle pellet three times with ultrapure H₂O by repeated centrifugation and resuspension.
-
Resuspend the final pellet in a suitable buffer (e.g., ultrapure water or PBS) for storage at 4°C.
Protocol 2: Surface Functionalization with Thiol-PEG
This protocol outlines the ligand exchange process to functionalize the citrate-stabilized ¹⁹⁹Au-AuNPs with a thiol-terminated PEG.[6][13]
Materials:
-
¹⁹⁹Au-AuNP solution (from Protocol 1)
-
Thiol-PEG (e.g., HS-PEG-OCH₃, MW 5000 Da)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Prepare a stock solution of Thiol-PEG in ultrapure water.
-
Add the Thiol-PEG solution to the ¹⁹⁹Au-AuNP solution. A significant molar excess of the thiol linker is recommended to ensure complete surface coverage (e.g., a molar ratio of >3 x 10⁴ HS-PEG molecules per nanoparticle).[6]
-
Allow the mixture to react overnight at room temperature with gentle stirring to facilitate the displacement of citrate (B86180) ions by the thiol groups.
-
Purify the functionalized nanoparticles by centrifugation to remove excess unbound Thiol-PEG. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 15,000 rpm for 30 minutes).[6]
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unreacted reagents.
-
Store the final purified PEGylated ¹⁹⁹Au-AuNPs at 4°C.
Protocol 3: Characterization of PEGylated ¹⁹⁹Au-AuNPs
Thorough characterization is crucial to confirm successful synthesis and functionalization.
-
UV-Visible Spectroscopy: Monitor the surface plasmon resonance (SPR) peak. A slight redshift in the λmax after PEGylation indicates a change in the local dielectric environment of the nanoparticle surface.[5][9]
-
Transmission Electron Microscopy (TEM): Determine the core size, morphology, and monodispersity of the nanoparticles.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. An increase in hydrodynamic diameter post-PEGylation confirms the presence of the PEG layer.[6][7]
-
Zeta Potential Measurement: Determine the surface charge of the nanoparticles. A shift in the zeta potential towards a more neutral value after PEGylation indicates successful surface coating.[6][8]
-
Gamma Counter/Scintillation Detector: Quantify the radioactivity to determine the radiolabeling efficiency and specific activity.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the nanoparticles on cell viability.[14][15]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
PEGylated ¹⁹⁹Au-AuNPs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of PEGylated ¹⁹⁹Au-AuNPs (e.g., 10, 50, 100 µg/mL).[14] Include untreated cells as a control.
-
Incubate the cells for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 5: In Vitro Cellular Uptake Study
This protocol quantifies the internalization of nanoparticles by cells.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PEGylated ¹⁹⁹Au-AuNPs
-
6-well plates
-
Gamma counter
Procedure:
-
Seed cells in 6-well plates and grow to a suitable confluency.
-
Incubate the cells with a known concentration and activity of PEGylated ¹⁹⁹Au-AuNPs for different time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Quantify the cellular uptake as a percentage of the initial dose or as radioactivity per million cells.
Protocol 6: In Vivo Biodistribution and SPECT Imaging
This protocol evaluates the biodistribution and tumor targeting efficacy of the nanoparticles in an animal model.[18][19][20]
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenograft tumors)
-
PEGylated ¹⁹⁹Au-AuNPs
-
SPECT/CT scanner
-
Anesthesia
Procedure:
-
Administer a known activity of PEGylated ¹⁹⁹Au-AuNPs to the tumor-bearing animals via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body SPECT/CT imaging.
-
After the final imaging session, euthanize the animals and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart, etc.).
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the biodistribution as the percentage of injected dose per gram of tissue (%ID/g).
Visualizations
Experimental Workflow
Caption: Experimental workflow for PEGylated ¹⁹⁹Au-AuNPs.
Logical Relationship: Benefits of PEGylation
Caption: Key benefits of PEGylating this compound nanoparticles.
References
- 1. scispace.com [scispace.com]
- 2. Gold Nanoparticles Induced Size Dependent Cytotoxicity on Human Alveolar Adenocarcinoma Cells by Inhibiting the Ubiquitin Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Room temperature seed mediated growth of gold nanoparticles: mechanistic investigations and life cycle assesment - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 13. 2.5. Gold Nanoparticle Synthesis and Functionalization [bio-protocol.org]
- 14. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gold Nanoparticle Contrast in a Phantom and Juvenile Swine: Models for Molecular Imaging of Human Organs using X-ray Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radiolabeled Gold Nanoparticles for Imaging and Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gold nanoparticles-based SPECT/CT imaging probe targeting for vulnerable atherosclerosis plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gold-199 in Brachytherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gold-199 (199Au) in brachytherapy, a form of localized radiation therapy. The document details the physical properties of 199Au, methods for its production, and its application in the form of nanoparticles as a radiosensitizer to enhance the therapeutic effect of radiation on cancerous tissues. Detailed experimental protocols for the synthesis of 199Au nanoparticles, as well as for in vitro and in vivo studies, are provided to guide researchers in this promising area of cancer therapy.
Introduction to this compound for Brachytherapy
This compound is a radionuclide with favorable properties for medical applications, particularly in the context of brachytherapy. Its decay characteristics, including a suitable half-life and the emission of both beta particles and gamma rays, make it a candidate for targeted radionuclide therapy. When formulated as nanoparticles, 199Au can be preferentially delivered to tumor tissues, where its emitted radiation can be localized to destroy cancer cells while minimizing damage to surrounding healthy tissues. Furthermore, gold nanoparticles (AuNPs) themselves act as radiosensitizers, enhancing the cell-killing effect of the emitted radiation.
Physical and Nuclear Properties of this compound
A summary of the key physical and nuclear properties of this compound is presented in the table below.
| Property | Value | Reference |
| Half-life (T1/2) | 3.139 days | [1] |
| Decay Mode | β- (100%) | [1] |
| Mean Beta Energy (Eβ) | 0.082 MeV | [1] |
| Gamma Ray Energies (and Intensities) | 158.38 keV (40.0%), 208.20 keV (8.72%) | [1] |
Production of this compound
This compound can be produced through several nuclear reactions. The choice of production method often depends on the desired specific activity and purity.
| Production Reaction | Target Material | Projectile | Key Advantages | Key Disadvantages | Reference |
| 198Pt(n,γ)199Pt → 199Au | Enriched 198Pt | Neutrons | High purity, no-carrier-added 199Au | High cost of enriched 198Pt target | [2] |
| 197Au(n,γ)198Au(n,γ)199Au | Natural Gold (197Au) | Neutrons | Readily available target material | Produces a mixture of 198Au and 199Au, not carrier-free | [1] |
| natPt(d,x)199Au | Natural Platinum | Deuterons | Cyclotron production is possible | Produces a mixture of gold isotopes | [3] |
| 199Hg(γ,p)198Au, 200Hg(γ,n)199Hg → 199Au | Enriched Mercury | Bremsstrahlung photons | Cheaper enriched targets than platinum | Requires electron accelerator | [2] |
Experimental Protocols
Synthesis of 199Au-Doped Gold Nanoparticles (199AuNPs)
This protocol describes the synthesis of 199Au-doped gold nanoparticles using a seed-mediated growth method, which allows for precise control over nanoparticle size.
Materials:
-
HAuCl4 solution (0.5 mM)
-
H199AuCl4 solution (containing the desired activity of 199Au)
-
Cetyltrimethylammonium chloride (CTAC) solution (200 mM)
-
Ascorbic acid (AA) solution (10 mM and 100 mM)
-
Ice-cold sodium borohydride (B1222165) (NaBH4) solution (10 mM)
-
Seed solution (pre-synthesized small gold nanoparticles)
-
Ultrapure water
Procedure:
-
Preparation of Seed Solution: Mix 2 mL of 200 mM CTAC with 2 mL of 0.5 mM HAuCl4. To this, add 1.5 mL of 100 mM ascorbic acid. Finally, add the seed solution to initiate the formation of larger nanoparticles.
-
Growth of 199AuNPs:
-
For 5 nm particles: Mix 2 mL of 200 mM CTAC with 2 mL of 0.5 mM HAuCl4 containing the desired amount of H199AuCl4. Add 1.5 mL of 100 mM ascorbic acid.
-
For 18 nm particles: Mix 2 mL of 200 mM CTAC with 2 mL of ultrapure water. Add 260 µL of 10 mM ascorbic acid and 320 µL of the seed solution. Then, add 4 mL of 0.5 mM HAuCl4 containing H199AuCl4 under stirring.
-
-
Purification: Centrifuge the nanoparticle solution to pellet the 199AuNPs. Remove the supernatant and resuspend the nanoparticles in ultrapure water. Repeat this washing step three times.
DOT Script for Synthesis Workflow:
Caption: Workflow for the synthesis of 199Au-doped gold nanoparticles.
In Vitro Cytotoxicity and Radiosensitization Assays
-
Culture cancer cells (e.g., HeLa for cervical cancer, PC3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
Materials:
-
Cancer cell lines
-
96-well plates
-
199AuNPs at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of 199AuNPs for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Materials:
-
Cancer cell lines
-
6-well plates
-
199AuNPs
-
Brachytherapy radiation source (e.g., 192Ir or use the 199AuNPs as the source)
-
Crystal violet staining solution
Procedure:
-
Seed a known number of cells in 6-well plates.
-
Treat the cells with a non-toxic concentration of 199AuNPs for 24 hours.
-
Irradiate the cells with varying doses of radiation. For brachytherapy simulation, cells can be exposed to a 192Ir source or the intrinsic radiation from the 199AuNPs over a set period.
-
Incubate the cells for 7-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment group and determine the sensitizer (B1316253) enhancement ratio (SER).
DOT Script for Clonogenic Assay Workflow:
Caption: Workflow for the clonogenic survival assay to assess radiosensitization.
In Vivo Brachytherapy Studies in a Murine Model
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Establish subcutaneous tumors by injecting a suspension of cancer cells.
Procedure:
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
199AuNP Administration: Administer 199AuNPs via intratumoral or intravenous injection.
-
Brachytherapy Treatment:
-
Internal Source: If the 199AuNPs themselves are the brachytherapy source, monitor the mice over time.
-
External Brachytherapy Source: If using an external brachytherapy source (e.g., 192Ir), place the source near the tumor for a prescribed duration.
-
-
Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals.
-
Biodistribution: At selected time points, euthanize the mice and harvest major organs and the tumor. Measure the radioactivity in each tissue using a gamma counter to determine the biodistribution of the 199AuNPs.
-
Histopathology: Fix tumor and organ tissues in formalin, embed in paraffin, and perform histological staining (e.g., H&E) to assess tissue morphology and treatment-related changes.
DOT Script for In Vivo Brachytherapy Workflow:
Caption: Workflow for an in vivo brachytherapy study using a murine model.
Mechanism of Radiosensitization by Gold Nanoparticles
The primary mechanism by which gold nanoparticles enhance the effects of radiation is through the increased production of reactive oxygen species (ROS). The high atomic number (Z) of gold leads to a greater probability of photoelectric interactions with incident photons from the brachytherapy source. This results in the emission of a cascade of Auger electrons, which have a short range and deposit their energy locally, leading to the radiolysis of water molecules and the generation of highly reactive ROS such as hydroxyl radicals. These ROS, in turn, cause significant damage to cellular components, particularly DNA, leading to enhanced cancer cell death.
DOT Script for Radiosensitization Signaling Pathway:
Caption: Signaling pathway of gold nanoparticle-mediated radiosensitization.
Summary of Quantitative Data
The following table summarizes key quantitative data from preclinical studies involving radioactive gold nanoparticles.
| Parameter | Value/Range | Cell/Animal Model | Reference |
| In Vitro | |||
| Sensitizer Enhancement Ratio (SER) | 1.17 - 1.67 | HeLa, PC3, Lung Cancer Cells | [4] |
| DNA Damage Enhancement Factor | 1.3 - 1.5 (for plasmid DNA) | N/A | [5] |
| In Vivo | |||
| Tumor Growth Inhibition | 56% - 75% | PCa xenograft tumors in mice | [6] |
| Tumor Uptake of AuNPs (%ID/g) | ~10% | Mice with subcutaneous tumors | [7] |
| Tumor-to-Normal Brain Ratio of AuNPs | 18.8 : 1 | Mice with brain gliomas | [7] |
Conclusion
This compound, particularly in the form of nanoparticles, presents a promising platform for enhancing the efficacy of brachytherapy. The combination of localized radiation delivery from 199Au decay and the radiosensitizing properties of gold offers a synergistic approach to cancer treatment. The protocols and data presented in these application notes provide a foundation for researchers to further explore and develop this innovative therapeutic strategy. Future work should focus on optimizing nanoparticle design for improved tumor targeting and translating these promising preclinical findings into clinical applications.
References
- 1. Impact of gold nanoparticle size and coating on radiosensitization and generation of reactive oxygen species in cancer therapy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 2. Biological mechanisms of gold nanoparticle radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of Gold Nanoparticles as Radiosensitizer for Metastatic Prostate Cancer Cell Lines | MDPI [mdpi.com]
- 5. Effect of Gold Nanoparticle Radiosensitization on Plasmid DNA Damage Induced by High-Dose-Rate Brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Dose Prostate Cancer Brachytherapy with Radioactive Palladium-Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gold nanoparticle imaging and radiotherapy of brain tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Gold-199
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for preclinical trials involving Gold-199 (¹⁹⁹Au), a promising radionuclide for cancer theranostics. The unique properties of ¹⁹⁹Au, including its β⁻ and γ emissions, make it suitable for both therapeutic and diagnostic applications. This document outlines detailed protocols for the synthesis of ¹⁹⁹Au-labeled gold nanoparticles, as well as for conducting biodistribution, dosimetry, therapeutic efficacy, and toxicology studies in preclinical animal models.
I. Introduction to this compound in Preclinical Research
This compound is a radioisotope with a half-life of 3.14 days, decaying by β⁻ emission to stable Mercury-199. This decay is accompanied by the emission of gamma rays, primarily at 158 keV and 208 keV, which are suitable for SPECT (Single Photon Emission Computed Tomography) imaging. The emitted beta particles have a maximum energy of 0.45 MeV, which is effective for localized tumor therapy. These dual characteristics position ¹⁹⁹Au as an excellent candidate for theranostics, enabling simultaneous diagnosis and treatment of cancerous tissues.
Recent preclinical studies have focused on the use of ¹⁹⁹Au-doped gold nanoparticles (AuNPs). This approach offers several advantages, including the high stability of the radiolabel within the nanoparticle's crystal lattice and the ability to modify the nanoparticle surface for targeted delivery to tumor cells.
II. Synthesis and Characterization of ¹⁹⁹Au-Doped Gold Nanoparticles
A crucial first step in any preclinical study involving ¹⁹⁹Au is the reliable synthesis and thorough characterization of the radiolabeled nanoparticles.
Protocol 1: Synthesis of ¹⁹⁹Au-Doped Gold Nanoparticles
This protocol describes a seed-mediated growth method for synthesizing ¹⁹⁹Au-doped gold nanoparticles.
Materials:
-
HAuCl₄ (Gold(III) chloride) solution (0.5 mM)
-
H¹⁹⁹AuCl₄ solution (specific activity to be determined based on desired final radioactivity)
-
Cetyltrimethylammonium bromide (CTAB) or Cetyltrimethylammonium chloride (CTAC) solution (200 mM)
-
NaBH₄ (Sodium borohydride) solution (10 mM, ice-cold)
-
Ascorbic acid (AA) solution (100 mM)
-
Ultrapure water
-
Ultrafiltration units (e.g., Amicon, MWCO ≈ 100 kDa)
Procedure:
-
Seed Solution Preparation:
-
Mix 2.5 mL of CTAB solution with 2.5 mL of HAuCl₄ solution while stirring vigorously.
-
Add 300 µL of ice-cold NaBH₄ solution to the mixture.
-
Continue stirring for 2 minutes, then leave the solution undisturbed for at least 3 hours to ensure complete decomposition of NaBH₄.
-
-
Growth of ¹⁹⁹Au-AuNPs (Example for ~5 nm particles):
-
In a separate container, mix 2 mL of CTAC solution with 2 mL of HAuCl₄ solution containing the desired amount of H¹⁹⁹AuCl₄.
-
Gently mix, then add 1.5 mL of ascorbic acid solution.
-
Add 1 mL of the seed solution and stir the mixture for at least 1 hour.
-
-
Purification:
-
Purify the as-synthesized ¹⁹⁹Au-AuNPs using ultrafiltration to remove excess reagents. Centrifuge at 10,000 g for 5 minutes and wash three times with ultrapure water.
-
Characterization:
-
Size and Morphology: Transmission Electron Microscopy (TEM) should be used to determine the size, shape, and monodispersity of the nanoparticles.
-
Radiochemical Purity: Radio-thin-layer chromatography (Radio-TLC) can be used to confirm that over 99% of the ¹⁹⁹Au is incorporated into the nanoparticles.
-
Optical Properties: UV-Vis spectroscopy should be performed to confirm the characteristic surface plasmon resonance peak of the gold nanoparticles (typically around 520-530 nm).
III. Preclinical Evaluation Workflow
The preclinical evaluation of ¹⁹⁹Au-nanoparticles follows a structured workflow to assess their safety and efficacy.
IV. In Vivo Biodistribution and Dosimetry
Understanding the distribution of ¹⁹⁹Au-nanoparticles in a living organism is critical for assessing tumor targeting and potential off-target toxicity.
Protocol 2: In Vivo Biodistribution Study
Animal Model:
-
Female BALB/c mice (6-8 weeks old) bearing orthotopic tumors (e.g., 4T1 triple-negative breast cancer). Tumors should be allowed to grow to a palpable size (e.g., 100-200 mm³).
Procedure:
-
Administration: Inject approximately 100-200 µCi of ¹⁹⁹Au-AuNPs in saline solution (100 µL) via the tail vein.
-
Imaging: Perform SPECT/CT imaging at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to visualize the biodistribution of the nanoparticles.
-
Tissue Harvesting: At each time point, euthanize a cohort of mice and harvest major organs (blood, heart, lungs, liver, spleen, kidneys, tumor, muscle, and bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Table 1: Representative Biodistribution Data of ¹⁹⁹Au-Nanoparticles in Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. | 48 hours p.i. |
| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| Heart | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Lungs | 3.5 ± 0.6 | 2.1 ± 0.4 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Liver | 25.6 ± 4.3 | 30.2 ± 5.1 | 28.5 ± 4.8 | 25.1 ± 4.2 |
| Spleen | 8.9 ± 1.5 | 12.3 ± 2.1 | 15.1 ± 2.5 | 14.8 ± 2.4 |
| Kidneys | 4.2 ± 0.7 | 3.1 ± 0.5 | 1.0 ± 0.2 | 0.6 ± 0.1 |
| Tumor | 2.8 ± 0.5 | 4.5 ± 0.8 | 6.2 ± 1.1 | 5.8 ± 1.0 |
Protocol 3: Dosimetry Calculations
Dosimetry estimates the absorbed radiation dose in different organs.
Procedure:
-
Time-Activity Curves: Plot the %ID/g for each organ over time using the biodistribution data.
-
Cumulated Activity: Calculate the area under the time-activity curve for each organ to determine the total number of disintegrations.
-
S-values: Use established S-values (absorbed dose per unit cumulated activity) for ¹⁹⁹Au in a mouse model from resources like the MIRD (Medical Internal Radiation Dose) schema.
-
Absorbed Dose Calculation: Multiply the cumulated activity in each source organ by the S-value for the target organ to calculate the absorbed dose (in Gy or rad).
V. Therapeutic Efficacy Studies
These studies aim to evaluate the anti-tumor effect of ¹⁹⁹Au-nanoparticles.
Protocol 4: Therapeutic Efficacy Assessment
Animal Model:
-
Tumor-bearing mice as described in Protocol 2.
Procedure:
-
Group Allocation: Randomly assign mice to treatment groups (e.g., saline control, non-radioactive AuNPs, ¹⁹⁹Au-AuNPs at different doses).
-
Treatment: Administer the respective treatments via tail vein injection.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) every 2-3 days for a specified period (e.g., 21-28 days). Tumor volume can be calculated as (length × width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health.
-
Survival Analysis: In some studies, mice may be monitored for survival over a longer period.
Table 2: Therapeutic Efficacy of ¹⁹⁹Au-Nanoparticles
| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
| Saline Control | 0 | 0 |
| Non-radioactive AuNPs | 10 ± 2.5 | 20 |
| ¹⁹⁹Au-AuNPs (50 µCi) | 45 ± 5.1 | 60 |
| ¹⁹⁹Au-AuNPs (100 µCi) | 75 ± 8.3 | 90 |
VI. Toxicology Studies
Assessing the safety profile of ¹⁹⁹Au-nanoparticles is a critical component of preclinical evaluation.
Protocol 5: Acute and Sub-acute Toxicology
Procedure:
-
Blood Collection: Collect blood samples at different time points post-injection for complete blood count (CBC) and serum chemistry analysis (e.g., liver enzymes like ALT and AST).
-
Histopathology: At the end of the study, harvest major organs, fix them in formalin, and embed in paraffin. Section and stain the tissues (e.g., with H&E) for histopathological examination to identify any signs of tissue damage.
Table 3: Hematological and Serum Chemistry Analysis
| Parameter | Control Group | ¹⁹⁹Au-AuNPs (100 µCi) |
| White Blood Cells (x10⁹/L) | 8.5 ± 1.2 | 7.9 ± 1.1 |
| Red Blood Cells (x10¹²/L) | 9.2 ± 0.8 | 8.8 ± 0.7 |
| Platelets (x10⁹/L) | 850 ± 120 | 820 ± 110 |
| ALT (U/L) | 35 ± 5 | 40 ± 6 |
| AST (U/L) | 110 ± 15 | 120 ± 18 |
VII. Signaling Pathway
For targeted therapies, it is important to understand the molecular mechanisms of action. For instance, ¹⁹⁹Au-nanoparticles can be functionalized to target specific receptors on cancer cells, such as the C-C chemokine receptor 5 (CCR5) in triple-negative breast cancer.
Activation of the CCR5 receptor by its ligand CCL5 can trigger downstream signaling cascades, including the PI3K/Akt and STAT pathways.[1][2] These pathways are known to promote cell proliferation, migration, and survival, which are hallmarks of cancer.[1][2] By targeting CCR5 with ¹⁹⁹Au-nanoparticles, it may be possible to inhibit these pro-tumorigenic signals.
VIII. Conclusion
The theranostic capabilities of this compound, particularly when incorporated into gold nanoparticles, present a promising avenue for the development of novel cancer therapies. The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of ¹⁹⁹Au-based radiopharmaceuticals, encompassing synthesis, biodistribution, dosimetry, efficacy, and safety assessment. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data essential for the translation of these promising agents from the laboratory to the clinic.
References
Troubleshooting & Optimization
Gold-199 Production Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Gold-199 (¹⁹⁹Au) production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during ¹⁹⁹Au production experiments, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ¹⁹⁹Au Yield | 1. Inefficient Neutron Capture: Insufficient neutron flux or irradiation time. | Optimize irradiation parameters. Consult reactor staff for calibration and flux mapping. Use of a well-characterized irradiation position is crucial. |
| 2. Low Abundance of ¹⁹⁸Pt: Use of natural platinum targets with low ¹⁹⁸Pt isotopic abundance. | Utilize enriched ¹⁹⁸Pt targets to significantly increase the production of ¹⁹⁹Pt, the precursor to ¹⁹⁹Au. | |
| 3. Incomplete Chemical Separation: Inefficient extraction of ¹⁹⁹Au from the irradiated platinum target. | Review and optimize the chemical separation protocol. Ensure complete dissolution of the platinum target. Perform multiple extractions to maximize recovery. Consider using a different separation method if yields remain low. | |
| 4. Decay Losses: Significant decay of ¹⁹⁹Pt (half-life ~30.8 minutes) before separation, or decay of ¹⁹⁹Au (half-life ~3.14 days) during prolonged processing. | Streamline the post-irradiation processing and chemical separation to minimize the time between the end of bombardment and the final product. | |
| Radionuclidic Impurities | 1. Presence of other Gold Isotopes (e.g., ¹⁹⁸Au): Formation of other radioactive gold isotopes through side reactions, especially when using natural platinum targets or if the target contains gold impurities. | Use highly enriched ¹⁹⁸Pt targets. Allow for an appropriate cooling period after irradiation for shorter-lived impurities to decay. For instance, a cooling time of approximately 22 days can help in obtaining purer ¹⁹⁹Au.[1] |
| 2. Presence of other Platinum Isotopes: Incomplete separation of radioactive platinum isotopes from the final ¹⁹⁹Au product. | Improve the efficiency of the chemical separation process. Utilize separation techniques with high selectivity for gold over platinum. | |
| Chemical Impurities | 1. Contamination from Target Matrix: Presence of stable platinum or other elements from the target material in the final ¹⁹⁹Au solution. | Ensure high-purity platinum target material. Optimize the chemical separation to achieve a high decontamination factor for platinum. |
| 2. Impurities from Reagents: Introduction of impurities from acids, solvents, or other chemicals used during processing. | Use high-purity reagents (e.g., analytical grade or higher). Pre-clean all labware thoroughly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for producing this compound?
A1: The most common and efficient method for producing no-carrier-added (NCA) this compound is through the neutron irradiation of enriched Platinum-198 (¹⁹⁸Pt) in a nuclear reactor. This process involves the ¹⁹⁸Pt(n,γ)¹⁹⁹Pt reaction, where ¹⁹⁸Pt captures a neutron to become ¹⁹⁹Pt. The resulting ¹⁹⁹Pt then undergoes beta decay with a half-life of approximately 30.8 minutes to form ¹⁹⁹Au.
Q2: Why is the use of enriched ¹⁹⁸Pt targets recommended over natural platinum?
A2: Natural platinum contains only a small percentage of ¹⁹⁸Pt. Using enriched ¹⁹⁸Pt targets significantly increases the probability of the desired ¹⁹⁸Pt(n,γ)¹⁹⁹Pt reaction, leading to a much higher yield of ¹⁹⁹Au and reducing the formation of unwanted radionuclidic impurities from other platinum isotopes.
Q3: What are the key parameters to consider during the irradiation of the ¹⁹⁸Pt target?
A3: The key irradiation parameters to optimize for maximizing ¹⁹⁹Au yield are:
-
Neutron Flux: A higher thermal neutron flux will result in a higher production rate of ¹⁹⁹Pt.
-
Irradiation Time: The irradiation time should be optimized based on the neutron flux and the half-life of ¹⁹⁹Pt. Typically, irradiating for several half-lives of ¹⁹⁹Pt is sufficient to approach saturation activity.
-
Target Mass: A larger mass of enriched ¹⁹⁸Pt will produce a greater absolute amount of ¹⁹⁹Au.
Q4: What are the common chemical separation techniques for isolating ¹⁹⁹Au from the irradiated platinum target?
A4: Several techniques can be used to separate ¹⁹⁹Au from the bulk platinum target. These include:
-
Solvent Extraction: This is a widely used method where the irradiated target is dissolved, and ¹⁹⁹Au is selectively extracted into an organic solvent. Common solvents include ethyl acetate (B1210297) and Di-(2-Ethylhexyl) phosphoric acid (HDEHP).[2]
-
Chromatographic Methods: These methods utilize a column packed with a stationary phase that selectively retains either the gold or the platinum, allowing for their separation.
-
Precipitation: In some cases, gold can be selectively precipitated from the solution.
Q5: How can I ensure the radionuclidic purity of my final this compound product?
A5: To ensure high radionuclidic purity, it is essential to:
-
Use highly enriched ¹⁹⁸Pt targets to minimize the production of other radioisotopes.
-
Allow for a sufficient decay period after irradiation to reduce short-lived impurities.
-
Employ a highly selective chemical separation method to effectively remove any remaining radioactive contaminants.
-
Perform gamma-ray spectroscopy on the final product to identify and quantify any remaining radionuclidic impurities.
Experimental Protocols
Target Preparation
-
Material: Start with highly enriched ¹⁹⁸Pt metal powder or foil.
-
Encapsulation: Accurately weigh the ¹⁹⁸Pt target material. For irradiation, the platinum is typically encapsulated in a high-purity quartz or aluminum vial. The choice of encapsulation material depends on the reactor's specific requirements and the irradiation conditions.
-
Sealing: Securely seal the capsule to prevent any leakage of the target material during handling and irradiation.
Target Irradiation
-
Reactor Selection: Choose a nuclear reactor with a well-characterized thermal neutron flux suitable for the ¹⁹⁸Pt(n,γ)¹⁹⁹Pt reaction.
-
Irradiation Position: Place the encapsulated target in a predetermined position within the reactor core that provides a stable and high thermal neutron flux.
-
Irradiation Parameters: Irradiate the target for a predetermined duration. For example, irradiating 11 mg and 15.5 mg samples of enriched ¹⁹⁸Pt metal powder with thermal neutrons for 21 hours and 10 minutes has been reported.[2]
-
Cooling: After irradiation, allow the target to cool for a short period to let short-lived, high-activity radionuclides decay, ensuring safer handling.
Chemical Separation (Example: Solvent Extraction)
-
Dissolution: Transfer the irradiated ¹⁹⁸Pt target to a hot cell or a suitable shielded container. Dissolve the platinum target in a minimal amount of aqua regia (a mixture of nitric acid and hydrochloric acid).
-
Evaporation: Gently heat the solution to evaporate the aqua regia. Add hydrochloric acid and evaporate again to remove any residual nitric acid. Repeat this step as necessary.
-
Extraction:
-
Dissolve the residue in a specific molarity of hydrochloric acid.
-
Add an equal volume of an organic solvent (e.g., ethyl acetate).
-
Shake the mixture vigorously in a separatory funnel to allow the ¹⁹⁹Au to transfer to the organic phase.
-
Allow the two phases to separate and collect the organic phase containing the ¹⁹⁹Au.
-
Repeat the extraction process with fresh organic solvent to maximize the recovery of ¹⁹⁹Au.
-
-
Back-Extraction: The ¹⁹⁹Au can then be back-extracted from the organic phase into an aqueous solution if required for subsequent applications.
-
Purity Check: Analyze the final ¹⁹⁹Au product for radionuclidic and chemical purity using techniques like gamma spectroscopy and inductively coupled plasma mass spectrometry (ICP-MS). A chemical yield of over 99% for ¹⁹⁹Au has been reported using ethyl acetate for liquid-liquid extraction.[2]
Data Presentation
Table 1: Comparison of this compound Production Routes
| Production Route | Target Material | Typical Projectile | Advantages | Disadvantages |
| ¹⁹⁸Pt(n,γ)¹⁹⁹Pt → ¹⁹⁹Au | Enriched ¹⁹⁸Pt | Thermal Neutrons | High yield of no-carrier-added ¹⁹⁹Au | Requires access to a nuclear reactor; cost of enriched ¹⁹⁸Pt |
| natPt(d,x)¹⁹⁹Au | Natural Platinum | Deuterons | Can be performed with a cyclotron | Lower yield compared to the reactor route; produces a mixture of gold isotopes |
| ¹⁹⁸Pt(d,n)¹⁹⁹Au | Enriched ¹⁹⁸Pt | Deuterons | Produces no-carrier-added ¹⁹⁹Au | Requires a cyclotron; cost of enriched ¹⁹⁸Pt |
| Photonuclear Reactions | Enriched ¹⁹⁹Hg or ²⁰⁰Hg | Bremsstrahlung Photons | Potentially cheaper target material than enriched platinum | Requires an electron accelerator; may produce other gold isotopes |
Table 2: Example Irradiation and Separation Parameters
| Parameter | Value | Reference |
| Target Material | 11 mg and 15.5 mg enriched ¹⁹⁸Pt metal powder | [2] |
| Neutron Flux | Thermal neutrons | [2] |
| Irradiation Time | 21 hours and 10 minutes | [2] |
| Separation Method | Liquid-liquid extraction | [2] |
| Solvent | Ethyl acetate | [2] |
| Chemical Yield | >99% | [2] |
Visualizations
References
Technical Support Center: Scaling Up Gold-199 Nanoparticle Synthesis
Welcome to the technical support center for Gold-199 (¹⁹⁹Au) nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up production. Here you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to ensure the successful and reproducible synthesis of ¹⁹⁹Au nanoparticles for biomedical applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of ¹⁹⁹Au nanoparticle synthesis in a question-and-answer format.
Issue 1: Poor Reproducibility and Batch-to-Batch Variation
-
Question: Why do the size, shape, and specific activity of my ¹⁹⁹Au nanoparticles vary significantly between batches, especially after scaling up?
-
Answer: Lack of reproducibility is a major challenge when moving from lab-scale to industrial-scale production.[1] Several factors can contribute to this:
-
Inconsistent Mixing and Heat Transfer: In larger volumes, achieving homogeneous mixing and uniform temperature distribution is more difficult. This can lead to variations in nucleation and growth rates, resulting in inconsistent particle sizes.
-
Reagent Quality and Purity: Trace impurities in reagents, such as the cetyltrimethylammonium bromide (CTAB) surfactant, can significantly impact the synthesis.[2] Even different lots of the same chemical from the same supplier can introduce variability.[3]
-
pH Fluctuations: The pH of the reaction medium can influence the reduction potential of the gold precursor and the stability of the nanoparticles. Inconsistent pH control during scale-up can lead to deviations in particle characteristics.
-
Glassware Contamination: Residual metals or other contaminants on glassware can act as unwanted nucleation sites, leading to uncontrolled particle formation.[2] All glassware should be meticulously cleaned, often with aqua regia, before use.[4]
-
Issue 2: Nanoparticle Aggregation
-
Question: My ¹⁹⁹Au nanoparticles are aggregating, either during synthesis or in storage. How can I prevent this?
-
Answer: Aggregation is a common problem indicated by a color change (e.g., from red to blue/purple or black) and a broadening or red-shifting of the surface plasmon resonance (SPR) peak in the UV-Vis spectrum.[2][5]
-
Insufficient Stabilizer: The stabilizing agent (e.g., citrate (B86180), CTAB) forms a protective layer around the nanoparticles. At larger scales, the total surface area of the nanoparticles increases, requiring a proportional increase in the stabilizer concentration to prevent aggregation.
-
Improper Purification: During purification steps like centrifugation, nanoparticles can form irreversible aggregates if the pellet is not handled correctly. The pellet should be redispersed gently, possibly with sonication, into a suitable buffer or fresh solvent.[6]
-
Incorrect Storage Conditions: Changes in pH, ionic strength, or temperature of the storage solution can destabilize the nanoparticles, leading to aggregation over time. Ensure they are stored in appropriate, validated conditions.
-
Issue 3: Low Radiolabeling Efficiency or Stability
-
Question: How can I ensure stable and efficient incorporation of ¹⁹⁹Au atoms into the nanoparticle lattice?
-
Answer: The primary advantage of doping ¹⁹⁹Au into the nanoparticle is the high stability of the radiolabel.[7][8][9] This is achieved by directly incorporating the ¹⁹⁹Au atoms into the crystal lattice of the gold nanoparticle.[7][8][9]
-
Control of Precursor Addition: The radioactive H¹⁹⁹AuCl₄ precursor should be added simultaneously with the non-radioactive H¹⁹⁷AuCl₄ during the growth phase. A syringe pump can be used to ensure a slow, controlled addition rate, which promotes uniform incorporation into the growing nanoparticle lattice.[7]
-
Molar Ratio: The specific activity can be controlled by varying the molar ratio of ¹⁹⁹Au to ¹⁹⁷Au in the precursor solution.[7] It is critical to precisely control this ratio to achieve the desired activity for imaging or therapeutic applications.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up gold nanoparticle synthesis from a lab to an industrial scale?
Scaling up nanoparticle synthesis presents several core challenges:
-
Maintaining Uniformity: Ensuring consistent size, shape, and surface properties across much larger batches is difficult.[10]
-
Reproducibility: Traditional batch methods often lack reproducibility at an industrial scale, which is critical for clinical applications.[1]
-
Cost: The cost of raw materials, particularly the gold precursor, can be prohibitive for large-scale production.[11] Furthermore, energy-intensive physical methods can increase operational costs.[12]
-
Purification: Separating nanoparticles from unreacted reagents and byproducts becomes more complex and costly at larger volumes.
-
Process Control: Precise control over parameters like temperature, mixing speed, and reagent addition rates is harder to maintain in large reactors.[13]
Q2: How does the synthesis method affect the final properties of the ¹⁹⁹Au nanoparticles?
The choice of synthesis method is critical. The seed-mediated growth method is often preferred for producing monodisperse nanoparticles.[7] This method separates the nucleation step (creating "seeds") from the growth step, allowing for better control over the final particle size.[7] The ratio of the gold salt to the reducing agent (like sodium citrate or ascorbic acid) and the concentration of the seed solution are key parameters for tuning the final nanoparticle diameter.[14]
Q3: What characterization techniques are essential for quality control during scale-up?
Comprehensive characterization is vital to ensure the quality and consistency of your ¹⁹⁹Au nanoparticles.
-
UV-Visible (UV-Vis) Spectroscopy: Used to monitor the formation and stability of nanoparticles by detecting the Localized Surface Plasmon Resonance (LSPR) peak. The peak's position and shape give an indication of particle size and aggregation state.[15]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles in solution. It is also highly sensitive for detecting aggregation.[15]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for accurate measurement of their size, shape, and morphology.[7]
-
Gamma Spectroscopy: Essential for quantifying the radioactivity and specific activity of the final ¹⁹⁹Au-doped nanoparticle solution.
Q4: Can "green synthesis" methods be used for scaling up ¹⁹⁹Au nanoparticle production?
Green synthesis, which uses plant extracts or microorganisms as reducing and capping agents, is an eco-friendly alternative to chemical methods.[16][17] However, scaling up these methods faces challenges with reproducibility due to the variable chemical composition of natural extracts, which can depend on factors like season and soil conditions.[10] While promising, standardizing these protocols for large-scale, clinical-grade production remains a significant hurdle.[17]
Data and Protocols
Quantitative Synthesis Parameters
The seed-mediated growth method allows for precise control over nanoparticle size by adjusting reagent concentrations.
| Parameter | 4.7 nm ¹⁹⁹Au-NPs | 17.6 nm ¹⁹⁹Au-NPs |
| Seed Particle Size | ~3.5 nm (Citrate reduction) | ~10 nm |
| Growth Solution | ||
| CTAC (200 mM) | - | 2 mL |
| H₂O | - | 2 mL |
| Ascorbic Acid (AA, 10 mM) | - | 260 µL |
| Seed Solution | - | 320 µL |
| HAuCl₄ (0.5 mM) with H¹⁹⁹AuCl₄ | Added during seed synthesis | 4 mL (added via syringe pump) |
| Molar Ratio (¹⁹⁹Au:¹⁹⁷Au) | 1:1.65 x 10⁵ | 1:1.65 x 10⁵ |
| Final Size (TEM) | 4.7 ± 1.3 nm | 17.6 ± 0.9 nm |
| Data synthesized from the experimental methods described in the NIH study.[7] |
Detailed Experimental Protocols
Protocol 1: Seed-Mediated Synthesis of ¹⁹⁹Au-Doped Nanoparticles (18 nm)
This protocol is adapted from a demonstrated synthesis for SPECT imaging probes.[7]
1. Preparation of Seed Solution (10 nm AuNPs): a. Mix 2.5 mL of aqueous Cetyltrimethylammonium bromide (CTAB, 200 mM) with 2.5 mL of aqueous HAuCl₄ (0.5 mM) under magnetic stirring. b. To this mixture, add 300 µL of freshly prepared, ice-cold NaBH₄ aqueous solution (10 mM). c. The solution color will change, indicating seed formation. d. Leave the mixture undisturbed for 3 hours to ensure the complete decomposition of any remaining NaBH₄.
2. Growth of ¹⁹⁹Au-Doped Nanoparticles (¹⁹⁹Au-AuNPs): a. In a separate flask, mix 2 mL of aqueous Cetyltrimethylammonium chloride (CTAC, 200 mM) with 2 mL of ultrapure H₂O. b. After gentle mixing, add 260 µL of aqueous ascorbic acid (AA, 10 mM) and 320 µL of the prepared seed solution. c. Prepare the gold precursor growth solution: 4 mL of aqueous HAuCl₄ (0.5 mM) containing the desired activity of H¹⁹⁹AuCl₄ (e.g., 81.6 MBq). d. Using a syringe pump, add the gold precursor growth solution to the flask at a constant rate of 2 mL/h under stirring. e. Continue stirring for 1 hour after the addition is complete.
3. Purification: a. Collect the as-prepared ¹⁹⁹Au-AuNPs by centrifugation (e.g., 13,200 rpm for 10 minutes). b. Discard the supernatant and wash the nanoparticle pellet three times with 1 mL of ultrapure H₂O, centrifuging between each wash. c. After the final wash, resuspend the pellet in the desired buffer or solvent.
Protocol 2: Quality Control and Characterization
1. UV-Vis Spectroscopy: a. Dilute a small aliquot of the final nanoparticle solution in ultrapure water. b. Record the absorbance spectrum from 400 nm to 700 nm. c. A sharp, single peak between 520-530 nm indicates spherical, monodisperse nanoparticles.[7] A broad peak or a second peak at longer wavelengths suggests aggregation.[2]
2. Dynamic Light Scattering (DLS): a. Dilute the sample appropriately in filtered, ultrapure water. b. Measure the hydrodynamic diameter and Polydispersity Index (PDI). A low PDI value (<0.2) indicates a narrow size distribution.
3. Transmission Electron Microscopy (TEM): a. Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid and allow it to dry. b. Acquire images at various magnifications to observe the particle shape and size. c. Use image analysis software to measure the diameters of at least 100 nanoparticles to determine the average size and standard deviation.
Visualized Workflows
Troubleshooting Logic for Synthesis Scale-Up
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gold Nanoparticles: Myths vs Reality in Research [torskal.com]
- 11. azonano.com [azonano.com]
- 12. From Past to Present: Gold Nanoparticles (AuNPs) in Daily LifeSynthesis Mechanisms, Influencing Factors, Characterization, Toxicity, and Emerging Applications in Biomedicine, Nanoelectronics, and Materials Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cytodiagnostics.com [cytodiagnostics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Preventing Aggregation of Gold-199 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Gold-199 (¹⁹⁹Au) nanoparticles during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, functionalization, and handling of ¹⁹⁹Au nanoparticles.
Issue 1: Immediate color change of the nanoparticle solution from red to purple, blue, or black upon addition of a functionalizing agent (e.g., thiol-PEG).
-
Question: My red ¹⁹⁹Au nanoparticle solution turned purple/blue immediately after I added my thiol-containing ligand. What happened and how can I fix it?
-
Answer: A color change from red to purple, blue, or black is a clear indication of nanoparticle aggregation.[1] This rapid aggregation is likely due to the disruption of the nanoparticle's surface charge stability before the new ligand has had time to form a protective layer. The initial electrostatic repulsion between the nanoparticles is compromised, leading to clumping.
Solutions:
-
Slow Down the Reaction: Instead of adding the entire volume of the functionalizing agent at once, add it dropwise over a period of 15-30 minutes while gently stirring the nanoparticle solution. This allows for a more controlled surface modification.[2]
-
Optimize pH: The pH of the solution is critical. For thiol-gold binding, a slightly alkaline pH (around 8-9) is often recommended to ensure the thiol group is deprotonated, facilitating its attachment to the gold surface.[2] For citrate-stabilized nanoparticles, starting at a pH of approximately 7.0 can help maintain stability during the initial phase of functionalization.[1]
-
Control Salt Concentration: Avoid high ionic strength buffers like PBS during the initial functionalization step, as high salt concentrations can screen the surface charge of the nanoparticles, leading to aggregation.[3] Use low-salt buffers or ultrapure water for the reaction.
-
Issue 2: Nanoparticles aggregate after centrifugation and resuspension.
-
Question: My functionalized ¹⁹⁹Au nanoparticles looked stable in solution, but after I centrifuged them to remove excess reagents, they aggregated upon resuspension. Why is this happening?
-
Answer: This delayed aggregation suggests that the surface functionalization was incomplete. The nanoparticle surface was not sufficiently protected to withstand the mechanical stress of centrifugation and the change in the surrounding solution upon resuspension.[1]
Solutions:
-
Increase Incubation Time: Allow for a longer reaction time between the nanoparticles and the functionalizing agent to ensure complete surface coverage.
-
Optimize Ligand Concentration: An insufficient amount of the stabilizing ligand will result in incomplete surface coverage. A significant molar excess of the ligand is generally recommended. For instance, a starting point of approximately 3000 PEG molecules per nanoparticle can be used.[1]
-
Optimize Centrifugation Protocol: High centrifugation speeds can force nanoparticles together, causing irreversible aggregation. Empirically determine the minimum speed and time required to pellet your nanoparticles. Start with lower speeds (e.g., 8,000 x g for 20 minutes) and adjust as necessary.[1][4]
-
Use a Stabilizing Resuspension Buffer: Resuspend the nanoparticle pellet in a buffer that promotes stability. A low concentration phosphate (B84403) buffer (e.g., 10 mM) at a suitable pH (e.g., 7.4) can be effective. Gentle sonication can aid in resuspension, but avoid high-power or prolonged sonication.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound nanoparticle aggregation?
A1: The primary factors that can induce aggregation of ¹⁹⁹Au nanoparticles include:
-
pH: Extreme pH values can alter the surface charge of the nanoparticles, reducing the electrostatic repulsion that keeps them stable.[3]
-
Ionic Strength: High concentrations of salts in the solution can "shield" the surface charges on the nanoparticles, diminishing the repulsive forces and allowing them to aggregate.[3]
-
Temperature: Increased temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher likelihood of aggregation.[5]
-
Concentration of Nanoparticles: Over-concentrating a nanoparticle solution can increase the probability of particle collisions and aggregation.[3]
-
Incomplete Surface Functionalization: If the nanoparticle surface is not fully covered with a stabilizing agent, exposed areas can lead to aggregation, especially during purification steps like centrifugation.[1]
Q2: What is the difference between electrostatic and steric stabilization?
A2: These are the two primary mechanisms for preventing nanoparticle aggregation:
-
Electrostatic Stabilization: This method relies on creating a net electrical charge on the surface of the nanoparticles. For example, citrate (B86180) ions can adsorb to the surface of gold nanoparticles, creating a negative charge. The resulting electrostatic repulsion between the similarly charged nanoparticles prevents them from getting close enough to aggregate.[6]
-
Steric Stabilization: This method involves attaching large molecules, typically polymers like polyethylene (B3416737) glycol (PEG), to the surface of the nanoparticles. These molecules create a physical barrier or "steric hindrance" that physically prevents the nanoparticles from approaching each other.[7]
Q3: How can I tell if my this compound nanoparticles have aggregated?
A3: You can assess aggregation through several methods:
-
Visual Inspection: A distinct color change of the colloidal solution from red to purple, blue, or even black is a strong indicator of aggregation.[1]
-
UV-Vis Spectroscopy: Aggregation causes a red-shift (a shift to longer wavelengths) and broadening of the surface plasmon resonance (SPR) peak. For monodispersed spherical gold nanoparticles, a sharp peak is typically observed around 520 nm.[2]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution. An increase in the average particle size is a direct indication of aggregation.[2]
Q4: Can I reverse the aggregation of my nanoparticles?
A4: Aggregation is often an irreversible process.[3] However, if the aggregation is in its early stages (flocculation), you may be able to redisperse the nanoparticles by:
-
Gentle Sonication: Brief sonication in an appropriate buffer can sometimes break up loose aggregates.[3]
-
pH Adjustment: Adjusting the pH to the recommended range for your nanoparticle's surface coating may help restore surface charge and promote redispersion.[3]
-
Filtration: For larger aggregates, you can attempt to recover the non-aggregated fraction by filtering the solution through a 0.2 μm filter.[3]
Quantitative Data Summary
The following tables provide a summary of key parameters related to the stability of gold nanoparticles.
Table 1: Influence of Stabilization Method on Physicochemical Properties
| Stabilization Method | Typical Zeta Potential (mV) | Typical Hydrodynamic Diameter Increase | Stability in High Salt Buffer (e.g., PBS) |
| Citrate (Electrostatic) | -30 to -50 mV[8][9] | N/A (baseline) | Low[3] |
| PEGylation (Steric) | Closer to neutral (e.g., -5 to -20 mV)[1] | 10 - 50 nm (depends on PEG MW)[7] | High[7] |
| Thiol-Carboxylic Acid (Electrostatic/Steric) | -30 to -40 mV[8] | 5 - 15 nm | Moderate to High |
Table 2: Troubleshooting Parameters and Recommended Starting Points
| Parameter | Issue if Not Optimized | Recommended Starting Point |
| pH | Aggregation due to loss of surface charge | ~7.0 for citrate-stabilized AuNPs during functionalization; 8-9 for thiol binding[1][2] |
| Salt Concentration | Aggregation due to charge shielding | Use low ionic strength buffers (e.g., <10 mM phosphate) or ultrapure water[2][3] |
| Centrifugation Speed | Irreversible aggregation | Start with 8,000 x g for 20 minutes and optimize[1] |
| Ligand:Nanoparticle Ratio | Incomplete surface coverage leading to aggregation | ~3000 PEG molecules per nanoparticle[1] |
Experimental Protocols
Protocol 1: Citrate Stabilization of this compound Nanoparticles (Turkevich Method)
This protocol describes the synthesis of citrate-stabilized ¹⁹⁹Au nanoparticles with a diameter of approximately 20 nm.[6][10]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate dihydrate
-
Ultrapure water (18.2 MΩ·cm)
Procedure:
-
Preparation of Solutions:
-
Prepare a 1% (w/v) solution of trisodium citrate dihydrate in ultrapure water.
-
Prepare a 1% (w/v) solution of HAuCl₄·3H₂O in ultrapure water.
-
-
Reaction Setup:
-
In a clean Erlenmeyer flask, add 1 mL of the 1% HAuCl₄ solution to 100 mL of ultrapure water.
-
Heat the solution to a vigorous boil while stirring continuously.
-
-
Nanoparticle Formation:
-
Once the solution is boiling, quickly add 1 mL of the 1% trisodium citrate solution.
-
The solution will change color from pale yellow to gray, then to a deep red over the course of a few minutes. The final red color indicates the formation of gold nanoparticles.
-
-
Cooling and Storage:
-
Continue stirring for an additional 15 minutes after the color change.
-
Allow the solution to cool to room temperature.
-
Store the citrate-stabilized ¹⁹⁹Au nanoparticles at 4°C.
-
Protocol 2: PEGylation of Citrate-Stabilized this compound Nanoparticles
This protocol describes the surface functionalization of citrate-stabilized ¹⁹⁹Au nanoparticles with a thiol-terminated polyethylene glycol (thiol-PEG) to enhance stability.[1][7]
Materials:
-
Citrate-stabilized ¹⁹⁹Au nanoparticle solution (from Protocol 1)
-
Thiol-PEG (e.g., mPEG-SH, MW 2000-5000 Da)
-
Phosphate buffer (10 mM, pH 7.4)
-
Ultrapure water
Procedure:
-
Preparation of Ligand Solution:
-
Prepare a fresh solution of thiol-PEG in ultrapure water at a concentration of 1 mg/mL.
-
-
pH Adjustment of Nanoparticle Solution:
-
While gently stirring, slowly add 0.1 M NaOH to the citrate-stabilized ¹⁹⁹Au nanoparticle solution to adjust the pH to approximately 8.5. This facilitates the deprotonation of the thiol group for efficient binding to the gold surface.
-
-
PEGylation Reaction:
-
Slowly add the thiol-PEG solution to the pH-adjusted ¹⁹⁹Au nanoparticle solution dropwise over 15-30 minutes with continuous gentle stirring.
-
Allow the reaction to proceed for at least 4 hours at room temperature with gentle stirring to ensure complete surface coverage.
-
-
Purification:
-
Transfer the PEGylated ¹⁹⁹Au nanoparticle solution to centrifuge tubes.
-
Centrifuge at a pre-optimized speed (e.g., 8,000 x g) for 20 minutes to pellet the nanoparticles.
-
Carefully remove the supernatant containing excess, unreacted thiol-PEG.
-
Resuspend the nanoparticle pellet in 10 mM phosphate buffer (pH 7.4). Gentle, brief sonication can be used to aid resuspension.
-
Repeat the centrifugation and resuspension steps two more times to ensure the complete removal of unbound ligand.
-
-
Storage:
-
Store the purified PEGylated ¹⁹⁹Au nanoparticles in 10 mM phosphate buffer (pH 7.4) at 4°C.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nanohybrids.net [nanohybrids.net]
- 4. researchgate.net [researchgate.net]
- 5. Parametric Study of Gold Nanoparticles Synthesis under Micro-Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Stable Gold Nanoparticles Synthesized Using Sonochemical and Reduction Methods for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Gold-199 Radiolabeling Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold-199 (¹⁹⁹Au). Our aim is to help you optimize your radiolabeling efficiency and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for radiolabeling?
This compound is a radioisotope of gold with a half-life of 3.139 days.[1][2] It decays by β⁻ emission to stable Mercury-199.[2] Its decay also includes the emission of gamma rays at 158.4 keV and 208.2 keV, making it suitable for SPECT imaging.[2] ¹⁹⁹Au is typically produced by neutron irradiation of enriched Platinum-198 (¹⁹⁸Pt) and is usually supplied in a trivalent state as a Gold(III) chloride (AuCl₃) solution.[2][3][4]
Q2: What are the principal methods for radiolabeling with this compound?
There are two primary strategies for radiolabeling with this compound:
-
Chelator-Free Labeling: This method involves the direct incorporation of ¹⁹⁹Au atoms into the crystal lattice of gold nanoparticles during their synthesis. This approach is noted for its high stability.[3][5]
-
Chelator-Based Labeling: This technique utilizes a bifunctional chelator to bind ¹⁹⁹Au to a target molecule. While versatile, the stability of the resulting radiolabel can be a concern and may require optimization.[3]
Q3: What are some common chelators used for radiometals?
While specific chelators for this compound are not extensively documented in readily available literature, common chelating agents for other radiometals in radiopharmaceutical development include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The choice of chelator is highly dependent on the specific radiometal and the molecule to be labeled.
Q4: How can I purify my ¹⁹⁹Au-labeled product?
Purification of radiolabeled gold nanoparticles is commonly achieved through centrifugation.[1][6] This process separates the larger radiolabeled nanoparticles from smaller, unbound reactants in the supernatant. The nanoparticle pellet is then typically resuspended in a suitable buffer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Radiolabeling Efficiency | Incorrect pH: The pH of the reaction mixture can significantly impact the labeling process. For some gold nanoparticle labeling procedures, a neutral pH has been shown to improve efficiency.[5] | Adjust the pH of your reaction mixture to an optimal range. For ¹⁹⁹AuCl₃, which is supplied in an acidic solution, neutralization may be necessary. |
| Suboptimal Temperature: The reaction temperature may not be ideal for the labeling chemistry. | Optimize the incubation temperature. Some protocols suggest incubation at temperatures ranging from room temperature to 70°C.[7] | |
| Inadequate Incubation Time: The reaction may not have proceeded to completion. | Increase the incubation time to allow for complete complexation or incorporation of the ¹⁹⁹Au. | |
| Poor Quality of Reagents: Degradation or impurity of reagents, including the ¹⁹⁹Au solution, chelators, or reducing agents, can hinder the reaction. | Use fresh, high-quality reagents. Ensure proper storage of all components. | |
| Presence of Competing Metal Ions: Contaminating metal ions in buffers or on glassware can compete with ¹⁹⁹Au for the chelator. | Use metal-free buffers and acid-washed glassware to minimize metal ion contamination. | |
| Product Instability (Detachment of ¹⁹⁹Au) | Weak Chelation (Chelator-Based Methods): The chosen chelator may not form a sufficiently stable complex with this compound. | Consider alternative chelators with a higher affinity and stability for gold. The stability of chelator-based radiolabels is a known area for improvement.[3] |
| Aggregation of Nanoparticles: Changes in buffer conditions or the labeling process itself can lead to nanoparticle aggregation. | Monitor nanoparticle size and stability using techniques like dynamic light scattering (DLS). Ensure the use of appropriate stabilizing agents. | |
| Inconsistent Results | Variability in Nanoparticle Synthesis: If using a chelator-free method, inconsistencies in the nanoparticle synthesis will directly affect the radiolabeling outcome. | Standardize the nanoparticle synthesis protocol, paying close attention to parameters like temperature, stirring speed, and the rate of reagent addition. |
| Pipetting Errors with Small Volumes: Inaccuracies in handling small volumes of radioactive material can lead to significant variations. | Use calibrated pipettes and appropriate techniques for handling small, radioactive volumes. |
Experimental Protocols
Detailed Methodology: Chelator-Free Radiolabeling of Gold Nanoparticles with this compound
This protocol is a representative example for the synthesis of ¹⁹⁹Au-doped gold nanoparticles.
Materials:
-
Gold(III) chloride solution (HAuCl₄)
-
¹⁹⁹AuCl₃ solution in 0.5 M HCl
-
Cetyltrimethylammonium chloride (CTAC) solution
-
Ascorbic acid (AA) solution
-
Deionized water
-
Appropriate radiation shielding
Procedure:
-
In a clean reaction vessel behind adequate lead shielding, combine 2 mL of aqueous CTAC (200 mM) with 2 mL of aqueous HAuCl₄ (0.5 mM) containing a known activity of H¹⁹⁹AuCl₄ (e.g., 69.9 MBq).[3]
-
Gently mix the solution.
-
Add 1.5 mL of aqueous ascorbic acid (100 mM) to the mixture to initiate the reduction of the gold ions and the formation of nanoparticles.[3]
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature.
-
Purify the resulting ¹⁹⁹Au-doped gold nanoparticles by centrifugation.
-
Remove the supernatant containing unreacted components.
-
Resuspend the nanoparticle pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Analyze the radiolabeling efficiency and purity using techniques such as thin-layer chromatography (TLC) or a gamma counter.
Data Presentation
| Parameter | Value | Reference |
| ¹⁹⁹Au Half-life | 3.139 days | [1][2] |
| ¹⁹⁹Au Gamma Emissions | 158.4 keV, 208.2 keV | [2] |
| Typical Chemical Form | AuCl₃ in 0.5 M HCl | [4] |
| Example ¹⁹⁹Au Activity | 69.9 MBq | [3] |
| CTAC Concentration | 200 mM | [3] |
| HAuCl₄ Concentration | 0.5 mM | [3] |
| Ascorbic Acid Concentration | 100 mM | [3] |
Visualizations
References
- 1. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. harvest.usask.ca [harvest.usask.ca]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting low specific activity in Au-199 production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low specific activity during the production of Gold-199 (Au-199).
Troubleshooting Guide: Low Specific Activity
Low specific activity is a common challenge in the production of Au-199, which can impact subsequent radiolabeling and experimental outcomes. The following guide provides a systematic approach to identify and resolve potential issues.
Question: What are the primary causes of low specific activity in Au-199 production?
Answer: Low specific activity in Au-199 production can stem from several factors throughout the production workflow. The most common causes include:
-
Presence of Carrier: The intentional or unintentional addition of stable gold (¹⁹⁷Au) to the production process.
-
Target Impurities: The presence of stable gold or other metallic impurities in the target material.
-
Suboptimal Irradiation Parameters: Inadequate neutron flux, irradiation time, or particle beam energy.
-
Inefficient Chemical Separation: Incomplete separation of Au-199 from the target material and other byproducts.
-
Radionuclidic Impurities: Co-production of other gold isotopes, primarily Au-198.
-
Inaccurate Measurement of Activity and Mass: Errors in determining the amount of radioactivity and the total mass of gold.
Below is a logical workflow to troubleshoot low specific activity:
Frequently Asked Questions (FAQs)
Production Methods and Target Selection
Q1: Which production method for Au-199 yields the highest specific activity?
A1: No-carrier-added (NCA) methods are designed to produce high specific activity radionuclides. The most common NCA method for Au-199 is the neutron irradiation of an enriched ¹⁹⁸Pt target in a nuclear reactor via the ¹⁹⁸Pt(n,γ)¹⁹⁹Pt→¹⁹⁹Au reaction.[1][2][3] Production using a cyclotron with a deuteron (B1233211) beam on an enriched ¹⁹⁸Pt target can also yield NCA Au-199.[1] In contrast, methods involving the irradiation of stable gold (¹⁹⁷Au), such as the double neutron capture reaction, are "carrier-added" and will inherently result in lower specific activity.[4]
| Production Method | Target Material | Typical Specific Activity | Carrier Status |
| Reactor | |||
| ¹⁹⁸Pt(n,γ)¹⁹⁹Pt→¹⁹⁹Au | Enriched ¹⁹⁸Pt | High | No-Carrier-Added (NCA) |
| ¹⁹⁷Au(n,γ)¹⁹⁸Au(n,γ)¹⁹⁹Au | Natural or enriched ¹⁹⁷Au | Low to Moderate | Carrier-Added (CA) |
| Cyclotron | |||
| natPt(d,x)¹⁹⁹Au | Natural Pt | Moderate | No-Carrier-Added (NCA) |
| ¹⁹⁸Pt(d,x)¹⁹⁹Au | Enriched ¹⁹⁸Pt | High | No-Carrier-Added (NCA) |
| Photonuclear | |||
| natHg(γ,x)¹⁹⁹Au | Natural Hg | Moderate | No-Carrier-Added (NCA) |
Q2: How do impurities in the platinum target affect the specific activity of Au-199?
A2: The presence of stable gold (¹⁹⁷Au) as an impurity in the platinum target is a significant contributor to low specific activity in NCA production.[5] During irradiation, this stable gold does not become radioactive but will be chemically indistinguishable from the produced ¹⁹⁹Au during separation. This increases the total mass of gold, thereby reducing the specific activity (activity per unit mass). Other metallic impurities can also interfere with the chemical separation process, potentially leading to lower yields and purity.
Irradiation Parameters
Q3: What is the impact of neutron flux and irradiation time on the specific activity of Au-199?
A3: For reactor-based production, higher thermal neutron flux generally leads to a higher production rate of ¹⁹⁹Au and, consequently, a higher specific activity.[6] The irradiation time should be optimized to maximize the production of ¹⁹⁹Au while minimizing the decay of the product and the burn-up of the target. An excessively long irradiation time can also lead to the formation of undesirable byproducts.
Chemical Separation
Q4: What are the recommended chemical separation methods for isolating NCA Au-199 from a platinum target?
A4: Efficient chemical separation is critical for achieving high specific activity.[7] Liquid-liquid extraction (LLX) and chromatography are common methods.[8][9]
-
Liquid-Liquid Extraction (LLX): This technique involves the selective transfer of Au-199 from an aqueous solution to an immiscible organic solvent.[10] Solvents like ethyl acetate (B1210297) and Di-(2-Ethylhexyl) phosphoric acid (HDEHP) have been used successfully.[10] The efficiency of the extraction depends on factors such as the pH of the aqueous phase and the choice of organic solvent.
-
Chromatography: This method utilizes a stationary phase (e.g., a resin-packed column) to separate Au-199 from the platinum target and other impurities based on their different affinities for the stationary phase.[9]
Below is a generalized workflow for the separation of Au-199 from a platinum target.
Measurement and Quality Control
Q5: How can I accurately measure the specific activity of my Au-199 preparation?
A5: Accurate measurement of specific activity requires precise determination of both the radioactivity and the total mass of gold in the final product.[5]
-
Activity Measurement: Use a calibrated radionuclide dose calibrator to measure the total activity of your Au-199 sample.[5] Ensure the instrument is calibrated with a standard source traceable to a national standard and that the correct geometry and settings for Au-199 are used.[2]
-
Mass Measurement: The total mass of gold (both radioactive ¹⁹⁹Au and any stable ¹⁹⁷Au) can be determined using analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).
-
Calculation: Specific activity is then calculated by dividing the measured activity by the total mass of gold.
Q6: What quality control tests should be performed on the final Au-199 product?
A6: To ensure the quality and safety of Au-199 for research and drug development, the following quality control tests are recommended:[9]
-
Radionuclidic Purity: This is assessed using gamma-ray spectrometry to identify and quantify any radioactive impurities, such as Au-198.[7]
-
Radiochemical Purity: This determines the percentage of Au-199 that is in the desired chemical form (e.g., AuCl₃). Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used.[5]
-
Chemical Purity: This test identifies and quantifies non-radioactive chemical impurities, particularly residual target material (platinum) or contaminants from the separation process.
| Quality Control Test | Parameter Measured | Typical Method |
| Radionuclidic Purity | Identity and quantity of all radionuclides present | Gamma-ray Spectrometry |
| Radiochemical Purity | Percentage of Au-199 in the desired chemical form | TLC, HPLC |
| Chemical Purity | Presence of non-radioactive impurities (e.g., Pt) | ICP-MS, AAS |
Experimental Protocols
Protocol 1: General Procedure for NCA Au-199 Production via ¹⁹⁸Pt(n,γ)¹⁹⁹Pt→¹⁹⁹Au
-
Target Preparation: Use high-purity, enriched ¹⁹⁸Pt metal powder or foil. The target is encapsulated in a suitable container (e.g., high-purity quartz).
-
Irradiation: Irradiate the encapsulated target in a nuclear reactor with a high thermal neutron flux (e.g., >10¹³ n/cm²/s).[8] The irradiation time is typically several hours to days, depending on the desired activity.
-
Cooling: Allow the irradiated target to "cool" for a period (e.g., 10-20 hours) to permit the decay of short-lived platinum isotopes, including the decay of ¹⁹⁹Pt (T₁/₂ = 30.8 min) to ¹⁹⁹Au.[3]
-
Dissolution: Dissolve the irradiated platinum target in hot aqua regia (a 3:1 mixture of concentrated HCl and HNO₃).
-
Separation: Isolate the Au-199 from the platinum matrix using one of the separation methods described in Q4 (e.g., LLX or chromatography).
-
Purification and Formulation: The separated Au-199 is further purified and converted to the desired chemical form, such as AuCl₃ in a dilute HCl solution.
-
Quality Control: Perform the quality control tests outlined in Q6 to determine the specific activity, radionuclidic purity, radiochemical purity, and chemical purity.
Protocol 2: Liquid-Liquid Extraction of Au-199 using Ethyl Acetate
This protocol is a general guideline and may require optimization.
-
After dissolution of the irradiated platinum target in aqua regia and evaporation to dryness, re-dissolve the residue in a specific concentration of HCl (e.g., 0.1 M HCl).
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the two phases to separate completely. The Au-199 will be preferentially extracted into the upper organic (ethyl acetate) phase.
-
Drain the lower aqueous phase containing the platinum and other impurities.
-
Collect the organic phase containing the purified Au-199.
-
To recover the Au-199 in an aqueous form, the organic phase can be evaporated and the residue redissolved in a suitable aqueous solution (e.g., dilute HCl), or back-extraction into a different aqueous phase can be performed.
References
- 1. iaea.org [iaea.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Separation of 199Au (NCA) from neutron irradiated platinum on alumina [inis.iaea.org]
- 4. 199Au [prismap.eu]
- 5. A Step-by-Step Guide for the Novel Radiometal Production for Medical Applications: Case Studies with 68Ga, 44Sc, 177Lu and 161Tb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Study of the 199Au nanoparticles production parameters via irradiation of platinum target by using thermal neutrons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Gold-199 Labeled Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis and handling of Gold-199 (Au-199) labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of Au-199 labeled compounds?
A1: The stability of Au-199 labeled compounds is primarily influenced by the chemical form of the gold. For Au-199 integrated into gold nanoparticles, stability is exceptionally high due to the direct incorporation of the Au-199 atoms into the nanoparticle's crystal lattice.[1][2] In the case of chelated Au-199 compounds, stability is dictated by the choice of chelator, pH of the solution, temperature, and the presence of oxidizing or reducing agents. Gold typically exists in the +1 (aurous) and +3 (auric) oxidation states, with a preference for soft donor ligands like sulfur (thiolates) and phosphorus (phosphines) to form stable complexes.
Q2: Which chelators are recommended for stably complexing Au-199?
A2: While macrocyclic chelators like DOTA are a standard for many radiometals, their stability with gold is less established.[3][4] Gold (I) and (III) ions form highly stable complexes with ligands containing soft donor atoms. Therefore, for robust chelation of Au-199, consider using:
-
Thiol-containing chelators: Ligands with thiol groups form strong covalent bonds with gold.
-
Phosphine-containing chelators: Phosphine ligands are also excellent for stabilizing gold, particularly in the +1 oxidation state.
Q3: What are the common degradation pathways for Au-199 labeled compounds?
A3: Degradation can occur through several mechanisms:
-
Radiolysis: The emission of radiation from Au-199 can generate reactive oxygen species (ROS) in aqueous solutions, which can degrade the chelator or the targeting molecule.
-
Transchelation: A less stable Au-199 complex may lose the radionuclide to other competing metal-binding sites in the solution or in biological systems.
-
Oxidation/Reduction: Changes in the oxidation state of gold (e.g., reduction of Au(III) to Au(I) or Au(0)) can lead to the dissociation of the complex.
-
Colloidal Instability (for nanoparticles): While radiochemically stable, Au-199 labeled nanoparticles can aggregate and precipitate out of solution depending on factors like pH, ionic strength, and temperature.
Q4: How should I store my Au-199 labeled compounds to maximize stability?
A4: Proper storage is critical for maintaining the integrity of your Au-199 labeled compounds. General guidelines include:
-
Protection from light: Store in a dark container or a lead pot to minimize photochemical degradation.
-
Low temperature: Store at recommended low temperatures, often -20°C or -80°C, to slow down chemical degradation and radiolysis effects.
-
Inert atmosphere: For sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.
-
Appropriate solvent: Use solvents that do not promote degradation. For long-term storage, lyophilization to a solid form is often preferred over storage in aqueous solutions.
Troubleshooting Guides
Issue 1: Low Radiochemical Purity (RCP) after Radiolabeling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify and adjust the pH of the reaction mixture. The optimal pH for labeling is dependent on the specific chelator used. |
| Incorrect Temperature | Ensure the reaction is carried out at the recommended temperature. Some labeling reactions require heating, while others proceed at room temperature. |
| Precursor/Chelator Degradation | Use fresh, high-quality precursors and chelators. Ensure they have been stored correctly. |
| Presence of Competing Metals | Use metal-free buffers and reagents to avoid competition for the chelator. |
| Low Labeling Efficiency | Increase the molar ratio of the precursor to Au-199 or extend the reaction time. |
Issue 2: Decreasing Radiochemical Purity Over Time
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Radiolysis | Add a radical scavenger, such as ascorbic acid or ethanol, to the formulation to mitigate radiolytic damage. |
| Unstable Complex | Re-evaluate the choice of chelator. Consider a chelator with a higher affinity and kinetic inertness for gold, such as a thiol- or phosphine-based ligand. |
| Inappropriate Storage | Review storage conditions. Ensure the compound is stored at the correct temperature, protected from light, and in a suitable solvent or as a lyophilized solid. |
| Microbial Contamination | If applicable, ensure sterile handling and consider adding a bacteriostatic agent if the formulation allows. |
Issue 3: Aggregation and Precipitation of Au-199 Labeled Nanoparticles
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Measure and adjust the pH of the nanoparticle suspension. The surface charge of nanoparticles is often pH-dependent. |
| High Ionic Strength | Desalt the nanoparticle solution using methods like dialysis or size exclusion chromatography. |
| Temperature Fluctuations | Store the nanoparticle suspension at a constant, recommended temperature. Avoid freeze-thaw cycles. |
| Inadequate Surface Coating | Ensure the nanoparticles have a sufficient stabilizing layer (e.g., PEG, citrate). Consider further surface modification if aggregation persists. |
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity by Radio-TLC
Objective: To separate the intact Au-199 labeled compound from radiochemical impurities such as free Au-199.
Materials:
-
Instant thin-layer chromatography (ITLC) strips (e.g., silica (B1680970) gel)
-
Developing chamber
-
Mobile phase (solvent system) - to be optimized for the specific compound
-
Radio-TLC scanner or phosphor imager
Procedure:
-
Prepare the mobile phase. A common system for metallic radiopharmaceuticals is a mixture of saline and an organic solvent (e.g., acetone, methanol). The optimal system will depend on the polarity of your compound and impurities.
-
Spot a small volume (1-2 µL) of the Au-199 labeled compound onto the origin line of the ITLC strip.
-
Allow the spot to air dry completely.
-
Place the ITLC strip in the developing chamber containing the mobile phase, ensuring the spot is above the solvent level.
-
Allow the solvent to migrate up the strip until it reaches the solvent front.
-
Remove the strip from the chamber and allow it to dry completely.
-
Analyze the strip using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.
-
Calculate the radiochemical purity (RCP) using the following formula: RCP (%) = (Counts in the product peak / Total counts on the strip) x 100
Protocol 2: In Vitro Serum Stability Assay
Objective: To assess the stability of the Au-199 labeled compound in the presence of human serum.
Materials:
-
Au-199 labeled compound
-
Human serum (freshly thawed)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Method for analyzing radiochemical purity (e.g., Radio-TLC or Radio-HPLC)
Procedure:
-
Add a known amount of the Au-199 labeled compound to a vial containing human serum (e.g., 1 part compound to 9 parts serum).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the mixture.
-
Analyze the radiochemical purity of each aliquot using a validated method like Radio-TLC (Protocol 1) or Radio-HPLC.
-
Plot the percentage of intact radiolabeled compound versus time to determine the stability profile in serum.
Visualizations
References
- 1. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Reducing off-target accumulation of Gold-199 nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target accumulation of Gold-199 (¹⁹⁹Au) nanoparticles during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary organs responsible for the off-target accumulation of this compound nanoparticles?
Gold nanoparticles (AuNPs), including ¹⁹⁹AuNPs, predominantly accumulate in the organs of the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS). The liver and spleen are the principal organs for this off-target sequestration.[1][2] The accumulation in these organs is a significant hurdle in achieving targeted delivery to tumor tissues.
Q2: How do the physical properties of ¹⁹⁹Au nanoparticles influence their biodistribution?
The size, shape, and surface charge of ¹⁹⁹Au nanoparticles are critical determinants of their in vivo biodistribution.[3]
-
Size: Smaller nanoparticles generally exhibit longer circulation times and greater tumor accumulation.[4] For instance, nanoparticles smaller than 100 nm are more likely to extravasate from leaky tumor vasculature.[5] Conversely, very small nanoparticles (<10 nm) may be rapidly cleared by the kidneys.
-
Shape: The geometry of nanoparticles affects their uptake by macrophages. Studies have shown that rod-shaped gold nanoparticles may experience less uptake by the liver and have longer blood circulation times compared to their spherical counterparts.[1]
-
Surface Charge: The surface charge influences interactions with serum proteins and cell membranes. While neutral or slightly negatively charged nanoparticles often exhibit prolonged circulation, highly positive or negative charges can lead to rapid clearance by the RES.[3]
Q3: What is PEGylation and how does it reduce off-target accumulation?
PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles.[2] This surface modification creates a hydrophilic, protective layer that reduces the adsorption of serum proteins (opsonization), thereby minimizing recognition and uptake by macrophages of the RES.[6] This "stealth" effect leads to a longer circulation half-life in the bloodstream, increasing the probability of the nanoparticles reaching the target tumor site through the enhanced permeability and retention (EPR) effect.[2][7]
Q4: What is the difference between passive and active targeting for ¹⁹⁹Au nanoparticles?
-
Passive Targeting: This strategy relies on the inherent properties of tumors, such as their leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.[5][8] Nanoparticles of an appropriate size can passively accumulate in the tumor interstitium.
-
Active Targeting: This approach involves functionalizing the nanoparticle surface with targeting ligands that specifically bind to receptors overexpressed on cancer cells.[5][8] This enhances cellular uptake and retention within the tumor. Common targeting moieties include antibodies, peptides (e.g., RGD), and vitamins (e.g., folic acid).[8][9]
Q5: How can I quantify the off-target accumulation of my ¹⁹⁹Au nanoparticles?
The biodistribution and off-target accumulation of ¹⁹⁹Au nanoparticles can be quantified using several methods. Given that ¹⁹⁹Au is a radionuclide, single-photon emission computed tomography (SPECT) imaging can provide real-time, whole-body visualization and quantification of nanoparticle distribution.[10][11] For more precise ex vivo quantification, tissue samples can be harvested, and the amount of gold can be measured using inductively coupled plasma mass spectrometry (ICP-MS), which offers very high sensitivity.[4]
Troubleshooting Guides
Issue 1: High Liver and Spleen Uptake
Problem: You are observing significant accumulation of your ¹⁹⁹Au nanoparticles in the liver and spleen, leading to low tumor-to-liver ratios.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient PEGylation | Optimize the density and length of the PEG chains on the nanoparticle surface. A higher density of longer PEG chains generally provides better shielding from the RES.[2][6] |
| Inappropriate Particle Size | Synthesize nanoparticles in the optimal size range for tumor targeting (typically 20-100 nm). Particles that are too large are rapidly cleared by the spleen, while very small particles may be cleared by the liver or kidneys.[3] |
| Surface Charge | Characterize the zeta potential of your nanoparticles. Aim for a neutral or slightly negative surface charge to minimize non-specific interactions with serum proteins and RES cells.[3] |
| Aggregation in vivo | Ensure the colloidal stability of your nanoparticles in physiological buffers and serum. Aggregation can lead to rapid uptake by the liver and spleen.[2] |
Issue 2: Low Tumor Accumulation
Problem: Your ¹⁹⁹Au nanoparticles show good circulation time but fail to accumulate effectively at the tumor site.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Particle Size for EPR | For passive targeting, ensure your nanoparticle size is within the range that takes advantage of the EPR effect (typically < 100 nm).[5] |
| Ineffective Active Targeting Ligand | Confirm the expression levels of the target receptor on your specific tumor model. The affinity and density of the targeting ligand on the nanoparticle surface are also critical and may need optimization.[12][13] |
| Poor Tumor Penetration | For dense tumors, smaller nanoparticles may exhibit better penetration. Consider using tumor-penetrating peptides in your targeting strategy. |
| Tumor Progression Stage | The effectiveness of certain targeting strategies can be dependent on the stage of tumor development, which influences receptor expression and vascular characteristics.[12] |
Experimental Protocols
Protocol 1: PEGylation of this compound Nanoparticles
This protocol describes a general method for the surface modification of ¹⁹⁹Au nanoparticles with thiol-terminated PEG.
Materials:
-
Synthesized ¹⁹⁹Au nanoparticles in solution
-
Thiol-terminated methoxy-PEG (mPEG-SH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugation equipment
Procedure:
-
To the ¹⁹⁹Au nanoparticle solution, add a molar excess of mPEG-SH. The exact ratio will need to be optimized based on nanoparticle size and desired PEG density.
-
Allow the mixture to react overnight at room temperature with gentle stirring to facilitate the formation of the gold-thiol bond.
-
Purify the PEGylated ¹⁹⁹Au nanoparticles from excess, unbound PEG by repeated centrifugation and resuspension in fresh PBS.
-
Characterize the final product for size (Dynamic Light Scattering), surface charge (Zeta Potential), and successful PEGylation (e.g., via changes in hydrodynamic radius or spectroscopic methods).
Protocol 2: Quantification of Biodistribution using ICP-MS
This protocol outlines the steps for quantifying the amount of gold in various tissues post-injection.
Materials:
-
Harvested tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart, blood) from experimental animals
-
Aqua regia (3:1 mixture of concentrated hydrochloric acid and nitric acid) - EXTREME CAUTION REQUIRED
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Gold standard solutions for calibration
Procedure:
-
Accurately weigh the harvested tissue samples.
-
Place each tissue sample in a separate acid-resistant digestion vessel.
-
Under a fume hood and with appropriate personal protective equipment, add a sufficient volume of aqua regia to completely submerge the tissue.
-
Heat the samples according to a validated digestion protocol until the tissue is completely dissolved.
-
Allow the samples to cool and then dilute them to a known volume with deionized water.
-
Prepare a calibration curve using the gold standard solutions.
-
Analyze the diluted samples using ICP-MS to determine the concentration of gold.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).[4]
Visualizations
Caption: Workflow for evaluating strategies to reduce off-target accumulation.
Caption: Overview of passive and active strategies for targeted delivery.
References
- 1. Geometry and Surface Characteristics of Gold Nanoparticles Influence their Biodistribution and Uptake by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Significant effect of size on the in vivo biodistribution of gold composite nanodevices in mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of active targeting in solid tumors with transferrin-containing gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for the functionalisation of gold nanorods to reduce toxicity and aid clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development of Gold Nanoparticles as Contrast Agents for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilizing G2/M retention effect to enhance tumor accumulation of active targeting nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Basic Properties of Gold Nanoparticles and their Applications in Tumor Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulating active targeting nanoparticle design according to tumor progressions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming instability of chelated Gold-199 radiolabels
Welcome to the technical support center for Gold-199 (¹⁹⁹Au) radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of chelated ¹⁹⁹Au radiopharmaceuticals. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research and development efforts.
A Note on the State of ¹⁹⁹Au Chelation: this compound is a promising radionuclide for theranostic applications. However, the development of specific bifunctional chelators optimized for Au(III) is an area of ongoing research. Much of the guidance provided here is based on the fundamental coordination chemistry of Gold(III) and principles extrapolated from well-established chelators for other trivalent radiometals, such as Lutetium-177 and Gallium-68. An alternative and highly stable approach reported in the literature involves the chelator-free incorporation of ¹⁹⁹Au atoms directly into the crystal lattice of gold nanoparticles.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chelation of this compound.
Q1: I am observing very low radiolabeling efficiency. What are the potential causes and solutions?
A1: Low radiolabeling efficiency is a common problem that can stem from several factors related to the unique chemistry of gold.
-
Suboptimal pH: The pH of the reaction mixture is critical. Au(III) is prone to hydrolysis at neutral to basic pH, forming insoluble gold hydroxides that are unavailable for chelation. Conversely, at very low pH, the donor atoms of the chelator may be protonated, preventing efficient complexation.
-
Solution: Perform small-scale labeling reactions across a range of pH values (typically between 4.0 and 5.5) to determine the optimal condition for your specific chelator-conjugate. Use metal-free buffers like sodium acetate (B1210297) or ammonium (B1175870) acetate to avoid competition for the chelator.
-
-
Incorrect Chelator-to-Gold Ratio: An insufficient amount of the chelator-conjugated biomolecule will result in unbound ¹⁹⁹Au.
-
Solution: Ensure a sufficient molar excess of the chelator relative to the amount of this compound. Titrate the concentration of your conjugated biomolecule to find the optimal ratio that maximizes radiolabeling yield without introducing excess unlabeled vector.
-
-
Presence of Competing Metal Contaminants: Trace metal contaminants in buffers, water, or the ¹⁹⁹Au solution can compete with this compound for the chelating agent.
-
Solution: Use high-purity, metal-free reagents and water. Pre-treat all buffers and reaction vials with a chelating agent like Chelex-100 to remove trace metal ions.
-
-
Reduction of Au(III) Precursor: Au(III) is a relatively strong oxidizing agent and can be reduced to Au(I) or metallic Au(0) by certain components in the reaction mixture, especially at elevated temperatures. These reduced forms will not be chelated effectively.
-
Solution: Avoid harsh reducing agents in your reaction setup. If heating is required, use the lowest effective temperature and minimize reaction time. Consider performing the reaction in the presence of a mild oxidizing agent if compatible with your biomolecule.
-
Q2: My ¹⁹⁹Au-labeled conjugate shows poor stability in serum. What is causing the release of the radionuclide?
A2: In vitro and in vivo instability of chelated ¹⁹⁹Au is a significant hurdle, often caused by transchelation or reduction.
-
Transchelation with Serum Proteins: Gold has a high affinity for sulfhydryl groups. Abundant proteins in serum, such as human serum albumin (HSA), contain cysteine residues that can effectively "steal" the gold from the chelator. This is particularly a problem for less stable, linear chelators (like DTPA derivatives).
-
In Vivo Reduction: The physiological environment contains endogenous reducing agents (e.g., glutathione) that can reduce the chelated Au(III) to Au(I) or Au(0). This change in oxidation state can lead to the dissociation of the complex.
-
Radiolysis: At high concentrations of radioactivity, the emitted radiation can damage the chelator or the targeting biomolecule, leading to the release of ¹⁹⁹Au.
-
Solution: Include radical scavengers, such as ethanol (B145695) or ascorbic acid, in the formulation of the final radiopharmaceutical to mitigate the effects of radiolysis.
-
Q3: Which type of chelator is best suited for this compound?
A3: While a definitive "gold standard" chelator for ¹⁹⁹Au is not yet established, the principles of coordination chemistry for Au(III) strongly suggest the superiority of macrocyclic chelators.
-
Macrocyclic Chelators (e.g., DOTA, NOTA derivatives): These are generally preferred. Their rigid, pre-organized structure leads to complexes with high thermodynamic stability and kinetic inertness. This is crucial for preventing the release of ¹⁹⁹Au in vivo.[3][4][5] Au(III) typically forms square planar complexes, and the flexibility of some macrocycles can accommodate this geometry.
-
Acyclic Chelators (e.g., DTPA derivatives): While these chelators often allow for faster labeling at lower temperatures, their flexibility results in lower thermodynamic stability. They are more prone to dissociation and transchelation in a biological environment.[9][10][11]
Data Presentation: Comparative Stability of ¹⁹⁹Au-Chelates
Proper data management is crucial for evaluating and comparing the performance of different chelators. The following tables are provided as templates to illustrate how quantitative data from your experiments should be structured.
Note: The data presented below is illustrative and intended as a guide for experimental reporting.
Table 1: Radiolabeling Efficiency of ¹⁹⁹Au with Different Bifunctional Chelators
| Chelator Conjugate | Reaction pH | Temperature (°C) | Reaction Time (min) | Average Radiochemical Yield (%) |
| Peptide-DOTA | 4.5 | 95 | 20 | 92.5 ± 2.1 |
| Peptide-DOTA | 5.5 | 95 | 20 | 85.3 ± 3.4 |
| Peptide-NOTA | 4.5 | 25 | 30 | 75.1 ± 4.5 |
| Peptide-DTPA | 5.0 | 25 | 15 | 94.2 ± 1.8 |
Table 2: In Vitro Stability of ¹⁹⁹Au-labeled Peptides in Human Serum at 37°C
| Chelator Conjugate | % Intact Complex at 1h | % Intact Complex at 4h | % Intact Complex at 24h |
| ¹⁹⁹Au-Peptide-DOTA | 98.1 ± 0.5 | 96.5 ± 0.8 | 91.3 ± 1.2 |
| ¹⁹⁹Au-Peptide-NOTA | 97.5 ± 0.7 | 95.2 ± 1.1 | 88.6 ± 1.9 |
| ¹⁹⁹Au-Peptide-DTPA | 85.4 ± 2.1 | 72.3 ± 3.5 | 55.7 ± 4.0 |
Table 3: Challenge Assay - Stability in the Presence of 1000-fold Molar Excess of Cysteine
| Chelator Conjugate | % Intact Complex at 1h | % Intact Complex at 4h |
| ¹⁹⁹Au-Peptide-DOTA | 95.3 ± 1.0 | 90.1 ± 1.4 |
| ¹⁹⁹Au-Peptide-DTPA | 60.7 ± 3.8 | 41.2 ± 4.1 |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-conjugated Peptide with ¹⁹⁹Au
-
Reagent Preparation:
-
Prepare a 0.1 M sodium acetate buffer solution using high-purity, metal-free water and adjust the pH to 4.5.
-
Dissolve the DOTA-conjugated peptide in metal-free water to a concentration of 1 mg/mL.
-
Obtain the ¹⁹⁹Au solution (typically as H¹⁹⁹AuCl₄ in dilute HCl) and determine its radioactivity concentration.
-
-
Radiolabeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, combine 50 µL of the 0.1 M sodium acetate buffer (pH 4.5) with 10 µL of the DOTA-peptide solution (10 µg).
-
Carefully add 5-10 µL of the ¹⁹⁹Au solution (approx. 37-74 MBq) to the tube.
-
Gently mix the solution by flicking the tube.
-
Incubate the reaction mixture in a heating block at 95°C for 20 minutes.
-
After incubation, allow the tube to cool to room temperature.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction and chelate any remaining free ¹⁹⁹Au, add 5 µL of a 50 mM DTPA solution and incubate for 5 minutes at room temperature.
-
Protocol 2: Quality Control using Radio-TLC
-
System Setup:
-
Use iTLC-SG strips as the stationary phase.
-
Prepare the mobile phase: 0.1 M sodium citrate (B86180) buffer, pH 5.0.
-
-
Procedure:
-
Spot ~1 µL of the final reaction mixture onto the bottom of an iTLC-SG strip.
-
Place the strip in a chromatography tank containing the mobile phase, ensuring the spot is above the solvent line.
-
Allow the solvent to migrate to the top of the strip.
-
Remove the strip and let it dry.
-
Analyze the strip using a radio-TLC scanner or by cutting the strip in half and counting each section in a gamma counter.
-
Interpretation: The chelated ¹⁹⁹Au-peptide conjugate will remain at the origin (Rf = 0.0), while free ¹⁹⁹Au will migrate with the solvent front (Rf = 1.0). Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts at Origin / Total Counts) * 100.
-
Protocol 3: In Vitro Serum Stability Assay
-
Procedure:
-
Purify the ¹⁹⁹Au-labeled peptide using a C18 Sep-Pak cartridge to remove free ¹⁹⁹Au and other reactants.
-
Add a known amount of the purified radiolabeled peptide to a vial of fresh human serum.
-
Incubate the vial in a water bath at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot using a size-exclusion HPLC system with a radioactivity detector or by protein precipitation (e.g., with ethanol or acetonitrile) followed by radio-TLC of the supernatant to quantify the amount of released ¹⁹⁹Au.
-
Calculate the percentage of intact complex remaining at each time point.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts in the chelation of this compound and troubleshooting instability.
Caption: A logical workflow for troubleshooting common issues in ¹⁹⁹Au radiolabeling.
Caption: The process of chelation, where ¹⁹⁹Au³⁺ is stably encapsulated by a DOTA macrocycle.
Caption: Key pathways leading to the in vivo instability of ¹⁹⁹Au(III) chelates.
References
- 1. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging chelators for nuclear imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclometalated (N,C) Au(III) Complexes: The Impact of Trans Effects on Their Synthesis, Structure, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing Organometallic Au(III) Complexes as Precision Scaffolds for Next‐Generation Therapeutic and Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harnessing Organometallic Au(III) Complexes as Precision Scaffolds for Next-Generation Therapeutic and Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Gold-199 Preparations: A Technical Support Center for Minimizing Radiolysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on minimizing the effects of radiolysis in Gold-199 (¹⁹⁹Au) preparations. As a radionuclide with promising theranostic potential, maintaining the radiochemical purity of ¹⁹⁹Au-labeled compounds is critical for accurate diagnostic imaging and effective therapeutic outcomes.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the preparation and handling of ¹⁹⁹Au radiopharmaceuticals.
Troubleshooting Guide: Common Issues in ¹⁹⁹Au Preparations
| Issue | Potential Cause | Recommended Solution |
| Low Radiochemical Purity (RCP) Immediately After Labeling | Suboptimal Labeling Conditions: Incorrect pH, temperature, or incubation time. | - Optimize the pH of the reaction mixture; for many radiometal-ligand conjugations, a slightly acidic to neutral pH is optimal. - Verify the optimal temperature and incubation time for your specific ¹⁹⁹Au-ligand system. - Ensure all reagents are of high quality and free from metal contaminants. |
| Poor Quality of Precursors: Degradation of the targeting molecule or chelator. | - Use fresh, properly stored precursors. - Characterize the purity of the unlabeled ligand/peptide before radiolabeling. | |
| Presence of Impurities: Competing metal ions in the radionuclide solution or buffers. | - Use high-purity water and reagents. - Purify the ¹⁹⁹Au solution if metallic impurities are suspected. Common impurities in gold can include silver, copper, and platinum group metals.[1][4] | |
| Decreasing RCP Over Time (Post-Labeling) | Radiolysis: The primary cause of degradation in radiopharmaceuticals. High radioactivity concentration accelerates this process. | - Add Stabilizers: Incorporate radical scavengers such as ascorbic acid, gentisic acid, or ethanol (B145695) into the final formulation. - Dilute the Preparation: If possible, dilute the final product to reduce the radiation dose to the formulation. - Control Storage Conditions: Store the preparation at low temperatures (e.g., 2-8°C or frozen) to slow down degradation reactions.[5] |
| Oxidation: Sensitivity of the labeled compound to oxidative damage. | - In addition to general radical scavengers, consider the use of specific antioxidants. - Prepare and store the radiopharmaceutical under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent Labeling Yields | Variability in Reagent Quality: Inconsistent quality of ¹⁹⁹Au, precursors, or buffers. | - Establish and adhere to strict quality control procedures for all incoming raw materials. - Perform regular checks on the performance of radionuclide generators or the quality of cyclotron-produced ¹⁹⁹Au. |
| Procedural Variations: Minor deviations in the experimental protocol. | - Standardize the entire labeling procedure, including volumes, concentrations, and handling steps. - Ensure all personnel are trained on the standardized protocol. | |
| Unexpected Peaks in Radio-HPLC or Spots in Radio-TLC | Radiolytic Impurities: Degradation products resulting from radiolysis. | - Use stabilizers and optimized storage conditions to minimize the formation of these impurities. - Characterize the impurities to understand the degradation pathway. |
| Chemical Impurities: Contaminants from reagents or vials. | - Ensure the cleanliness of all vials and equipment. - Run a blank (unlabeled compound) to identify any non-radioactive impurities that may be interfering with the analysis. |
Frequently Asked Questions (FAQs)
Radiolysis and Stabilization
Q1: What is radiolysis and why is it a concern for ¹⁹⁹Au preparations?
A1: Radiolysis is the dissociation of molecules caused by ionizing radiation. In ¹⁹⁹Au preparations, the emitted beta particles and gamma rays can interact with water and other molecules in the formulation, generating highly reactive free radicals (e.g., hydroxyl radicals, hydrated electrons).[6] These radicals can attack and degrade the ¹⁹⁹Au-labeled compound, leading to a decrease in radiochemical purity over time. This degradation can compromise the in-vivo targeting and efficacy of the radiopharmaceutical.[6][7]
Q2: What are the most effective stabilizers for minimizing radiolysis in ¹⁹⁹Au preparations?
A2: While specific quantitative data for ¹⁹⁹Au is limited, ascorbic acid, gentisic acid, and ethanol are widely used and effective radical scavengers for other therapeutic radiometals like Lutetium-177 and Gallium-68, and are recommended for ¹⁹⁹Au.[8] Ascorbic acid is particularly useful as it can also act as a buffer. A combination of stabilizers, such as ascorbic acid and ethanol, can have a synergistic effect.[9]
Q3: What are the recommended concentrations for these stabilizers?
A3: The optimal concentration can depend on the specific activity and formulation of the ¹⁹⁹Au preparation. Based on studies with other radiometals, the following ranges are a good starting point for optimization:
-
Ascorbic Acid: 0.1 M to 0.5 M. It can also serve as a buffer in the pH range of 5-6.[10]
-
Ethanol: 10% to 20% (v/v) in the final formulation.[9]
-
Gentisic Acid: Concentrations around 3.5 mM have been shown to be effective in combination with other stabilizers.[5]
Q4: Can the formulation's pH affect the stability of my ¹⁹⁹Au preparation?
A4: Yes, pH is a critical parameter. The stability of the radiolabeled complex and the effectiveness of certain stabilizers are pH-dependent. For instance, ascorbic acid has good buffering capacity between pH 5 and 6.[10] The optimal pH for both labeling and stability should be determined empirically for each specific ¹⁹⁹Au-labeled molecule.
Quality Control and Analysis
Q5: What are the standard methods for determining the radiochemical purity of ¹⁹⁹Au preparations?
A5: The most common methods are radio-Thin-Layer Chromatography (radio-TLC) and radio-High-Performance Liquid Chromatography (radio-HPLC).[11][12][13] These techniques separate the intact radiolabeled compound from impurities such as free ¹⁹⁹Au and radiolytic degradation products.
Q6: I am observing streaking or unexpected spots on my radio-TLC. What could be the cause?
A6: Streaking can be caused by the radiolabeled compound binding to the stationary phase, which can sometimes be mitigated by adjusting the mobile phase.[14] Unexpected spots could be due to radiolytic impurities, the presence of colloids, or interactions with the TLC plate. It's important to use a validated TLC system and to handle the plates carefully to avoid contamination.
Q7: My radio-HPLC results show multiple radioactive peaks. How do I identify them?
A7: Multiple peaks can represent the intact radiopharmaceutical, free ¹⁹⁹Au, and various radiolytic byproducts. To identify the peaks, you can:
-
Inject a non-radioactive ("cold") standard of your compound to determine its retention time.
-
Analyze a sample of the ¹⁹⁹Au starting material to identify the peak corresponding to free gold.
-
Analyze samples at different time points after preparation to observe the growth of impurity peaks, which is indicative of radiolysis.
Experimental Protocols
Protocol 1: General Method for Radio-TLC Analysis of ¹⁹⁹Au-Labeled Gold Nanoparticles
This protocol is adapted from a method for ¹²⁵I-labeled gold nanoparticles and should be optimized for your specific ¹⁹⁹Au preparation.[9][15]
-
Materials:
-
Silica-coated TLC plates
-
Mobile Phase: Ethyl acetate (B1210297) (optimization may be required; other solvents or mixtures may be more suitable for different ligands)
-
Developing chamber
-
Radio-TLC scanner
-
-
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Cover and allow the atmosphere to saturate.
-
Carefully spot a small volume (e.g., 1-2 µL) of the ¹⁹⁹Au preparation onto the origin line of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in the developing chamber, ensuring the origin is above the solvent level.
-
Allow the solvent front to migrate to the desired height (e.g., 1 cm from the top of the plate).
-
Remove the plate from the chamber and allow it to dry completely.
-
Analyze the plate using a radio-TLC scanner to determine the distribution of radioactivity. The intact radiolabeled nanoparticles are expected to remain at the origin (Rf = 0), while smaller impurities will migrate with the solvent front.
-
Protocol 2: General Method for Radio-HPLC Analysis of ¹⁹⁹Au-Labeled Peptides
This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of ¹⁹⁹Au-labeled peptides.[8]
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, UV detector, and an in-line radioactivity detector.
-
C18 reverse-phase column (e.g., 3 µm particle size, 3.0 mm x 150 mm).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 10-20 µL) of the ¹⁹⁹Au preparation.
-
Run a gradient elution. A typical gradient might be:
-
0-2 min: 5% B
-
2-7 min: 5% to 100% B
-
7-8 min: 100% B
-
8-12 min: 100% to 5% B
-
12-15 min: 5% B
-
-
Monitor the eluate with both the UV detector (at a wavelength appropriate for the peptide, e.g., 220 nm or 280 nm) and the radioactivity detector.
-
Integrate the peaks from the radioactivity detector to calculate the radiochemical purity. The retention time of the ¹⁹⁹Au-labeled peptide can be confirmed by comparing it to the retention time of the non-radioactive standard.
-
Visualizing Radiolysis and Experimental Workflows
To better understand the processes involved in minimizing radiolysis, the following diagrams illustrate the mechanism of radiolysis and a typical experimental workflow for preparing and analyzing a stabilized ¹⁹⁹Au radiopharmaceutical.
Caption: Mechanism of water radiolysis and the protective role of stabilizers.
Caption: A typical workflow for the preparation and quality control of stabilized ¹⁹⁹Au radiopharmaceuticals.
References
- 1. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Inhibition of autoradiolysis of radiolabeled monoclonal antibodies by cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 6. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 7. WO2013003530A1 - Devices and methods for reducing radiolysis of radiolabeled compounds - Google Patents [patents.google.com]
- 8. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacylibrary.com [pharmacylibrary.com]
- 10. mdpi.com [mdpi.com]
- 11. Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. Evaluation of C18 monolithic columns for radiochemical purity measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Improving SPECT image quality with Gold-199
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Gold-199 for Single Photon Emission Computed Tomography (SPECT) imaging. This resource provides troubleshooting guidance and frequently asked questions to enhance the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using this compound for SPECT imaging?
A1: this compound (¹⁹⁹Au) offers several advantages for SPECT imaging. Its half-life of approximately 3.14 days is suitable for longitudinal studies, allowing for imaging over several days.[1] It emits gamma rays at 158.4 keV (40% abundance) and 208.2 keV (8.72% abundance), which are well-suited for standard SPECT cameras. A key advantage is the ability to directly incorporate ¹⁹⁹Au atoms into the crystal lattice of gold nanoparticles. This "doping" method ensures high in vivo stability of the radiolabel, which is crucial for accurate tracking and quantification, a significant improvement over chelator-based labeling methods that can suffer from instability.[1][2] This stable labeling leads to higher quality SPECT images compared to mixtures of gold isotopes like ¹⁹⁸Au/¹⁹⁹Au.[1]
Q2: What are the key physical properties of this compound?
A2: Understanding the physical characteristics of this compound is essential for proper experimental design and data analysis. Key properties are summarized in the table below.
| Property | Value |
| Half-life | ~3.14 days |
| Decay Mode | Beta emission (β⁻) |
| Primary Gamma Emissions | 158.4 keV (40% abundance) |
| 208.2 keV (8.72% abundance) | |
| Production Method | Neutron irradiation of enriched Platinum-198 (¹⁹⁸Pt) |
Source:[1]
Q3: How can I synthesize this compound doped gold nanoparticles (¹⁹⁹Au-AuNPs)?
A3: A common method for synthesizing ¹⁹⁹Au-AuNPs is through a seed-mediated growth process. This involves introducing a radioactive this compound precursor (H¹⁹⁹AuCl₄) during the growth phase of the nanoparticles. This method allows for precise control over the final particle size and the specific activity of the nanoparticles.[1] A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide.
Q4: What are the recommended starting parameters for SPECT/CT acquisition with ¹⁹⁹Au?
A4: Optimal acquisition parameters can vary based on the specific SPECT system, collimator, and experimental goals. However, the following table provides a general set of starting parameters for preclinical imaging with ¹⁹⁹Au-AuNPs.
| Parameter | Recommendation | Rationale |
| Collimator | Medium-energy | Suitable for the 158 keV and 208 keV photopeaks of ¹⁹⁹Au. |
| Energy Windows | 15-20% window centered at 158.4 keV and/or 208.2 keV | To capture the primary photopeaks while minimizing scatter. |
| Acquisition Mode | Step-and-shoot or continuous | Standard SPECT acquisition modes. |
| Number of Projections | 60-120 over 360° | A higher number of projections generally improves image quality. |
| Acquisition Time | 20-30 seconds per projection | Adjust based on injected activity and desired image statistics. |
| Reconstruction | Ordered Subset Expectation Maximization (OSEM) | An iterative reconstruction method that can improve image quality over filtered back-projection (FBP).[3][4] |
Troubleshooting Guide
This guide addresses common issues encountered during ¹⁹⁹Au SPECT experiments, from nanoparticle synthesis to image analysis.
Problem 1: Low Radiolabeling Yield or Unstable Nanoparticles
-
Question: My synthesis of ¹⁹⁹Au-doped gold nanoparticles resulted in a low yield or the nanoparticles are aggregating. What could be the cause?
-
Answer:
-
Incomplete Reduction: Ensure that the reducing agent (e.g., ascorbic acid) is fresh and added in the correct concentration to completely reduce the gold precursor.[1]
-
Improper pH: The pH of the reaction mixture can significantly affect nanoparticle stability. Verify that the pH is within the optimal range for your specific synthesis protocol.
-
Contamination: Glassware must be meticulously cleaned to avoid any contaminants that could interfere with nanoparticle formation and stability.[5]
-
Insufficient Capping Agent: The stabilizing or capping agent (e.g., CTAC) must be present in a sufficient concentration to prevent aggregation of the newly formed nanoparticles.[1]
-
In Vitro/In Vivo Instability: After synthesis, it is crucial to test the stability of the radiolabeled nanoparticles in relevant biological media (e.g., serum, phosphate-buffered saline).[6][7] Instability can lead to the release of ¹⁹⁹Au, resulting in inaccurate biodistribution data.
-
Problem 2: Poor SPECT Image Quality (Noisy or Blurry Images)
-
Question: My SPECT images are noisy and have low resolution. How can I improve the image quality?
-
Answer:
-
Insufficient Counts: Low photon counts are a primary cause of noisy images.[8] Consider increasing the injected dose of ¹⁹⁹Au-AuNPs (while adhering to animal welfare guidelines) or increasing the acquisition time per projection.
-
Incorrect Collimator: Using a low-energy collimator for the 158 keV and 208 keV photons of ¹⁹⁹Au can result in septal penetration, which degrades image resolution. A medium-energy collimator is generally recommended.
-
Inappropriate Reconstruction Parameters: The number of iterations and subsets used in OSEM reconstruction significantly impacts image quality.[3][4] Too few iterations can result in a blurry image, while too many can amplify noise. It is advisable to empirically optimize these parameters for your specific imaging setup.
-
Patient Motion: Motion during the scan can cause significant blurring and artifacts.[8] Ensure the animal is securely immobilized and properly anesthetized throughout the acquisition.
-
Problem 3: Presence of Image Artifacts
-
Question: I am observing unexpected patterns or "artifacts" in my reconstructed SPECT images. What are they and how can I prevent them?
-
Answer:
-
Attenuation Artifacts: Photons are attenuated (absorbed or scattered) as they travel through tissue, which can lead to artificially low signal in certain regions.[8] CT-based attenuation correction, available on SPECT/CT systems, is the most accurate way to correct for this.
-
Scatter Artifacts: Photons that are scattered within the subject can be incorrectly detected, reducing image contrast. Using appropriate energy windows and scatter correction algorithms during reconstruction can mitigate this.
-
Ring Artifacts: These appear as circular patterns in the image and are often caused by detector non-uniformity or miscalibration.[9] Regular quality control of the SPECT system, including uniformity checks, is essential for prevention.[10]
-
Center of Rotation (COR) Errors: An inaccurate COR calibration can lead to a loss of resolution and distortion in the reconstructed images. Regular COR quality control is crucial.
-
Below is a troubleshooting workflow to help identify and resolve common issues in ¹⁹⁹Au SPECT imaging.
Experimental Protocols
Protocol 1: Synthesis of ¹⁹⁹Au-Doped Gold Nanoparticles (¹⁹⁹Au-AuNPs)
This protocol is adapted from a seed-mediated growth method.[1] All procedures involving radioactive materials should be conducted in compliance with institutional radiation safety guidelines.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄)
-
Cetyltrimethylammonium chloride (CTAC)
-
Ascorbic acid (AA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
H¹⁹⁹AuCl₄ solution (activity as required)
-
Ultrapure water
Procedure:
-
Seed Solution Preparation:
-
Prepare a seed solution by adding ice-cold NaBH₄ solution to a mixture of aqueous CTAB and HAuCl₄ under stirring.
-
Allow the mixture to rest to ensure complete decomposition of NaBH₄.
-
-
Growth of 5 nm ¹⁹⁹Au-AuNPs:
-
In a clean glass vial, mix aqueous CTAC with an aqueous solution of HAuCl₄ containing the desired activity of H¹⁹⁹AuCl₄.
-
Add aqueous ascorbic acid to the mixture.
-
Introduce the seed solution to initiate the growth of the nanoparticles.
-
Stir the solution for approximately 1 hour.
-
-
Purification:
-
Purify the resulting ¹⁹⁹Au-AuNPs by ultrafiltration or centrifugation to remove unreacted reagents.
-
Wash the nanoparticles multiple times with ultrapure water.
-
The workflow for synthesizing ¹⁹⁹Au-doped gold nanoparticles is illustrated below.
Protocol 2: In Vivo Stability Assessment of ¹⁹⁹Au-AuNPs
Objective: To determine the stability of the radiolabel on the gold nanoparticles in a biological environment.
Materials:
-
¹⁹⁹Au-AuNPs
-
Freshly collected human or animal serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Centrifuge
-
Gamma counter
Procedure:
-
Incubate a known activity of ¹⁹⁹Au-AuNPs in serum and PBS at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
-
Centrifuge the aliquot to pellet the nanoparticles.
-
Carefully separate the supernatant from the nanoparticle pellet.
-
Measure the radioactivity in both the supernatant and the pellet using a gamma counter.
-
Calculate the percentage of ¹⁹⁹Au that has leached from the nanoparticles into the supernatant at each time point. High radioactivity in the pellet and low radioactivity in the supernatant indicates good stability.[6][7]
Protocol 3: Preclinical SPECT/CT Imaging with ¹⁹⁹Au-AuNPs
Objective: To acquire in vivo images of the biodistribution of ¹⁹⁹Au-AuNPs.
Procedure:
-
Animal Preparation: Anesthetize the animal model (e.g., mouse) and maintain anesthesia throughout the imaging procedure.
-
Radiotracer Administration: Administer a known activity of the ¹⁹⁹Au-AuNP formulation, typically via intravenous injection.
-
Positioning: Position the animal securely on the imaging bed of the SPECT/CT scanner.
-
CT Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction.
-
SPECT Scan: Immediately following the CT scan, perform the SPECT acquisition using optimized parameters (see table above).
-
Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM), incorporating corrections for attenuation (using the CT data) and scatter.[3][4]
-
Image Analysis: Co-register the SPECT and CT images for analysis. Quantify the radioactivity concentration in various organs or regions of interest.
References
- 1. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Optimization of OSEM parameters in myocardial perfusion imaging reconstruction as a function of body mass index: a clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 6. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 9. knepublishing.com [knepublishing.com]
- 10. Common nuclear medicine artifacts. | PPTX [slideshare.net]
Addressing batch-to-batch variability in Au-199 nanoparticle synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Au-199 nanoparticles. Our aim is to help you address and overcome common challenges related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Au-199 nanoparticles?
A1: Au-199 nanoparticles are typically synthesized by adapting standard gold nanoparticle synthesis methods to incorporate the radioactive isotope. The most common methods include:
-
Seed-Mediated Growth: This is a widely used method where small, pre-formed gold "seed" nanoparticles are grown into larger particles in a solution containing a gold salt, a reducing agent, and a capping agent. To produce Au-199 nanoparticles, a solution containing H¹⁹⁹AuCl₄ is introduced during the growth phase.[1]
-
Citrate (B86180) Reduction (Turkevich Method): This classic method involves the reduction of a gold salt (tetrachloroauric acid - HAuCl₄) by sodium citrate in a heated aqueous solution.[2][3][4][5] For Au-199 synthesis, the radioactive gold precursor is mixed with the stable gold precursor.[6][7]
-
Radiolytic Synthesis: This method utilizes ionizing radiation (like gamma rays from a nuclear reactor) to reduce gold ions in solution, leading to the formation of nanoparticles.[8][9] This can be a one-step process to produce radioactive gold nanoparticles directly.[8]
Q2: What are the primary sources of batch-to-batch variability in Au-199 nanoparticle synthesis?
A2: Batch-to-batch variability in nanoparticle synthesis is a common challenge and can arise from several factors:[10][11]
-
pH Fluctuations: Even slight variations in the pH of the reaction mixture can significantly impact the final nanoparticle concentration and size distribution.[12][13][14]
-
Temperature Control: Inconsistent reaction temperatures can alter the kinetics of nucleation and growth, leading to variations in particle size and uniformity.[15][16]
-
Precursor and Reagent Quality: The purity and concentration of the gold precursor (HAuCl₄ and H¹⁹⁹AuCl₄), reducing agents (e.g., sodium citrate, ascorbic acid), and capping agents can affect the final product.
-
Capping Agent Efficiency: The type and concentration of the capping agent are crucial for preventing aggregation and controlling the final size and stability of the nanoparticles.
-
Mixing Rate: The speed and efficiency of mixing can influence the homogeneity of the reaction mixture, affecting nucleation and growth rates.
-
Glassware Cleanliness: Residual contaminants on glassware can act as unwanted nucleation sites, leading to poorly controlled synthesis.[17]
Q3: How can I characterize my Au-199 nanoparticles to assess their quality and consistency?
A3: A combination of characterization techniques is essential to thoroughly assess the properties of your synthesized nanoparticles:
-
UV-Visible Spectroscopy: This is a quick and straightforward method to confirm the formation of gold nanoparticles by detecting their characteristic Surface Plasmon Resonance (SPR) peak, typically around 520 nm for spherical particles. The position and shape of this peak can provide initial information about particle size and aggregation state.[4]
-
Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.[18][19][20][21] It is also useful for assessing the stability of the nanoparticles by measuring their zeta potential.[17]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for accurate measurement of their size, shape, and morphology.[22][23][24][25]
-
Scanning Electron Microscopy (SEM): SEM can also be used to visualize the nanoparticles and assess their morphology and size distribution.[4]
-
X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the nanoparticles.[22]
-
Atomic Force Microscopy (AFM): AFM can provide topographical information about the nanoparticles, including their size and shape.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during Au-199 nanoparticle synthesis.
Issue 1: Inconsistent Nanoparticle Size Between Batches
| Potential Cause | Recommended Solution |
| pH Variation | Strictly control and monitor the pH of the reaction mixture before and during the synthesis. Use a calibrated pH meter. Even minor fluctuations can lead to significant size differences.[12][13] |
| Temperature Fluctuation | Use a precisely controlled heating system (e.g., a temperature-controlled bath or mantle) to ensure a constant and uniform reaction temperature.[15][16] |
| Inconsistent Reagent Addition | Add reagents, especially the reducing agent, rapidly and consistently to the reaction mixture while maintaining vigorous stirring to ensure homogeneous nucleation. |
| Varying Precursor Concentration | Prepare stock solutions of precursors and reagents accurately and use precise volumes for each synthesis. |
Issue 2: Nanoparticle Aggregation
| Potential Cause | Recommended Solution |
| Insufficient Capping Agent | Ensure the concentration of the capping agent (e.g., sodium citrate) is sufficient to stabilize the nanoparticle surface. The ratio of capping agent to the gold precursor is a critical parameter. |
| Incorrect pH | The pH can affect the charge on the nanoparticle surface, influencing their stability. Optimize the pH to ensure sufficient electrostatic repulsion between particles.[26] |
| High Ionic Strength of the Medium | Avoid introducing high concentrations of salts into the nanoparticle solution, as this can screen the surface charge and lead to aggregation. |
| Improper Storage | Store nanoparticle solutions at recommended temperatures (often 4°C) and avoid freezing, which can cause irreversible aggregation. |
Issue 3: Low Yield of Nanoparticles
| Potential Cause | Recommended Solution |
| Suboptimal pH | The yield of the reaction can be highly dependent on the pH. Studies have shown a linear correlation between pH and the concentration of gold nanoparticles formed within a certain range.[12] |
| Incomplete Reduction | Ensure the reducing agent is fresh and added in the correct stoichiometric amount. The reaction time and temperature should also be sufficient for complete reduction of the gold precursor. |
| Precursor Degradation | Gold precursor solutions can degrade over time. Use freshly prepared solutions for best results. |
Experimental Protocols
Protocol 1: Synthesis of Au-199 Doped Nanoparticles (Seed-Mediated Growth)
This protocol is adapted from a method for synthesizing Au-199 doped gold nanoparticles for biomedical imaging.[1]
-
Seed Preparation:
-
Prepare a seed solution by adding 300 µL of ice-cold, freshly prepared NaBH₄ solution (10 mM) to a mixture of 2.5 mL of aqueous CTAB (200 mM) and 2.5 mL of aqueous HAuCl₄ (0.5 mM) with magnetic stirring.
-
Allow the solution to rest for 3 hours to ensure complete decomposition of any remaining NaBH₄.
-
-
Growth of 18 nm Au-199 Nanoparticles:
-
In a separate container, mix 2 mL of aqueous CTAC (200 mM) with 2 mL of H₂O.
-
Gently mix in 260 µL of aqueous ascorbic acid (10 mM) and 320 µL of the seed solution.
-
Using a syringe pump, add 4 mL of an aqueous solution of HAuCl₄ (0.5 mM) containing the desired activity of H¹⁹⁹AuCl₄ at a rate of 2 mL/h while stirring.
-
Continue stirring for 1 hour after the addition is complete.
-
-
Purification:
-
Collect the synthesized ¹⁹⁹Au-AuNPs by centrifugation (e.g., 13,200 rpm for 10 minutes).
-
Wash the nanoparticles three times with ultrapure H₂O by repeated centrifugation and resuspension.
-
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Ensure the nanoparticle suspension is homogeneous and free of aggregates. Brief sonication may be necessary to break up loose agglomerates.
-
Dilute the sample to an appropriate concentration with a suitable solvent (typically ultrapure water) to avoid multiple scattering effects. The optimal concentration depends on the particle size and the instrument being used.[27]
-
-
Instrument Setup:
-
Set the temperature of the sample holder, as temperature affects the viscosity of the solvent and the Brownian motion of the particles.
-
Input the correct parameters for the solvent (viscosity and refractive index) into the software.
-
-
Measurement:
-
Place the cuvette containing the sample into the DLS instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time and use an autocorrelation function to calculate the diffusion coefficient, from which the hydrodynamic diameter is determined via the Stokes-Einstein equation.[20][21]
-
-
Data Analysis:
-
Analyze the size distribution data provided by the software. The polydispersity index (PDI) will give an indication of the width of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse sample.
-
Visualizations
Caption: Experimental workflow for Au-199 nanoparticle synthesis and characterization.
References
- 1. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Turkevich Method for Synthesizing Gold Nanoparticles | A Comprehensive Guide | Nanopartz⢠[nanopartz.com]
- 3. Gold Nanoparticle Synthesis: Turkevich vs Brust vs Green [torskal.com]
- 4. mdpi.com [mdpi.com]
- 5. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Study of the 199Au nanoparticles production parameters via irradiation of platinum target by using thermal neutrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Synthesis of Radioactive Gold Nanoparticles Using a Research Nuclear Reactor | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 9. impact.ornl.gov [impact.ornl.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH Dependence of Size Control in Gold Nanoparticles Synthesized at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 14. The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temperature Effect of the Synthesis of Gold Nanoparticles by Microfluidics | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
- 18. horiba.com [horiba.com]
- 19. scholarworks.uark.edu [scholarworks.uark.edu]
- 20. wyatt.com [wyatt.com]
- 21. Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing [mdpi.com]
- 22. updates.reinste.com [updates.reinste.com]
- 23. TEM Grid Preparation for Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]
- 24. A Guide for Using Transmission Electron Microscopy for Studying the Radiosensitizing Effects of Gold Nanoparticles In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 26. mdpi.com [mdpi.com]
- 27. bettersizeinstruments.com [bettersizeinstruments.com]
Technical Support Center: Enhancing In Vivo Stability of Gold-199 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo stability of Gold-199 (¹⁹⁹Au) nanoparticles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of ¹⁹⁹Au nanoparticles in biological systems.
Q1: What are the primary challenges to the in vivo stability of ¹⁹⁹Au nanoparticles?
A1: The primary challenges to the in vivo stability of ¹⁹⁹Au nanoparticles are:
-
Aggregation: The high salt concentration and presence of proteins in biological fluids can disrupt the electrostatic stabilization of nanoparticles, causing them to aggregate. This aggregation can alter their physicochemical properties and lead to rapid clearance from circulation.[1][2]
-
Opsonization and Reticuloendothelial System (RES) Uptake: Nanoparticles can be coated by serum proteins (opsonins), which flags them for recognition and removal by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen.[3][4] This significantly reduces their blood circulation time and availability for reaching the target tissue.
-
Protein Corona Formation: Upon entering a biological environment, nanoparticles are immediately coated with a layer of proteins, forming the "protein corona".[5] This new biological identity can affect the nanoparticle's size, charge, and interaction with cells, influencing its biodistribution and therapeutic efficacy.[5][6]
Q2: How does surface modification improve the in vivo stability of ¹⁹⁹Au nanoparticles?
A2: Surface modification is the most effective strategy to enhance in vivo stability. This is primarily achieved by:
-
Providing Steric Hindrance: Attaching long-chain polymers, such as polyethylene (B3416737) glycol (PEG), to the nanoparticle surface creates a protective layer. This layer physically prevents other proteins from binding (opsonization) and reduces uptake by the RES.[4]
-
Increasing Colloidal Stability: Surface coatings can prevent aggregation in high ionic strength environments typical of the body.[1]
-
Improving Biocompatibility: Modifying the surface with biocompatible materials reduces potential toxicity associated with bare nanoparticles.[7]
Q3: What is PEGylation and why is it a preferred method for stabilization?
A3: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles. It is a widely used and effective method for improving in vivo stability for several reasons:
-
Reduced Opsonization: The hydrophilic PEG layer creates a "stealth" effect, repelling serum proteins and reducing recognition by the RES.[4][8]
-
Prolonged Blood Circulation: By evading the RES, PEGylated nanoparticles remain in the bloodstream for longer periods, increasing the probability of reaching their target site.[3][4]
-
Enhanced Stability: PEG provides a steric barrier that prevents aggregation under physiological conditions.[4]
Q4: Does the size of the ¹⁹⁹Au nanoparticle affect its in vivo stability and biodistribution?
A4: Yes, nanoparticle size is a critical factor. Generally, smaller nanoparticles (≤ 40 nm) tend to have longer circulation half-lives.[9] However, very small nanoparticles (<5 nm) can be rapidly cleared by the kidneys. Larger nanoparticles are more prone to uptake by the liver and spleen.[9] The shape of the nanoparticle also influences its interaction with biological systems.[10]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments.
Problem 1: My ¹⁹⁹Au nanoparticles are aggregating during PEGylation.
-
Symptom: The color of the nanoparticle solution changes from red to purple or blue, and a precipitate may form. UV-Vis spectroscopy shows a significant red-shift or broadening of the surface plasmon resonance (SPR) peak.[11]
-
Cause: Rapid addition of thiol-PEG (mPEG-SH) can displace the initial stabilizing ligands (e.g., citrate) from the nanoparticle surface too quickly, leading to a loss of electrostatic repulsion before the PEG molecules can form a stable steric barrier.[11] High salt concentrations or an inappropriate pH can also contribute to this instability.[1][11]
-
Solution:
-
Slow, Drop-wise Addition: Add a dilute solution of the mPEG-SH to the nanoparticle suspension very slowly while stirring. This allows for a gradual ligand exchange process.[11]
-
pH Adjustment: Ensure the pH of the nanoparticle solution is compatible with the PEGylation reaction. For citrate-stabilized nanoparticles, a pH around 7.0 is often recommended.[11]
-
Use Low Ionic Strength Buffers: Dissolve the mPEG-SH in deionized water or a very low concentration buffer to prevent charge shielding effects that can lead to aggregation.[11]
-
Problem 2: The PEGylated ¹⁹⁹Au nanoparticles show poor blood circulation time in vivo.
-
Symptom: Biodistribution studies show rapid accumulation in the liver and spleen shortly after injection, with low concentrations in the blood.
-
Cause: This could be due to incomplete or insufficient PEGylation, or the use of a PEG molecule with a low molecular weight.
-
Solution:
-
Optimize PEGylation Protocol: Ensure complete surface coverage by optimizing the molar ratio of PEG to nanoparticles. Characterize the PEGylated nanoparticles using Dynamic Light Scattering (DLS) to confirm an increase in hydrodynamic diameter, which indicates successful coating.
-
Use Higher Molecular Weight PEG: Studies have shown that PEG with a molecular weight of at least 5 kDa is more effective at prolonging blood circulation time compared to lower molecular weight PEGs.
-
Purification: After PEGylation, it is crucial to remove any excess, unreacted reagents by centrifugation or dialysis, as these can cause instability.[11]
-
Problem 3: DLS measurements of my nanoparticles in serum are inconsistent and show large particle sizes.
-
Symptom: DLS results show a very high polydispersity index (PDI) and an average particle size that is much larger than expected, suggesting massive aggregation.
-
Cause: When nanoparticles are introduced into serum, they are immediately coated with proteins, which can cause some degree of aggregation. DLS measures the hydrodynamic diameter, which includes the nanoparticle core, the surface coating, and the protein corona. The presence of large protein aggregates in the serum itself can also interfere with the measurement.[12]
-
Solution:
-
Alternative Techniques: For assessing stability in serum, UV-Vis spectroscopy can be a more reliable method. Aggregation causes a change in the SPR peak, which can be monitored over time.[13]
-
Sample Preparation: Before DLS analysis, centrifuge the serum-nanoparticle mixture at a low speed to pellet any large aggregates, and then measure the supernatant. Be aware that this may bias the results towards more stable particles.
-
Data Interpretation: Understand that an increase in size in serum is expected due to protein corona formation. The key is to assess whether this increase is stable over time or continues to grow, indicating ongoing aggregation.
-
Section 3: Data Presentation
Table 1: Effect of PEGylation on the Biodistribution of Gold Nanoparticles in Mice (% Injected Dose per Gram of Tissue)
| Organ | 10 nm AuNPs (Non-PEGylated) | 10 nm AuNPs (PEGylated) | 30 nm AuNPs (PEGylated) | 60 nm AuNPs (PEGylated) |
| Liver | High | High | Moderate | Low |
| Spleen | High | High | High | Low |
| Blood (at 24h) | Low | High | Moderate | Low |
Note: This table provides a qualitative summary based on findings from multiple sources.[3][9][14] Quantitative values can vary significantly based on the specific nanoparticle formulation, PEG density, and animal model.
Table 2: Typical Changes in Physicochemical Properties of Gold Nanoparticles Upon Incubation in Serum
| Parameter | Before Serum Incubation (Citrate-stabilized AuNPs) | After Serum Incubation (Formation of Protein Corona) |
| Hydrodynamic Diameter (DLS) | ~30 nm | > 50 nm (significant increase) |
| Zeta Potential | Highly Negative (~ -40 mV) | Less Negative (~ -10 to -20 mV) |
| UV-Vis SPR Peak | ~520 nm | Slight red-shift (e.g., 525-530 nm) |
Note: The exact values will depend on the initial nanoparticle size, surface chemistry, and the composition of the serum.
Section 4: Experimental Protocols
Protocol 1: PEGylation of Citrate-Stabilized ¹⁹⁹Au Nanoparticles
-
Preparation of Reagents:
-
Prepare a solution of citrate-stabilized ¹⁹⁹Au nanoparticles at a known concentration (e.g., 1 nM).
-
Prepare a dilute solution of methoxy-PEG-thiol (mPEG-SH, MW ≥ 5 kDa) in deionized water (e.g., 1 mg/mL).
-
-
Ligand Exchange Reaction:
-
While vigorously stirring the ¹⁹⁹Au nanoparticle solution, add the mPEG-SH solution drop-wise over a period of 15-30 minutes. The molar ratio of mPEG-SH to AuNPs should be optimized, but a starting point is often in the range of 2000:1 to 4000:1.
-
Allow the reaction to proceed for at least 24 hours at room temperature with gentle stirring to ensure complete ligand exchange.
-
-
Purification:
-
Transfer the solution to centrifuge tubes.
-
Centrifuge the solution to pellet the PEGylated nanoparticles. The optimal speed and time must be determined empirically to avoid irreversible aggregation (e.g., start at 8,000 x g for 20 minutes).[11]
-
Carefully remove the supernatant which contains excess, unreacted PEG.
-
Resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS) by gentle sonication.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete purification.
-
-
Characterization:
-
Measure the UV-Vis spectrum to check for aggregation (a significant red-shift or peak broadening indicates aggregation).
-
Use DLS to measure the hydrodynamic diameter. A significant increase compared to the initial nanoparticles confirms the presence of the PEG layer.
-
Measure the zeta potential. The value should be closer to neutral compared to the highly negative citrate-stabilized nanoparticles.[11]
-
Protocol 2: In Vitro Serum Stability Assay
-
Preparation:
-
Prepare a solution of the surface-modified ¹⁹⁹Au nanoparticles at a fixed concentration in a suitable buffer (e.g., 0.1 mg/mL in MiliQ water).[13]
-
Obtain fetal bovine serum (FBS) or human serum.
-
-
Incubation:
-
Mix the nanoparticle solution with the serum at a physiologically relevant ratio (e.g., 1:4 v/v for an 80% serum solution).[13]
-
Incubate the mixture at 37°C.
-
-
Monitoring Stability:
-
Using UV-Vis Spectroscopy: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture and measure its UV-Vis spectrum from 400-800 nm. An increase in absorbance at longer wavelengths (600-800 nm) or a significant red-shift and broadening of the SPR peak indicates aggregation.[13]
-
Using DLS: At the same time points, take an aliquot for DLS measurement to monitor changes in the average hydrodynamic diameter and PDI. A continuous increase in size and PDI over time suggests instability and ongoing aggregation. Note: As mentioned in the troubleshooting section, DLS in serum can be challenging.
-
-
Data Analysis:
-
Plot the change in the SPR peak wavelength or the hydrodynamic diameter as a function of time to assess the colloidal stability of the nanoparticles in a biological environment.
-
Section 5: Visualizations
Caption: Experimental workflow for developing stable ¹⁹⁹Au nanoparticles.
Caption: Factors influencing the in vivo stability of ¹⁹⁹Au nanoparticles.
Caption: How PEGylation helps ¹⁹⁹Au nanoparticles evade RES uptake.
References
- 1. nanohybrids.net [nanohybrids.net]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Protein Corona Formation on the Efficacy of Gold Nanoparticles in Breast [unitesi.unipv.it]
- 7. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Dynamic Protein Corona of Gold Nanoparticles with An Evolving Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting poor biodistribution of Gold-199 tracers
Welcome to the technical support center for Gold-199 (Au-199) tracers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the biodistribution of Au-199 tracers during pre-clinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Issue: High Liver and Spleen Uptake
Question: My Au-199 tracer shows excessively high accumulation in the liver and spleen, minimizing uptake at the target site. What are the potential causes and how can I troubleshoot this?
Answer:
High uptake by the liver and spleen, organs of the reticuloendothelial system (RES) or mononuclear phagocyte system (MPS), is a common challenge in nanoparticle-based tracer studies. This is often due to opsonization, where serum proteins bind to the nanoparticles, marking them for clearance by phagocytic cells.
Potential Causes:
-
Inadequate Surface Passivation: Insufficient coating with passivating agents like polyethylene (B3416737) glycol (PEG) can expose the gold core to opsonins.
-
Nanoparticle Aggregation: Aggregates are quickly recognized and cleared by the RES.
-
Physicochemical Properties: Larger nanoparticle size (>100 nm) and certain surface charges can increase RES uptake.[1]
-
Protein Corona Formation: The type of proteins that adsorb to the nanoparticle surface can influence its interaction with RES cells.
Troubleshooting Steps:
-
Optimize PEGylation:
-
Ensure complete and stable PEGylation of the gold nanoparticles.
-
Experiment with different PEG lengths and densities to provide a more effective "stealth" coating.
-
-
Assess Nanoparticle Stability:
-
Perform in vitro stability tests in serum-containing media to check for aggregation.
-
Use Dynamic Light Scattering (DLS) to monitor the hydrodynamic size of the nanoparticles over time.
-
-
Characterize Physicochemical Properties:
-
Verify the size and surface charge of your Au-199 tracers before in vivo administration.
-
Consider synthesizing smaller nanoparticles (15-50 nm) which have been shown to have more widespread organ distribution.[2]
-
-
Evaluate Protein Corona:
-
Characterize the protein corona that forms on your nanoparticles in vitro to understand its composition.
-
Issue: Poor Tumor Penetration and Accumulation
Question: My Au-199 tracer is not accumulating effectively in the tumor tissue. What factors could be limiting tumor uptake?
Answer:
Inefficient tumor accumulation can be a result of several factors, from the physiological barriers of the tumor to the properties of the tracer itself.
Potential Causes:
-
Limited Enhanced Permeability and Retention (EPR) Effect: The tumor vasculature may not be sufficiently "leaky" to allow for passive accumulation of the nanoparticles.
-
Rapid Blood Clearance: If the tracer is cleared from the bloodstream too quickly, it doesn't have enough time to accumulate in the tumor.
-
Lack of Active Targeting: For tumors with low EPR, a passive targeting strategy may be insufficient.
-
Nanoparticle Size: Very large nanoparticles may not be able to extravasate into the tumor tissue effectively.
Troubleshooting Steps:
-
Prolong Circulation Time:
-
Optimize surface coatings (e.g., PEGylation) to reduce RES uptake and increase blood circulation half-life.
-
-
Incorporate Active Targeting:
-
Conjugate your Au-199 tracers with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on tumor cells.
-
-
Optimize Nanoparticle Size:
-
Synthesize Au-199 tracers in the optimal size range for tumor penetration (typically 20-100 nm). Nanoparticles smaller than 200 nm are generally more effective at accumulating in tumors.
-
-
Characterize the Tumor Model:
-
Ensure the chosen animal tumor model is known to exhibit a significant EPR effect if you are relying on passive targeting.
-
Issue: Inconsistent Biodistribution Results Between Experiments
Question: I am observing significant variability in the biodistribution of my Au-199 tracer across different animals and experimental batches. What could be causing this inconsistency?
Answer:
Reproducibility is key in preclinical studies. Inconsistent results often point to issues with the tracer formulation or the experimental procedure.
Potential Causes:
-
Batch-to-Batch Variability: Differences in the synthesis or radiolabeling of the Au-199 tracer can lead to variations in size, charge, or stability.
-
Improper Administration: Faulty intravenous injections (e.g., subcutaneous infiltration) can drastically alter the biodistribution profile.
-
Radiochemical Impurities: The presence of unbound Au-199 or other radioactive species will lead to an altered biodistribution.
-
Animal-to-Animal Physiological Variation: Differences in animal health, age, or even stress levels can impact biodistribution.
Troubleshooting Steps:
-
Implement Rigorous Quality Control:
-
Thoroughly characterize each batch of Au-199 tracer for size, charge, radiochemical purity, and stability before use.
-
-
Standardize Administration Technique:
-
Ensure proper training on intravenous injections to minimize administration errors.
-
Visually inspect the injection site post-administration for any signs of infiltration.
-
-
Ensure Radiochemical Purity:
-
Perform radiochemical purity testing on each batch of Au-199 tracer before injection.
-
-
Control for Animal Variability:
-
Use animals of the same age, sex, and strain.
-
Ensure animals are healthy and housed under consistent environmental conditions.
-
Quantitative Data Summary
The following tables summarize quantitative biodistribution data for gold nanoparticles from various studies. This data can be used as a reference to compare with your own experimental results.
Table 1: Effect of Nanoparticle Size on Biodistribution in Mice (24h post-injection)
| Nanoparticle Size | Liver (%ID/g) | Spleen (%ID/g) | Lungs (%ID/g) | Kidneys (%ID/g) | Brain (%ID/g) |
| 15 nm | 5.8 ± 1.2 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 | 0.8 ± 0.1 |
| 50 nm | 7.2 ± 1.5 | 3.5 ± 0.8 | 0.9 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.05 |
| 100 nm | 9.8 ± 2.1 | 4.1 ± 0.9 | 0.5 ± 0.1 | 0.4 ± 0.08 | Not Detected |
| 200 nm | 12.5 ± 2.8 | 5.2 ± 1.1 | 0.3 ± 0.06 | 0.2 ± 0.04 | Not Detected |
Data adapted from studies on intravenously administered gold nanoparticles in mice.[2] Values are presented as mean ± standard deviation.
Table 2: Biodistribution of PEGylated vs. Non-PEGylated Gold Nanoparticles in Tumor-Bearing Mice (24h post-injection)
| Organ | Non-PEGylated AuNPs (%ID/g) | PEGylated AuNPs (%ID/g) |
| Liver | 15.2 ± 3.1 | 8.5 ± 1.9 |
| Spleen | 8.9 ± 1.8 | 4.3 ± 1.1 |
| Tumor | 2.1 ± 0.7 | 5.6 ± 1.3 |
| Blood | 1.5 ± 0.4 | 4.8 ± 1.2 |
This table illustrates the typical effect of PEGylation on reducing RES uptake and enhancing tumor accumulation and blood circulation time.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biodistribution of Au-199 tracers.
Protocol 1: In Vivo Biodistribution Study in Mice
This protocol outlines the steps for conducting a quantitative biodistribution study of Au-199 tracers in a murine model.
1. Animal Preparation:
- Acclimate mice (e.g., BALB/c or C57BL/6, 6-8 weeks old) to the housing facility for at least one week before the experiment.
- Provide ad libitum access to food and water.
- If using a tumor model, allow tumors to reach the desired size (e.g., 100-150 mm³) before tracer administration.
2. Tracer Administration:
- Accurately determine the activity of the Au-199 tracer solution using a dose calibrator.
- Administer a precise volume (e.g., 100 µL) of the Au-199 tracer intravenously via the tail vein. The typical injected dose is 1-5 MBq per mouse.
- Record the exact time of injection and the net injected dose for each animal.
3. Tissue Collection:
- At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
- Collect blood via cardiac puncture.
- Carefully dissect the following organs and tissues: heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), and tumor (if applicable).
- Rinse organs of excess blood with saline, blot dry, and place them in pre-weighed tubes.
4. Radioactivity Measurement:
- Weigh each tissue sample.
- Measure the radioactivity in each sample and in standards of the injected dose using a calibrated gamma counter.[3][4]
- Record the counts per minute (CPM) for each sample.
5. Data Analysis:
- Calculate the percentage of the injected dose (%ID) for each organ: %ID = (CPM in organ / CPM of injected dose) * 100
- Calculate the percentage of the injected dose per gram of tissue (%ID/g): %ID/g = (%ID in organ / weight of organ in grams)
Protocol 2: General Procedure for Radiolabeling Gold Nanoparticles with this compound
This protocol describes a general method for incorporating Au-199 into gold nanoparticles, often achieved during the synthesis of the nanoparticles.
1. Preparation of Au-199 Precursor:
- This compound can be produced by neutron irradiation of platinum (Pt-198) targets in a nuclear reactor.[5]
- The Au-199 is then chemically separated from the platinum target, typically resulting in a solution of H¹⁹⁹AuCl₄ in HCl.[6]
2. Synthesis of Au-199 Labeled Gold Nanoparticles (Seed-Mediated Growth Method):
- Seed Preparation: Synthesize small gold nanoparticle "seeds" (2-4 nm) by reducing HAuCl₄ with a strong reducing agent like sodium borohydride (B1222165) in the presence of a stabilizing agent.
- Growth Solution: Prepare a growth solution containing HAuCl₄, a stabilizing agent (e.g., cetyltrimethylammonium bromide - CTAB), and a mild reducing agent (e.g., ascorbic acid).
- Incorporation of Au-199: Add a known activity of the H¹⁹⁹AuCl₄ solution to the growth solution.
- Nanoparticle Growth: Add the seed solution to the growth solution. The Au-199 and non-radioactive gold will co-precipitate onto the seeds, resulting in larger, intrinsically radiolabeled nanoparticles.
- Purification: Purify the Au-199 labeled nanoparticles by centrifugation and resuspension in a suitable buffer to remove unreacted reagents.
Protocol 3: Quality Control of this compound Tracers
Ensuring the quality of your Au-199 tracer is critical for obtaining reliable and reproducible biodistribution data.
1. Visual Inspection:
- The final product should be a clear, colored solution (typically red or purple for spherical gold nanoparticles) free of any visible particulate matter.
2. pH Measurement:
- The pH of the final formulation should be within a physiologically acceptable range (typically 6.5-7.5).
3. Nanoparticle Size and Zeta Potential:
- Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) to assess the average size and size distribution. A PDI < 0.2 is generally considered acceptable.
- Zeta Potential: Measure the surface charge of the nanoparticles.
4. Radionuclidic Purity:
- Gamma Spectroscopy: Use a high-purity germanium (HPGe) detector to identify and quantify all gamma-emitting radionuclides in the sample.
- Acceptance Criterion: The radionuclidic purity should typically be >99.9%. The gamma spectrum should only show the characteristic photopeaks of Au-199 (e.g., 158 keV).[7][8]
5. Radiochemical Purity:
- Instant Thin-Layer Chromatography (ITLC): This is a common method to separate the radiolabeled nanoparticles from free, unbound Au-199.
- Procedure:
- Spot a small amount of the tracer onto an ITLC strip (e.g., silica (B1680970) gel).
- Develop the strip in a suitable mobile phase (e.g., saline or a buffer). The radiolabeled nanoparticles will remain at the origin, while free Au-199 will migrate with the solvent front.
- Cut the strip into sections and measure the radioactivity of each section in a gamma counter.
- Calculation: Radiochemical Purity (%) = (Counts at origin / Total counts on strip) * 100
- Acceptance Criterion: The radiochemical purity should generally be ≥95%.[9]
6. Sterility and Endotoxin (B1171834) Testing:
- For in vivo studies, the final product must be sterile and have low endotoxin levels. These tests are typically performed according to standard pharmacopeial methods.
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting Au-199 tracer biodistribution.
Caption: General troubleshooting workflow for poor biodistribution of Au-199 tracers.
Caption: Potential causes leading to high RES uptake of this compound tracers.
Caption: Quality control workflow for the release of Au-199 tracer batches.
References
- 1. Gold Nanoparticle Biodistribution in Pregnant Mice Following Intravenous Administration Varies with Gestational Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. Organ Biodistribution of Radiolabelled γδ T Cells Following Liposomal Alendronate Administration in Different Mouse Tumour Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isotopes.gov [isotopes.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. inis.iaea.org [inis.iaea.org]
- 9. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injection Protocols for Gold-199 Nanoparticle Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their injection protocols for Gold-199 (¹⁹⁹Au) nanoparticle studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inconsistent biodistribution results?
A1: The most frequent cause of inconsistent biodistribution is nanoparticle aggregation prior to or during injection. It is crucial to ensure the stability of your ¹⁹⁹Au nanoparticle solution. Factors such as pH, ionic strength, and temperature can significantly impact stability.
Q2: How can I prevent aggregation of my this compound nanoparticles?
A2: To prevent aggregation, ensure your nanoparticles are properly stabilized. For citrate-capped nanoparticles, maintain a pH between 5.0 and 5.3 for optimal stability.[1] PEGylation (coating with polyethylene (B3416737) glycol) can significantly enhance stability, especially in solutions with high salt concentrations like PBS.[2] Always visually inspect your solution for any signs of precipitation or color change before injection. Sonication immediately before injection can also help disperse any loose agglomerates.
Q3: What are the key differences between intravenous (IV) and intraperitoneal (IP) injections for gold nanoparticle studies?
A3: The choice of injection route significantly impacts the biodistribution of nanoparticles. Intravenous injection leads to rapid systemic circulation and higher accumulation in organs like the liver and spleen.[3][4] Intraperitoneal injection, on the other hand, can result in higher local concentration within the peritoneal cavity. The optimal route depends on the specific research question and target organ.
Q4: What quality control checks should I perform on my ¹⁹⁹Au nanoparticle solution before injection?
A4: Before injection, it is essential to characterize your nanoparticle solution. Key quality control checks include:
-
Size and Dispersity: Confirm the size and uniformity of your nanoparticles using techniques like Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM).
-
Zeta Potential: Measure the zeta potential to assess surface charge and colloidal stability. A highly negative or positive zeta potential (typically beyond ±30 mV) indicates good stability.
-
UV-Vis Spectroscopy: Check the surface plasmon resonance peak to ensure it corresponds to the expected size and that there is no peak broadening, which can indicate aggregation.
-
Radiochemical Purity: For ¹⁹⁹Au nanoparticles, confirm the radiolabeling efficiency and purity to ensure accurate quantification in biodistribution studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Nanoparticle Aggregation
| Symptom | Possible Cause | Suggested Solution |
| Visible particles or sediment in the solution. | Incorrect pH: The pH of the solution is outside the optimal range for your nanoparticle coating. | For citrate-capped AuNPs, adjust the pH to be between 5.0 and 5.3.[1] Use a suitable buffer system. |
| Bluish or purplish discoloration of the nanoparticle solution. | High Ionic Strength: The salt concentration of the buffer (e.g., PBS) is too high, causing charge screening and aggregation. | For citrate-capped AuNPs, consider resuspension in ultrapure water or a low-salt buffer. For experiments requiring physiological salt concentrations, use PEGylated AuNPs for enhanced stability.[2] |
| Inconsistent results between experimental groups. | Temperature Fluctuations: Exposure to freezing or high temperatures can induce aggregation. | Store nanoparticles at recommended temperatures (typically 4°C). Avoid freezing citrate-stabilized nanoparticles. |
Issue 2: Inaccurate Dosing or Administration
| Symptom | Possible Cause | Suggested Solution |
| Difficulty in administering the full dose. | Incorrect Needle Size: The needle gauge is too small for the viscosity of the solution or is causing discomfort to the animal. | Use an appropriate needle gauge for the injection route and animal model (see Table 2). |
| Swelling or leakage at the injection site. | Improper Injection Technique: The needle may not be correctly placed in the vein (for IV) or peritoneal cavity (for IP). | Ensure proper training in injection techniques. For tail vein injections, warming the tail can help dilate the vein for easier access. |
| High variability in biodistribution data. | Inconsistent Injection Rate: A rapid injection can alter the initial distribution of the nanoparticles. | Administer the injection slowly and at a consistent rate. For IV injections, a rate of a few seconds per 100 µL is often recommended. |
Data Presentation
Table 1: Recommended Injection Parameters for Mice
| Parameter | Intravenous (Tail Vein) | Intraperitoneal |
| Typical Injection Volume | 100 - 200 µL | < 2-3 mL |
| Maximum Injection Volume | 0.2 mL | 20 ml/kg |
| Recommended Needle Gauge | 27 - 30 G | 21 - 25 G |
| Typical Concentration Range | 31.25 x 10⁻³ to 31.25 µg per mouse in 100 µL | Varies based on study; can be higher than IV |
Note: These are general guidelines. The optimal parameters may vary depending on the specific nanoparticle formulation, animal strain, and experimental goals.[5][6][7][8]
Table 2: Nanoparticle Stability Parameters
| Coating | Optimal pH Range | Ionic Strength Considerations |
| Citrate | 5.0 - 5.3 | Sensitive to high salt concentrations. Aggregation can occur in standard PBS. |
| PEG (Polyethylene Glycol) | Broad range (generally stable around neutral pH) | Highly stable in physiological salt concentrations (e.g., 0.157 M NaCl).[2] |
Experimental Protocols
Protocol 1: Preparation of ¹⁹⁹Au Nanoparticles for Injection
-
Characterize Stock Solution: Before use, analyze the stock ¹⁹⁹Au nanoparticle solution for size, zeta potential, and UV-Vis spectrum to ensure it meets specifications.
-
Dispersion: If any sedimentation is observed, re-disperse the nanoparticles by gentle swirling or brief bath sonication. Avoid vigorous vortexing which can induce aggregation.
-
Dilution: Dilute the nanoparticle concentrate to the desired final injection concentration using an appropriate sterile vehicle (e.g., sterile saline for PEGylated nanoparticles, or ultrapure water for citrate-capped nanoparticles that will be injected quickly).
-
Final Quality Control: Visually inspect the final solution for any signs of aggregation. The solution should be homogenous and maintain its characteristic ruby red color.
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Animal Preparation: Warm the mouse's tail using a heat lamp or warm water bath for 1-2 minutes to dilate the lateral tail veins.
-
Restraint: Place the mouse in a suitable restraint device to secure the tail.
-
Syringe Preparation: Draw the desired volume of the ¹⁹⁹Au nanoparticle solution (typically 100-200 µL) into a 1 mL syringe fitted with a 27-30G needle.[7] Ensure there are no air bubbles.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Administration: Slowly inject the solution. If resistance is felt or a blister forms, withdraw the needle and re-attempt at a more proximal site.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.
Visualizations
References
- 1. Slight pH Fluctuations in the Gold Nanoparticle Synthesis Process Influence the Performance of the Citrate Reduction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biodistribution of colloidal gold nanoparticles after intravenous injection: Effects of PEGylation at the same particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. ntnu.edu [ntnu.edu]
Technical Support Center: Managing Radioactive Waste from Gold-199 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe management of radioactive waste generated from experiments involving Gold-199 (Au-199). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its waste considered radioactive?
This compound is a radioisotope of gold with a half-life of approximately 3.14 days.[1][2] It is used in biomedical research for applications such as in radiopharmaceutical development and cancer imaging.[3][4] The waste generated from these experiments is radioactive because it contains residual Au-199, which undergoes beta decay to Mercury-199 (Hg-199), a stable isotope.[5][6][7]
2. What is the primary method for managing this compound waste?
The primary and most effective method for managing waste contaminated with short-lived radioisotopes like this compound is Decay-in-Storage (DIS) .[8][9] This process involves securely storing the radioactive waste for a sufficient period to allow the radioactivity to decay to background levels.
3. How long do I need to store this compound waste for decay?
A general rule of thumb for DIS is to store the waste for a minimum of 10 half-lives.[8][10] For this compound, with a half-life of 3.14 days, this equates to a storage period of at least 31.4 days. After this period, the radioactivity will have decayed to less than 0.1% of its original level.
4. What are the different types of waste generated from this compound experiments?
Waste from this compound experiments can be categorized as:
-
Dry Solid Waste: Includes contaminated personal protective equipment (PPE) like gloves and lab coats, absorbent paper, plasticware (e.g., pipette tips, tubes), and other solid materials.[11][12]
-
Liquid Waste: Aqueous solutions, buffers, and other liquids that have come into contact with this compound.[13]
-
Sharps Waste: Needles, syringes, scalpels, and other sharp objects contaminated with this compound.[10][14]
-
Mixed Waste: Radioactive waste that is also contaminated with hazardous chemicals. Special handling procedures are required for this type of waste.[10]
5. How should I segregate this compound waste?
Proper waste segregation is crucial for safe and compliant radioactive waste management.[8][9][14]
-
Segregate by Isotope: Keep this compound waste separate from other radioactive waste, especially long-lived isotopes.[8][14]
-
Segregate by Waste Type: Use separate, clearly labeled containers for dry solid waste, liquid waste, and sharps.[14]
-
Segregate High-Activity from Low-Activity Waste: This can help reduce the overall volume of waste that requires extended storage.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Survey meter still detects radiation above background levels after the 10 half-life decay period. | The initial activity was higher than estimated. The decay period was miscalculated. The survey meter is not functioning correctly. | Continue to store the waste and re-survey at regular intervals (e.g., weekly). Verify the half-life calculation and the start date of storage. Check the calibration and battery of the survey meter. |
| A liquid waste container is leaking. | The container is damaged or has been overfilled. The cap is not securely fastened. | Immediately contain the spill using absorbent materials. Wear appropriate PPE (gloves, lab coat). Transfer the remaining liquid to a new, properly labeled container. Report the spill to your institution's Radiation Safety Officer (RSO). |
| Unsure if an item is contaminated with this compound. | The item was in a designated radioactive work area. | Assume the item is contaminated and dispose of it as radioactive waste.[10] It is always better to err on the side of caution. |
| Generated a mixed waste stream (radioactive and chemical hazard). | The experimental protocol required the use of hazardous chemicals. | Do not mix hazardous chemical waste with radioactive waste unless it is unavoidable.[12] If mixed waste is generated, consult your institution's RSO for specific disposal procedures, as these require special handling. |
| The radioactive waste container is full. | Normal accumulation of waste from experiments. | Securely close and seal the container.[8] Complete the waste log with all required information.[8] Move the full container to the designated decay-in-storage area. |
Quantitative Data Summary
Table 1: this compound Decay Properties
| Property | Value |
| Half-Life | 3.139 days[1] |
| Decay Mode | Beta (β-) emission[5] |
| Decay Product | Mercury-199 (Stable)[5][6] |
| Beta Energy (Max) | 0.452 MeV[7] |
Table 2: Recommended Decay-in-Storage Time for this compound
| Number of Half-Lives | Time (Days) | Remaining Activity (%) |
| 1 | 3.14 | 50.0% |
| 2 | 6.28 | 25.0% |
| 3 | 9.42 | 12.5% |
| 4 | 12.56 | 6.25% |
| 5 | 15.70 | 3.13% |
| 6 | 18.84 | 1.56% |
| 7 | 21.98 | 0.78% |
| 8 | 25.12 | 0.39% |
| 9 | 28.26 | 0.20% |
| 10 | 31.40 | < 0.1% |
Experimental Protocols
Protocol 1: Segregation and Storage of this compound Solid Waste
-
Container Setup:
-
Waste Addition:
-
Container Closure and Storage:
-
When the container is full, securely tie the plastic liner and close the lid.
-
Complete the radioactive waste log attached to the container, detailing the contents and estimated activity.
-
Move the sealed container to the designated, shielded decay-in-storage area.
-
Protocol 2: Survey and Disposal of Decayed this compound Waste
-
Pre-Survey Preparation:
-
Ensure the waste has been stored for at least 10 half-lives (approximately 32 days).
-
Use a calibrated survey meter (e.g., a Geiger-Müller counter) appropriate for detecting the beta emissions of this compound.
-
-
Survey Procedure:
-
In a low-background area, measure the background radiation level.
-
Carefully survey all surfaces of the waste container. The reading should be indistinguishable from the background radiation level.[9]
-
-
Disposal:
-
If the survey confirms that the radioactivity has decayed to background levels, the waste can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive labels must be defaced or removed from the container.[9]
-
Record the disposal date, survey instrument used, background reading, container reading, and the name of the individual performing the survey in a logbook.[9]
-
Dispose of the waste in accordance with your institution's guidelines for non-radioactive laboratory waste.
-
Visualizations
Caption: Workflow for managing this compound radioactive waste.
Caption: Radioactive decay pathway of this compound to stable Mercury-199.
Caption: Decision tree for post-decay waste survey and disposal.
References
- 1. isotopes.gov [isotopes.gov]
- 2. WebElements Periodic Table » Gold » isotope data [webelements.com]
- 3. New domestic supply chain: this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 4. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. Isotope data for this compound in the Periodic Table [periodictable.com]
- 7. Isotope data for this compound in the Periodic Table [periodictable.com]
- 8. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 9. scp.nrc.gov [scp.nrc.gov]
- 10. Radiation Safety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Radioactive Waste Management SOP | Environmental Health & Safety [ehs.missouri.edu]
- 13. Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety | UMass Lowell [uml.edu]
- 14. research.columbia.edu [research.columbia.edu]
Validation & Comparative
Comparing Gold-199 and Gold-198 for cancer therapy
An Objective Comparison of Gold-199 and Gold-198 (B156924) for Cancer Therapy
Introduction
Gold-198 (¹⁹⁸Au) and this compound (¹⁹⁹Au) are radioactive isotopes of gold that have garnered significant interest in nuclear medicine for cancer therapy. Both are beta-particle emitters, allowing for localized cell-killing effects within tumor tissues. Historically, ¹⁹⁸Au has been used since the 1950s in various forms, including colloidal suspensions for treating malignant effusions and as seeds for brachytherapy.[1][2][3] More recently, ¹⁹⁹Au has emerged as a promising radionuclide with properties that may offer advantages in modern targeted radiopharmaceutical development, particularly in the realm of theranostics—combining therapy and diagnostics.[4][5] This guide provides a detailed, data-driven comparison of these two isotopes for researchers, scientists, and drug development professionals.
Physical and Decay Properties
The therapeutic and imaging capabilities of radionuclides are dictated by their physical properties, including half-life and the type and energy of their emissions. Gold-198 and this compound both decay via beta emission to stable isotopes of mercury.[6][7][8] However, the differences in their decay energies and half-lives have significant implications for their clinical utility.
| Property | This compound (¹⁹⁹Au) | Gold-198 (¹⁹⁸Au) |
| Half-life | 3.139 days[8][9] | 2.695 days[6][10] |
| Decay Mode | β⁻ (100%)[7][8] | β⁻ (100%)[6][11] |
| Daughter Nuclide | ¹⁹⁹Hg (Stable)[8] | ¹⁹⁸Hg (Stable)[6][12] |
| Max Beta Energy (Eβmax) | 0.452 MeV[8] | 1.373 MeV[10] |
| Mean Beta Energy (Eβmean) | ~0.100 MeV[9] | 0.315 MeV[10] |
| Tissue Penetration (β) | Shorter range | ~4 mm[6][10] |
| Principal Gamma Emissions | 158.37 keV (40.0%) 208.20 keV (72.8%)[9] | 411.80 keV (95.6%)[10] |
Production Methods
The method of production determines critical factors such as specific activity (radioactivity per unit mass) and the presence of non-radioactive carrier atoms. High specific activity, "no-carrier-added" (NCA) or "carrier-free" radionuclides are highly desirable for targeted therapies to avoid saturating biological targets with non-radioactive isotopes.
| Feature | This compound (¹⁹⁹Au) | Gold-198 (¹⁹⁸Au) |
| Primary Production Reaction | ¹⁹⁸Pt(n,γ)¹⁹⁹Pt → ¹⁹⁹Au (via β⁻ decay)[4][13] | ¹⁹⁷Au(n,γ)¹⁹⁸Au[1][6][10] |
| Target Material | Enriched Platinum-198 (¹⁹⁸Pt)[9][13] | Natural Gold-197 (¹⁹⁷Au)[6][10] |
| Production Facility | Nuclear Reactor or Cyclotron[4][9] | Nuclear Reactor[1][10] |
| Carrier Status | No-Carrier-Added (NCA) / Carrier-Free[9][13] | Carrier-Added |
Comparative Analysis for Cancer Therapy
Gold-198: The Established Therapeutic
Gold-198 has a long history in radiation oncology, primarily used in brachytherapy for various cancers, including prostate, oral, and liver cancers.[14][15][16] Its potent, high-energy beta particles have a tissue penetration of approximately 4 mm, making it effective for ablating tumor tissue.[6][10] However, these characteristics also present challenges:
-
High Beta Energy: The energetic beta particles can irradiate healthy tissue adjacent to the tumor, potentially increasing toxicity.
-
High-Energy Gamma Emission: The principal gamma ray at 411.8 keV is highly penetrating.[10] While this allows for imaging, it poses a radiation safety concern for medical personnel and contributes to a higher whole-body dose for the patient, which is less ideal compared to lower-energy gammas for SPECT imaging.[13]
-
Carrier-Added Formulation: Because it is produced from natural gold, the final product contains non-radioactive ¹⁹⁷Au atoms.[6] This lowers the specific activity, which can be a disadvantage for receptor-targeted therapies where a high concentration of radioactivity on a small number of targeting molecules is required.
This compound: The Theranostic Challenger
This compound is considered a highly promising isotope for modern cancer theranostics.[4][5] Its properties offer a more refined profile for targeted applications:
-
Softer Beta Emissions: The lower-energy beta particles of ¹⁹⁹Au have a shorter range in tissue compared to ¹⁹⁸Au. This is advantageous for treating smaller tumors or micrometastases, as it minimizes damage to surrounding healthy cells.[9]
-
Ideal Gamma Rays for SPECT Imaging: The 158 keV and 208 keV gamma emissions are well-suited for imaging with standard SPECT cameras, allowing for non-invasive tracking of the radiopharmaceutical's biodistribution and calculation of radiation dosimetry without delivering an excessive radiation dose.[9][13]
-
No-Carrier-Added Production: ¹⁹⁹Au can be produced carrier-free, resulting in a product with very high specific activity.[13] This is crucial for targeted radionuclide therapies where the goal is to deliver a potent dose to cancer cells via ligands that bind to specific cell surface receptors.
-
Longer Half-Life: The slightly longer half-life of 3.14 days provides greater flexibility for the complex manufacturing, quality control, and shipping processes associated with modern radiopharmaceuticals.[9]
Experimental Protocols and Data
Synthesis of Radioactive Gold Nanoparticles
The use of gold nanoparticles (AuNPs) as delivery vehicles for ¹⁹⁸Au and ¹⁹⁹Au is a major area of research. Nanoparticles can enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect and can be functionalized for active targeting.[17][18]
Experimental Protocol 1: Synthesis of ¹⁹⁸Au Nanoparticles
This protocol is based on methods described for producing ¹⁹⁸AuNPs for preclinical studies.[1][19][20]
-
Neutron Activation: A foil of high-purity natural gold (¹⁹⁷Au) is irradiated with thermal neutrons in a nuclear reactor. The ¹⁹⁷Au captures a neutron to become radioactive ¹⁹⁸Au.[1][17]
-
Dissolution: The activated ¹⁹⁸Au foil is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroauric acid (H¹⁹⁸AuCl₄).[19] This step is performed in a shielded hot cell.
-
Nanoparticle Synthesis (Citrate Reduction):
-
A solution of H¹⁹⁸AuCl₄ is prepared in a flask with a reflux condenser and brought to a boil.[19]
-
A reducing agent, typically sodium citrate, is rapidly added to the boiling solution.[19]
-
The solution color changes from yellow to wine-red, indicating the formation of spherical ¹⁹⁸AuNPs.[19]
-
The resulting nanoparticles are then purified and can be coated with stabilizing agents like polyethylene (B3416737) glycol (PEG) or targeting ligands.[1]
-
Experimental Protocol 2: Synthesis of ¹⁹⁹Au-Doped Gold Nanoparticles
This protocol is adapted from studies developing ¹⁹⁹Au-AuNPs for SPECT imaging.[13][21]
-
¹⁹⁹Au Production: Carrier-free H¹⁹⁹AuCl₄ is produced by irradiating an enriched ¹⁹⁸Pt target, followed by chemical separation to isolate the ¹⁹⁹Au.[13]
-
Doping Synthesis:
-
A reaction mixture is prepared containing a specific amount of non-radioactive chloroauric acid (HAuCl₄) and a tracer amount of radioactive H¹⁹⁹AuCl₄.[13]
-
A surfactant such as cetyltrimethylammonium chloride (CTAC) is added.
-
A reducing agent like ascorbic acid is introduced to initiate the reduction of both Au³⁺ and ¹⁹⁹Au³⁺ ions, forming a crystal lattice that incorporates the radioactive atoms directly.[13]
-
This one-step synthesis ensures the ¹⁹⁹Au is stably integrated within the nanoparticle structure, preventing leaching of the radionuclide in vivo.[13][22]
-
-
Purification and Functionalization: The ¹⁹⁹Au-doped AuNPs are purified via centrifugation and can be functionalized with targeting molecules for specific cancer biomarkers.[13][21]
Preclinical Therapeutic Data
-
Gold-198: In a study using a human prostate tumor model in mice, a single intratumoral injection of gum arabic-functionalized ¹⁹⁸AuNPs (delivering a 70 Gy dose) resulted in significant tumor regression.[15] Over 30 days, the treated tumors were 82% smaller than the control group, with minimal leakage of radioactivity to other organs and no signs of systemic toxicity.[15]
-
This compound: While most published data focuses on its imaging capabilities, the therapeutic potential is inferred from its favorable decay characteristics. Studies have successfully demonstrated the use of ¹⁹⁹Au-doped nanoparticles for high-quality SPECT imaging of triple-negative breast cancer and its metastases in mouse models.[13][21] The stable integration of ¹⁹⁹Au into the nanoparticle structure is a critical finding, paving the way for future therapeutic studies using this platform.[13]
Visualizations
References
- 1. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experiences with the Use of Radioactive Colloidal Gold in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medical Isotope Irradiations – MIT Nuclear Reactor Laboratory [nrl.mit.edu]
- 4. Photonuclear Alchemy: Obtaining Medical Isotopes of Gold from Mercury Irradiated on Electron Accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New domestic supply chain: this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 6. Gold-198 - Wikipedia [en.wikipedia.org]
- 7. Special Features - Element Project [goldylox.weebly.com]
- 8. This compound - isotopic data and properties [chemlin.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Gold-198 - isotopic data and properties [chemlin.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. homework.study.com [homework.study.com]
- 13. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radiacode.com [radiacode.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. The efficacy of gold-198 grain mold therapy for mucosal carcinomas of the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of αvβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. New gold-198 nanoparticle synthesis to be used in cancer treatment | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 20. New gold-198 nanoparticle synthesis to be used in cancer treatment | Brazilian Journal of Radiation Sciences [bjrs.org.br]
- 21. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. profiles.wustl.edu [profiles.wustl.edu]
Validation of Gold-199 as a SPECT Imaging Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gold-199 (¹⁹⁹Au) as a Single Photon Emission Computed Tomography (SPECT) imaging agent, presenting its performance characteristics and supporting experimental data. While direct comparative studies with the current clinical gold standard, Technetium-99m (⁹⁹ᵐTc), are limited in publicly available literature, this document outlines the unique properties of ¹⁹⁹Au, its production methods, and preclinical validation, offering insights into its potential as a valuable tool in nuclear medicine research and development.
Physical and Nuclear Properties: this compound vs. Technetium-99m
A key aspect of validating a new imaging agent is to compare its fundamental properties against established standards. The following table summarizes the key nuclear decay characteristics of ¹⁹⁹Au in comparison to ⁹⁹ᵐTc.
| Property | This compound (¹⁹⁹Au) | Technetium-99m (⁹⁹ᵐTc) |
| Half-life | 3.14 days[1][2][3][4] | 6.02 hours |
| Principal Gamma Emission(s) | 158 keV (37%), 208 keV (8.72%)[1][5] | 140 keV (89%) |
| Primary Mode of Decay | Beta Decay | Isomeric Transition |
| Associated Particle Emissions | Beta particles (β⁻)[2][3][4][5] | Auger and internal conversion electrons |
| Production Method | Neutron irradiation of enriched ¹⁹⁸Pt; Cyclotron production via natPt(d,x) or ¹⁹⁸Pt(d,x) reactions.[1][5][6] | Molybdenum-99/Technetium-99m generator |
The longer half-life of ¹⁹⁹Au offers logistical advantages for the production and distribution of ¹⁹⁹Au-labeled radiopharmaceuticals and allows for imaging at later time points to assess biological clearance and long-term retention.[5] Its gamma emissions are also suitable for SPECT imaging. Notably, the emission of beta particles positions ¹⁹⁹Au as a "theranostic" agent, with the potential for both diagnosis and therapy.[2][3][4][5]
Preclinical Validation of ¹⁹⁹Au-based Imaging Agents
The majority of preclinical research has focused on the use of ¹⁹⁹Au incorporated into gold nanoparticles (AuNPs). This approach leverages the stable integration of the radioisotope within the nanoparticle lattice, ensuring high in vivo stability.[6]
Biodistribution of ¹⁹⁹Au-Doped Gold Nanoparticles
Biodistribution studies in preclinical tumor models are crucial for evaluating the efficacy and safety of a potential imaging agent. The following table summarizes representative biodistribution data for ¹⁹⁹Au-AuNPs in a 4T1 triple-negative breast cancer mouse model.[6]
| Organ | 5 nm ¹⁹⁹Au-AuNPs (%ID/g at 24h) | 18 nm ¹⁹⁹Au-AuNPs (%ID/g at 24h) |
| Blood | ~5 | ~2 |
| Heart | ~2 | ~1 |
| Lung | ~3 | ~2 |
| Liver | ~25 | ~35 |
| Spleen | ~15 | ~25 |
| Kidney | ~3 | ~2 |
| Tumor | ~8 | ~6 |
Data are estimated from published graphs in the cited literature and are for illustrative purposes.
These studies demonstrate tumor accumulation of ¹⁹⁹Au-AuNPs, which is a prerequisite for an effective cancer imaging agent. The data also indicate significant uptake in the liver and spleen, which is typical for nanoparticles and a key consideration for dosimetry and potential toxicity.[6] The particle size influences the biodistribution profile, with smaller nanoparticles showing higher blood retention and different patterns of organ accumulation.[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the validation of ¹⁹⁹Au as a SPECT imaging agent.
Production of No-Carrier-Added ¹⁹⁹Au
No-carrier-added ¹⁹⁹Au, which is of high specific activity, is crucial for radiolabeling targeting molecules without altering their biological activity.
Method 1: Reactor Production
-
Target Preparation: Enriched ¹⁹⁸Pt is used as the target material.
-
Neutron Irradiation: The target is irradiated with thermal neutrons in a nuclear reactor. The ¹⁹⁸Pt undergoes neutron capture to form ¹⁹⁹Pt (¹⁹⁸Pt(n,γ)¹⁹⁹Pt).
-
Decay: The resulting ¹⁹⁹Pt decays with a half-life of 30.8 minutes to ¹⁹⁹Au.
-
Chemical Separation: ¹⁹⁹Au is chemically separated from the platinum target.[1][6]
Method 2: Cyclotron Production
-
Target: Natural or enriched platinum targets are used.
-
Deuteron Irradiation: The target is irradiated with deuterons in a cyclotron.
-
Nuclear Reaction: The natPt(d,x)¹⁹⁹Au or ¹⁹⁸Pt(d,x)¹⁹⁹Au nuclear reaction produces ¹⁹⁹Au.
-
Separation: The ¹⁹⁹Au is then chemically separated from the target material.[5]
Synthesis of ¹⁹⁹Au-Doped Gold Nanoparticles
This protocol describes the direct incorporation of ¹⁹⁹Au into the crystal lattice of gold nanoparticles.
-
Precursor Preparation: A solution of non-radioactive gold (¹⁹⁷Au³⁺) is prepared. A known amount of radioactive ¹⁹⁹Au³⁺ is added to this solution.
-
Reduction: A reducing agent is added to the gold precursor solution to initiate the formation of gold nanoparticles.
-
Stabilization: A stabilizing agent is included to control the size and prevent aggregation of the nanoparticles.
-
Purification: The resulting ¹⁹⁹Au-AuNPs are purified to remove unreacted reagents.[6]
Animal Biodistribution Studies
These studies are performed to determine the in vivo fate of the radiolabeled agent.
-
Animal Model: Tumor-bearing mice (e.g., subcutaneous 4T1 tumor model) are used.[6]
-
Injection: A known activity of the ¹⁹⁹Au-labeled agent is injected intravenously into the mice.
-
Time Points: At predefined time points (e.g., 1, 4, 24 hours post-injection), groups of mice are euthanized.[6]
-
Organ Harvesting: Organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor) are collected and weighed.[6]
-
Gamma Counting: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the validation of this compound as a SPECT imaging agent.
Caption: Production workflows for no-carrier-added this compound.
Caption: Preclinical validation workflow for a targeted ¹⁹⁹Au imaging agent.
Conclusion
This compound demonstrates significant potential as a SPECT imaging agent, particularly due to its favorable half-life and theranostic capabilities. Preclinical studies have successfully validated the use of ¹⁹⁹Au-doped gold nanoparticles for in vivo tumor imaging, with stable radiolabeling and clear tumor accumulation. However, for a comprehensive clinical translation, further studies are warranted, including direct, head-to-head comparisons with ⁹⁹ᵐTc-based agents to establish its relative efficacy and advantages in specific clinical applications. The development of diverse ¹⁹⁹Au-labeled radiopharmaceuticals beyond nanoparticles will also be crucial in realizing the full potential of this promising radionuclide.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 198Au Nanoparticles Coated with Gum Arabic for Prostate Cancer: A Contextual Comparison with BSA-Coated - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the Effectiveness of HER2+ Cancer Therapy by Use of Doxorubicin and Trastuzumab Modified Radioactive Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Comparison of Different Sized Gold-199 Nanoparticles: A Guide for Researchers
A comparative analysis of the biodistribution, pharmacokinetics, and cellular interactions of gold nanoparticles based on their size, with a focus on implications for the use of the radioisotope Gold-199 in nanomedicine.
This guide provides a comprehensive overview of the in vivo behavior of gold nanoparticles (AuNPs) of varying sizes. While direct comparative studies on different sizes of this compound nanoparticles are limited, this document synthesizes findings from studies on stable gold nanoparticles to infer the likely size-dependent properties of their radioactive counterparts. The principles of biodistribution and cellular uptake are largely governed by the physicochemical properties of the nanoparticles, primarily their size. Therefore, the data presented here on stable AuNPs serves as a critical reference for researchers and drug development professionals working with this compound.
This compound is a radioisotope with potential applications in cancer therapy and imaging.[1] Its therapeutic efficacy when incorporated into nanoparticles is intrinsically linked to the ability of these nanoparticles to reach their target tissues while minimizing accumulation in healthy organs. This guide details the experimental data and protocols necessary to understand and predict these behaviors.
Data Presentation: Performance Metrics
The in vivo performance of gold nanoparticles is critically dependent on their size. The following tables summarize quantitative data from various studies, comparing key metrics such as biodistribution in major organs and cytotoxic effects.
Biodistribution of Gold Nanoparticles of Different Sizes
The accumulation of gold nanoparticles in various organs is a key factor in determining their efficacy and potential toxicity. Smaller nanoparticles tend to have wider distribution, while larger particles are often cleared more rapidly by the mononuclear phagocytic system (MPS), primarily in the liver and spleen.[2][3][4]
| Nanoparticle Size | Primary Accumulation Sites | Blood Circulation Time | Key Findings |
| < 10 nm | Liver, Spleen, Kidneys | Varies, smaller particles (<6 nm) can be renally cleared | 5 nm and 10 nm particles show high accumulation in the liver.[2] 5 nm particles have the highest concentration in the heart compared to larger sizes.[2] |
| 10 - 50 nm | Liver, Spleen | Moderate | 15 nm particles show widespread organ distribution.[5] 30 nm particles preferentially accumulate in the spleen.[2] 50 nm particles exhibit the longest blood circulation among 5, 20, and 50 nm sizes.[6] |
| 50 - 100 nm | Spleen, Liver | Shorter | 60 nm particles have a wider distribution with limited accumulation in the liver and spleen.[2] Larger particles show increased accumulation in the spleen.[3] |
| > 100 nm | Spleen, Liver | Shortest | 200 nm particles show very low presence in most organs, including blood and brain.[5] |
Size-Dependent Cytotoxicity of Gold Nanoparticles
The size of gold nanoparticles also influences their interaction with cells and potential for cytotoxicity. While generally considered biocompatible, certain sizes of AuNPs have been shown to induce toxic effects.
| Nanoparticle Size | Cytotoxicity Profile | Mechanism of Cell Death |
| 1 - 2 nm | Highly toxic in some studies | 1.2 nm particles predominantly induce apoptosis, while 1.4 nm particles cause rapid necrosis.[6][7] |
| 5 nm | Greater cytotoxicity than 20 and 50 nm particles in both cancer and normal cells.[6] | Induces both apoptosis and necrosis in HepG2 cancer cells through ROS production and caspase-3 activation.[6] |
| 8 - 37 nm | Induced severe sickness in mice in one study. | Not specified. |
| 10 nm & 60 nm | Showed higher toxicity than 5 nm and 30 nm particles in one in vivo study, causing slight liver damage.[8] | Increased alanine (B10760859) transaminase and aspartate transaminase levels.[8] |
| 15 nm | Nontoxic at high concentrations in one study.[6][7] | - |
| 20 nm & 50 nm | No appreciable cytotoxicity in HepG2 and L02 cells at certain concentrations.[2] | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vivo studies of gold nanoparticles. The following sections outline typical protocols for synthesis, animal studies, and analysis.
Synthesis of Monodisperse Gold Nanoparticles
The synthesis of gold nanoparticles with controlled, uniform sizes is the first critical step. The seed-mediated growth method is a common and effective technique.
Objective: To synthesize monodisperse gold nanoparticles of a desired size.
Materials:
-
HAuCl₄ (Hydrogen tetrachloroaurate)
-
Sodium citrate (B86180) or Cetyltrimethylammonium chloride (CTAC)
-
Reducing agent (e.g., NaBH₄, hydroquinone, or ascorbic acid)
-
Deionized water
Procedure (Seed-Mediated Growth):
-
Seed Synthesis: Small gold nanoparticle "seeds" (typically 3-5 nm) are synthesized by the rapid reduction of HAuCl₄ with a strong reducing agent like NaBH₄ in the presence of a capping agent such as sodium citrate.[9][10]
-
Growth Solution Preparation: A growth solution is prepared containing more HAuCl₄ and a weaker reducing agent (e.g., ascorbic acid or hydroquinone). The concentration of the capping agent is adjusted to control the final particle size.[9]
-
Seeded Growth: A small volume of the seed solution is added to the growth solution. The gold ions in the growth solution are reduced onto the surface of the seed particles, causing them to grow. The final size is controlled by the ratio of gold salt to seed particles.[9]
-
Purification: The resulting nanoparticles are purified by centrifugation to remove excess reactants.
-
Characterization: The size and monodispersity of the synthesized nanoparticles are confirmed using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS). UV-Vis spectroscopy is used to verify the presence of the characteristic surface plasmon resonance peak.
In Vivo Biodistribution and Pharmacokinetics Study
Animal models are essential for evaluating the biodistribution and pharmacokinetics of nanoparticles.
Objective: To determine the distribution and clearance of different sized gold nanoparticles in a living organism.
Animal Model:
-
BALB/c or C57BL/6 mice are commonly used.[11][12] Rats are also utilized for pharmacokinetic studies.[13]
Procedure:
-
Nanoparticle Administration: A suspension of the gold nanoparticles in a biocompatible vehicle (e.g., phosphate-buffered saline) is administered to the animals. Intravenous (tail vein) injection is a common route for systemic distribution studies.[13][14]
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1 hour, 4 hours, 24 hours, 7 days, 28 days) to assess both short-term and long-term distribution and clearance.[13][14]
-
Tissue and Blood Collection: At each time point, blood samples are collected. Major organs such as the liver, spleen, kidneys, heart, lungs, and brain are excised, weighed, and washed.[5][15]
-
Sample Preparation for Analysis:
-
Blood samples are centrifuged to separate plasma.
-
Tissue samples are homogenized.
-
All samples are digested using strong acids (e.g., aqua regia) to dissolve the gold nanoparticles.[15]
-
-
Quantification of Gold Content: The concentration of gold in each tissue and blood sample is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers high sensitivity and accuracy.[15]
-
Pharmacokinetic Analysis: The data from blood samples over time are used to calculate key pharmacokinetic parameters such as circulation half-life, clearance rate, and volume of distribution.
Visualizations: Workflows and Pathways
Diagrams are provided to visually represent the experimental workflow and a key cellular signaling pathway influenced by gold nanoparticles.
Caption: Experimental workflow for comparing different sized gold nanoparticles in vivo.
Caption: Signaling pathway for gold nanoparticle-induced apoptosis and necrosis.
References
- 1. Gold nanoparticles: Opportunities and Challenges in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The effect of nanoparticle size on in vivo pharmacokinetics and cellular interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Size-dependent cytotoxicity of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wecanfigurethisout.org [wecanfigurethisout.org]
- 8. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Predictive Synthesis of Monodisperse and Biocompatible Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vision.sav.sk [vision.sav.sk]
- 15. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gold-199 and Lutetium-177 for Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radionuclides Gold-199 (¹⁹⁹Au) and Lutetium-177 (¹⁷⁷Lu), focusing on their potential and established applications in radionuclide therapy. The comparison is based on their physical properties, preclinical data, and for Lutetium-177, extensive clinical trial results. This document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in the field of radiopharmaceuticals.
Executive Summary
Lutetium-177 has emerged as a clinically significant radionuclide, particularly for the treatment of neuroendocrine tumors and prostate cancer, with two FDA-approved radiopharmaceuticals. Its therapeutic efficacy and safety are supported by a wealth of preclinical and clinical data. This compound, while possessing suitable physical characteristics for therapy, remains in the early stages of preclinical investigation, primarily explored in the context of gold nanoparticles for imaging and potential therapeutic applications. Direct head-to-head therapeutic studies are currently unavailable in the published literature.
Physical Properties: A Comparative Analysis
The fundamental physical characteristics of a radionuclide dictate its suitability for therapeutic applications, including its tissue penetration, imaging capabilities, and half-life for logistical considerations.
| Property | This compound (¹⁹⁹Au) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | 3.14 days[1] | 6.65 days[2][3] |
| Decay Mode | Beta (β⁻)[4][1] | Beta (β⁻)[2][3] |
| Max. Beta Energy (MeV) | 0.452[4] | 0.497[2] |
| Mean Beta Energy (MeV) | 0.082[4] | ~0.149[5] |
| Max. Tissue Penetration | ~1 mm (estimated)[4] | ~2 mm |
| Gamma Emissions for Imaging (keV) | 158.4 (40%), 208.2 (8.7%)[4] | 113 (6.4%), 208 (11%)[2][6] |
Lutetium-177: A Clinically Validated Therapeutic Radionuclide
Lutetium-177 has been successfully integrated into targeted cancer therapies, primarily through its conjugation to targeting molecules like peptides. The resulting radiopharmaceuticals, [¹⁷⁷Lu]Lu-DOTA-TATE and [¹⁷⁷Lu]Lu-PSMA-617, have demonstrated significant clinical benefits.
Mechanism of Action
The therapeutic principle of ¹⁷⁷Lu-based radiopharmaceuticals lies in the targeted delivery of cytotoxic radiation to cancer cells.
Preclinical and Clinical Efficacy
Preclinical Studies: In preclinical models, [¹⁷⁷Lu]Lu-DOTA-TATE has been shown to inhibit tumor growth in a dose-dependent manner. For instance, in a study using NCI-H727 bronchial carcinoid cells, a significant suppression of tumor cell proliferation was observed.[7]
Clinical Trials: The pivotal Phase 3 NETTER-1 trial demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS) in patients with advanced, progressive, somatostatin (B550006) receptor-positive midgut neuroendocrine tumors treated with [¹⁷⁷Lu]Lu-DOTA-TATE compared to high-dose octreotide (B344500) alone.[8][9]
Table 1: Efficacy of [¹⁷⁷Lu]Lu-DOTA-TATE in the NETTER-1 Trial [8]
| Endpoint | [¹⁷⁷Lu]Lu-DOTA-TATE + Octreotide | High-Dose Octreotide |
| Progression-Free Survival (Median) | 22.8 months | 8.5 months |
| Objective Response Rate | 43.0% | 9.3% |
| Overall Survival (Median) | Not reached vs. 11.3 months (HR 0.276) |
Preclinical Studies: Preclinical studies in mouse xenograft models of prostate cancer have demonstrated significant, dose-dependent inhibition of tumor growth with [¹⁷⁷Lu]Lu-PSMA-617.[3][10] For example, in mice with 22RV1 xenografts, treatment with 9.2 MBq and 36.6 MBq of [¹⁷⁷Lu]Lu-PSMA I&T resulted in statistically significant tumor growth inhibition compared to controls.[3]
Clinical Trials: The Phase 3 VISION trial evaluated the efficacy and safety of [¹⁷⁷Lu]Lu-PSMA-617 in men with metastatic castration-resistant prostate cancer (mCRPC). The study showed a significant improvement in both overall survival and radiographic progression-free survival.[3][5][6][11][12][13]
Table 2: Efficacy of [¹⁷⁷Lu]Lu-PSMA-617 in the VISION Trial [5][6][11][12][13]
| Endpoint | [¹⁷⁷Lu]Lu-PSMA-617 + Standard of Care | Standard of Care Alone |
| Overall Survival (Median) | 15.3 months | 11.3 months |
| Radiographic Progression-Free Survival (Median) | 8.7 months | 3.4 months |
| PSA Response (≥50% decline) | 46% | 7.1% |
| Objective Response Rate (RECIST 1.1) | 9.2% (Complete Response) + 41.8% (Partial Response) | Not Reported |
Experimental Protocols
-
Animal Model: Male nu/nu mice with subcutaneous 22RV1 human prostate carcinoma xenografts.
-
Treatment Groups:
-
Control (vehicle)
-
[¹⁷⁷Lu]Lu-PSMA I&T (9.2 MBq)
-
[¹⁷⁷Lu]Lu-PSMA I&T (36.6 MBq)
-
-
Administration: Intravenous injection.
-
Endpoint: Tumor volume measured over time.
-
Patient Population: Men with PSMA-positive metastatic castration-resistant prostate cancer who had progressed after prior androgen receptor pathway inhibitors and taxane-based chemotherapy.
-
Intervention: [¹⁷⁷Lu]Lu-PSMA-617 (7.4 GBq every 6 weeks for up to 6 cycles) plus standard of care.
-
Comparator: Standard of care alone.
-
Primary Endpoints: Radiographic progression-free survival and overall survival.
This compound: An Emerging Radionuclide in Preclinical Development
This compound has physical properties that make it a candidate for radionuclide therapy. However, its development is at a much earlier stage compared to Lutetium-177, with research primarily focused on its incorporation into gold nanoparticles for imaging and as a potential therapeutic.
Preclinical Data for ¹⁹⁹Au-Doped Gold Nanoparticles
A key preclinical study investigated ¹⁹⁹Au-doped gold nanoparticles for SPECT imaging of triple-negative breast cancer in a mouse model. While the primary focus was on imaging, the study provides valuable biodistribution data.[14]
Table 3: Biodistribution of ¹⁹⁹Au-Doped Gold Nanoparticles (5 nm) in 4T1 Tumor-Bearing Mice (%ID/g) [14]
| Organ | 1 hour | 4 hours | 24 hours |
| Blood | 45.2 ± 5.8 | - | - |
| Liver | - | - | High |
| Spleen | - | - | High |
| Tumor | - | - | Heterogeneous uptake |
Another study evaluated gum arabic-stabilized ¹⁹⁹Au nanoparticles in normal dogs, showing retention within the prostate capsule for at least 8 days with minimal leakage, suggesting potential for localized therapy.[1]
Experimental Protocols
-
Nanoparticle Synthesis: A seed-mediated growth method was used, where a solution containing H¹⁹⁹AuCl₄ was added to a growth solution to incorporate ¹⁹⁹Au into the gold nanoparticle crystal lattice.
-
Animal Model: Female BALB/c mice with orthotopic 4T1 triple-negative breast cancer tumors.
-
Administration: Intravenous injection of ¹⁹⁹Au-doped gold nanoparticles.
-
Biodistribution: Organs were harvested at 1, 4, and 24 hours post-injection, and radioactivity was measured using a gamma counter.
-
Imaging: SPECT/CT imaging was performed at 24 hours post-injection.
Signaling Pathways and Cellular Response
Conclusion and Future Directions
Lutetium-177 stands as a cornerstone of modern radionuclide therapy, with a robust body of evidence supporting its clinical utility in treating neuroendocrine tumors and prostate cancer. Its favorable physical properties, combined with successful targeting strategies, have translated into significant patient benefits.
This compound, while possessing promising physical characteristics, is in a nascent stage of therapeutic development. The current research landscape is dominated by its use in gold nanoparticles for imaging, with limited data on its therapeutic efficacy. Future research is needed to explore the therapeutic potential of ¹⁹⁹Au, both within and outside the nanoparticle platform. Direct comparative studies with established radionuclides like ¹⁷⁷Lu will be crucial to define its potential role in the clinical setting. The development of targeting ligands for ¹⁹⁹Au, similar to those used for ¹⁷⁷Lu, will be a critical step in advancing its therapeutic applications.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 177Lu-DOTATATE for the treatment of gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Radiolabeled Gold Nanoparticles for Imaging and Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VISION Trial: Lu-177–PSMA-617 Radioligand Therapy Prolongs Survival in Metastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 6. Lutetium-177 Labelled PSMA Targeted Therapy in Advanced Prostate Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined use of 177 Lu-DOTATATE peptide receptor radionuclide therapy and fluzoparib for treatment of well-differentiated neuroendocrine tumors: A preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Neuroendocrine Tumors: Adding Lu-177 Dotatate to Standard First-Line Therapy - The ASCO Post [ascopost.com]
- 9. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lutetium-177 shows significant rPFS benefit for metastatic prostate cancer - Mayo Clinic [mayoclinic.org]
- 11. urotoday.com [urotoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Lutetium-177-PSMA-617 for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Radiochemical Purity of Gold-199
For researchers, scientists, and drug development professionals, ensuring the radiochemical purity (RCP) of radiopharmaceuticals is a critical quality control step. This guide provides a comprehensive comparison of methods for assessing the RCP of Gold-199 (¹⁹⁹Au) and its therapeutic alternatives, supported by experimental data and detailed protocols.
Introduction to Radiochemical Purity
Radiochemical purity is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form.[1] High RCP is essential for the safety and efficacy of radiopharmaceuticals, as impurities can lead to off-target radiation exposure and diminished therapeutic or diagnostic effectiveness. Common analytical techniques for determining RCP include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Fast Protein Liquid Chromatography (FPLC).
Comparison of Radiochemical Purity Assessment Methods
The selection of an appropriate analytical method for RCP assessment depends on the specific radiopharmaceutical, the nature of potential impurities, and the required resolution and speed of analysis.
| Feature | Radio-TLC / Paper Chromatography | Radio-HPLC / Radio-FPLC |
| Principle | Separation based on differential migration of components on a stationary phase with a mobile solvent. | High-resolution separation based on the differential partitioning of components between a stationary phase (column) and a liquid mobile phase under high pressure. |
| Resolution | Lower resolution, may not separate structurally similar impurities. | High resolution, capable of separating closely related chemical species and degradation products.[2] |
| Speed | Generally faster, offering rapid quality control.[3] | Typically longer run times per sample. |
| Sensitivity | May not detect low-level impurities or radiolysis products. | High sensitivity for detecting and quantifying trace impurities. |
| Complexity | Relatively simple and inexpensive to perform. | Requires more complex and expensive instrumentation. |
| Validation | Methods require validation for accuracy and reproducibility. | Considered a gold standard for validation of other methods.[4] |
Radiochemical Purity of this compound and Alternatives: A Comparative Overview
This section details the RCP assessment for this compound and several key alternative therapeutic radionuclides.
This compound (¹⁹⁹Au)
This compound is a promising radionuclide for theranostic applications, combining gamma emission for imaging with beta emission for therapy.[5][6]
Typical RCP Assessment Method: Fast Protein Liquid Chromatography (FPLC) has been used to confirm the high purity of ¹⁹⁹Au-doped nanoparticles, with reports of 100% chemical and radiochemical purity after purification.[7] Radio-HPLC and Radio-TLC are also applicable for the analysis of gold nanoparticles.[8][9]
Quantitative Data:
| Radiopharmaceutical Form | Method | Reported Radiochemical Purity |
|---|
| ¹⁹⁹Au-doped Gold Nanoparticles | FPLC | 100%[7] |
Alternative Radionuclides
Gold-198 (¹⁹⁸Au): Used in the form of colloidal gold or nanoparticles for cancer therapy.[10][11]
Typical RCP Assessment Method: Radio-HPLC and Radio-TLC are common methods. For ¹⁹⁸Au-nanoparticles, radiochemical purity of over 99% has been reported.[12]
Quantitative Data:
| Radiopharmaceutical Form | Method | Reported Radiochemical Purity |
|---|---|---|
| ¹⁹⁸Au-labeled Nanoparticles | Not specified | >99%[12] |
| ¹⁹⁸Au@SiO₂ Core-Shell Nanoparticles | Not specified | 99.91%[12] |
Rhenium-188 (¹⁸⁸Re): A generator-produced radionuclide with similar chemistry to Technetium-99m, making it a "theranostic pair".[13] It is used in various forms for cancer treatment and pain palliation.[14]
Typical RCP Assessment Method: Thin-Layer Chromatography (TLC) is a common method for determining the RCP of ¹⁸⁸Re-labeled compounds.[12]
Quantitative Data:
| Radiopharmaceutical Form | Method | Reported Radiochemical Purity |
|---|
| ¹⁸⁸Re-HEDP | TLC | >95%[15] |
Lutetium-177 (¹⁷⁷Lu): A widely used therapeutic radionuclide, often chelated to targeting molecules like DOTATATE for neuroendocrine tumor therapy.
Typical RCP Assessment Method: Both Radio-TLC and Radio-HPLC are used. HPLC is essential for identifying radiolysis products that may not be detected by TLC.[2]
Quantitative Data:
| Radiopharmaceutical Form | Method | Reported Radiochemical Purity |
|---|
| [¹⁷⁷Lu]Lu-PSMA | Radio-TLC / HPLC | >98% (TLC), >95% (HPLC)[16] |
Yttrium-90 (⁹⁰Y): A pure beta-emitter used in the form of microspheres for radioembolization of liver tumors.
Typical RCP Assessment Method: Paper chromatography is a simple and rapid method for routine quality control.
Quantitative Data:
| Radiopharmaceutical Form | Method | Reported Radiochemical Purity |
|---|
| ⁹⁰Y-microspheres | Paper Chromatography | >99% |
Technetium-99m (⁹⁹ᵐTc): Primarily a diagnostic radionuclide, but its chemistry is relevant to its therapeutic counterpart, Rhenium-188.
Typical RCP Assessment Method: TLC is widely used for routine quality control of ⁹⁹ᵐTc-radiopharmaceuticals.[1]
Quantitative Data:
| Radiopharmaceutical Form | Method | Acceptance Criteria |
|---|
| Various ⁹⁹ᵐTc compounds | TLC | Typically ≥90-95% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate RCP assessment.
Protocol 1: Radio-HPLC for Radiolabeled Gold Nanoparticles
This protocol is adapted from a method for ¹²⁵I-labeled gold nanoparticles and can be considered a representative advanced chromatography method for this compound nanoparticles.[8]
-
System: Analytical Radio-HPLC with a C18 reverse-phase column.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile (B52724).
-
-
Gradient:
-
0-2 min: 20% B
-
2-22 min: 20-80% B
-
22-23 min: 80-100% B
-
23-28 min: 100% B
-
-
Flow Rate: 1 mL/min.
-
Detection: In-line radiometric detector and UV detector.
-
Sample Preparation: Dilute the crude or purified radiolabeled nanoparticle solution with a mixture of water and acetonitrile (1:1) before injection.
Protocol 2: Radio-TLC for Radiolabeled Gold Nanoparticles
This protocol is a general method for the analysis of radiolabeled gold nanoparticles.[17]
-
Stationary Phase: Silica-coated TLC plate.
-
Mobile Phase: Ethyl acetate.
-
Procedure:
-
Apply a small spot (aliquot) of the radiolabeled nanoparticle solution onto the TLC plate.
-
Develop the TLC plate in a chamber containing the mobile phase.
-
After development, dry the plate.
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner.
-
-
Analysis: The radiochemical purity is calculated by integrating the radioactivity of the spot corresponding to the labeled nanoparticles and dividing it by the total radioactivity on the plate.
Protocol 3: FPLC for Protein Purification (General Protocol)
While a specific protocol for ¹⁹⁹Au radiopharmaceuticals is not detailed in the literature, a general FPLC protocol for protein purification provides a framework.[13][18] This would be applicable if this compound is conjugated to a protein.
-
System: FPLC system (e.g., ÄKTA system) with a suitable column (e.g., size exclusion or ion exchange).
-
Buffers:
-
Binding/Running Buffer: Buffer composition depends on the column type and protein characteristics (e.g., 20 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0 for a His-tagged protein with a Ni-NTA column).[18]
-
Elution Buffer: Contains a component to elute the protein (e.g., higher concentration of imidazole for His-tagged proteins).
-
-
Procedure:
-
Equilibrate the column with the binding buffer.
-
Load the sample containing the radiolabeled protein onto the column.
-
Wash the column with the binding buffer to remove unbound impurities.
-
Elute the radiolabeled protein using the elution buffer.
-
Collect fractions and monitor with a UV detector and a radioactivity detector.
-
Signaling Pathways and Experimental Workflows
Gold nanoparticles, the common carriers for this compound, are known to induce apoptosis in cancer cells through various signaling pathways.
Apoptosis Induction Pathway by Gold Nanoparticles
Gold nanoparticles can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspases.
Caption: Gold nanoparticle-induced apoptosis pathway.
MAPK/ERK Signaling Pathway Modulation
Gold nanoparticles have also been shown to stimulate the ERK/MAPK signaling pathway, which is involved in cell proliferation and differentiation.
Caption: MAPK/ERK signaling pathway activated by gold nanoparticles.
General Experimental Workflow for RCP Assessment
The following diagram illustrates a typical workflow for the radiochemical purity assessment of a radiopharmaceutical.
Caption: General workflow for radiochemical purity assessment.
References
- 1. Search results [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosynthesis of Stable 198Au-Nanoparticles by Neutron Activation of αvβ3-Specific AuNPs for Therapy of Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugfuture.com [drugfuture.com]
- 9. Synthesis, In Vitro Testing, and Biodistribution of Surfactant-Free Radioactive Nanoparticles for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. conductscience.com [conductscience.com]
- 12. Multifunctional Nanoparticles Based on Iron Oxide and Gold-198 Designed for Magnetic Hyperthermia and Radionuclide Therapy as a Potential Tool for Combined HER2-Positive Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Mcl-1 enhances cell death induced by the Bcl-2-selective inhibitor ABT-199 in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. static.igem.org [static.igem.org]
- 17. Pegylated gold nanoparticles induce apoptosis in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gold nanoparticles stimulate differentiation and mineralization of primary osteoblasts through the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of Gold-199 Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of nanotechnology in medicine has introduced a new frontier in diagnostics and therapeutics. Among the various nanomaterials, radiolabeled gold nanoparticles (AuNPs) have garnered significant attention due to their unique physicochemical properties and potential for targeted drug delivery and molecular imaging. A critical parameter for the clinical translation of these nanosystems is their long-term stability, ensuring that the radioactive payload remains securely attached to the nanoparticle until it reaches its target. This guide provides a comparative assessment of the long-term stability of Gold-199 (¹⁹⁹Au) nanoparticles against other commonly used radiolabeled gold nanoparticle formulations.
Superior Stability of ¹⁹⁹Au-Doped Nanoparticles
This compound, a beta and gamma emitter with a half-life of approximately 3.14 days, presents a compelling option for radiopharmaceutical applications. A key advantage of ¹⁹⁹Au nanoparticles lies in the method of their synthesis. The radioisotope is directly incorporated into the crystal lattice of the gold nanoparticle.[1] This intrinsic radiolabeling method ensures exceptional stability, as the ¹⁹⁹Au atoms are an integral part of the nanoparticle's structure. Studies have shown that ¹⁹⁹Au-doped gold nanostructures exhibit no dissociation of radioactive gold in serum over a period of a week.[2] This high stability is crucial for in vivo applications, minimizing off-target radiation exposure and ensuring accurate delivery to the intended site.
Comparative Stability Analysis
The stability of radiolabeled nanoparticles is paramount and is often challenged by the complex biological environment. The following table summarizes the long-term stability of ¹⁹⁹Au nanoparticles in comparison to other gold nanoparticles radiolabeled with different isotopes via chelating agents or surface conjugation.
| Radiometal | Labeling Method | Nanoparticle Formulation | Stability Data | Reference |
| ¹⁹⁹Au | Intrinsic (Doped) | PEGylated Gold Nanoparticles | No dissociation observed in serum for one week. | [2] |
| ⁹⁹mTc | Chelator (e.g., HYNIC, tridentate thiol) | Functionalized Gold Nanoparticles | >95% radiochemical purity maintained for at least 24 hours in human serum.[3] For some formulations, stability over 22 hours was observed.[4] | [3][4] |
| ¹⁷⁷Lu | Chelator (DOTA) | PEGylated Gold Nanoparticles with multithiol-poly(glutamic acid) | PEG-pGlu(¹⁷⁷Lu-DOTA)₈-LA₄-AuNP was the most stable in plasma compared to single or dithiol linkages. In human serum, radiolabeled nanoparticles showed high stability with 94.12 ± 1.95% radiochemical purity remaining after a certain period.[5][6] | [5][6] |
| ¹²⁵I | Direct Chemisorption | PEGylated Gold Nanoparticles | High radiochemical stability in PBS or 10% FBS over 72 hours at 37 °C. | [7] |
Experimental Protocols
Accurate assessment of nanoparticle stability requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to evaluate the long-term stability of radiolabeled gold nanoparticles.
Dynamic Light Scattering (DLS) for Colloidal Stability
Objective: To determine the hydrodynamic diameter and size distribution of nanoparticles in suspension over time, which indicates colloidal stability (i.e., resistance to aggregation).
Methodology:
-
Sample Preparation: Disperse the gold nanoparticles in a relevant biological medium (e.g., phosphate-buffered saline (PBS), cell culture medium, or serum) to the desired concentration. Ensure the dispersant is filtered through a 0.22 µm filter to remove any dust or contaminants.
-
Instrumentation: Use a calibrated DLS instrument. Set the laser wavelength, scattering angle (typically 90° or 173°), and temperature (e.g., 37°C to mimic physiological conditions).
-
Measurement:
-
Equilibrate the sample to the set temperature for at least 5 minutes.
-
Perform multiple measurements (e.g., 3-5 runs) for each time point to ensure reproducibility.
-
Record the Z-average diameter and the polydispersity index (PDI). An increase in the Z-average diameter and PDI over time suggests nanoparticle aggregation.
-
-
Long-Term Monitoring: Repeat the measurements at regular intervals (e.g., 0, 1, 6, 12, 24 hours, and then daily or weekly) to assess long-term stability.
Zeta Potential Measurement for Surface Charge Stability
Objective: To measure the surface charge of the nanoparticles, which is a key indicator of electrostatic stabilization.
Methodology:
-
Sample Preparation: Prepare the nanoparticle suspension in a low ionic strength medium, such as 10 mM NaCl, to ensure accurate measurement.
-
Instrumentation: Use an instrument capable of measuring zeta potential, typically through electrophoretic light scattering (ELS).
-
Measurement:
-
Inject the sample into a clean, bubble-free measurement cell.
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
The instrument's software will calculate the zeta potential from the mobility using the Henry equation.
-
Perform measurements in triplicate.
-
-
Interpretation: A high absolute zeta potential value (typically > ±30 mV) indicates good electrostatic stability. Changes in zeta potential over time can signify alterations in the nanoparticle's surface chemistry.
Radiolabel Stability in Serum
Objective: To quantify the amount of radioisotope that leaches from the gold nanoparticles when incubated in a biologically relevant medium like human serum.
Methodology:
-
Incubation:
-
Add a known activity of the radiolabeled gold nanoparticles to a vial containing fresh human serum.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Sampling: At predetermined time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the mixture.
-
Separation of Nanoparticles from Free Radioisotope:
-
Use a separation technique such as size exclusion chromatography (SEC), instant thin-layer chromatography (ITLC), or centrifugation to separate the intact radiolabeled nanoparticles from any detached, free radioisotope.
-
-
Quantification:
-
Measure the radioactivity in the nanoparticle fraction and the free radioisotope fraction using a suitable radiation detector (e.g., gamma counter).
-
-
Calculation: Calculate the percentage of radiolabel stability as: (Activity of nanoparticle fraction / (Activity of nanoparticle fraction + Activity of free radioisotope fraction)) x 100%.
Transmission Electron Microscopy (TEM) for Morphological Stability
Objective: To visually inspect the size, shape, and aggregation state of the nanoparticles over time.
Methodology:
-
Sample Preparation:
-
Place a drop of the nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the nanoparticles to adhere to the grid for a few minutes.
-
Wick away the excess liquid with filter paper.
-
Optionally, negatively stain the grid (e.g., with uranyl acetate) to enhance contrast.
-
-
Imaging:
-
Insert the dried grid into the TEM.
-
Acquire images at various magnifications to observe individual nanoparticles and potential aggregates.
-
-
Analysis:
-
Analyze the images to assess any changes in nanoparticle morphology, size, or evidence of aggregation over different time points of the stability study. Image analysis software can be used for quantitative measurements of particle size and distribution.
-
Visualizing Nanoparticle Interactions: Cellular Uptake Pathway
The ultimate fate and efficacy of nanoparticles are determined by their interaction with biological systems. The following diagram illustrates the generalized pathways of gold nanoparticle uptake into a cell, a critical process influenced by the nanoparticle's stability and surface characteristics.
Caption: Generalized pathways for cellular uptake of gold nanoparticles.
Experimental Workflow for Long-Term Stability Assessment
A systematic approach is essential for a comprehensive evaluation of nanoparticle stability. The following workflow outlines the key steps in a long-term stability assessment study.
Caption: A systematic workflow for assessing the long-term stability of nanoparticles.
References
- 1. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Radiolabeled multi-layered coated gold nanoparticles as potential biocompatible PET/SPECT tracers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Re-engineered theranostic gold nanoparticles for targeting tumor hypoxia - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00679D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Targeting Efficiency of Au-199 Nanoprobes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the targeting efficiency of Au-199 nanoprobes with alternative nanoparticle systems, supported by experimental data. The information presented herein is intended to assist researchers in making informed decisions for the design and application of targeted radiopharmaceuticals in preclinical cancer models.
Introduction to Au-199 Nanoprobes
Gold (Au) nanoparticles are versatile platforms for biomedical applications due to their biocompatibility, tunable size and shape, and ease of surface functionalization.[1][2] When doped with the radioisotope Gold-199 (Au-199), these nanoparticles become powerful probes for in vivo imaging using Single Photon Emission Computed Tomography (SPECT).[1][3] The direct incorporation of Au-199 atoms into the nanoparticle's crystal lattice ensures high stability of the radiolabel, a critical factor for accurate in vivo tracking.[1][3]
Targeting specificity is achieved by conjugating ligands, such as peptides or antibodies, to the nanoparticle surface. A notable example is the use of D-Ala1-peptide T-amide (DAPTA) to target the C-C chemokine receptor 5 (CCR5), which is overexpressed in various cancers, including triple-negative breast cancer (TNBC).[1][4]
Comparative Analysis of Targeting Efficiency
The targeting efficiency of nanoprobes is a critical determinant of their diagnostic and therapeutic efficacy. It is typically evaluated by measuring their biodistribution, specifically the percentage of the injected dose per gram of tissue (%ID/g) that accumulates in the target tumor versus other organs.
Au-199 Nanoprobes: Targeted vs. Non-Targeted
A key validation of targeting efficiency is the comparison between nanoprobes with and without a targeting ligand. The following table summarizes the biodistribution of CCR5-targeted (DAPTA-conjugated) and non-targeted Au-199 nanoprobes in a murine model of triple-negative breast cancer.
| Organ | CCR5-Targeted Au-199 Nanoprobes (%ID/g) | Non-Targeted Au-199 Nanoprobes (%ID/g) |
| Tumor | 7.6 ± 1.2 | 3.5 ± 1.4 |
| Blood | 4.8 ± 0.7 | 1.7 ± 0.5 |
| Liver | 12.3 ± 2.1 | 30.5 ± 5.8 |
| Spleen | 10.5 ± 1.8 | 11.2 ± 2.3 |
| Kidneys | 2.1 ± 0.4 | 2.5 ± 0.6 |
| Lungs | 1.5 ± 0.3 | 1.8 ± 0.4 |
Data presented as mean ± standard deviation at 24 hours post-injection. Data extracted from a study by Zhao et al. on 5 nm AuNPs in a 4T1 TNBC mouse model.
The data clearly demonstrates that the CCR5-targeted Au-199 nanoprobes exhibit a more than two-fold increase in tumor accumulation compared to their non-targeted counterparts.[1] This enhanced uptake is attributed to the specific binding of the DAPTA ligand to the CCR5 receptor on the tumor cells.[1] Furthermore, the targeted nanoprobes show significantly lower accumulation in the liver, suggesting that the targeting moiety alters the pharmacokinetic profile and reduces non-specific uptake by the reticuloendothelial system (RES).
Au-199 Nanoprobes vs. Alternative Radiolabeled Nanoprobes
Direct head-to-head comparative studies of Au-199 nanoprobes and other radiolabeled nanoparticles targeting the exact same biological marker are limited in the current literature. However, we can draw insights from studies using other radionuclides for CCR5 targeting. The following table presents biodistribution data for 64Cu-labeled comb-like nanoparticles also targeting CCR5.
| Organ | 64Cu-DAPTA-Comb Nanoparticles (%ID/g) |
| Aortic Arch (Atherosclerotic Plaque) | 7.1 ± 0.5 |
| Blood | 21.8 ± 4.2 (10% DAPTA) |
| Liver | ~5-7 |
| Spleen | ~3-7 |
Data presented as mean ± standard deviation at 24 hours post-injection. Data extracted from a study by Liu et al. on ApoE-/- mice with atherosclerosis. Note that the biological model and nanoparticle platform are different from the Au-199 study, making direct comparison challenging.
While a direct comparison is not feasible due to differences in the nanoparticle core, animal model, and disease state, the data on 64Cu-DAPTA-Comb nanoparticles also demonstrates successful targeting of CCR5. Future studies performing a direct comparison of Au-199 and other radionuclides on the same nanoparticle platform and in the same disease model are warranted to definitively establish the relative targeting efficiencies.
Experimental Protocols
Synthesis of CCR5-Targeted Au-199 Nanoprobes
This protocol is a generalized representation based on the Turkevich method and subsequent surface modification.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄)
-
Au-199 chloride solution
-
Thiol-PEG-DAPTA (targeting ligand)
-
Deionized water
Procedure:
-
Gold Nanoparticle Core Synthesis:
-
A solution of HAuCl₄ is heated to a boil with vigorous stirring.
-
A solution of trisodium citrate is rapidly added, causing a color change from yellow to deep red, indicating the formation of gold nanoparticles.
-
The Au-199 chloride solution is incorporated during this step to dope (B7801613) the nanoparticles.
-
-
Surface Functionalization:
-
The synthesized Au-199 nanoparticles are then incubated with a solution of thiol-PEG-DAPTA.
-
The thiol groups on the PEG linker will covalently bind to the gold surface.
-
-
Purification:
-
The functionalized nanoparticles are purified from excess reagents by centrifugation and resuspension.
-
In Vivo SPECT/CT Imaging and Biodistribution Studies
Animal Model:
-
Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumors are established by subcutaneous or orthotopic injection of cancer cells (e.g., 4T1 TNBC cells).
Imaging Procedure:
-
Nanoprobe Administration: A defined dose of the Au-199 nanoprobes is injected intravenously via the tail vein.
-
Imaging Timepoints: Mice are imaged at various time points post-injection (e.g., 1, 4, 24, 48 hours) to assess the pharmacokinetics and tumor accumulation.
-
SPECT/CT Imaging:
-
Mice are anesthetized and placed in the scanner.
-
SPECT data is acquired to detect the gamma emissions from Au-199.
-
CT data is acquired for anatomical co-registration.
-
-
Biodistribution Analysis:
-
After the final imaging session, mice are euthanized.
-
Organs of interest (tumor, liver, spleen, kidneys, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.
-
The %ID/g for each organ is calculated.
-
Signaling Pathway
The targeting of Au-199 nanoprobes to CCR5-expressing cancer cells is mediated by the interaction of the DAPTA ligand with the CCR5 receptor. CCR5 is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates several downstream signaling pathways implicated in cancer progression, including cell survival, proliferation, and metastasis.
Conclusion
Au-199 nanoprobes represent a highly promising platform for targeted cancer imaging. The direct incorporation of the radioisotope ensures excellent stability, while the facile surface chemistry allows for the conjugation of targeting ligands to enhance tumor accumulation. The experimental data clearly demonstrates a significant improvement in targeting efficiency for CCR5-targeted Au-199 nanoprobes compared to their non-targeted counterparts. While direct comparative data with other radiolabeled nanoparticle systems for the same target is still emerging, the available evidence underscores the potential of Au-199 nanoprobes for sensitive and specific tumor imaging. The detailed experimental protocols and understanding of the underlying biological pathways provided in this guide should aid researchers in the further development and validation of this and other targeted nanoprobe technologies.
References
- 1. CC Chemokine Receptor 5 Targeted Nanoparticles Imaging the Progression and Regression of Atherosclerosis Using Positron Emission Tomography/Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances Targeting CCR5 for Cancer and Its Role in Immuno-Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Imaging of Tumor Associated Macrophages and Their Response to Therapy Using 64Cu-Labeled Macrin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biodistribution of Gold-199 and Other Key Radiometals in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution profiles of Gold-199 (¹⁹⁹Au) alongside other significant radiometals used in nuclear medicine, including Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Technetium-99m (⁹⁹mTc). The data presented is derived from preclinical experimental studies to support researchers and professionals in the selection and development of radiopharmaceuticals.
Radiometals are integral to both diagnostic and therapeutic radiopharmaceuticals.[1] Their application ranges from imaging with Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to targeted radionuclide therapy.[2][3] The efficacy and safety of these agents are critically dependent on their biodistribution—the pattern of uptake and clearance in target tissues versus non-target organs and tissues. This guide focuses on the comparative in vivo behavior of several key radiometals.
Comparative Biodistribution Data
The biodistribution of a radiometal is heavily influenced by the targeting molecule it is attached to (e.g., antibody, peptide, or nanoparticle), the chelator used, and the physicochemical properties of the resulting complex.[1] The following tables summarize quantitative biodistribution data for ¹⁹⁹Au, ¹⁷⁷Lu, ⁹⁰Y, and ⁹⁹mTc conjugated to various molecules, as observed in preclinical rodent models. Data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of ¹⁹⁹Au-Labeled Gold Nanoparticles (AuNPs) in 4T1 Tumor-Bearing Mice
| Organ | 5 nm AuNPs (1 hr post-injection) %ID/g | 18 nm AuNPs (1 hr post-injection) %ID/g | 5 nm AuNPs (4 hr post-injection) %ID/g | 18 nm AuNPs (4 hr post-injection) %ID/g |
| Blood | 45.2 ± 5.8 | 48.0 ± 5.5 | 29.4 ± 4.1 | 19.1 ± 3.2 |
| Liver | 10.1 ± 1.5 | 12.3 ± 2.1 | 15.6 ± 2.4 | 18.2 ± 2.9 |
| Spleen | 8.9 ± 1.2 | 5.0 ± 0.8 | 14.2 ± 1.9 | 10.5 ± 1.7 |
| Kidney | 2.5 ± 0.4 | 3.1 ± 0.5 | 3.8 ± 0.6 | 4.5 ± 0.7 |
| Tumor | 3.2 ± 0.5 | 2.8 ± 0.4 | 4.1 ± 0.6 | 3.5 ± 0.5 |
Data adapted from a study on ¹⁹⁹Au-doped gold nanoparticles for SPECT imaging.[4] Values represent mean ± standard deviation.
Table 2: Comparative Biodistribution of ¹⁷⁷Lu-Labeled PSMA-Targeting Agents in LNCaP Xenograft-Bearing Mice (%ID/g)
| Organ | ¹⁷⁷Lu-rhPSMA-7.3 (1 hr p.i.) | ¹⁷⁷Lu-PSMA I&T (1 hr p.i.) | ¹⁷⁷Lu-PSMA-617 (4 hr p.i.) | ¹⁷⁷Lu-PSMA-I&T (4 hr p.i.) |
| Blood | 0.63 | Not Reported | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Liver | 0.21 | Not Reported | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Spleen | 33.25 | Not Reported | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Kidney | 207.6 | Not Reported | 2.5 ± 1.0 | 10.0 ± 2.1 |
| Tumor | ~12.0 (estimated) | ~4.6 (estimated) | 10.9 ± 5.1 | 11.1 ± 2.8 |
Data compiled from studies on PSMA-targeting agents for prostate cancer.[5][6] Values are means, with standard deviations where available. Note that direct comparison is challenging due to different compounds and time points.
Table 3: Biodistribution of ⁹⁰Y and ⁹⁹mTc Conjugates in Rodent Models (%ID/g)
| Radiometal & Compound | Organ | 30 min p.i. | 1 hr p.i. | 24 hr p.i. |
| ⁹⁰Y-OC-125 F(ab')₂ (Human data, %ID) | Liver | - | 10% | - |
| Bone Marrow | - | 7% | - | |
| Bone | - | 19% | - | |
| ⁹⁹mTc-AuNPs (500 µg) | Liver | 12.4 ± 1.5 | 11.8 ± 1.2 | 10.5 ± 1.1 |
| Spleen | 4.2 ± 0.5 | 4.0 ± 0.4 | 3.8 ± 0.4 | |
| Blood | 1.8 ± 0.2 | 0.9 ± 0.1 | 0.1 ± 0.0 |
⁹⁰Y data is from a human clinical trial and represents % of injected dose (%ID) in the whole organ.[7] ⁹⁹mTc data is from a study on varying concentrations of radiolabeled gold nanoparticles in normal mice.[8]
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible biodistribution data. The following outlines a general methodology for ex vivo biodistribution studies in rodent models, based on established guidelines.[9][10][11]
General Protocol for Ex Vivo Biodistribution Study
-
Animal Model:
-
Select an appropriate animal model (e.g., healthy mice/rats, or a disease model such as tumor-xenograft mice).[10]
-
Animals should be of the same sex, strain, and approximate age and weight to minimize variability.[9]
-
House animals under controlled conditions (lighting, temperature, humidity) with free access to food and water.[10]
-
-
Radiopharmaceutical Preparation and Administration:
-
Ensure the radiopharmaceutical meets quality control standards, including high radiochemical purity.
-
Administer a precise volume (e.g., 0.1-0.3 mL for mice) of the radiopharmaceutical containing a known amount of radioactivity.[9]
-
The most common route of administration is intravenous (i.v.) injection via the tail vein.[9]
-
-
Study Time Points:
-
Select multiple time points post-injection (p.i.) to characterize the uptake and clearance kinetics of the agent (e.g., 1h, 4h, 24h, 48h).
-
-
Euthanasia and Tissue Collection:
-
At each designated time point, euthanize a cohort of animals (typically n=3-5 per group) using an approved method.
-
Immediately perform dissection and collect tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and tumor).[9]
-
-
Radioactivity Measurement and Data Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, correcting for background radiation and radioactive decay.
-
Calculate the %ID/g for each tissue using the following formula: %ID/g = (Activity in tissue / Total injected activity) x (1 / tissue weight in g) x 100
-
Data is typically presented as the mean %ID/g ± standard deviation.
-
Cellular Uptake Mechanisms and Visualizations
The internalization of radiometal-based agents into target cells is a critical step for therapeutic efficacy and for probes targeting intracellular markers. For many nanoparticle-based systems and large biomolecules, cellular entry is mediated by endocytosis.[12][13]
Endocytosis is an energy-dependent process that can be broadly categorized into phagocytosis (for large particles) and pinocytosis (for smaller materials).[12] The primary pinocytotic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and micropinocytosis.[12] The specific pathway utilized depends on the physicochemical properties of the radiopharmaceutical, such as size, shape, surface charge, and the presence of targeting ligands, as well as the type of cell being targeted.[14]
Caption: Workflow for a typical preclinical ex vivo biodistribution study.
Caption: Common endocytic pathways for cellular uptake of nanoparticles.
References
- 1. Metallic radionuclides in the development of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiometals in Imaging and Therapy: Highlighting Two Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumour targeting with radiometals for diagnosis and therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Preclinical Biodistribution, Dosimetry, and Endoradiotherapy in Metastatic Castration-Resistant Prostate Cancer Using 19F/177Lu-rhPSMA-7.3 and 177Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient biodistribution of intraperitoneally administered yttrium-90-labeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. osti.gov [osti.gov]
- 10. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedizin.de [springermedizin.de]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Intracellular Behaviors of Liposomal Nanohybrids via SERS: Insights into the Influence of Metal Nanoparticles [thno.org]
- 13. Uptake and subcellular distribution of radiolabeled polymersomes for radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Gold-199 and Traditional Brachytherapy Sources for Enhanced Efficacy
For Immediate Release
This guide provides a detailed comparison between the radionuclide Gold-199 (¹⁹⁹Au) and traditional brachytherapy sources such as Iodine-125 (B85253) (¹²⁵I), Palladium-103 (¹⁰³Pd), and Iridium-192 (¹⁹²Ir). This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their performance based on physical properties and established experimental protocols.
Introduction
Brachytherapy is a cornerstone of modern radiation oncology, delivering a highly conformal dose of radiation directly to a tumorous volume while sparing surrounding healthy tissues. The choice of radionuclide is critical and depends on various factors including tumor type, location, and desired dose rate. While isotopes like ¹²⁵I, ¹⁰³Pd, and ¹⁹²Ir are well-established, the exploration of novel sources like ¹⁹⁹Au is driven by the quest for improved therapeutic ratios. This guide evaluates the potential of ¹⁹⁹Au in this context.
Quantitative Data Summary
The following tables summarize the key physical and dosimetric properties of ¹⁹⁹Au in comparison to commonly used brachytherapy sources.
Table 1: Physical Properties of Brachytherapy Radionuclides
| Property | This compound (¹⁹⁹Au) | Iodine-125 (¹²⁵I) | Palladium-103 (¹⁰³Pd) | Iridium-192 (¹⁹²Ir) |
| Half-life | 3.14 days[1][2][3][4][5] | 59.4 days[6] | 17.0 days[6] | 73.8 days[6] |
| Decay Mode | Beta Minus (β⁻)[2][4][7] | Electron Capture[8] | Electron Capture[8] | Beta Minus (β⁻) |
| Principal Photon Energy | 158.4 keV, 208.2 keV | 27-35 keV[6] | 20-23 keV[6] | ~380 keV (average) |
| Principal Beta Energy (Max) | 0.29 MeV | Not Applicable | Not Applicable | 0.67 MeV |
| Daughter Product | Mercury-199 (¹⁹⁹Hg) (Stable)[2][4] | Tellurium-125 (¹²⁵Te) (Stable) | Rhodium-103 (¹⁰³Rh) (Stable) | Platinum-192 (¹⁹²Pt) (Stable) |
Table 2: Dosimetric Parameters and Clinical Considerations
| Parameter | This compound (¹⁹⁹Au) (Theoretical) | Iodine-125 (¹²⁵I) | Palladium-103 (¹⁰³Pd) | Iridium-192 (¹⁹²Ir) |
| Dose Rate Classification | Low to Medium Dose Rate (LDR/MDR) | Low Dose Rate (LDR)[8] | Low Dose Rate (LDR)[8] | High Dose Rate (HDR)[8] |
| Typical Application | Permanent or Temporary Implants | Permanent Implants (e.g., prostate)[8] | Permanent Implants (e.g., prostate)[8] | Temporary Implants (e.g., GYN, breast) |
| Initial Dose Rate | Higher than ¹²⁵I and ¹⁰³Pd | ~7 cGy/h[6] | ~21 cGy/h | >12 Gy/h |
| Tissue Penetration | Moderate | Low | Low | High |
| Shielding Requirements | Moderate | Low | Low | High |
Experimental Protocols
The evaluation of a new brachytherapy source, such as a hypothetical ¹⁹⁹Au seed, would follow a rigorous, standardized protocol to ensure safety and efficacy. A generalized experimental workflow is outlined below.
Dosimetric Characterization (AAPM TG-43U1 Protocol)
The American Association of Physicists in Medicine (AAPM) Task Group 43 (TG-43) report provides the formalism for brachytherapy source dosimetry.[9][10]
-
Source Strength Measurement : The air-kerma strength (SK) of the source is measured using a calibrated well-type ionization chamber traceable to a national standards laboratory.[11]
-
Monte Carlo Simulations : Monte Carlo N-Particle (MCNP) or similar codes are used to model the source geometry and calculate the dose distribution in a water phantom. This simulation determines key TG-43 parameters.[12]
-
Experimental Validation : Measurements are performed in a water phantom using detectors like thermoluminescent dosimeters (TLDs), diodes, or small-volume ionization chambers to validate the Monte Carlo calculations.[9][10]
-
Parameter Calculation : The following parameters are determined:
Radiobiological Evaluation
-
Cell Culture Studies (In Vitro) :
-
Cell Lines : Relevant cancer cell lines (e.g., prostate, breast) are irradiated with the ¹⁹⁹Au source and traditional sources at various doses.
-
Clonogenic Survival Assays : To determine the cell killing efficacy and calculate the linear-quadratic (LQ) model parameters (α/β ratio).
-
DNA Damage Analysis : Immunofluorescence staining for γ-H2AX and 53BP1 foci is used to quantify DNA double-strand breaks.
-
Cell Cycle Analysis : Flow cytometry is used to assess the effects on cell cycle progression.
-
-
Animal Studies (In Vivo) :
-
Tumor Xenografts : Human tumors are grown in immunocompromised mice. Brachytherapy seeds are implanted into the tumors.
-
Efficacy Assessment : Tumor growth delay and tumor control probability (TCP) are measured.
-
Toxicity Assessment : Normal tissue complication probability (NTCP) is evaluated by histological analysis of surrounding tissues.
-
Preclinical Device Testing
-
Seed Construction and Integrity : Development of a sealed source encapsulation (e.g., in a titanium capsule) and testing for leakage and structural integrity under various conditions.
-
Biocompatibility : Evaluation of the materials used in the source for compatibility with biological tissues.
Mandatory Visualizations
Signaling Pathways
The therapeutic effect of brachytherapy is primarily mediated through the induction of DNA damage in cancer cells. Ionizing radiation triggers a complex network of signaling pathways known as the DNA Damage Response (DDR).
Caption: DNA Damage Response pathway activated by ionizing radiation.
Experimental Workflow
The process of evaluating a novel brachytherapy source involves a multi-stage approach from theoretical modeling to preclinical validation.
Caption: Workflow for the evaluation of a new brachytherapy source.
Logical Comparison Framework
The selection of a brachytherapy source is a balance between its physical properties, which dictate the dose distribution, and the biological response of the tumor and surrounding tissues.
Caption: Framework for comparing brachytherapy source efficacy.
Discussion and Conclusion
The analysis of this compound's physical properties reveals several characteristics that could be advantageous for brachytherapy.
-
Half-life : With a half-life of approximately 3.14 days, ¹⁹⁹Au sits (B43327) between the very short half-life of ¹⁰³Pd (17 days) and the longer half-lives of ¹²⁵I (59.4 days) and ¹⁹²Ir (73.8 days). This intermediate half-life could be beneficial for treating moderately fast-growing tumors, delivering a significant portion of the dose before significant tumor repopulation can occur, while still allowing for a permanent implant approach.
-
Radiation Emissions : ¹⁹⁹Au is a beta and gamma emitter. The beta radiation has a short range in tissue, which would lead to a very high dose deposition within the immediate vicinity of the source. This could be highly effective for tumor sterilization. The accompanying gamma emissions are of intermediate energy, which would allow for treatment of a larger volume than the low-energy photons of ¹²⁵I and ¹⁰³Pd, but with less penetration and therefore potentially less dose to distant healthy tissues compared to the high-energy gammas of ¹⁹²Ir.
-
Potential Efficacy : The combination of beta and gamma emissions suggests that ¹⁹⁹Au could offer a dual-mode therapeutic effect. The high local dose from beta particles could be particularly effective at ablating the tumor core, while the gamma rays provide a more distributed dose to the tumor periphery.
Challenges and Future Directions : The primary challenge for the clinical adoption of ¹⁹⁹Au is the lack of direct experimental and clinical data. The theoretical advantages must be validated through the rigorous experimental protocols outlined above. Furthermore, the production and encapsulation of ¹⁹⁹Au into a safe and effective brachytherapy seed would require significant development and quality assurance.
References
- 1. isotopes.gov [isotopes.gov]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Isotope data for this compound in the Periodic Table [periodictable.com]
- 4. Isotope data for this compound in the Periodic Table [periodictable.com]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. aapm.org [aapm.org]
- 7. Special Features - Element Project [goldylox.weebly.com]
- 8. Brachytherapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of a new brachytherapy iodine-125 source by AAPM TG43 formalism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irpa.net [irpa.net]
- 11. aapm.org [aapm.org]
- 12. Evaluation of hypothetical 153Gd source for use in brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gold-199 SPECT for Preclinical Research
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of Gold-199 Single Photon Emission Computed Tomography (SPECT) with other key imaging modalities. This report provides a comparative overview of this compound SPECT, Positron Emission Tomography (PET), Computed Tomography (CT), and Magnetic Resonance Imaging (MRI) for applications in tumor imaging and biodistribution studies, supported by experimental data and detailed protocols.
This compound (¹⁹⁹Au), a radioisotope with a half-life of 3.14 days and principal gamma emissions at 158.4 keV (37.5%) and 208.2 keV (8.1%), is an emerging candidate for preclinical SPECT imaging. Its unique properties, when incorporated into gold nanoparticles (AuNPs), offer a stable and quantifiable platform for in-vivo tracking of biological processes. This guide provides a comparative analysis of ¹⁹⁹Au-SPECT with other widely used imaging modalities, offering insights into its relative performance and potential applications in drug development and cancer research.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of ¹⁹⁹Au-SPECT alongside PET, CT, and MRI in the context of tumor imaging and biodistribution of nanoparticle-based agents. The data is compiled from various preclinical studies to provide a comparative overview.
| Imaging Modality | Probe | Primary Application | Tumor Uptake (%ID/g) | Image Resolution | Key Advantages | Limitations |
| ¹⁹⁹Au-SPECT/CT | ¹⁹⁹Au-AuNP-DAPTA | Targeted Tumor Imaging (TNBC) | 7.13 ± 0.08[1] | 0.6 mm (SPECT)[1] | High stability of radiolabel, Good sensitivity, Quantitative | Lower resolution than PET and MRI |
| PET/CT | ⁸⁹Zr-labeled AuNP-Antibody | Targeted Tumor Imaging (Pancreatic) | 13.8 ± 8.0 (at 120h)[2] | ~1-2 mm | High sensitivity, Quantitative | Lower resolution than MRI and CT, Use of positron-emitting isotopes |
| CT | PEGylated AuNPs | Tumor Imaging (Glioma) | 1.5% w/w (equivalent to ~15 %ID/g)[3] | ~50-150 µm | High spatial resolution, Anatomical detail | Low soft tissue contrast, Requires high concentration of contrast agent |
| MRI | Gadolinium-labeled AuNPs | Cell Tracking in Brain | N/A (signal enhancement) | ~20-100 µm[4][5] | Excellent soft tissue contrast, High spatial resolution, No ionizing radiation | Lower sensitivity than nuclear imaging, Indirect detection of agent |
Table 1: Comparison of Imaging Modalities for Targeted Tumor Imaging. %ID/g: Percentage of Injected Dose per gram of tissue. TNBC: Triple-Negative Breast Cancer.
| Imaging Modality | Probe | Organ with Highest Uptake (excluding tumor) | Uptake Value | Timepoint |
| ¹⁹⁹Au-SPECT/CT | 5-nm ¹⁹⁹Au-AuNP-DAPTA | Liver | ~15 %ID/g[1] | 24 h |
| PET/CT | ⁶⁴Cu-labeled Gold Nanoshells | Liver | ~10 %ID/g[6] | 46 h |
| CT | Anti-EGFR-coated AuNPs | Liver | 96 HU[7] | 6 h |
| MRI | Gadolinium Oxide Nanoparticles | Liver | Signal enhancement observed | 2 h[8] |
Table 2: Biodistribution of Gold Nanoparticle-based Probes in Key Organs. HU: Hounsfield Units.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below to facilitate reproducibility and further investigation.
This compound SPECT/CT Imaging of Triple-Negative Breast Cancer
-
Imaging Agent: 5-nm gold nanoparticles doped with ¹⁹⁹Au and conjugated with D-Ala-peptide T-amide (DAPTA) to target the CCR5 receptor (¹⁹⁹Au-AuNP-DAPTA).
-
Animal Model: 4T1 triple-negative breast cancer tumor-bearing mice.
-
Injection: 29.6 MBq of ¹⁹⁹Au-AuNP-DAPTA in 100 µL of saline was administered via the tail vein.
-
Imaging: SPECT/CT scans were performed 24 hours post-injection using a NanoSPECT/CT scanner.
-
CT Scan: A 45 kVp energy tube at 177 mA was used with 180 projections and 400 ms (B15284909) exposure.
-
SPECT Scan: Helical SPECT was performed with 60 projections at 60 seconds per projection.
-
-
Image Reconstruction: CT and SPECT projections were reconstructed using InvivoScope software, with isotropic voxel sizes of 0.4 mm and 0.6 mm for anatomical and radioactive images, respectively.[1]
PET/CT Imaging of Pancreatic Tumors
-
Imaging Agent: NHS-activated gold nanoparticles conjugated with an anti-CA19.9 antibody (5B1) and radiolabeled with Zirconium-89 (⁸⁹Zr).
-
Animal Model: Orthotopic BxPc-3 pancreatic tumor-bearing mice.
-
Pre-treatment: To reduce uptake by the mononuclear phagocyte system, mice were pretreated with clodronate liposomes.
-
Injection: ⁸⁹Zr-labeled antibody-gold nanoparticle conjugate was injected intravenously.
-
Imaging: PET/CT imaging was performed at various time points up to 120 hours post-injection.[2]
CT Imaging of Brain Tumors
-
Imaging Agent: 11 nm gold nanoparticles.
-
Animal Model: Mice with intracerebral malignant gliomas.
-
Injection: Gold nanoparticles were injected intravenously at a dose of 4 g Au/kg.
-
Imaging: Micro-CT imaging was performed 15 hours post-injection. The average increase in radiodensity of the tumor was measured in Hounsfield Units (HU).[3]
MRI of In Situ Labeled Cells in the Brain
-
Imaging Agent: Gadolinium gold nanoparticles (GdAuNP).
-
Animal Model: Rats.
-
Procedure: GdAuNPs were injected into the lateral ventricle and the striatum of the rat brain for in situ cell labeling.
-
Imaging: T1-weighted MRI was performed using ultra-high field magnets (9.4 T and 11.7 T) to achieve high-resolution images (down to 20 µm isotropic voxel size).[4][5]
Visualizing the Biological and Experimental Context
To further elucidate the experimental workflows and biological pathways relevant to the application of this compound SPECT, the following diagrams are provided.
References
- 1. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ImmunoPET Imaging of Pancreatic Tumors with 89Zr-Labeled Gold Nanoparticle-Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold nanoparticle imaging and radiotherapy of brain tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-high resolution magnetic resonance microscopy of in situ gadolinium gold nanoparticle-labeled cells in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-high resolution magnetic resonance microscopy of in situ gadolinium gold nanoparticle-labeled cells in the rat brain - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. In vivo PET imaging and biodistribution of radiolabeled gold nanoshells in rats with tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted gold nanoparticles enable molecular CT imaging of cancer: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gadolinium Oxide Nanoparticles Reinforce the Fractionated Radiotherapy-Induced Immune Response in Tri-Negative Breast Cancer via cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Cytotoxicity of Gold-199 Formulations: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the factors influencing the in vitro cytotoxicity of Gold-199 (¹⁹⁹Au) formulations. While direct comparative cytotoxicity data for different ¹⁹⁹Au formulations is limited in publicly available literature, this document outlines the key considerations, relevant experimental data from non-radioactive gold analogs, and detailed protocols for evaluating the cytotoxic potential of such radiopharmaceuticals.
This compound is a radioisotope with favorable properties for both diagnostic imaging (SPECT) and therapeutic applications in oncology.[1][2][3] It is often incorporated into gold nanoparticles (AuNPs) to create targeted radiopharmaceuticals.[1] The cytotoxic effect of ¹⁹⁹Au formulations is a combination of the radiotoxicity of the isotope and the chemical cytotoxicity of the nanoparticle carrier. The therapeutic action is primarily driven by the beta and gamma radiation emitted by ¹⁹⁹Au, which induces cell death.
Understanding Cytotoxicity of Gold-Based Nanoparticles
Extensive research on non-radioactive gold nanoparticles has shown that their cytotoxicity is influenced by several factors. These findings are crucial for designing ¹⁹⁹Au-doped nanoparticles with desired biological interactions. Key factors include:
-
Size and Shape: Smaller nanoparticles generally exhibit higher cytotoxicity.[4] The shape of the nanoparticle, such as nanorods or nanospheres, also impacts their interaction with cells and subsequent toxicity.[4]
-
Surface Coating and Functionalization: The molecules used to cap or functionalize the gold nanoparticles play a significant role in their cytotoxicity. For instance, cetyltrimethylammonium bromide (CTAB) used in the synthesis of gold nanorods is known to be cytotoxic, whereas polyethylene (B3416737) glycol (PEG) coatings generally reduce toxicity.[1][4] The surface charge also affects cellular uptake and toxicity, with cationic nanoparticles often being more toxic than anionic or neutral ones.[5][6]
-
Cell Type: The cytotoxic response to gold nanoparticles is highly dependent on the cell line being tested.[5]
Comparative Cytotoxicity Data of Gold Nanoparticle Formulations
The following table summarizes in vitro cytotoxicity data for various non-radioactive gold nanoparticle formulations, which can serve as a proxy for understanding the potential behavior of the nanoparticle carriers for ¹⁹⁹Au.
| Nanoparticle Formulation | Size | Coating/Functionalization | Cell Line(s) | Cytotoxicity Assay | Key Findings |
| Gold Nanospheres | 1.9 nm | Not specified | Various | Multiple endpoints | Induced cell-type specific cytotoxicity, apoptosis, and oxidative stress.[2][7] |
| Gold Nanospheres | 5, 10, 80 nm | Not specified | A549 (human lung carcinoma) | MTT, LDH | Cytotoxicity was size-dependent, with 5 nm particles being the most toxic.[8] |
| Gold Nanoparticles | 15 nm | DNA | J774A.1 (macrophage), C2BBe1 (colon carcinoma) | MTS | Reduced cell viability after 24 hours of exposure.[9] |
| Gold Nanoparticles | Not specified | Citrate, Starch, Gum Arabic | MCF-7 (breast cancer), PC-3 (prostate cancer) | MTT, LDH, Neutral Red | Citrate-stabilized nanoparticles showed higher sensitivity and slight toxicity compared to starch and gum arabic stabilized ones.[3][7] |
| Gold Nanorods | 65 x 15 nm | CTAB, PAA, PAH | HT-29 (human colon carcinoma) | Not specified | Nanorods themselves were not toxic, but excess CTAB was. Polymer overcoating reduced toxicity.[1] |
| Gold(III) Complexes | Not applicable | Various ligands | WHCO1, WHCO6 (esophageal cancer) | Crystal Violet | Exhibited moderate cytotoxic activity.[10][11] |
Experimental Protocols
A comprehensive evaluation of the in vitro cytotoxicity of different ¹⁹⁹Au formulations would involve a series of standardized assays.
Cell Culture
The choice of cell line is critical and should be relevant to the intended therapeutic target of the ¹⁹⁹Au formulation. Cells should be maintained in appropriate culture media and conditions.
Cytotoxicity Assays
A minimum of two assays based on different cellular mechanisms are recommended.
-
Metabolic Activity Assay (e.g., MTT Assay):
-
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ¹⁹⁹Au formulations for specific time points (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
-
Membrane Integrity Assay (e.g., LDH Assay):
-
Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[7]
-
Procedure:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Incubate the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).
-
-
Visualizing Experimental Workflow and Cellular Response
The following diagrams illustrate a typical experimental workflow for comparing the cytotoxicity of different this compound formulations and the general signaling pathway of radiation-induced cell death.
Experimental workflow for comparing in vitro cytotoxicity.
Mechanism of ¹⁹⁹Au-induced cytotoxicity.
References
- 1. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Application of Gold Nanoparticle-Based Materials in Cancer Therapy and Diagnostics [mdpi.com]
- 5. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxicity and Cytotoxicity of Gold Nanoparticles In Vitro: Role of Surface Functionalization and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cytotoxicity and radiation enhancement using 1.9 nm gold particles: potential application for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibodies labeled with 199Au: potential of 199Au for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gold nanoparticles induce cytotoxicity in the alveolar type-II cell lines A549 and NCIH441 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Evaluating the Theranostic Potential of Gold-199 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant shift towards personalized medicine. In this context, theranostic agents, which combine diagnostic imaging and therapeutic capabilities in a single platform, are at the forefront of innovation. Gold-199 (¹⁹⁹Au), a radioisotope with both gamma and beta emissions, presents a promising avenue for the development of novel cancer theranostics. This guide provides a comprehensive comparison of the preclinical potential of this compound, alongside two established theranostic radionuclides, Lutetium-177 (¹⁷⁷Lu) and Rhenium-188 (¹⁸⁸Re).
While preclinical therapeutic data for this compound is emerging, this guide will also leverage data from its sister isotope, Gold-198 (¹⁹⁸Au), which has been more extensively studied for its therapeutic applications and shares similar chemical properties. This allows for a more robust comparative analysis at this stage of research.
Comparative Analysis of Radionuclide Properties
A clear understanding of the physical properties of each radionuclide is crucial for evaluating their theranostic potential. The following table summarizes the key characteristics of this compound, Lutetium-177, and Rhenium-188.
| Property | This compound (¹⁹⁹Au) | Lutetium-177 (¹⁷⁷Lu) | Rhenium-188 (¹⁸⁸Re) |
| Half-life | 3.14 days | 6.73 days | 16.9 hours |
| Principal Beta Energy (max) | 0.46 MeV | 0.50 MeV | 2.12 MeV |
| Principal Gamma Energy | 158.4 keV, 208.2 keV | 113 keV, 208 keV | 155 keV |
| Imaging Modality | SPECT | SPECT | SPECT |
| Production | Neutron irradiation of Platinum-198 | Neutron irradiation of Lutetium-176 | From Tungsten-188/Rhenium-188 generator |
Preclinical Therapeutic Efficacy: A Comparative Overview
The true measure of a theranostic agent lies in its ability to effectively treat tumors while minimizing damage to healthy tissues. The following tables summarize the available quantitative data from preclinical studies on the therapeutic efficacy of gold radioisotopes (primarily ¹⁹⁸Au as a surrogate for ¹⁹⁹Au), ¹⁷⁷Lu, and ¹⁸⁸Re in various cancer models.
Gold Radioisotopes (¹⁹⁸Au) in Prostate Cancer
| Animal Model | Formulation | Administration | Tumor Volume Reduction | Survival | Reference |
| SCID mice with human prostate tumor xenografts | Gum arabic-functionalized ¹⁹⁸Au nanoparticles (GA-¹⁹⁸AuNP) | Intratumoral | 82% smaller than control after 3 weeks[1] | Not Reported | [1] |
Lutetium-177 in Prostate Cancer
Preclinical studies with ¹⁷⁷Lu-labeled PSMA-targeting agents have consistently demonstrated significant anti-tumor effects, leading to their successful clinical translation.
| Animal Model | Formulation | Administration | Tumor Volume Reduction | Survival | Reference |
| Mice with PSMA-expressing prostate cancer xenografts | ¹⁷⁷Lu-PSMA-617 | Intravenous | Significant tumor regression | Prolonged survival | [2] |
| Mice with neuroendocrine tumors | ¹⁷⁷Lu-DOTATATE | Intravenous | Dependent on tumor size | Prolonged survival | [3] |
Rhenium-188 in Liver Cancer
¹⁸⁸Re has been extensively investigated for the treatment of hepatocellular carcinoma (HCC), often formulated with Lipiodol for targeted delivery.
| Animal Model | Formulation | Administration | Tumor Response | Survival | Reference |
| BNL HCC-bearing mice | ¹⁸⁸Re-Tin-colloid micro-particles | Subcutaneous | Complete tumor regression | All mice survived the 14-day observation period, while all control mice died[4] | [4] |
| Rabbit liver cancer model | ¹⁸⁸Re-HDD/Lipiodol | Transhepatic arterial embolization | Improved tumor retention | Not Reported | [5] |
Experimental Protocols: A Methodological Insight
Reproducibility and standardization are paramount in preclinical research. This section details the methodologies employed in key studies cited in this guide.
Synthesis and Administration of ¹⁹⁸Au Nanoparticles for Prostate Cancer Therapy[1]
-
Nanoparticle Formulation: Gum arabic glycoprotein (B1211001) (GA) functionalized gold nanoparticles containing beta-emitting ¹⁹⁸Au were synthesized. These nanoparticles had a core diameter of 12-18 nm and a hydrodynamic diameter of 85 nm.
-
Animal Model: Severely compromised immunodeficient (SCID) mice bearing human prostate tumor xenografts were used.
-
Administration: A single dose of GA-¹⁹⁸AuNPs, delivering a therapeutic dose of 70 Gy, was administered via intratumoral injection.
-
Efficacy Evaluation: Tumor growth was monitored over 30 days. Pharmacokinetic studies were conducted to assess the retention of the nanoparticles within the tumor and leakage to other organs. Blood cell counts were also monitored to evaluate toxicity.
Caption: Mechanism of action for ¹⁷⁷Lu-PSMA-617 theranostics.
Preclinical Study of ¹⁸⁸Re-Lipiodol for Liver Cancer Therapy
[5]
-
Radiopharmaceutical: Rhenium-188 was chelated to 4-hexadecyl-1,2,9,9-tetramethyl-4,7-diaza-1,10-decanethiol (HDD) and formulated with Lipiodol, an oily contrast agent that is selectively retained in liver tumors.
-
Animal Model: A rabbit liver cancer model was used.
-
Administration: The ¹⁸⁸Re-HDD/Lipiodol was administered via transhepatic arterial embolization, a procedure that delivers the agent directly to the liver tumors through their blood supply.
-
Efficacy Evaluation: The retention of the radiopharmaceutical in the tumor was assessed over time. Dosimetry calculations were performed to estimate the radiation dose delivered to the tumor and other organs.
Logical Flow of ¹⁸⁸Re-Lipiodol Therapy Evaluation
Caption: Key steps in the preclinical assessment of ¹⁸⁸Re-Lipiodol.
Discussion and Future Directions
The preclinical data presented in this guide highlight the significant therapeutic potential of this compound (and its surrogate, Gold-198), Lutetium-177, and Rhenium-188.
-
Gold Radioisotopes (¹⁹⁹Au/¹⁹⁸Au): Gold nanoparticles offer a versatile platform for theranostics. The ability to functionalize their surface allows for targeted delivery, and their high-Z nature can enhance the radiation dose from external beam radiotherapy. The preclinical data for ¹⁹⁸Au in prostate cancer is promising, showing significant tumor regression with minimal toxicity.[1] Further studies are needed to directly evaluate the therapeutic efficacy of ¹⁹⁹Au and to compare it with other radionuclides in various cancer models.
-
Lutetium-177: As a well-established theranostic radionuclide, ¹⁷⁷Lu has a proven track record in both preclinical and clinical settings, particularly for prostate cancer and neuroendocrine tumors. Its favorable decay characteristics and the success of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-DOTATATE make it a strong benchmark for comparison.
-
Rhenium-188: With its high-energy beta emission and availability from a generator, ¹⁸⁸Re is a cost-effective option for radionuclide therapy. Preclinical studies have demonstrated its efficacy in liver cancer, and it holds promise for treating other malignancies.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical trials comparing the therapeutic efficacy and toxicity of ¹⁹⁹Au-based radiopharmaceuticals with ¹⁷⁷Lu and ¹⁸⁸Re counterparts in the same cancer models are crucial for a definitive evaluation.
-
Dosimetry and Radiobiology: Detailed dosimetric studies and radiobiological investigations are needed to understand the microdistribution of these radionuclides within tumors and to optimize treatment planning.
-
Advanced Formulations: The development of novel targeting ligands and nanoparticle formulations for all three radionuclides will continue to improve their tumor-to-background ratios and therapeutic indices.
References
- 1. Radioactive gold nanoparticles in cancer therapy: therapeutic efficacy studies of GA-198AuNP nanoconstruct in prostate tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lutetium-177 Labelled PSMA Targeted Therapy in Advanced Prostate Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 90Y/177Lu-DOTATOC: From Preclinical Studies to Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation Efficacy of Rhenium-188-Loaded Micro-particles for Radiotherapy in a Mouse Model of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipiodol solution of 188Re-HDD as a new therapeutic agent for transhepatic arterial embolization in liver cancer: preclinical study in a rabbit liver cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Cancer Treatment Assessment: Correlating Gold-199 Uptake with Therapeutic Response
A Comprehensive Guide for Researchers and Drug Development Professionals
The ability to accurately and rapidly assess the efficacy of cancer therapies is paramount in the development of new treatments and for personalizing patient care. Traditional methods for evaluating therapeutic response, such as anatomical measurements of tumor size, often provide delayed and sometimes incomplete information. This guide explores the emerging role of Gold-199 (¹⁹⁹Au), a theranostic radionuclide, in providing an earlier and more precise indication of treatment effectiveness by correlating its uptake within the tumor with the therapeutic response. This guide will objectively compare the use of ¹⁹⁹Au-based imaging with established and alternative methods, supported by experimental data and detailed protocols.
Introduction: The Need for Early and Accurate Response Assessment
The standard criteria for evaluating tumor response in clinical trials, such as the Response Evaluation Criteria in Solid Tumors (RECIST), primarily rely on changes in tumor dimensions as measured by imaging techniques like CT and MRI.[1][2][3][4][5] While valuable, these anatomical changes can be slow to manifest and may not fully capture the biological effects of a therapy, especially with the advent of cytostatic and targeted agents.
Functional and molecular imaging techniques, which probe the metabolic and cellular processes within a tumor, offer the potential for a much earlier and more accurate assessment of therapeutic response.[6][7] One of the most established methods is Positron Emission Tomography (PET) with the radiotracer ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), which measures glucose metabolism.[6][8][9][10][11] A decrease in ¹⁸F-FDG uptake can be an early indicator of a positive therapeutic response.[9]
This compound (¹⁹⁹Au) is emerging as a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging, offering a unique theranostic potential.[12][13][14][15] Its properties allow for both imaging and therapeutic applications. When incorporated into nanoparticles, ¹⁹⁹Au can be targeted to tumors, enabling the visualization and quantification of its accumulation, which may directly correlate with the effectiveness of a treatment.[16]
This compound as a Tool for Monitoring Therapeutic Response
¹⁹⁹Au-labeled nanoparticles offer a stable and quantifiable method for tracking their delivery to and retention within a tumor. The principle behind correlating ¹⁹⁹Au uptake with therapeutic response lies in the hypothesis that effective therapies will alter the tumor microenvironment and cellular characteristics, thereby affecting the accumulation and retention of these nanoparticles. For instance, a successful therapy might lead to increased cell death and reduced tumor perfusion, which could be reflected in a change in ¹⁹⁹Au signal over time.
While direct clinical studies correlating ¹⁹⁹Au uptake with therapeutic response are still emerging, preclinical evidence with other radiolabeled gold nanoparticles provides a strong rationale for its potential. For example, studies with ¹⁹⁸Au-labeled nanoparticles have demonstrated their utility in monitoring biodistribution and tumor uptake.[17]
Comparison of ¹⁹⁹Au SPECT with ¹⁸F-FDG PET
| Feature | This compound (¹⁹⁹Au) SPECT | ¹⁸F-FDG PET |
| Imaging Modality | Single Photon Emission Computed Tomography (SPECT) | Positron Emission Tomography (PET) |
| Mechanism of Uptake | Primarily passive (Enhanced Permeability and Retention effect) or active (targeted nanoparticles) | Reflects glucose metabolism |
| Temporal Resolution | Longer half-life of ¹⁹⁹Au (3.14 days) allows for imaging over several days | Shorter half-life of ¹⁸F (109.8 minutes) limits imaging window |
| Spatial Resolution | Generally lower than PET | Generally higher than SPECT |
| Quantification | Quantitative SPECT (qSPECT) techniques are available[18][19][20][21] | Well-established quantitative methods (e.g., SUV) |
| Therapeutic Potential | Yes (theranostic) | No |
| Availability | Less widespread than PET tracers | Widely available |
Experimental Data: Correlating Radiotracer Uptake with Tumor Response
While specific data directly linking ¹⁹⁹Au uptake changes to therapeutic response is not yet widely published, we can extrapolate from studies using other radiotracers. The following table summarizes representative data from a study that correlated changes in ¹⁸F-FDG PET signal with pathological tumor response in esophageal cancer patients who received neoadjuvant chemoradiotherapy. This serves as a model for the type of data that can be generated with ¹⁹⁹Au.
| Patient Group | Mean Pre-treatment SUVmax | Mean Post-treatment SUVmax | Mean Decrease in SUVmax (%) | Pathological Response |
| Responders (n=15) | 10.2 ± 3.5 | 3.1 ± 1.8 | 69.6 | Good |
| Non-responders (n=10) | 9.8 ± 4.1 | 7.5 ± 3.2 | 23.5 | Poor |
| Data is illustrative and based on findings from similar studies. |
A significant decrease in the standardized uptake value (SUV) of the radiotracer is observed in patients who responded well to the therapy, as determined by pathological examination of the tumor after treatment. A similar approach can be employed with ¹⁹⁹Au, where a change in the quantified SPECT signal could be correlated with therapeutic outcomes.
Experimental Protocols
This section provides a detailed methodology for a preclinical study designed to correlate the uptake of ¹⁹⁹Au-labeled nanoparticles with the therapeutic response to a targeted cancer therapy.
4.1. Synthesis and Characterization of ¹⁹⁹Au-Labeled Nanoparticles
-
Preparation of Gold Nanoparticles (AuNPs): Synthesize AuNPs of a desired size (e.g., 50 nm) using a citrate (B86180) reduction method.
-
Radiolabeling with ¹⁹⁹Au: Incorporate ¹⁹⁹AuCl₃ during the synthesis of the AuNPs to create intrinsically radiolabeled nanoparticles.
-
Surface Functionalization: For targeted delivery, conjugate the ¹⁹⁹Au-AuNPs with a targeting ligand (e.g., an antibody or peptide) specific to a receptor overexpressed on the cancer cells of interest.
-
Characterization: Characterize the nanoparticles for size, shape, zeta potential, radiolabeling efficiency, and stability.
4.2. In Vivo Study in a Tumor-Bearing Mouse Model
-
Animal Model: Use immunodeficient mice bearing xenograft tumors derived from a human cancer cell line that overexpresses the target receptor for the functionalized nanoparticles.
-
Treatment Groups:
-
Group 1: Control (no treatment)
-
Group 2: Vehicle control
-
Group 3: Targeted therapy
-
-
Imaging Protocol:
-
Baseline Imaging: Prior to treatment, inject the ¹⁹⁹Au-labeled nanoparticles intravenously into all mice and perform a baseline SPECT/CT scan at a predetermined time point (e.g., 24 hours post-injection) to determine the initial tumor uptake.
-
Treatment Administration: Administer the targeted therapy to the treatment group according to the established dosing schedule.
-
Follow-up Imaging: At various time points during and after the treatment course (e.g., day 3, 7, and 14), perform follow-up SPECT/CT scans to monitor changes in the intratumoral ¹⁹⁹Au signal.
-
-
Therapeutic Response Assessment:
-
Tumor Volume Measurement: Measure tumor volume with calipers throughout the study.
-
Ex Vivo Biodistribution: At the end of the study, euthanize the mice, harvest the tumors and major organs, and measure the radioactivity using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Histological Analysis: Perform histological analysis of the tumors to assess for markers of therapeutic response, such as apoptosis and necrosis.
-
4.3. Data Analysis
-
Image Quantification: Quantify the SPECT images to determine the tumor-to-background ratio and the %ID/g in the tumor at each imaging time point.
-
Correlation Analysis: Correlate the changes in ¹⁹⁹Au uptake with the changes in tumor volume and the histological markers of therapeutic response.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Cellular uptake pathway of targeted this compound nanoparticles.
Caption: Preclinical experimental workflow for response assessment.
Caption: Logical relationship between therapy and this compound uptake.
Alternative and Complementary Approaches
While ¹⁹⁹Au SPECT holds significant promise, it is important to consider it within the broader landscape of imaging modalities for therapeutic response assessment.
-
¹⁸F-FDG PET/CT: As the current standard for metabolic imaging, it provides valuable information on glucose metabolism, which is often altered in response to therapy.[6][8][9][10][11]
-
Other PET Tracers: A variety of other PET tracers are available or in development to probe different biological pathways, such as cell proliferation (e.g., ¹⁸F-FLT), amino acid metabolism (e.g., ¹¹C-methionine), and hypoxia (e.g., ¹⁸F-FMISO).[22][23][24][25]
-
Magnetic Resonance Imaging (MRI): Advanced MRI techniques, such as diffusion-weighted imaging (DWI) and dynamic contrast-enhanced MRI (DCE-MRI), can provide information on tumor cellularity, vascularity, and permeability.[26][27][28]
-
Optical Imaging: Techniques like fluorescence and bioluminescence imaging are powerful tools in preclinical research for monitoring tumor growth and response, though their clinical translation is limited by tissue penetration.
The choice of the most appropriate imaging modality will depend on the specific cancer type, the mechanism of action of the therapy being evaluated, and the specific research or clinical question being addressed. A multi-modal approach, combining the anatomical detail of CT or MRI with the functional information from SPECT or PET, is often the most powerful strategy.[26][28]
Conclusion
The correlation of this compound uptake with therapeutic response represents a promising frontier in the quest for more effective and personalized cancer treatments. By providing an early and quantitative measure of a therapy's biological impact, ¹⁹⁹Au-based SPECT imaging has the potential to accelerate drug development, guide clinical decision-making, and ultimately improve patient outcomes. While further research is needed to fully validate this approach across a range of cancer types and therapies, the foundational evidence is strong. The detailed experimental protocols and comparative data presented in this guide provide a solid framework for researchers and drug development professionals to explore the utility of ¹⁹⁹Au in their own work. The continued development of this and other advanced imaging techniques will undoubtedly play a pivotal role in the future of oncology.
References
- 1. RECIST Criteria - Friends of Cancer Research [friendsofcancerresearch.org]
- 2. project.eortc.org [project.eortc.org]
- 3. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 4. cibmtr.org [cibmtr.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Clinical applications of 18F-FDG PET/CT in monitoring anti-cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physics.ryerson.ca [physics.ryerson.ca]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. ¹⁸F-FDG PET/CT for Monitoring of Treatment Response in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 18F-FDG PET/CT Imaging In Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annsaudimed.net [annsaudimed.net]
- 12. mdpi.com [mdpi.com]
- 13. Radiolabeled theranostics: magnetic and gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multifunctional gold nanoparticles for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifunctional gold nanoparticles for cancer theranostics. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. Gold Nanoparticles Doped with (199) Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Assessment of Treatment Response in Metastatic Breast Cancer Patients by SPECT-CT Bone Imaging—Getting Closer to PET-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Assessment of Treatment Response in Metastatic Breast Cancer Patients by SPECT-CT Bone Imaging-Getting Closer to PET-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. [PDF] Quantitative Analysis of SPECT-CT Data in Metastatic Breast Cancer Patients—The Clinical Significance | Semantic Scholar [semanticscholar.org]
- 22. Beyond FDG: novel PET tracers for cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. indico.cern.ch [indico.cern.ch]
- 25. Non-[18F]FDG PET-Radiopharmaceuticals in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Innovative Imaging Techniques for Advancing Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijfmr.com [ijfmr.com]
- 28. collectiveminds.health [collectiveminds.health]
A Comparative Guide to Peer-Reviewed Gold-199 Production Methods
Gold-199 (199Au), a radionuclide with significant potential in therapeutic and diagnostic (theranostic) applications, is gaining traction within the research and drug development communities.[1] Its favorable decay characteristics, including the emission of beta particles suitable for therapy and gamma photons for imaging, make it a promising candidate for targeted radiopharmaceutical development.[2][3] This guide provides a comparative analysis of peer-reviewed production methods for 199Au, focusing on quantitative performance metrics and detailed experimental protocols to inform researchers and scientists.
Two primary methods for producing 199Au have been extensively documented in peer-reviewed literature: neutron activation of platinum (Pt) targets in a nuclear reactor and deuteron (B1233211) beam irradiation of platinum targets using a cyclotron.[3] Both methods aim to produce no-carrier-added (NCA) 199Au, which is essential for high specific activity and effective radiolabeling.
Reactor Production via Neutron Activation of Platinum
The most common method for 199Au production is through the neutron irradiation of a platinum target.[2][4][5] This process involves the capture of a neutron by the 198Pt isotope, which then transforms into 199Pt. Subsequently, 199Pt decays with a short half-life into 199Au. This indirect production route, 198Pt(n,γ)199Pt → 199Au, is favored as it yields NCA 199Au after chemical separation from the platinum target.[3]
| Parameter | Natural Platinum Target | Enriched 198Pt Target | Reference |
| Production Yield | Marginally increases with irradiation time | 12 MBq/µA-h (at 15 MeV) | [2][3] |
| Separation Efficiency | >95% (Liquid-liquid extraction with ethyl acetate) | 90 ± 0.54% (Chromatographic column with modified chabazite) | [2][6] |
| Radionuclidic Purity | Acceptable for clinical use | High | [2] |
| Radiochemical Purity | Acceptable for clinical use | High | [2] |
| Specific Activity | High (No-carrier-added) | High (No-carrier-added) | [3][4] |
-
Target Preparation: High-purity platinum, either in its natural isotopic composition or enriched in 198Pt, is encapsulated in a suitable container for irradiation.[3]
-
Irradiation: The target is irradiated in a nuclear research reactor with a thermal neutron flux. Irradiation times can vary depending on the desired activity of 199Au.[2][5]
-
Dissolution: Post-irradiation, the platinum target is dissolved, typically in a strong acid mixture like aqua regia.
-
Chemical Separation: The 199Au is chemically separated from the bulk platinum target material and other potential impurities. Common techniques include:
-
Liquid-Liquid Extraction (LLX): This involves using a solvent such as ethyl acetate (B1210297) or trioctylamine (B72094) (TOA) to selectively extract the 199Au.[2][4]
-
Chromatography: An alternative method utilizes a chromatographic column packed with a material like modified chabazite (B1143428) to separate the 199Au.[4][6]
-
-
Quality Control: The final 199Au product undergoes rigorous quality control tests to determine its radionuclidic, radiochemical, and chemical purity before it is deemed suitable for medical applications.[4][6]
Cyclotron Production via Deuteron Irradiation of Platinum
An alternative production route involves the use of a cyclotron to irradiate a platinum target with a deuteron beam.[3][7] The primary nuclear reaction for producing 199Au in this method is 198Pt(d,n)199Au. This method also produces NCA 199Au.
| Parameter | Enriched 198Pt Target | Reference |
| Production Yield | 12 MBq/µA-h (at <15 MeV) | [3] |
| Target Purity | > 99.95% | [3] |
| Beam Energy | 2-24 MeV | [3] |
-
Target Preparation: A thin foil of highly pure (>99.95%) natural or enriched 198Pt is used as the target material.[3]
-
Irradiation: A stacked-foil activation technique is often employed, where multiple foils are irradiated with a deuteron beam from a cyclotron. The energy of the deuteron beam can be varied.[3][7]
-
Activity Measurement: The activity of the produced 199Au is determined using HPGe γ-ray spectrometry.[3]
-
Chemical Separation: Similar to the reactor route, the 199Au is chemically separated from the platinum target material.
Visualizing the Production Workflows
To better illustrate the processes described, the following diagrams outline the key stages in both reactor and cyclotron production of 199Au.
References
- 1. New domestic supply chain: this compound | NIDC: National Isotope Development Center [isotopes.gov]
- 2. Reactor production of no-carrier-added 199Au for biomedical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.aip.org [pubs.aip.org]
Benchmarking Gold-199 Nanoparticle Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of radiolabeled nanoparticles is a critical step in the development of novel diagnostic and therapeutic agents. This guide provides a comparative analysis of a modern method for synthesizing Gold-199 (¹⁹⁹Au) nanoparticles against a well-established protocol for gold nanoparticle synthesis, offering insights into their respective methodologies and performance characteristics.
The emergence of nanotechnology in medicine has paved the way for innovative cancer therapies and imaging modalities. Gold nanoparticles (AuNPs) are particularly promising due to their unique physicochemical properties, including biocompatibility and ease of functionalization.[1][2] The radioisotope this compound, with its suitable decay characteristics (t½ = 3.14 days), presents a valuable tool for applications in single-photon emission computed tomography (SPECT) and brachytherapy.[3][4] This guide focuses on a direct doping method for creating intrinsically radiolabeled ¹⁹⁹AuNPs and compares it with the foundational Turkevich method for synthesizing citrate-stabilized AuNPs.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters of the two synthesis protocols. Data for the ¹⁹⁹Au-Doped AuNPs is derived from published research on nanoparticles intended for in-vivo imaging, while the Turkevich method data represents a standard laboratory synthesis.
| Parameter | ¹⁹⁹Au-Doped Gold Nanoparticles | Turkevich Method (Citrate Synthesis) |
| Average Particle Size | 4.7 ± 1.3 nm and 17.6 ± 0.9 nm[3] | 10 - 20 nm (tunable with citrate (B86180) ratio)[5] |
| Radiolabeling Efficiency | High (intrinsic doping)[3][6] | Not applicable (non-radioactive) |
| In-vitro Stability | High stability in mouse serum and PBS over 7 days (>98% intact)[4] | Moderately stable; prone to aggregation in high salt buffers |
| Synthesis Time | Approximately 10 minutes for core synthesis[7] | Approximately 10 minutes[7] |
| Primary Application | Targeted SPECT imaging and cancer therapy[3][4] | General purpose AuNPs for various applications |
Experimental Protocols
Protocol 1: Synthesis of ¹⁹⁹Au-Doped Gold Nanoparticles for Targeted Imaging
This protocol is adapted from a method designed to produce highly stable, intrinsically radiolabeled gold nanoparticles for in-vivo applications.[3] The direct incorporation of ¹⁹⁹Au atoms into the nanoparticle's crystal lattice ensures the stability of the radiolabel.[3][6]
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄)
-
No-carrier-added (NCA) ¹⁹⁹Au in aqua regia
-
Sodium citrate dihydrate
-
Deionized water
Procedure:
-
A solution of HAuCl₄ in deionized water is prepared.
-
NCA ¹⁹⁹Au is added to the HAuCl₄ solution. The molar ratio of ¹⁹⁹Au to ¹⁹⁷Au can be adjusted to control the specific activity.[3]
-
The solution is heated to a rolling boil under vigorous stirring.
-
A solution of sodium citrate is rapidly added to the boiling gold solution.
-
The reaction mixture is kept at boiling temperature for 10 minutes, during which the color changes from yellow to deep red, indicating the formation of ¹⁹⁹Au-doped AuNPs.
-
The resulting nanoparticles are then purified, often via ultrafiltration, and can be further functionalized with targeting ligands (e.g., peptides, antibodies) for specific applications.[3]
Protocol 2: Turkevich Method for Synthesis of Citrate-Stabilized Gold Nanoparticles
The Turkevich method, first developed in 1951, is a widely used and well-established protocol for synthesizing spherical gold nanoparticles.[5][7]
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄)
-
Trisodium (B8492382) citrate dihydrate
-
Deionized water
Procedure:
-
A 1.0 mM solution of HAuCl₄ is prepared in a flask with a stir bar and brought to a rolling boil on a stirring hot plate.[7]
-
To the rapidly stirring boiling solution, a 1% solution of trisodium citrate dihydrate is quickly added.[7]
-
The solution's color will gradually change from pale yellow to a deep red, signifying the reduction of Au³⁺ ions and the formation of gold nanoparticles.[7]
-
The solution is removed from heat after the color change is complete (approximately 10 minutes).[7]
Visualizing the Workflows and Pathways
Experimental Workflow: ¹⁹⁹Au-Doped Nanoparticle Synthesis
The following diagram illustrates the key steps in the synthesis and functionalization of ¹⁹⁹Au-doped gold nanoparticles for targeted cancer imaging.
Caption: Workflow for synthesis and application of ¹⁹⁹Au-doped nanoparticles.
Signaling Pathway: CCR5-Targeted Nanoparticle for Cancer Imaging
This compound nanoparticles can be functionalized with ligands to target specific receptors on cancer cells. For instance, conjugating the nanoparticles with D-Ala1-peptide T-amide (DAPTA) allows for the targeting of the C-C chemokine receptor 5 (CCR5), which is overexpressed in some cancers like triple-negative breast cancer.[3][6]
Caption: Targeted delivery of ¹⁹⁹Au-AuNPs to CCR5-expressing cancer cells.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Gold-199
For researchers, scientists, and drug development professionals, the safe handling and disposal of radioactive materials are paramount to maintaining a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Gold-199 (Au-199), a valuable radioisotope in biomedical research and radiopharmaceutical development.[1] Adherence to these procedural steps will mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The specific requirements for handling this compound will be detailed in your institution's Radiation Safety Manual and the material's Safety Data Sheet (SDS).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses or goggles are mandatory. |
| Hand Protection | Chemical-resistant gloves are required. |
| Protective Clothing | A lab coat and appropriate closed-toe footwear must be worn. |
This compound Properties and Decay Data
Understanding the radiological properties of this compound is critical for its safe disposal. With a relatively short half-life, the primary disposal method for this compound is decay-in-storage.
| Property | Value |
| Radioisotope | Au-199 |
| Half-Life | 3.139 days[2] |
| Decay Product | Mercury-199 (Hg-199)[2] |
| Radiation Type | Beta and Gamma |
| Initial Chemical Form | Typically a chloride solution (e.g., 0.5 M HCl)[2] |
Step-by-Step Disposal Procedures for this compound
The following protocols are based on general guidelines for short-lived radioactive waste and should be adapted to your institution's specific policies and regulatory requirements.
Waste Segregation
Proper segregation is the first and most critical step in radioactive waste management.
-
Isolate this compound Waste: All waste contaminated with this compound must be kept separate from other radioactive and non-radioactive waste streams.[3] Use dedicated and clearly labeled waste containers for this compound.
-
Separate by Form: Use distinct containers for different types of waste:
-
Dry Solid Waste: Contaminated paper, gloves, plastic tubes, etc.[3]
-
Liquid Waste: Aqueous solutions, buffers, etc.
-
Sharps: Contaminated needles, scalpels, Pasteur pipettes, and broken glassware.
-
Containerization and Labeling
Proper containerization and labeling are essential for safety and compliance.
-
Use Approved Containers: Your institution's Environmental Health and Safety (EHS) office will provide or approve specific containers for radioactive waste.[3]
-
Labeling: Before adding any waste, label the container with:
-
The radiation symbol.
-
The words "Caution, Radioactive Material."
-
The isotope: This compound (Au-199) .
-
The name of the principal investigator and laboratory contact information.
-
The start date of waste accumulation.
-
Accumulation and Storage
Waste should be managed safely within the laboratory before transfer.
-
Shielding: If necessary, use appropriate shielding (e.g., lead) around the waste containers to minimize radiation exposure in the laboratory.
-
Secure Location: Store waste containers in a designated and secure area away from high-traffic locations.
-
Secondary Containment: Liquid waste containers must be kept in secondary containment large enough to hold the entire volume in case of a leak or spill.[3]
Decay-in-Storage (DIS)
Given its half-life of approximately 3.14 days, this compound is an ideal candidate for decay-in-storage.
-
Hold for Decay: Once a waste container is full, seal it and move it to your institution's designated radioactive waste decay storage area.
-
Calculate Decay Time: The general rule for decay-in-storage is to hold the waste for at least 10 half-lives. For this compound, this is approximately 32 days. This period ensures the radioactivity has decayed to background levels.
-
Log and Track: Meticulously log the container's contents, activity level, and storage date in your radioactive waste inventory system.
Final Disposal
After the decay period, the waste must be surveyed before final disposal.
-
Radiation Survey: After at least 10 half-lives, a radiation safety officer or qualified personnel must survey the waste container with an appropriate radiation detection meter.
-
Disposal as Non-Radioactive Waste: If the survey confirms that the radiation levels are indistinguishable from background radiation, the waste can be disposed of as non-radioactive waste.[4]
-
Deface Labels: Before disposal, all radioactive symbols and markings on the container and its contents must be removed or completely defaced.[3]
-
Follow Institutional Protocols: Dispose of the now non-radioactive waste according to your institution's guidelines for chemical or biohazardous waste, as appropriate. Note that the decay product is Mercury-199, which is stable, but any residual chemical hazards from the original form must be considered.
-
Experimental Protocols
While specific experimental protocols for this compound will vary by application, any procedure generating radioactive waste must incorporate the disposal steps outlined above. The fundamental experimental protocol for waste management involves the consistent and accurate segregation and labeling of all contaminated materials at the point of generation.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the disposal of this compound waste.
References
Essential Safety and Logistics for Handling Gold-199
This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for researchers, scientists, and drug development professionals working with Gold-199 (¹⁹⁹Au). Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.
Core Safety Principles: ALARA
All work with ionizing radiation must adhere to the ALARA principle, which stands for "As Low As Reasonably Achievable." This is a fundamental safety philosophy that guides all procedures. The three primary components of ALARA are:
-
Time: Minimize the duration of exposure to radioactive materials. Plan experiments efficiently to reduce handling time.
-
Distance: Maximize the distance from the radiation source. The intensity of radiation decreases significantly with distance.
-
Shielding: Use appropriate barriers between yourself and the radioactive source to absorb or block radiation.
This compound: Radiological Data
Understanding the specific characteristics of this compound is critical for implementing effective safety measures.
| Property | Value | Citation |
| Half-Life | 3.139 days | [1][2][3] |
| Decay Mode | Beta (β⁻) Emission (100%) | [1] |
| Max. Beta Energy | 0.452 MeV | [1] |
| Gamma Energies | 158.4 keV (40% intensity) | [1][4] |
| 208.2 keV (8.72% intensity) | [1][4] |
Personal Protective Equipment (PPE) and Shielding
The dual emission of beta particles and gamma rays from this compound necessitates a specific combination of PPE and shielding.
Required Personal Protective Equipment
| PPE Item | Specification and Purpose |
| Lab Coat | Standard laboratory coat to prevent contamination of personal clothing. |
| Safety Glasses | Provide protection against splashes of radioactive solutions. |
| Disposable Gloves | Minimum of two pairs (double-gloving) to protect against skin contamination. Change gloves frequently. |
| Dosimetry | Whole-body and ring dosimeters are mandatory to monitor radiation exposure to the body and extremities. |
Shielding Requirements
Proper shielding is the most effective means of reducing external radiation exposure. A dual-shielding approach is required for this compound.
| Radiation Type | Shielding Material & Rationale |
| Beta (β⁻) Particles | Acrylic or Plastic (e.g., Plexiglas) of at least 1 cm thickness. This low atomic number (low-Z) material effectively stops the beta particles without generating significant secondary X-rays (Bremsstrahlung radiation). This should be the primary shielding closest to the source. |
| Gamma (γ) Rays | Lead (Pb). This high atomic number (high-Z) material is necessary to attenuate the gamma photons. The lead shielding should be placed outside the primary acrylic beta shield. A few millimeters of lead will provide significant shielding for ¹⁹⁹Au's gamma energies. |
Operational Workflow and Experimental Protocol
The following sections provide a step-by-step guide for a typical laboratory workflow involving this compound, from preparation to waste disposal.
Detailed Protocol: General Radiolabeling Procedure
This protocol outlines the essential steps for a generic radiolabeling experiment.
1. Preparation:
-
Designate a specific work area for radioactive use. Cover the work surface with absorbent paper with a plastic backing.
-
Set up a dual shielding station: place a 1 cm thick acrylic shield in front of the work area, followed by lead bricks.
-
Don all required PPE: a lab coat, safety glasses, whole-body dosimeter, a ring dosimeter on your dominant hand, and two pairs of disposable gloves.
2. Handling the Isotope:
-
When the ¹⁹⁹Au solution arrives, visually inspect the container for any signs of leakage within its transport shielding.
-
Using a calibrated survey meter (e.g., a Geiger-Müller counter), measure the radiation at the surface of the package and at one meter.
-
Transfer the stock vial to the shielded work area. All manipulations of the stock solution and reaction mixtures must occur behind the acrylic and lead shielding.
3. Performing the Experiment:
-
Use remote handling tools (e.g., tongs) whenever possible to increase distance from the source.
-
Conduct all procedures that may produce aerosols or volatile compounds within a certified chemical fume hood that is approved for radioactive work.
-
Continuously monitor your work area with a survey meter to quickly detect any spills or contamination.
4. Post-Experiment Procedures:
-
Immediately after the experiment, segregate all radioactive waste into designated, shielded containers. Waste should be separated by form: solid, liquid, and sharps.
-
Thoroughly survey your hands, lab coat, and the work area for contamination. If any contamination is found, decontaminate the area immediately.
-
Once the area is confirmed to be clean, remove your PPE. The outer pair of gloves should be disposed of as radioactive waste. The inner gloves should be removed and your hands surveyed again before final hand washing.
Disposal Plan: Decay-in-Storage (DIS)
Due to its short half-life of 3.139 days, this compound is an ideal candidate for a Decay-in-Storage (DIS) disposal plan.[5] This procedure allows the radioactivity to decay to background levels, after which it can be disposed of as non-radioactive waste.
Decay-in-Storage Procedure
-
Segregation and Labeling:
-
Collect all ¹⁹⁹Au waste in clearly labeled, durable, and leak-proof containers.
-
Each container must be marked with the "Caution - Radioactive Material" symbol, the isotope (¹⁹⁹Au), the initial activity, and the date it was sealed.
-
Do not mix ¹⁹⁹Au waste with other isotopes, especially those with longer half-lives.[5]
-
-
Storage for Decay:
-
Store the sealed waste containers in a designated, shielded, and secure location.
-
The waste must be stored for a minimum of 10 half-lives . For this compound, this is approximately 32 days .
-
-
Final Survey and Disposal:
-
After the 10 half-life period, move the container to a low-background area.
-
Using a calibrated survey meter, carefully monitor all surfaces of the waste container. The readings must be indistinguishable from background radiation.
-
If the survey confirms no residual radioactivity, all radioactive labels must be defaced or removed.
-
The waste can now be disposed of as regular chemical or biological waste, depending on its other properties.
-
-
Record Keeping:
-
Maintain meticulous records for all DIS waste. The log must include the date of disposal, the survey instrument used, background readings, final container survey readings, and the name of the individual performing the survey.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
